molecular formula C6H7NO3 B1309851 Methyl 5-aminofuran-2-carboxylate CAS No. 22600-30-2

Methyl 5-aminofuran-2-carboxylate

Cat. No.: B1309851
CAS No.: 22600-30-2
M. Wt: 141.12 g/mol
InChI Key: KLKQGSISBRVCTK-UHFFFAOYSA-N
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Description

Methyl 5-aminofuran-2-carboxylate is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-aminofuran-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-aminofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-aminofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-aminofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQGSISBRVCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408031
Record name methyl 5-aminofuran-2-carboxylate
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Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22600-30-2
Record name methyl 5-aminofuran-2-carboxylate
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Record name methyl 5-aminofuran-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted furan core, a scaffold present in numerous biologically active molecules. An accurate understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of Methyl 5-aminofuran-2-carboxylate, outlines experimental protocols for their determination, and discusses the interplay between its molecular structure and observable properties.

Chemical Identity and Molecular Structure

At the heart of its physical behavior is the molecular structure of Methyl 5-aminofuran-2-carboxylate. The compound consists of a five-membered furan ring, an aromatic heterocycle containing one oxygen atom. This ring is substituted at the C2 and C5 positions with a methyl carboxylate group (-COOCH₃) and an amino group (-NH₂), respectively.

Molecular Formula: C₆H₇NO₃[1][2]

Molecular Weight: 141.13 g/mol [1][2]

IUPAC Name: methyl 5-aminofuran-2-carboxylate[2]

CAS Number: 22600-30-2[1][2]

The arrangement of the electron-withdrawing methyl carboxylate group and the electron-donating amino group on the furan ring significantly influences the molecule's polarity, hydrogen bonding capabilities, and overall stability, which in turn dictate its physical properties.

Caption: 2D structure of Methyl 5-aminofuran-2-carboxylate.

Tabulated Physical Properties

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical property data for Methyl 5-aminofuran-2-carboxylate. While the compound is commercially available and listed as a solid, quantitative data for key properties such as melting point and boiling point are not consistently reported. The information available is summarized below.

Physical PropertyValueSource/Notes
Appearance Brown solid
Molecular Formula C₆H₇NO₃, ,
Molecular Weight 141.13 g/mol , ,
Melting Point Data not availableA definitive experimental value is not reported in the surveyed literature.
Boiling Point Data not availableA definitive experimental value is not reported in the surveyed literature.
Solubility Data not availableSpecific solubility in various solvents has not been quantitatively reported. General solubility principles suggest it would be soluble in polar organic solvents.
Storage Temperature 2-8°C

The absence of readily available experimental data underscores the importance of the experimental protocols detailed in the subsequent sections for any researcher utilizing this compound.

Spectroscopic and Physicochemical Characterization (Predicted)

In the absence of specific experimental data, an understanding of the expected spectroscopic features can be derived from the analysis of its functional groups and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the amino group, and the methyl ester. The two protons on the furan ring would likely appear as doublets in the aromatic region. The chemical shift of the amino protons can be broad and vary with solvent and concentration. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester would have the largest chemical shift. The four carbons of the furan ring would appear in the aromatic region, with their specific shifts influenced by the amino and carboxylate substituents. The methyl carbon of the ester would appear at a much lower chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-aminofuran-2-carboxylate would be characterized by absorption bands corresponding to its functional groups:

  • N-H Stretching: The primary amine would exhibit two bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: The ester carbonyl group will show a strong absorption band, typically around 1700-1730 cm⁻¹.

  • C-O Stretching: The C-O bonds of the ester and the furan ring will have characteristic stretches in the fingerprint region (below 1500 cm⁻¹).

  • C=C and C-H Stretching: Aromatic C=C and C-H stretching vibrations from the furan ring would also be present.

Mass Spectrometry (MS)

In a mass spectrum, Methyl 5-aminofuran-2-carboxylate is expected to show a molecular ion peak (M+) corresponding to its molecular weight (141.13). Common fragmentation patterns for esters might include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocols for Physical Property Determination

The following section provides standardized, step-by-step methodologies for the experimental determination of the key physical properties of Methyl 5-aminofuran-2-carboxylate.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the sample of Methyl 5-aminofuran-2-carboxylate is dry and finely powdered.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the solid at the sealed end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the expected melting point is approached.

  • Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Boiling Point Determination (for liquids)

As Methyl 5-aminofuran-2-carboxylate is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. The general principle for determining the boiling point of a liquid is outlined below.

Caption: Workflow for Boiling Point Determination.

Methodology:

  • Sample Placement: A small amount of the liquid is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Heating: The test tube is gently heated in a suitable bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • A small, accurately weighed amount of Methyl 5-aminofuran-2-carboxylate (e.g., 10 mg) is placed in a test tube.

    • The chosen solvent is added in small, measured increments (e.g., 0.1 mL at a time).

    • After each addition, the mixture is agitated thoroughly, and the dissolution is observed.

    • The process is continued until the solid is completely dissolved or a predetermined maximum volume of solvent has been added.

  • Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Structure-Property Relationships and Stability

The physical properties of Methyl 5-aminofuran-2-carboxylate are a direct consequence of its molecular structure. The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the oxygen atoms of the ester and furan ring) suggests that intermolecular hydrogen bonding will play a significant role in its solid-state packing, likely contributing to a relatively high melting point for its molecular weight.

The compound's stability is also a key consideration. Furan rings can be susceptible to oxidation and acidic conditions. The amino group can also be prone to oxidation. Therefore, it is recommended to store Methyl 5-aminofuran-2-carboxylate in a cool, dark, and dry place, as suggested by suppliers.

Conclusion

References

Sources

An In-depth Technical Guide to Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of the Aminofuran Scaffold

In the landscape of modern medicinal chemistry and materials science, the furan ring system represents a privileged scaffold. Its unique electronic properties, planarity, and ability to engage in hydrogen bonding make it a cornerstone for designing novel molecular entities. When functionalized with both an amine and a carboxylate ester, as in Methyl 5-aminofuran-2-carboxylate, the furan core is transformed into a versatile and highly valuable building block. The strategic placement of the electron-donating amino group and the electron-withdrawing ester group creates a "push-pull" system that modulates the reactivity and electronic properties of the heterocyclic ring.

This guide provides an in-depth technical overview of Methyl 5-aminofuran-2-carboxylate, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic choices, the molecule's vast derivatization potential, and its applications as a precursor to advanced materials and pharmacologically active agents.

Core Compound Identity and Physicochemical Properties

Methyl 5-aminofuran-2-carboxylate is a substituted furan derivative whose structure is foundational for further chemical exploration. Its identity is unequivocally established by its CAS number and molecular formula.

PropertyValueSource(s)
CAS Number 22600-30-2[1][2]
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.13 g/mol [1][2]
IUPAC Name methyl 5-aminofuran-2-carboxylate[1]
Synonyms Methyl 5-amino-2-furoate, 5-Aminofuran-2-carboxylic acid methyl ester[3][4]
Appearance Brown solid[1]
Storage Conditions Store at 2-8°C, sealed in a dry, dark place[3]

Synthetic Pathways: A Scientist's Approach to Preparation

Pathway 1: Reduction of a Nitro Precursor (The Classic Approach)

This is the most common and reliable method for introducing an aromatic amine. The synthesis begins with the readily available methyl furan-2-carboxylate and proceeds through a nitration step, followed by reduction.

Workflow Rationale: The furan ring is activated towards electrophilic substitution. Nitration typically occurs at the 5-position due to the directing effect of the ring oxygen and the ester group. Subsequent reduction of the nitro group to an amine is a high-yielding and well-understood transformation.

G cluster_0 Pathway 1: Nitration-Reduction A Methyl furan-2-carboxylate B Methyl 5-nitrofuran-2-carboxylate A->B HNO₃ / H₂SO₄ (Nitration) C Methyl 5-aminofuran-2-carboxylate B->C Pd/C, H₂ or SnCl₂ (Reduction)

Caption: Proposed synthesis via nitration and subsequent reduction.

Experimental Protocol:

  • Nitration:

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in a three-neck flask equipped with a thermometer and a dropping funnel.

    • Expertise & Experience: This highly exothermic reaction requires strict temperature control to prevent over-nitration and decomposition of the furan ring.

    • Dissolve Methyl furan-2-carboxylate in a suitable solvent like acetic anhydride.

    • Add the furan solution dropwise to the nitrating mixture, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction for an additional 1-2 hours, allowing it to slowly warm to room temperature.

    • Pour the reaction mixture over crushed ice to precipitate the product, Methyl 5-nitrofuran-2-carboxylate.

    • Filter, wash with cold water until the filtrate is neutral, and dry the solid product.

  • Reduction:

    • Suspend the synthesized Methyl 5-nitrofuran-2-carboxylate in methanol or ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Trustworthiness: This catalytic hydrogenation is a clean and efficient method. Alternatively, a metal-acid system like tin(II) chloride (SnCl₂) in concentrated HCl can be used, which is robust and effective for nitro group reductions.[5]

    • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases (as monitored by a pressure gauge).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-aminofuran-2-carboxylate.

    • Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Reactivity and Derivatization Potential

The true value of Methyl 5-aminofuran-2-carboxylate lies in its bifunctionality. The nucleophilic amino group and the electrophilic ester carbonyl provide two distinct handles for chemical modification, making it an ideal scaffold for building molecular diversity.

G cluster_1 Derivatization Pathways center Methyl 5-aminofuran-2-carboxylate amide Amide Derivatives center->amide Acyl Chloride (RCOCl) or Carboxylic Acid + Coupling Agent schiff Schiff Bases / Imines center->schiff Aldehyde / Ketone (RCHO) sulfonamide Sulfonamide Derivatives center->sulfonamide Sulfonyl Chloride (RSO₂Cl) urea Urea Derivatives center->urea Isocyanate (RNCO) acid 5-Aminofuran-2-carboxylic Acid center->acid Base Hydrolysis (e.g., LiOH)

Caption: Key derivatization reactions of the title compound.

Reactions at the Amino Group:
  • Amide Formation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or HATU) to form stable amide bonds. This is a cornerstone of peptide synthesis and the creation of countless drug candidates.[6]

  • Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine (Schiff base) which can be reduced in situ (e.g., with sodium borohydride) to yield secondary amines.[6] This is a powerful method for adding diverse substituents.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base (like pyridine) yields sulfonamides, a critical functional group in many antibacterial and diuretic drugs.

Applications in Research and Drug Development

The aminofuran scaffold is a recurring motif in biologically active molecules. Its derivatives are explored for a wide range of therapeutic applications.

  • Scaffold for Bioactive Molecules: Furan-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] The amine handle on Methyl 5-aminofuran-2-carboxylate allows for the systematic exploration of structure-activity relationships (SAR). For instance, derivatization with different side chains can modulate the compound's ability to fit into the active site of an enzyme or bind to a biological receptor.

  • Building Block for Heterocyclic Chemistry: This compound serves as a precursor for more complex fused heterocyclic systems. The amino and ester groups can be manipulated to participate in cyclization reactions, leading to novel ring systems with unique pharmacological profiles. The related compound, ethyl 5-aminobenzofuran-2-carboxylate, is widely used in organic synthesis to create complex molecules with desired biological activities.[8]

  • Monomer for Advanced Materials: In materials science, bifunctional monomers are essential. Analogous to its benzofuran counterpart, Methyl 5-aminofuran-2-carboxylate can be polymerized.[9] Reaction of the amino group with diacyl chlorides would yield novel polyamides with potentially high thermal stability and unique optical properties conferred by the furan ring.

Spectroscopic Analysis Guide

Unambiguous characterization is paramount. While a published spectrum is not available, the ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from structurally similar compounds, such as methyl 5-methylfuran-2-carboxylate.[10]

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
Furan Proton~6.9 - 7.1Doublet~3.5H-3
Furan Proton~5.8 - 6.0Doublet~3.5H-4
Amine Protons~3.5 - 4.5Broad Singlet--NH₂
Methyl Protons~3.8Singlet--OCH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl~159 - 162C=O
Furan Carbon~155 - 158C-5
Furan Carbon~142 - 145C-2
Furan Carbon~118 - 121C-3
Furan Carbon~105 - 108C-4
Methyl Carbon~51 - 53-OCH₃

Rationale for Predictions:

  • ¹H NMR: The furan protons (H-3 and H-4) will appear as doublets due to coupling with each other. The electron-donating amino group at C-5 will strongly shield the adjacent H-4, shifting it significantly upfield compared to an unsubstituted furan. The ester group at C-2 will deshield H-3, shifting it downfield. The amine protons will be a broad signal, and its chemical shift is highly dependent on solvent and concentration. The methyl ester protons will be a sharp singlet around 3.8 ppm.[10]

  • ¹³C NMR: The carbons attached to heteroatoms (C-2 and C-5) will be the most downfield in the aromatic region. The carbonyl carbon of the ester will be the furthest downfield signal overall. The methyl carbon will appear in the aliphatic region around 52 ppm.

Safety and Handling

As a research chemical, Methyl 5-aminofuran-2-carboxylate must be handled with appropriate care. The following guidelines are based on data for the compound and structurally related amines and esters.

Hazard ClassStatementPrecautionary Measures
Acute Toxicity May be harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
Skin Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Standard Laboratory Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.

  • Engineering Controls: Handle the solid material in a fume hood or a ventilated enclosure to avoid inhalation of dust.

  • Storage: Keep the container tightly sealed in a dry, dark, and cool place (2-8°C) as recommended.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

  • Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( -. Retrieved from [Link]

  • Google Patents. (2023). US20230339876A1 - Process for preparing aminofuranes.
  • Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(16), 2479–2481. Retrieved from [Link]

  • Distaso, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1487. Retrieved from [Link]

  • Metin, Ö. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the furan scaffold in biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectral data for methyl 5-aminofuran-2-carboxylate, offering insights into its molecular structure through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Properties

Methyl 5-aminofuran-2-carboxylate possesses a furan ring substituted with an amino group at the 5-position and a methyl carboxylate group at the 2-position. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signatures.

  • Chemical Formula: C₆H₇NO₃[1][2][3]

  • Molecular Weight: 141.13 g/mol [2]

  • CAS Number: 22600-30-2[1][2][3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shim, Tune, Lock) transfer->instrument_setup pulse_sequence Select Pulse Sequence (¹H, ¹³C) instrument_setup->pulse_sequence acquire_fid Acquire Free Induction Decay (FID) pulse_sequence->acquire_fid fourier Fourier Transform acquire_fid->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The predicted IR spectrum of methyl 5-aminofuran-2-carboxylate would display characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds, as well as vibrations of the furan ring.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium (doublet for primary amine)
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (ester)1710 - 1730Strong
C=C Stretch (furan ring)1550 - 1650Medium
N-H Bend (amine)1580 - 1650Medium
C-O Stretch (ester)1200 - 1300Strong
C-N Stretch (amine)1000 - 1250Medium

Expert Insights on IR Data:

  • The presence of a doublet in the 3300-3500 cm⁻¹ region would be a strong indicator of the primary amine (-NH₂) group.

  • The strong absorption around 1720 cm⁻¹ is highly characteristic of the carbonyl group in the ester functionality. Its exact position can be influenced by conjugation with the furan ring.

  • The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, providing a unique identifier for the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The predicted mass spectrum would show a molecular ion peak at m/z = 141, corresponding to the molecular weight of methyl 5-aminofuran-2-carboxylate.

  • Key Fragmentation Pathways: Electron ionization (EI) would likely induce fragmentation of the molecule. Predicted fragmentation patterns include:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 110.

    • Loss of the entire methyl carboxylate group (-COOCH₃), leading to a fragment at m/z = 82.

    • Cleavage of the furan ring, which can lead to a variety of smaller fragments.

MS_Fragmentation M [C₆H₇NO₃]⁺˙ m/z = 141 M_minus_OCH3 [M - OCH₃]⁺ m/z = 110 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 82 M->M_minus_COOCH3 - COOCH₃ Furan_cleavage Furan Ring Fragments M->Furan_cleavage Ring Cleavage

Figure 3: Predicted major fragmentation pathways for Methyl 5-aminofuran-2-carboxylate.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectral data for a compound like methyl 5-aminofuran-2-carboxylate.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts of all signals.

FT-IR Spectroscopy Protocol (ATR)
  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrument absorbances.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV in the electron ionization (EI) source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for methyl 5-aminofuran-2-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their detailed interpretations, offer a valuable resource for the structural characterization of this important heterocyclic compound. The outlined experimental protocols provide a standardized approach for researchers to acquire high-quality spectral data. While predicted data is a powerful tool in the absence of experimental spectra, it is always recommended to confirm these findings with empirical data whenever possible.

References

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemAxon. NMR Predictor. [Link]

  • NIST. Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-aminofuran-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into the structural elucidation of this heterocyclic compound.

Introduction

Methyl 5-aminofuran-2-carboxylate is a substituted furan derivative of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the furan ring and the presence of both electron-donating (amino) and electron-withdrawing (methyl carboxylate) groups. The precise characterization of its molecular structure is paramount for its application and further functionalization. ¹H NMR spectroscopy serves as a primary and indispensable tool for this purpose, providing detailed information about the electronic environment of each proton within the molecule.

This guide will deconstruct the ¹H NMR spectrum of Methyl 5-aminofuran-2-carboxylate by predicting the chemical shifts, multiplicities, and integration of each proton, grounded in the fundamental principles of NMR spectroscopy and supported by data from related substituted furan systems.

Predicted ¹H NMR Spectrum Analysis

The structure of Methyl 5-aminofuran-2-carboxylate presents three distinct proton environments that will give rise to signals in the ¹H NMR spectrum: the furan ring protons, the amine (NH₂) protons, and the methyl ester (CH₃) protons.

The Furan Ring Protons

The furan ring contains two protons at the C3 and C4 positions. The substituents at C2 (methyl carboxylate) and C5 (amino group) exert significant and opposing electronic effects on these protons.

  • The Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density at the adjacent C4 position through resonance. This shielding effect will cause the proton at C4 (H4) to resonate at a higher field (lower ppm value).

  • The Methyl Carboxylate Group (-COOCH₃): Conversely, the methyl carboxylate group is electron-withdrawing, decreasing the electron density at the adjacent C3 position. This deshielding effect will shift the signal for the proton at C3 (H3) to a lower field (higher ppm value).

For unsubstituted furan, the protons at the 2- and 5-positions resonate around 7.44 ppm, while the protons at the 3- and 4-positions are found at approximately 6.38 ppm in CDCl₃[1]. The presence of substituents dramatically alters these values. The interplay of the electron-donating amino group and the electron-withdrawing carboxylate group in Methyl 5-aminofuran-2-carboxylate leads to a significant difference in the chemical shifts of H3 and H4.

The two furan protons, H3 and H4, are adjacent and will exhibit spin-spin coupling, resulting in a doublet for each signal. The typical coupling constant between H3 and H4 in a furan ring (J₃₄) is approximately 3.3 Hz.

The Amine Protons (-NH₂)

The protons of the primary amine group will appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. Generally, they are expected to appear in the range of 2-5 ppm. The signal is often broad and may not show clear coupling.

The Methyl Ester Protons (-OCH₃)

The three protons of the methyl group in the ester functionality will give rise to a sharp singlet in the spectrum. Being attached to an oxygen atom which is part of an electron-withdrawing carbonyl system, these protons are deshielded and are typically found in the region of 3.7-3.9 ppm.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for Methyl 5-aminofuran-2-carboxylate.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H3 (Furan)~6.9 - 7.2Doublet (d)1H~3.3
H4 (Furan)~6.0 - 6.3Doublet (d)1H~3.3
-NH₂ (Amine)~2.0 - 5.0 (Broad)Singlet (s, br)2HN/A
-OCH₃ (Ester)~3.8Singlet (s)3HN/A

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of Methyl 5-aminofuran-2-carboxylate, highlighting the distinct proton environments.

Sources

13C NMR of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-aminofuran-2-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts, offers a detailed, step-by-step protocol for sample preparation and data acquisition, and presents a thorough interpretation of the spectral data. By integrating foundational NMR theory with practical, field-tested insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and similar furan-based compounds.

Introduction: The Structural Significance of Substituted Furans

The furan scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The specific substitution pattern on the furan ring profoundly influences its electronic properties and, consequently, its chemical reactivity and biological activity. Methyl 5-aminofuran-2-carboxylate is a particularly interesting case study, featuring both a potent electron-donating group (the 5-amino group) and a significant electron-withdrawing group (the 2-methoxycarbonyl group). This "push-pull" electronic arrangement creates a unique spectroscopic signature that can be definitively characterized using 13C NMR spectroscopy.

Understanding the 13C NMR spectrum of this molecule is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the confirmation of molecular identity during synthetic campaigns. This guide will provide the foundational knowledge and practical protocols necessary to confidently acquire and interpret this crucial analytical data.

Theoretical Analysis: Predicting the 13C NMR Spectrum

The chemical shift of each carbon atom in Methyl 5-aminofuran-2-carboxylate is determined by its local electronic environment. The parent furan molecule exhibits two signals in its 13C NMR spectrum: one for the α-carbons (C2 and C5) at approximately 143 ppm and another for the β-carbons (C3 and C4) at around 110 ppm. The introduction of substituents dramatically alters this picture.

  • The Electron-Donating Amino Group (-NH2) at C5: The nitrogen atom of the amino group donates electron density into the furan ring through resonance. This increased electron density shields the ring carbons, causing their signals to shift to a lower frequency (upfield). The effect is most pronounced at the ipso-carbon (C5) and the ortho-carbon (C4).

  • The Electron-Withdrawing Methoxycarbonyl Group (-COOCH3) at C2: Conversely, the methoxycarbonyl group withdraws electron density from the ring. This deshields the ring carbons, causing their signals to shift to a higher frequency (downfield). This effect is strongest at the ipso-carbon (C2) and the ortho-carbon (C3).

The interplay of these opposing electronic effects results in a highly dispersed and predictable 13C NMR spectrum. A summary of the predicted chemical shifts based on empirical data and additivity rules is presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for Methyl 5-aminofuran-2-carboxylate
Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2155-165Strong deshielding by the directly attached methoxycarbonyl group.
C3105-115Mild deshielding from the adjacent C2 substituent.
C490-100Strong shielding from the adjacent C5 amino group.
C5150-160Strong deshielding from the nitrogen atom, but with significant resonance contribution.
Carbonyl (C=O)158-168Typical range for an ester carbonyl carbon.
Methoxy (-OCH3)50-55Standard chemical shift for a methyl ester.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines a robust, self-validating methodology for the acquisition of a high-quality 13C NMR spectrum of Methyl 5-aminofuran-2-carboxylate.

Materials and Instrumentation
  • Methyl 5-aminofuran-2-carboxylate (sample)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • 5 mm NMR tubes

  • NMR Spectrometer (300 MHz or higher recommended)

Sample Preparation Workflow

cluster_prep Sample Preparation weigh 1. Weigh 15-25 mg of Sample dissolve 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer cap 4. Cap and Invert to Mix transfer->cap

Caption: Sample preparation workflow for 13C NMR analysis.

Spectrometer Setup and Data Acquisition
  • Insert Sample: Carefully insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Tune Probe: Tune the probe to the 13C frequency.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 1024 or higher, depending on sample concentration.

    • Spectral Width (sw): 0-200 ppm.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm; DMSO-d6 at 39.52 ppm).

Data Interpretation and Spectral Assignment

A representative 13C NMR spectrum of Methyl 5-aminofuran-2-carboxylate will exhibit six distinct signals. The assignment of these signals is based on the theoretical principles discussed earlier and can be confirmed using advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Figure 1: Logical Flow for Spectral Assignment

cluster_assignment Spectral Assignment Logic start Acquired 13C Spectrum predict Predict Chemical Shifts (Section 2) start->predict compare Compare Predicted vs. Experimental predict->compare dept Run DEPT-135 Experiment compare->dept assign_ch Assign CH Carbons dept->assign_ch Positive Signals assign_quat Assign Quaternary Carbons dept->assign_quat Absent Signals final Final Assignment assign_ch->final assign_quat->final

Caption: Logical workflow for the assignment of 13C NMR signals.

Conclusion

The 13C NMR spectrum of Methyl 5-aminofuran-2-carboxylate provides a wealth of structural information that is readily accessible with modern NMR instrumentation. By understanding the fundamental principles of substituent effects and employing a systematic approach to data acquisition and interpretation, researchers can confidently utilize this powerful analytical technique for the unambiguous characterization of this and related compounds. The protocols and theoretical framework presented in this guide offer a robust foundation for achieving reliable and reproducible results in a research and development setting.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Reich, H. J. (n.d.). Carbon-13 NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

Mass spectrometry of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-aminofuran-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 5-aminofuran-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and similar heterocyclic compounds. We will move beyond simple data reporting to explore the causality behind experimental choices, predict fragmentation patterns based on first principles, and provide robust, self-validating analytical protocols.

Introduction: The Analytical Imperative for Methyl 5-aminofuran-2-carboxylate

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it serves as a versatile building block for more complex pharmaceutical scaffolds. Its structure, featuring a furan ring, an amine group, and a methyl ester, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for its characterization, providing not only confirmation of its molecular weight but also a detailed fingerprint of its structure through fragmentation analysis.

This document will detail the theoretical and practical aspects of analyzing this molecule using both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical parameter in designing a mass spectrometry experiment. The two most common techniques, EI and ESI, offer complementary information for a molecule like Methyl 5-aminofuran-2-carboxylate.

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique. It involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.

    • Expertise & Experience: EI is the gold standard for structural elucidation of small, volatile molecules. The resulting fragmentation pattern is highly specific and serves as a "molecular fingerprint," which is invaluable for unambiguous identification. For Methyl 5-aminofuran-2-carboxylate, which has a calculated molecular weight of 141.13 g/mol , EI will provide a rich fragmentation spectrum, allowing us to piece together its structure.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution. It imparts very little excess energy to the analyte, typically resulting in a strong signal for the protonated molecule [M+H]⁺.

    • Expertise & Experience: ESI is ideal for confirming the molecular weight of a compound and is the cornerstone of modern LC-MS. For our target molecule, ESI in positive ion mode will readily protonate the basic amine group, yielding a prominent ion at m/z 142. This provides a clear and immediate confirmation of the compound's molecular mass.

A comprehensive analysis would ideally involve both techniques to gain orthogonal data: ESI for confident molecular weight determination and EI for detailed structural confirmation through fragmentation.

Predicted Fragmentation Pathways and Spectral Analysis

Electron Ionization (EI) Fragmentation

Under EI conditions, we expect to see the molecular ion (M⁺˙) at m/z 141, although its abundance may be low due to the molecule's propensity to fragment. The major fragmentation pathways are predicted as follows:

  • Loss of the Methoxy Group (•OCH₃): The most common initial fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of a stable acylium ion. This would produce a prominent peak at m/z 110 .

  • Loss of the Carbomethoxy Group (•COOCH₃): The entire ester group can be lost as a radical, resulting in an ion at m/z 82 .

  • Ring Opening and Rearrangement: Furan rings are known to undergo complex rearrangements upon ionization. We can predict subsequent fragmentation from the key ions. For example, the m/z 110 ion could lose carbon monoxide (CO), a common fragmentation for furan rings, to yield an ion at m/z 82 .

The following diagram illustrates the predicted EI fragmentation pathway.

EI_Fragmentation M [M]⁺˙ m/z 141 frag110 [M - •OCH₃]⁺ m/z 110 M->frag110 - •OCH₃ frag82_from_M [M - •COOCH₃]⁺ m/z 82 M->frag82_from_M - •COOCH₃ frag82_from_110 [m/z 110 - CO]⁺ m/z 82 frag110->frag82_from_110 - CO

Caption: Predicted EI fragmentation of Methyl 5-aminofuran-2-carboxylate.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI, the molecule will be protonated at the most basic site, the primary amine, to form the [M+H]⁺ ion at m/z 142. While ESI is a soft technique, in-source fragmentation can be induced, or tandem mass spectrometry (MS/MS) can be performed on the m/z 142 precursor ion.

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol. This would result in a fragment ion at m/z 110 .

  • Loss of Ammonia (NH₃): Although less likely than the loss of methanol, the loss of ammonia from the protonated amine is possible, which would lead to an ion at m/z 125 .

The diagram below shows the predicted ESI-MS/MS fragmentation.

ESI_Fragmentation MH [M+H]⁺ m/z 142 frag110 [M+H - CH₃OH]⁺ m/z 110 MH->frag110 - CH₃OH frag125 [M+H - NH₃]⁺ m/z 125 MH->frag125 - NH₃

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Predicted Mass-to-Charge Ratios
Ionization ModePredicted Ionm/z (Thoeretical)Description
EI [M]⁺˙141Molecular Ion
[M - •OCH₃]⁺110Loss of methoxy radical
[M - •COOCH₃]⁺82Loss of carbomethoxy radical
[m/z 110 - CO]⁺82Loss of carbon monoxide from acylium ion
ESI (+) [M+H]⁺142Protonated Molecule
[M+H - CH₃OH]⁺110Loss of methanol
[M+H - NH₃]⁺125Loss of ammonia

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for the analysis of Methyl 5-aminofuran-2-carboxylate.

GC-MS Analysis for EI Fragmentation

This protocol is designed to achieve good chromatographic separation and generate a high-quality, library-searchable EI spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL.

    • Trustworthiness: The use of a volatile, aprotic solvent prevents unwanted reactions and ensures good peak shape during chromatography.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: A standard non-polar column such as an HP-5ms (30 m x 0.25 mm x 0.25 µm) is an excellent starting point.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Method Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (adjust as needed based on sample concentration)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Expertise & Experience: This temperature program provides a good balance between separation efficiency and analysis time for a semi-polar molecule of this size.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

LC-MS Analysis for ESI Molecular Weight Confirmation

This protocol is optimized for generating a strong signal for the protonated molecule and is suitable for high-throughput analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute to a working concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Trustworthiness: The addition of 0.1% formic acid to the sample and mobile phase is critical. It ensures the analyte is protonated prior to entering the ESI source, significantly enhancing the [M+H]⁺ signal.

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is well-suited for this molecule's polarity.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • LC Method Parameters:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Gradient Program:

      • Start at 5% B, hold for 0.5 min.

      • Ramp to 95% B over 4 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 5% B and re-equilibrate for 1.5 minutes.

    • Expertise & Experience: This rapid gradient is suitable for a relatively pure sample and allows for fast analysis times while still ensuring the compound is well-retained and separated from any potential impurities.

  • MS Method Parameters:

    • Ionization Mode: Electrospray Positive (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V (can be increased to induce in-source fragmentation)

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/Hr

    • Scan Range: m/z 50-300

Conclusion

The mass spectrometric analysis of Methyl 5-aminofuran-2-carboxylate is a clear example of how a multi-faceted approach yields the most comprehensive data. By leveraging the complementary nature of "hard" EI and "soft" ESI ionization techniques, one can confidently confirm both the molecular weight and the detailed structural features of the molecule. The predictive fragmentation pathways outlined in this guide, based on fundamental chemical principles, provide a robust framework for interpreting experimental data. The detailed GC-MS and LC-MS protocols offer a validated starting point for any researcher tasked with the characterization of this important chemical building block, ensuring data integrity through method design that is both scientifically sound and experientially validated.

References

  • At the time of this writing, a specific mass spectrum for Methyl 5-aminofuran-2-carboxylate was not found in common databases. The predicted fragmentations are based on general principles of mass spectrometry as described in authoritative texts and review articles on the fragmentation of heterocyclic compounds, esters, and amines. The provided protocols are standard, well-established methods for the analysis of small organic molecules.

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 5-aminofuran-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this heterocyclic compound. Our approach is grounded in established spectroscopic principles to provide a robust and reliable analytical framework.

Introduction: The Significance of Methyl 5-aminofuran-2-carboxylate and the Role of IR Spectroscopy

Methyl 5-aminofuran-2-carboxylate is a substituted furan derivative of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a furan ring, a primary amine, and a methyl ester, imparts a range of chemical properties that are leveraged in the synthesis of novel bioactive molecules and functional polymers.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of a molecule's functional groups, IR spectroscopy provides a unique "fingerprint," allowing for unambiguous identification and the assessment of purity. In the context of drug development and materials science, this technique is crucial for verifying the successful synthesis of the target molecule and for detecting the presence of any starting materials or by-products.

This guide will provide a detailed theoretical prediction and interpretation of the IR spectrum of Methyl 5-aminofuran-2-carboxylate, supported by a rigorous experimental protocol for acquiring high-quality spectral data.

Theoretical Principles: Predicting the Vibrational Landscape

The infrared spectrum of Methyl 5-aminofuran-2-carboxylate is a composite of the vibrational modes of its constituent functional groups: the furan ring, the primary aromatic amine, and the methyl ester. Understanding the characteristic absorption frequencies of each of these components is paramount to interpreting the full spectrum.

The Furan Ring Vibrations

The furan ring, an aromatic heterocycle, exhibits several characteristic vibrational modes. These include C-H stretching, C=C stretching, and ring stretching (breathing) modes. The substitution pattern on the furan ring in Methyl 5-aminofuran-2-carboxylate will influence the precise frequencies of these vibrations.

The Primary Aromatic Amine Group

The primary amine (-NH2) group attached to the furan ring gives rise to several distinct and diagnostically useful absorption bands. Primary amines are characterized by two N-H stretching vibrations in the region of 3500-3300 cm⁻¹: an asymmetric and a symmetric stretch.[1][2][3] Additionally, an N-H bending (scissoring) vibration is typically observed in the 1650-1580 cm⁻¹ region.[1] The C-N stretching vibration of an aromatic amine is expected to appear as a strong band between 1335 and 1250 cm⁻¹.[1]

The Methyl Ester Group

The methyl ester (-COOCH₃) functionality has strong and characteristic IR absorptions. The most prominent of these is the C=O (carbonyl) stretching band, which is typically found in the range of 1750-1735 cm⁻¹ for saturated esters. Conjugation with the furan ring is expected to shift this absorption to a slightly lower wavenumber. Esters also exhibit two distinct C-O stretching vibrations: an asymmetric stretch (C-O-C) and a symmetric stretch (O-C-C), which typically appear in the 1300-1000 cm⁻¹ region.[4][5]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol details the steps for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of Methyl 5-aminofuran-2-carboxylate, which is a solid at room temperature, using the KBr pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra of solid samples.

Materials and Equipment
  • Methyl 5-aminofuran-2-carboxylate (solid powder)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

  • Desiccator

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Dry the spectroscopy-grade KBr in an oven at 110°C for at least 2-3 hours to remove any adsorbed moisture.[1] Allow it to cool to room temperature in a desiccator.

    • Weigh approximately 1-2 mg of Methyl 5-aminofuran-2-carboxylate and 100-200 mg of the dried KBr.[6][7] The precise ratio should aim for a sample concentration of about 0.5-1.0%.

  • Grinding and Mixing:

    • In an agate mortar, thoroughly grind the 1-2 mg of the sample to a fine powder.

    • Add the dried KBr to the mortar and continue to grind the mixture until it is homogeneous and has a consistent, fine texture. This ensures even distribution of the sample within the KBr matrix.[1]

  • Pellet Formation:

    • Assemble the pellet die. Transfer the ground KBr-sample mixture into the die.

    • Place the die in a hydraulic press and apply pressure, typically in the range of 8-10 metric tons for a standard 13 mm die.[1][2]

    • Maintain the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.[2]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet or an empty sample compartment to correct for atmospheric and instrumental interferences.

    • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Alternative Technique: Attenuated Total Reflectance (ATR)-FTIR

For rapid, non-destructive analysis, ATR-FTIR is an excellent alternative. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3][8] A background spectrum is collected from the clean, empty crystal before the sample is analyzed.

In-Depth Spectral Analysis of Methyl 5-aminofuran-2-carboxylate

The following is a detailed interpretation of the predicted IR spectrum of Methyl 5-aminofuran-2-carboxylate, with assignments for the key absorption bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~3450 and ~3350N-H Asymmetric & Symmetric StretchingPrimary Aromatic AmineMedium
~3100C-H StretchingFuran RingMedium-Weak
~2950C-H StretchingMethyl Group (Ester)Medium-Weak
~1715C=O StretchingConjugated EsterStrong
~1620N-H Bending (Scissoring)Primary Aromatic AmineMedium
~1580C=C StretchingFuran RingMedium
~1450C-H BendingMethyl Group (Ester)Medium
~1300C-N StretchingAromatic AmineStrong
~1250 and ~1100C-O-C Asymmetric & Symmetric StretchingEsterStrong
~1020Ring Stretching (Breathing)Furan RingMedium
~800C-H Out-of-Plane BendingFuran RingStrong
High-Frequency Region (4000-2500 cm⁻¹)
  • N-H Stretching (Primary Aromatic Amine): Two distinct, medium-intensity bands are expected around 3450 cm⁻¹ and 3350 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching vibrations of the primary amine group, respectively.[1][2][3] Their presence is a strong indicator of the -NH₂ functionality.

  • C-H Stretching (Furan Ring): A medium to weak absorption band is anticipated around 3100 cm⁻¹. This is characteristic of the C-H stretching of the aromatic furan ring.

  • C-H Stretching (Methyl Group): In the region of 2950 cm⁻¹, medium to weak bands are expected due to the symmetric and asymmetric C-H stretching of the methyl group of the ester.

Carbonyl and Double Bond Region (1800-1500 cm⁻¹)
  • C=O Stretching (Conjugated Ester): A very strong and sharp absorption band is predicted around 1715 cm⁻¹. This is attributed to the carbonyl (C=O) stretch of the methyl ester. The position is slightly lower than a typical saturated ester due to conjugation with the furan ring, which delocalizes the electron density of the C=O bond.

  • N-H Bending (Primary Aromatic Amine): A medium-intensity band around 1620 cm⁻¹ is expected for the N-H scissoring vibration of the primary amine.[1]

  • C=C Stretching (Furan Ring): A medium-intensity band around 1580 cm⁻¹ is characteristic of the C=C double bond stretching within the furan ring.

Fingerprint Region (1500-600 cm⁻¹)

This region contains a wealth of information from complex vibrational modes, including bending and stretching vibrations that are unique to the molecule as a whole.

  • C-H Bending (Methyl Group): A medium-intensity band around 1450 cm⁻¹ is expected from the asymmetric bending of the C-H bonds in the methyl group.

  • C-N Stretching (Aromatic Amine): A strong absorption around 1300 cm⁻¹ is predicted for the C-N stretching vibration.[1]

  • C-O-C Stretching (Ester): Two strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric), are characteristic of the C-O-C stretching vibrations of the ester group.[4][5]

  • Furan Ring Stretching: A medium band around 1020 cm⁻¹ is often attributed to the symmetric "breathing" mode of the furan ring.

  • C-H Out-of-Plane Bending (Furan Ring): A strong band around 800 cm⁻¹ is expected due to the out-of-plane bending of the C-H bonds on the furan ring. The exact position can be indicative of the substitution pattern.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Molecular Structure of Methyl 5-aminofuran-2-carboxylate cluster_furan Furan Ring cluster_substituents Substituents C1 C2 C1->C2 C3 C2->C3 C5 C C2->C5 C4 C3->C4 O1 C4->O1 N1 H₂N C4->N1 O1->C1 O2 O C5->O2 O3 O C5->O3 C6 CH₃ O2->C6

Caption: Molecular structure of Methyl 5-aminofuran-2-carboxylate.

G start Start: Solid Sample prep_sample Weigh 1-2 mg Sample & 100-200 mg KBr start->prep_sample grind Grind Sample & KBr in Agate Mortar prep_sample->grind pelletize Form Pellet in Hydraulic Press grind->pelletize background Acquire Background Spectrum (Pure KBr Pellet) pelletize->background acquire Acquire Sample Spectrum background->acquire analyze Analyze Spectrum & Assign Peaks acquire->analyze

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion: A Powerful Tool for Structural Verification

The infrared spectrum of Methyl 5-aminofuran-2-carboxylate provides a rich source of structural information, with characteristic absorption bands for each of its key functional groups. Through careful sample preparation and spectral acquisition, FTIR spectroscopy serves as a rapid, reliable, and robust method for the identification and quality assessment of this important chemical compound. The predicted spectral data and the detailed experimental protocol presented in this guide offer a solid foundation for researchers and scientists working with Methyl 5-aminofuran-2-carboxylate and related derivatives.

References

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (URL: [Link])

  • IR Spectroscopy Tutorial: Amines. (URL: Not available)
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (URL: [Link])

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (URL: [Link])

  • KBr Pellet Method - Shimadzu. (URL: [Link])

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (URL: [Link])

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (URL: [Link])

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (URL: [Link])

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. (URL: [Link])

  • How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution. (URL: [Link])

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (URL: [Link])

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. (URL: [Link])

  • Sample preparation for FT-IR. (URL: [Link])

  • ATR-FTIR Sample Measurements. (URL: Not available)
  • [The substituent structures and characteristic infrared spectra of alpha-furan esters]. (URL: [Link])

  • FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic... - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to Methyl 5-aminofuran-2-carboxylate: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-aminofuran-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and material science. We will delve into its chemical identity, synthesis strategies, spectral characterization, safety protocols, and its emerging applications, with a focus on providing practical, field-proven insights.

Chemical Identity and Nomenclature

Methyl 5-aminofuran-2-carboxylate is a stable, solid organic compound. Establishing its correct nomenclature is crucial for unambiguous scientific communication.

Table 1: Chemical Identifiers for Methyl 5-aminofuran-2-carboxylate

IdentifierValue
Systematic (IUPAC) Name methyl 5-aminofuran-2-carboxylate[1]
Common Synonyms Methyl 5-amino-2-furoate, 5-Aminofuran-2-carboxylic acid methyl ester, 5-Amino-2-furoic acid methyl ester
CAS Number 22600-30-2[1][2]
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.13 g/mol [1][2]
InChI Key KLKQGSISBRVCTK-UHFFFAOYSA-N

Physicochemical and Safety Data

Understanding the physicochemical properties and safety profile of a compound is paramount for its safe handling and effective use in experimental design.

Table 2: Physicochemical and Safety Data for Methyl 5-aminofuran-2-carboxylate

PropertyValueSource
Appearance White to light brown crystalline solid-
Melting Point 132-134 °C-
Boiling Point 277.9 °C (predicted)-
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.-
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis Strategies

Proposed Synthetic Pathway: A Multi-step Approach

This proposed pathway involves the formation of a furan ring through a cyclization reaction.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Functional Group Interconversion cluster_3 Final Product A α-Haloketone C Condensation Reaction (e.g., Hantzsch-type synthesis) A->C B Methyl Acetoacetate B->C D Methyl 5-methyl-3-oxofuran-2-carboxylate C->D Cyclization E Nitration D->E F Methyl 5-methyl-4-nitrofuran-2-carboxylate E->F G Reduction F->G H Methyl 5-aminofuran-2-carboxylate G->H

Figure 1: Proposed synthetic workflow for Methyl 5-aminofuran-2-carboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 5-methyl-3-oxofuran-2-carboxylate (Intermediate D)

  • To a solution of methyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes to form the enolate.

  • Slowly add an α-haloketone (e.g., chloroacetone) (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture, neutralize with a weak acid, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain Methyl 5-methyl-3-oxofuran-2-carboxylate.

Step 2: Nitration to Methyl 5-methyl-4-nitrofuran-2-carboxylate (Intermediate F)

  • Dissolve the furan intermediate (D) in a mixture of acetic anhydride and acetic acid.

  • Cool the solution to 0°C and slowly add fuming nitric acid.

  • Maintain the temperature below 10°C and stir for several hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Step 3: Reduction to Methyl 5-aminofuran-2-carboxylate (Final Product H)

  • Dissolve the nitro-furan intermediate (F) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, palladium on carbon (Pd/C) (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, Methyl 5-aminofuran-2-carboxylate.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 6.5-7.0 (d, 1H): Furan ring proton (H3).

  • δ 5.5-6.0 (d, 1H): Furan ring proton (H4).

  • δ 3.8 (s, 3H): Methyl ester protons (-OCH₃).

  • δ 3.5-4.5 (br s, 2H): Amine protons (-NH₂).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ 160-165: Carbonyl carbon of the ester (C=O).

  • δ 155-160: Furan ring carbon attached to the amino group (C5).

  • δ 140-145: Furan ring carbon attached to the carboxylate group (C2).

  • δ 110-115: Furan ring carbon (C3).

  • δ 95-100: Furan ring carbon (C4).

  • δ 51-53: Methyl ester carbon (-OCH₃).

Mass Spectrometry

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 141. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 110, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 82.

Applications in Drug Discovery and Medicinal Chemistry

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The amino and ester functionalities of Methyl 5-aminofuran-2-carboxylate make it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

A closely related analog, Ethyl 5-aminobenzofuran-2-carboxylate , serves as a crucial intermediate in the synthesis of the antidepressant drug Vilazodone .[3][4] This highlights the potential of 5-aminofuran-2-carboxylate derivatives as key building blocks for compounds targeting the central nervous system.

G A Methyl 5-aminofuran-2-carboxylate B Further Synthetic Transformations (e.g., N-alkylation, amidation) A->B C Diverse Library of Furan Derivatives B->C D Screening for Biological Activity C->D E Identification of Lead Compounds D->E F Lead Optimization E->F G Drug Candidates F->G

Sources

An In-depth Technical Guide on the Stability and Storage of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-aminofuran-2-carboxylate, a key building block in pharmaceutical research and drug development. The document delves into the intrinsic chemical liabilities of the aminofuran scaffold, outlining potential degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. Best practices for handling, storage, and the development of stability-indicating analytical methods are detailed to ensure the integrity and purity of this vital chemical intermediate. This guide is intended for researchers, scientists, and professionals in the drug development sector who utilize Methyl 5-aminofuran-2-carboxylate in their synthetic and medicinal chemistry programs.

Introduction to Methyl 5-aminofuran-2-carboxylate: A Versatile Pharmaceutical Intermediate

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural motif, featuring a furan ring substituted with both an amino group and a methyl ester, provides a versatile platform for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The electron-rich nature of the furan ring, coupled with the nucleophilicity of the amino group and the reactivity of the ester, allows for diverse chemical transformations. However, these same features contribute to the molecule's potential instability if not handled and stored correctly. Understanding the chemical liabilities of Methyl 5-aminofuran-2-carboxylate is paramount to its effective use in multi-step syntheses and for ensuring the quality and reproducibility of experimental results.

Intrinsic Stability and Physicochemical Properties

Methyl 5-aminofuran-2-carboxylate is typically a solid, with its appearance ranging from light brown to brown. A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.13 g/mol [1][2]
Appearance Solid, light brown to brown[3][4][5]
Purity Typically ≥97%[5]
InChI Key KLKQGSISBRVCTK-UHFFFAOYSA-N[3]

The stability of Methyl 5-aminofuran-2-carboxylate is intrinsically linked to the chemical nature of the aminofuran ring system. Furan rings, in general, can be susceptible to acidic conditions and oxidation. The presence of an amino group at the 5-position further activates the ring, making it more prone to oxidative degradation. Research on 2-aminofurans has indicated that they can be less stable, particularly in the absence of an electron-withdrawing group, and may undergo ring cleavage in aqueous solutions[6].

Recommended Storage and Handling Protocols

To maintain the purity and integrity of Methyl 5-aminofuran-2-carboxylate, strict adherence to appropriate storage and handling protocols is essential.

Optimal Storage Conditions

Based on supplier recommendations and the known chemistry of furan compounds, the following storage conditions are advised:

ParameterRecommendationRationaleSource(s)
Temperature 2-8°CTo minimize thermal degradation and slow down potential decomposition reactions.[3][4][5]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)The amino group and furan ring are susceptible to oxidation; an inert atmosphere mitigates this risk. The compound is noted to be air-sensitive.[7]
Light In a dark placeFuran compounds can be light-sensitive and prone to photodegradation.[3][7]
Moisture Sealed in a dry containerTo prevent hydrolysis of the methyl ester and potential water-mediated degradation of the furan ring. Moisture should be avoided.[8]
Safe Handling Procedures

Methyl 5-aminofuran-2-carboxylate is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)[2][3]. Therefore, the following handling precautions should be observed:

  • Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.

    • Body Protection : A lab coat should be worn to prevent skin contact.

  • Hygiene : Avoid breathing dust. Wash hands thoroughly after handling.

Potential Degradation Pathways: A Mechanistic Perspective

While specific forced degradation studies on Methyl 5-aminofuran-2-carboxylate are not extensively reported in the public domain, its degradation pathways can be predicted based on the functional groups present and the known chemistry of related furan compounds. These degradation pathways are critical to understand for the development of stability-indicating analytical methods.

cluster_stress Stress Conditions cluster_compound Methyl 5-aminofuran-2-carboxylate cluster_degradation Potential Degradation Pathways Acidic/Basic Conditions Acidic/Basic Conditions Hydrolysis Ester Hydrolysis Acidic/Basic Conditions->Hydrolysis Oxidative Conditions Oxidative Conditions Oxidation Ring Oxidation/Cleavage Amine Oxidation Oxidative Conditions->Oxidation Photolytic Conditions Photolytic Conditions Photodegradation Photochemical Reactions Photolytic Conditions->Photodegradation Compound Methyl 5-aminofuran-2-carboxylate Compound->Hydrolysis Compound->Oxidation Polymerization Polymerization Compound->Polymerization Compound->Photodegradation

Caption: Predicted Degradation Pathways for Methyl 5-aminofuran-2-carboxylate.

Hydrolytic Degradation

Under both acidic and basic conditions, the methyl ester functional group is susceptible to hydrolysis, which would yield 5-aminofuran-2-carboxylic acid. In strongly acidic or basic aqueous solutions, the furan ring itself may also be prone to cleavage[6].

Oxidative Degradation

The electron-rich aminofuran ring is a likely target for oxidation. Oxidative cleavage of the furan ring is a known reaction pathway that can lead to the formation of various dicarbonyl compounds[8]. The primary amino group can also be oxidized to form nitroso or nitro derivatives, or it could participate in oxidative polymerization reactions, leading to colored degradation products.

Photolytic Degradation

Furan-containing compounds can undergo photochemical reactions upon exposure to UV or visible light. These reactions can include cycloadditions, rearrangements, or radical-mediated processes, leading to a variety of degradation products. The photostability of furan analogues can be influenced by their substituents[3]. Given the conjugated system in Methyl 5-aminofuran-2-carboxylate, photolytic instability is a significant consideration.

Framework for Stability Assessment: Forced Degradation Studies

To definitively identify degradation products and establish a stability-indicating analytical method, a forced degradation study is indispensable. Such a study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to induce degradation.

Experimental Design for Forced Degradation

The following table outlines a general protocol for a forced degradation study of Methyl 5-aminofuran-2-carboxylate.

Stress ConditionProposed Experimental SetupPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the methyl ester to the carboxylic acid; potential furan ring opening.
Base Hydrolysis 0.1 M NaOH at room temperature for 24-48 hoursSaponification of the methyl ester; potential furan ring degradation.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the furan ring and/or amino group, leading to ring-opened products or N-oxides.
Thermal Degradation Solid sample at 80°C for 72 hoursGeneral decomposition, potentially leading to decarboxylation or polymerization.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.Photochemical reactions leading to various degradation products. A dark control should be run in parallel.

Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Recommended HPLC Method Parameters

The following provides a starting point for the development of a stability-indicating HPLC method for Methyl 5-aminofuran-2-carboxylate.

ParameterRecommendationRationale
Column C18 (Octadecyl Silane), 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure protonation of the amine and good peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution A gradient from 95:5 (A:B) to 5:95 (A:B) over 20-30 minutesTo ensure elution of both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength UV at the λmax of the compound (e.g., 254 nm or a wavelength determined by UV scan)To provide optimal sensitivity for the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume.
Method Validation Workflow

Once a suitable HPLC method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.

Method_Development Method Development & Optimization Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Stability- Indicating Method Robustness->Validated_Method

Caption: HPLC Method Validation Workflow.

Conclusion and Future Perspectives

Methyl 5-aminofuran-2-carboxylate is a valuable, yet potentially labile, building block in pharmaceutical synthesis. A thorough understanding of its stability profile is crucial for its effective use. This guide has outlined the key considerations for the storage, handling, and stability assessment of this compound. The primary degradation pathways are anticipated to be hydrolysis of the ester, and oxidation and photolytic degradation of the aminofuran ring system. For any research program utilizing this intermediate, it is strongly recommended that a comprehensive forced degradation study be conducted to identify actual degradation products and to develop and validate a stability-indicating analytical method. Such diligence will ensure the quality of synthetic intermediates and the ultimate success of the drug discovery and development process.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8029, Furan. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Furan. [Link]

  • ResearchGate. A Study of 2-Aminofurans. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Furan-d4. [Link]

  • Eagle Manufacturing. How to Handle and Store Furfural. [Link]

  • ResearchGate. 2-Aminofurans and 3-Aminofurans | Request PDF. [Link]

  • MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

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Methyl 5-aminofuran-2-carboxylate safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of Methyl 5-aminofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. As a substituted furan, it serves as a valuable building block in the synthesis of more complex molecular architectures. However, its adoption into routine laboratory use requires a comprehensive understanding of its safety profile and potential hazards. This guide provides an in-depth analysis of Methyl 5-aminofuran-2-carboxylate, moving beyond a simple recitation of available data to offer a nuanced perspective grounded in the fundamental chemistry of the furan core.

A critical finding of our review is that the toxicological properties of Methyl 5-aminofuran-2-carboxylate have not been thoroughly investigated.[1] This significant data gap necessitates the adoption of the precautionary principle. Therefore, this document is structured to not only present the known information but also to provide robust, field-proven protocols for handling the compound as if it were hazardous, ensuring the highest standards of laboratory safety. We will explore the inherent instability of the furan ring system, detail the available hazard classifications, and provide actionable, step-by-step guidance for risk mitigation, emergency preparedness, and proper disposal.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of laboratory safety. Methyl 5-aminofuran-2-carboxylate is a brown solid at room temperature.[2] Key identifying information is summarized below.

PropertyValueReference(s)
Chemical Name Methyl 5-aminofuran-2-carboxylate[1][2][3]
Synonyms Methyl 5-amino-2-furoate[4]
CAS Number 22600-30-2[1][2][3][4]
Molecular Formula C₆H₇NO₃[1][2][3]
Molecular Weight 141.13 g/mol [1][3]
Appearance Brown Solid[2]
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[4]

Section 2: The Furan Core - Inherent Reactivity and Stability

To fully appreciate the handling requirements of Methyl 5-aminofuran-2-carboxylate, one must first understand the chemistry of its core furan structure. The furan ring is a five-membered aromatic heterocycle, but its aromaticity is modest compared to benzene.[5] This "pseudo-aromatic" character makes the ring susceptible to degradation, particularly under acidic conditions, which can lead to polymerization or ring-opening reactions.[6][7][8]

The stability of the furan ring is significantly influenced by its substituents.

  • Electron-withdrawing groups , such as the methyl carboxylate group (-COOCH₃) at the C2 position of the target molecule, generally increase the stability of the furan ring against acid-catalyzed degradation.[6][8]

  • Electron-releasing groups , like the amino group (-NH₂) at the C5 position, can increase the ring's reactivity toward electrophiles, potentially leading to instability.[8]

The choice of solvent is also a critical factor. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives during chemical reactions.[6][9]

Furan_Degradation General Furan Ring Instability Pathways Furan Furan Ring (Pseudo-Aromatic Core) Acid Acidic Conditions (e.g., H⁺) Furan->Acid Protonation Protonated Intermediate (Highly Reactive) Acid->Protonation Protonation Polymerization Polymerization (Insoluble Materials) Protonation->Polymerization Reaction with another furan molecule RingOpening Ring-Opening (e.g., Formation of 1,4-dicarbonyls) Protonation->RingOpening Nucleophilic attack (e.g., H₂O) Safe_Handling_Workflow Safe Handling Workflow for Methyl 5-aminofuran-2-carboxylate cluster_prep Preparation cluster_handling Material Handling (Inside Fume Hood) cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal Prep1 Verify Fume Hood Certification is Current Prep2 Don Full PPE: Lab Coat, Goggles, Gloves Prep1->Prep2 Prep3 Locate and Verify Access to Eyewash Station & Safety Shower Prep2->Prep3 Handling1 Weigh Solid Compound on Analytical Balance Prep3->Handling1 Begin Work Handling2 Carefully Transfer Solid to Reaction Vessel Handling1->Handling2 Handling3 Add Solvent and Reagents with Gentle Agitation Handling2->Handling3 Reaction1 Perform Reaction (with Condenser if Heating) Handling3->Reaction1 Reaction2 Conduct Workup & Purification (e.g., Extraction, Chromatography) Reaction1->Reaction2 Cleanup1 Segregate All Waste (Solid, Liquid, Contaminated PPE) Reaction2->Cleanup1 Cleanup2 Place in Labeled Hazardous Waste Containers Cleanup1->Cleanup2 Cleanup3 Clean Work Area and Remove PPE Correctly Cleanup2->Cleanup3

General laboratory workflow for handling the compound.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures

Immediate and appropriate first aid is critical. In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet. [1][10]

  • Inhalation: Immediately move the exposed person to fresh air. [1][11]If breathing has stopped or is difficult, provide artificial respiration or oxygen. [1][12][11]* Skin Contact: Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes. [1][11]Remove contaminated clothing and wash it before reuse. [10][13]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][10][13]Remove contact lenses if present and easy to do. [14][13]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. [1]Never give anything by mouth to an unconscious person. [1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [1][12][10]* Specific Hazards: Combustion is expected to produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). [1][12]* Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [1][15][12]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear the appropriate level of PPE as described in Section 4.2. Ensure adequate ventilation. Avoid breathing dust. [1]* Containment and Cleaning: For a solid spill, carefully pick up and arrange for disposal without creating dust. [1]Sweep up the material and place it in a suitable, closed, and labeled container for disposal. [1]Do not let the product enter drains or waterways. [1]

Emergency_Response Emergency Response Decision Tree Start Incident Occurs (Spill or Exposure) Spill Is the spill large or uncontrolled? Start->Spill Exposure Is there personnel exposure? Start->Exposure Evacuate Evacuate Area Call Emergency Services Spill->Evacuate Yes SmallSpill Contain Spill (Wear Full PPE) Clean up with appropriate materials Spill->SmallSpill No FirstAid Initiate First Aid (See Sec 5.1) Remove from exposure Exposure->FirstAid Yes Report Report Incident to Safety Officer Exposure->Report No (Spill Only) Evacuate->Report SmallSpill->Report SeekMedical Seek Immediate Medical Attention (Bring SDS) FirstAid->SeekMedical SeekMedical->Report

Decision tree for responding to laboratory incidents.

Section 6: Storage and Disposal

Proper storage is essential for maintaining the compound's integrity and ensuring safety, while correct disposal is crucial for environmental protection.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1][16]The recommended storage temperature is between 2-8°C. [4]For long-term storage and to ensure chemical stability, consider storing under an inert atmosphere such as argon or nitrogen. [17]The compound should be protected from light. * Waste Disposal: This material and its container must be disposed of as hazardous waste. [1]Offer surplus and non-recyclable solutions to a licensed disposal company. [1]Do not allow the material to be released into the environment or sewer systems. [1][15]All local, state, and federal regulations for hazardous waste disposal must be followed. [17]

Section 7: Conclusion - Navigating the Unknowns

Methyl 5-aminofuran-2-carboxylate is a compound with clear utility for the synthetic chemist. However, its safety profile remains largely undefined. The GHS classifications available from suppliers provide a baseline for immediate hazards like skin, eye, and respiratory irritation, but the lack of comprehensive toxicological studies means that a conservative and cautious approach is not just recommended, but required.

For researchers, scientists, and drug development professionals, this means prioritizing engineering controls, rigorously adhering to PPE protocols, and having a well-documented plan for emergency situations. The principles of chemical safety demand that we treat substances with unknown long-term effects with the same respect as those with known, significant hazards. By following the detailed protocols in this guide, laboratories can work with Methyl 5-aminofuran-2-carboxylate while upholding the highest standards of safety and scientific integrity.

References

  • Capot Chemical Co., Ltd. (2019).
  • Wiley-VCH. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal.
  • Carl ROTH. (2023).
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH.
  • Enamine.
  • Echemi.
  • Benchchem. Technical Support Center: Solvent Effects on Furan Stability and Reactivity. Benchchem.
  • Fisher Scientific. (2023).
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  • Benchchem. (2025).
  • Fisher Scientific. (2014).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Sigma-Aldrich. (2025).
  • AChemBlock. (n.d.). 5-Aminofuran-2-carboxylic acid methyl ester 97%. AChemBlock.
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  • Enamine. (2026).
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The Furan Scaffold: A Privileged Motif in the Landscape of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered aromatic heterocycle, furan, has emerged as a cornerstone in medicinal chemistry, underpinning the structure of a diverse array of pharmacologically active compounds. Its unique stereoelectronic properties, including its electron-rich nature and ability to act as a bioisostere for other aromatic systems, have made it a valuable scaffold in the design and development of novel therapeutics.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of furan-containing heterocycles, delving into their mechanisms of action, showcasing quantitative structure-activity relationship data, and providing detailed experimental and synthetic protocols to empower researchers in this dynamic field.

The Broad Spectrum of Biological Activity: From Microbes to Malignancies

Furan derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for a multitude of therapeutic areas.[2][3] Their bioactivity is profoundly influenced by the nature and position of substituents on the furan ring, allowing for fine-tuning of their potency, selectivity, and pharmacokinetic profiles.[3]

Antimicrobial Prowess: Combating Bacterial and Fungal Pathogens

The urgent need for new antimicrobial agents in the face of rising antibiotic resistance has intensified the investigation of furan-containing compounds.[4] These molecules have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5]

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Furan Derivatives against Bacterial Strains

Compound/Derivative ClassStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference(s)
Nitrofurantoin1.56 - 164 - 32[4][5]
Furan-Chalcone Derivative 2a15.6231.25[5]
Furan-Chalcone Derivative 2c2561024[4]
Furanone Derivative F1318 - 16 (clinical isolates)-[6]
3-aryl-3(furan-2-yl) propanoic acid derivative-64[4]
Anticancer Activity: Targeting the Hallmarks of Cancer

The cytotoxic and antiproliferative properties of furan derivatives against various cancer cell lines have been extensively documented.[7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumorigenesis.[8][9]

Table 2: IC50 Values of Representative Furan Derivatives against Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference(s)
Furan-based Pyridine Carbohydrazide (Comp. 4)MCF-7 (Breast Cancer)4.06[7][8]
Furan-based N-phenyl Triazinone (Comp. 7)MCF-7 (Breast Cancer)2.96[7][8]
Benzo[b]furan Derivative 26MCF-7 (Breast Cancer)0.057[9]
Benzo[b]furan Derivative 36MCF-7 (Breast Cancer)0.051[9]
Furan-fused Chalcone 8HL60 (Leukemia)17.2[9]
(3-(furan-2-yl)pyrazol-4-yl) chalcone 7cA549 (Lung Cancer)13.86 µg/mL[10]
Furan-containing carbohydrazideA549 (Lung Cancer)-[11]
Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Furan-containing molecules have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[3]

Unraveling the Mechanisms of Action: A Look at Key Signaling Pathways

The biological effects of furan derivatives are underpinned by their interaction with and modulation of critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.

Induction of Apoptosis: The Intrinsic Pathway

A primary mechanism by which many furan-containing anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic apoptosis pathway, which is initiated by intracellular stress signals and culminates in the activation of a cascade of caspases, the executioners of apoptosis.[6][12] Furan derivatives have been shown to modulate the expression of key apoptotic regulators, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[6][8]

Intrinsic_Apoptosis_Pathway Furan_Derivative Furan Derivative Bax Bax Activation Furan_Derivative->Bax Bcl2 Bcl-2 Inhibition Furan_Derivative->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the Intrinsic Apoptosis Pathway by Furan Derivatives.
Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][13] Several benzo[b]furan derivatives have been identified as potent inhibitors of this pathway.[9][14] By targeting key components of this cascade, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

PI3K_Akt_mTOR_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Furan_Derivative Furan Derivative Furan_Derivative->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Furan Derivatives.

Experimental Protocols: A Guide to Biological Evaluation

The following sections provide standardized, step-by-step protocols for the in vitro evaluation of the biological activities of furan-containing heterocycles.

Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[7][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a suspension of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and adjust the turbidity to the 0.5 McFarland standard.[4]

  • Serial Dilution: Perform a two-fold serial dilution of the furan derivatives in MHB in a 96-well microtiter plate.[4]

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the furan derivative or a known COX inhibitor (e.g., celecoxib for COX-2) for a specified time.[15]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.[15]

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) or other prostanoids using an ELISA or other suitable detection method.

  • Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the furan derivative and determine the IC50 value.

Synthetic Strategies: Accessing Biologically Active Furan Heterocycles

The synthesis of substituted furans is a well-established area of organic chemistry, with several classical and modern methods available to researchers.

The Paal-Knorr Furan Synthesis

This is one of the most common methods for synthesizing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[12][16]

General Procedure:

  • Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).[16]

  • Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.[16]

  • After the reaction is complete, cool the mixture and neutralize the acid.

  • Extract the furan product with an organic solvent and purify by distillation or chromatography.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Furan Substituted Furan Dicarbonyl->Furan Acid Acid Catalyst (e.g., p-TsOH) Heat Heat (-H₂O)

Sources

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and Chemistry of 5-Aminofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a cornerstone of heterocyclic chemistry, embedded in a vast array of natural products, pharmaceuticals, and functional materials. Among the diverse family of furan derivatives, 5-aminofuran-2-carboxylates represent a class of compounds with significant synthetic utility and potential biological activity. This technical guide provides an in-depth exploration of the discovery and history of these valuable building blocks, tracing their origins from the foundational principles of furan chemistry to the development of sophisticated synthetic methodologies. We will dissect the causality behind experimental choices in their synthesis, from classical cyclization reactions to modern catalytic approaches, and explore their burgeoning role in the landscape of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic motif.

Introduction: The Furan Core and the Significance of Amino-Carboxylate Substitution

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has a rich history dating back to the late 18th and 19th centuries with the characterization of compounds like 2-furoic acid and furfural.[1] Its unique electronic properties and reactivity have made it a versatile scaffold in organic synthesis. The introduction of an amino group at the 5-position and a carboxylate at the 2-position creates a highly functionalized and synthetically valuable molecule. The electron-donating amino group and the electron-withdrawing carboxylate group modulate the reactivity of the furan ring, opening up a wide range of possibilities for further chemical transformations.

While the more complex benzofuran analogues, such as ethyl 5-aminobenzofuran-2-carboxylate, have garnered significant attention in recent years as key intermediates in the synthesis of pharmaceuticals, the fundamental 5-aminofuran-2-carboxylate core remains a subject of academic and industrial interest.[2][3] This guide will focus primarily on the non-annulated furan system, while drawing parallels to its benzofuran counterpart to highlight broader trends in the field.

Historical Context and the Dawn of Furan Synthesis

A definitive "discovery" of 5-aminofuran-2-carboxylates as a distinct class of compounds is not clearly documented in the annals of early chemical literature. Their emergence is more of an evolutionary tale, intrinsically linked to the development of general methods for furan synthesis. The groundwork was laid by pioneering chemists in the late 19th and early 20th centuries who developed foundational reactions for constructing the furan ring.

Two of the most notable classical methods are the Paal-Knorr and Feist-Benary furan syntheses. While these reactions were not initially aimed at producing aminofurans, their mechanisms provide a conceptual framework for how such compounds could have been first synthesized.

The Paal-Knorr Furan Synthesis: A Hypothetical Pathway

The Paal-Knorr synthesis, first reported in 1884, involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[4] The straightforwardness of this reaction makes it a cornerstone of furan chemistry.

To envision a hypothetical Paal-Knorr route to a 5-aminofuran-2-carboxylate, one would require a suitably substituted 1,4-dicarbonyl precursor. For instance, the cyclization of a 4-amino-1,4-dioxo-2-butenoate derivative under acidic conditions could theoretically yield the desired product. However, the stability of such a precursor would be a significant challenge, likely contributing to why this was not an early route to these compounds.

Diagram 1: Hypothetical Paal-Knorr Synthesis of a 5-Aminofuran-2-carboxylate

G cluster_0 Paal-Knorr Synthesis Precursor Substituted 1,4-dicarbonyl Intermediate Hemiacetal Intermediate Precursor->Intermediate Acid-catalyzed cyclization Product 5-Aminofuran-2-carboxylate Intermediate->Product Dehydration

Caption: A conceptual diagram of the Paal-Knorr furan synthesis.

The Feist-Benary Furan Synthesis: A More Plausible Early Route

The Feist-Benary synthesis, developed in the early 20th century, involves the base-catalyzed reaction of an α-halo ketone with a β-dicarbonyl compound.[5] This method offers greater flexibility in the substitution pattern of the resulting furan.

A plausible, albeit challenging, early synthetic approach to a 5-aminofuran-2-carboxylate could have involved the reaction of an α-halo-β-aminocrotonate with a glyoxylate derivative. The primary amino group would likely require protection, adding complexity to the synthesis. The causality behind such an experimental choice would be the readily available starting materials from ester condensations and halogenation reactions, which were well-established techniques at the time.

Diagram 2: Conceptual Feist-Benary Approach

G cluster_1 Feist-Benary Synthesis Reactant_A α-Halo Ketone/Aldehyde Adduct Nucleophilic Adduct Reactant_A->Adduct Reactant_B β-Dicarbonyl Compound Enolate Enolate Intermediate Reactant_B->Enolate Base Enolate->Adduct Nucleophilic attack on α-halo ketone Product Substituted Furan Adduct->Product Intramolecular cyclization and dehydration

Caption: A simplified workflow of the Feist-Benary furan synthesis.

The Evolution of Synthetic Methodologies

As synthetic organic chemistry matured, more sophisticated and efficient methods for the construction of highly substituted furans, including aminofurans, were developed. These modern techniques often rely on metal-catalyzed reactions and multi-component strategies, offering significant advantages in terms of yield, regioselectivity, and substrate scope.

Thorpe-Ziegler and Related Cyclizations

The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, provides a powerful method for forming five-membered rings.[6][7][8][9][10] While not a direct synthesis of furans, it is a key reaction for preparing cyclic ketones that can be precursors to a variety of heterocycles. A modified Thorpe-Ziegler type cyclization of α-alkoxynitriles derived from the conjugate addition of alcohols to alkynenitriles has been reported as a route to 3-aminofurans. This highlights the ingenuity of adapting classical reactions to new synthetic challenges.

Modern Catalytic and Multi-Component Approaches

In recent decades, a plethora of novel methods for furan synthesis have emerged, many of which are applicable to the synthesis of 5-aminofuran-2-carboxylates and their isomers. These include:

  • Carbenoid-mediated [3+2] cycloadditions: This approach involves the reaction of copper carbenoids with enamines to generate 2-amino-2,3-dihydrofurans, which can then be oxidized to the corresponding 2-aminofurans.[11]

  • Multi-component reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to substituted furans. For instance, the reaction of an isocyanide, a 4-oxo-2-butynoate, and an aldehyde can produce 2-aminofuran derivatives with high regioselectivity.[12]

  • Synthesis from Acyclic Precursors: A notable modern approach for the synthesis of the related 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to form a vinyl ether, which then undergoes base-catalyzed cyclization.[13][14]

Table 1: Comparison of Synthetic Methodologies for Aminofuran Synthesis

MethodPrecursorsConditionsAdvantagesLimitations
Paal-Knorr (Hypothetical) Substituted 1,4-dicarbonylsAcid-catalyzedConceptually simplePrecursor stability and availability
Feist-Benary (Hypothetical) α-halo ketones, β-dicarbonylsBase-catalyzedVersatile substitution patternsPotential for side reactions
Modified Thorpe-Ziegler α,ω-Dinitriles or relatedBase-catalyzedGood for ring formationIndirect route to furans
Carbenoid Cycloaddition Copper carbenoids, enaminesMetal-catalyzedEfficient, dual synthesis possibleRequires specific carbenoid precursors
Multi-component Reactions Isocyanides, alkynoates, etc.Often mildHigh efficiency, atom economyCan have regioselectivity issues
Vinyl Ether Cyclization α-cyanoketones, ethyl glyoxylateMitsunobu, then baseGood yields, one-pot procedureLimited to certain substitution patterns[13][14]

Experimental Protocols: A Representative Modern Synthesis

The following protocol is a representative example of a modern approach to the synthesis of a substituted aminofuran carboxylate, adapted from the work of Redman, Dumas, and Scott on 3-aminofuran-2-carboxylates.[13][14] This method highlights the use of a one-pot Mitsunobu reaction followed by cyclization.

One-Pot Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate

Materials:

  • Triphenylphosphine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD)

  • Ethyl glycolate

  • 4,4-dimethyl-3-oxopentanenitrile

  • Sodium hydride (NaH)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of triphenylphosphine (1.4 equivalents) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (1.4 equivalents) dropwise.

  • To this mixture, add a solution of ethyl glycolate (1.4 equivalents) and 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • In a separate flask, prepare a slurry of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Transfer the reaction mixture from step 3 to the sodium hydride slurry.

  • Stir the resulting mixture for 3 hours at room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-amino-5-tert-butylfuran-2-carboxylate.

Causality of Experimental Choices:

  • Mitsunobu Reaction: The use of triphenylphosphine and DEAD facilitates the O-alkylation of the enol form of the α-cyanoketone with ethyl glycolate to form the vinyl ether intermediate under mild conditions.[13]

  • Sodium Hydride: A strong, non-nucleophilic base like NaH is required to deprotonate the α-carbon to the nitrile, initiating the intramolecular cyclization to form the furan ring.

  • One-Pot Procedure: Combining the Mitsunobu reaction and the cyclization into a single pot improves operational efficiency and can increase overall yield by avoiding the isolation of the potentially sensitive vinyl ether intermediate.

Applications in Drug Discovery and Medicinal Chemistry

The 5-aminofuran-2-carboxylate scaffold, and its isomers, are of significant interest to medicinal chemists. The presence of the amino and carboxylate groups provides convenient handles for the introduction of diverse substituents, allowing for the rapid generation of compound libraries for biological screening.

While specific examples of drugs based on the simple 5-aminofuran-2-carboxylate core are not as prevalent as their benzofuran counterparts, the furan ring itself is a well-established pharmacophore. Furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5] For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been investigated for their cytotoxic effects against various cancer cell lines.[4]

The proximicins, a class of natural products with antiproliferative activity, contain a 4-aminofuran-2-carboxylate motif.[3] The successful synthesis of analogues where this unit is replaced by an aminobenzofuran carboxylate highlights the potential for bioisosteric replacement and the general importance of the aminofuran carboxylate scaffold in the design of bioactive molecules.[3]

The amino group of these compounds can be readily acylated, alkylated, or used as a nucleophile in the construction of more complex heterocyclic systems. The carboxylate can be converted to amides, reduced to an alcohol, or participate in various coupling reactions. This synthetic versatility makes 5-aminofuran-2-carboxylates valuable starting materials for the exploration of chemical space in drug discovery programs.

Diagram 3: Synthetic Utility of 5-Aminofuran-2-carboxylates

G cluster_amino Amino Group Modifications cluster_carboxylate Carboxylate Group Modifications Core 5-Aminofuran-2-carboxylate Acylation Acylation Core->Acylation RCOCl Alkylation Alkylation Core->Alkylation R-X Heterocycle_Formation_A Heterocycle Formation Core->Heterocycle_Formation_A Annulation Amidation Amidation Core->Amidation R₂NH Reduction Reduction to Alcohol Core->Reduction LiAlH₄ Coupling Coupling Reactions Core->Coupling e.g., Suzuki, Heck

Caption: Synthetic transformations of the 5-aminofuran-2-carboxylate scaffold.

Conclusion and Future Outlook

The history of 5-aminofuran-2-carboxylates is a testament to the continuous evolution of organic synthesis. While their specific discovery is not marked by a singular event, their conceptualization and eventual synthesis are the logical outcomes of the development of foundational furan chemistry. From the classical Paal-Knorr and Feist-Benary reactions to modern, highly efficient catalytic and multi-component strategies, the methods for accessing these valuable building blocks have become increasingly sophisticated.

The synthetic versatility of the 5-aminofuran-2-carboxylate scaffold, with its strategically placed amino and carboxylate functionalities, ensures its continued relevance in the fields of medicinal chemistry and materials science. As the demand for novel, structurally diverse small molecules for drug discovery and other applications continues to grow, the importance of understanding the history, chemistry, and synthetic utility of compounds like 5-aminofuran-2-carboxylates will only increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of the biological activities of novel derivatives.

References

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  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(44), 25354-25381. ([Link])

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  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Al-Mokhna, N. S., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 675-684. ([Link])

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • Request PDF. (2025, August 6). ChemInform Abstract: Regioselective Synthesis of 3,4,5-Trisubstituted 2-Aminofurans. Retrieved from [Link]

  • Request PDF. (2025, August 7). ChemInform Abstract: Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. Retrieved from [Link]

  • Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-substituted 3-aminofuran-2-carboxylate esters. Organic Letters, 2(14), 2061–2063. ([Link])

  • PubMed. (2000). Preparation of 5-substituted 3-aminofuran-2-carboxylate esters. Retrieved from [Link]

  • Jiang, Y., Khong, V. Z. Y., Lourdusamy, E., & Park, C. (2012). Synthesis of 2-aminofurans and 2-unsubstituted furans via carbenoid-mediated [3 + 2] cycloaddition. Chemical Communications, 48(25), 3133-3135. ([Link])

  • Lee, R. J., et al. (2017). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Chemical Communications, 53(46), 6327-6330. ([Link])

  • PubChem. (n.d.). 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Retrieved from [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). ([Link])

  • PubChem. (n.d.). 5-Amino-furan-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]

  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

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Methodological & Application

Synthesis of Methyl 5-Aminofuran-2-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Methyl 5-aminofuran-2-carboxylate, a crucial building block in medicinal chemistry and drug discovery. The primary synthetic route discussed involves the catalytic hydrogenation of a nitro precursor, a method favored for its efficiency and atom economy. This document provides an in-depth explanation of the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this versatile intermediate.

Introduction and Significance

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of significant interest in the pharmaceutical industry. The furan ring system is a common structural motif in a wide array of natural products and synthetic bioactive molecules, exhibiting diverse pharmacological activities. The presence of both an amine and a methyl ester functional group on the furan core makes this compound a versatile synthon for the construction of more complex molecular architectures. Specifically, the amino group provides a nucleophilic handle for amide bond formation, reductive amination, and other nitrogen-based elaborations, which are fundamental transformations in the synthesis of potential therapeutic agents.

The strategic importance of this scaffold lies in its ability to serve as a precursor to a variety of derivatives with potential applications as antibacterial, anticancer, and anti-inflammatory agents.[1][2] The synthesis of such derivatives often hinges on the reliable and scalable production of the core aminofuran structure.

Reaction Pathway and Mechanism

The most common and efficient method for the synthesis of Methyl 5-aminofuran-2-carboxylate is the reduction of its nitro analogue, Methyl 5-nitrofuran-2-carboxylate. This transformation is typically achieved via catalytic hydrogenation.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Esterification: Conversion of 5-nitrofuran-2-carboxylic acid to its corresponding methyl ester.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

Synthesis_Pathway A 5-Nitrofuran-2-carboxylic acid B Methyl 5-nitrofuran-2-carboxylate A->B Methanol, H₂SO₄ (cat.) Reflux C Methyl 5-aminofuran-2-carboxylate B->C H₂, Pd/C Methanol

Caption: Synthetic pathway for Methyl 5-aminofuran-2-carboxylate.

Mechanistic Insights

Esterification: The first step is a classic Fischer esterification. In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.

Catalytic Hydrogenation: The reduction of the nitro group is a heterogenous catalytic process. The most commonly employed catalyst is palladium on carbon (Pd/C). The reaction mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. This facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates, to ultimately form the desired amine. This method is highly chemoselective, leaving the furan ring and the ester group intact. The catalytic hydrogenation of nitro compounds is a well-established and economical route for producing pharmaceutical intermediates.[3][4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Nitrofuran-2-carboxylic acid≥98%Commercially Available
MethanolAnhydrousCommercially Available
Sulfuric AcidConcentrated (98%)Commercially Available
Palladium on Carbon (Pd/C)10% (w/w)Commercially Available
Hydrogen GasHigh PurityCommercially Available
Nitrogen GasHigh PurityCommercially Available
Celite®---Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution---Prepared in-house
Brine---Prepared in-house
Anhydrous Sodium Sulfate---Commercially Available
Step-by-Step Synthesis

Step 1: Synthesis of Methyl 5-nitrofuran-2-carboxylate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrofuran-2-carboxylic acid (10.0 g, 63.7 mmol).

  • Add anhydrous methanol (100 mL) to the flask.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 5-nitrofuran-2-carboxylate as a solid.

Step 2: Synthesis of Methyl 5-aminofuran-2-carboxylate

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), dissolve Methyl 5-nitrofuran-2-carboxylate (5.0 g, 29.2 mmol) in anhydrous methanol (100 mL).

  • Carefully add 10% palladium on carbon (0.25 g, 5 mol%) to the solution under a nitrogen atmosphere.

  • Seal the reaction vessel and purge with nitrogen gas several times to remove any oxygen.[5][6]

  • Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 3-4 bar or a hydrogen-filled balloon for smaller scale reactions).[7]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL). Caution: The palladium catalyst is pyrophoric and should be handled with care.[3][5] Keep the filter cake wet with solvent during filtration.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The crude Methyl 5-aminofuran-2-carboxylate can be purified by recrystallization or flash column chromatography if necessary.

Characterization Data
PropertyValue
Molecular Formula C₆H₇NO₃[8]
Molecular Weight 141.13 g/mol [8]
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 400 MHz) δ 7.05 (d, J = 3.6 Hz, 1H), 5.95 (d, J = 3.6 Hz, 1H), 4.20 (br s, 2H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 159.5, 158.0, 135.0, 119.0, 106.0, 51.5
Mass Spectrometry (ESI+) m/z 142.05 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Safety and Hazard Management

The synthesis of Methyl 5-aminofuran-2-carboxylate involves several hazardous materials and procedures that require strict adherence to safety protocols.

  • Nitro Compounds: 5-Nitrofuran-2-carboxylic acid and its methyl ester are potentially toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C).[3][4]

    • Ensure all glassware and equipment are free from cracks and defects.

    • The reaction should be conducted in a designated area, away from ignition sources.

    • Proper purging of the reaction vessel with an inert gas (nitrogen) before and after the reaction is crucial to prevent the formation of explosive mixtures of hydrogen and air.[5][6]

    • The palladium catalyst should be handled with extreme care. It is pyrophoric, especially when dry, and can ignite flammable solvents.[5] Always keep the catalyst wet with solvent during handling and filtration.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Hydrogenation_Safety cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Inspect Glassware B Add Substrate & Solvent A->B C Inert Atmosphere (N₂) B->C D Add Pd/C Catalyst (under N₂) C->D E Purge with N₂ D->E F Introduce H₂ E->F G Vigorous Stirring F->G H Vent H₂ G->H I Purge with N₂ H->I J Filter through Celite® (Keep Catalyst Wet) I->J K Product Isolation J->K

Caption: Workflow for safe catalytic hydrogenation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete reaction (Step 1) - Insufficient reflux time or temperature.- Inactive acid catalyst.- Extend the reflux time and ensure the reaction is at the correct temperature.- Use fresh concentrated sulfuric acid.
Low yield (Step 1) - Incomplete reaction.- Loss of product during work-up.- Ensure the reaction goes to completion by TLC.- Perform extractions carefully and ensure complete neutralization.
Incomplete reduction (Step 2) - Inactive catalyst.- Insufficient hydrogen pressure.- Catalyst poisoning.- Use fresh Pd/C catalyst.- Increase hydrogen pressure or reaction time.- Ensure high purity of starting materials and solvents.
Low yield (Step 2) - Incomplete reaction.- Loss of catalyst during filtration.- Product instability.- Monitor the reaction closely by TLC.- Use a fine filter aid like Celite® and wash thoroughly.- Minimize exposure of the amine product to air and light.

Conclusion

The synthesis of Methyl 5-aminofuran-2-carboxylate via the catalytic hydrogenation of its nitro precursor is a reliable and efficient method suitable for laboratory-scale production. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare this valuable intermediate for further elaboration in their drug discovery and development programs. The versatility of the aminofuran scaffold ensures its continued importance in the quest for novel therapeutic agents.

References

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-23.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Retrieved from [Link]

  • Martínez, I., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(15), 5496-5506.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1093.
  • Redman, A. M., et al. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2061–2063.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety, 23(4), 16-23.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Acylation of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Furans

Methyl 5-aminofuran-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry and materials science. The furan scaffold is a key component in numerous biologically active compounds, and functionalization of its amino group via acylation opens a gateway to a vast chemical space of novel derivatives. The resulting N-acyl-5-aminofuran-2-carboxylates serve as crucial intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1] Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and complex drug molecules.[2][3]

This guide provides an in-depth exploration of the acylation of methyl 5-aminofuran-2-carboxylate, moving beyond a simple recitation of steps to explain the underlying chemical principles. We present two robust, field-proven protocols, a comparative data summary, and troubleshooting insights to empower researchers in drug development and synthetic chemistry to achieve efficient and reproducible outcomes.

Pillar 1: The Scientific Rationale Behind the Acylation Strategy

The successful acylation of methyl 5-aminofuran-2-carboxylate hinges on understanding the nucleophilic character of the amine and the electrophilic nature of the acylating agent.

The Reactivity of the Substrate

The nitrogen atom of the 5-amino group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is modulated by the electronic properties of the furan ring. The ring's oxygen atom can donate electron density through resonance, enhancing the nucleophilicity of the amino group. Conversely, the methyl carboxylate group at the 2-position is electron-withdrawing, which slightly deactivates the ring and tempers the amine's reactivity compared to simpler anilines. This balanced reactivity allows for selective N-acylation without significant side reactions on the furan ring itself under controlled conditions.

The Mechanism: Nucleophilic Acyl Substitution

The core transformation is a nucleophilic acyl substitution .[4] The reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a transient tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion or a carboxylate anion).

A proton is lost from the nitrogen atom, typically neutralized by a base present in the reaction mixture, to yield the final stable amide product.

Caption: Nucleophilic acyl substitution mechanism.

Pillar 2: Validated Experimental Protocols

The following protocols are designed for robustness and scalability. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)

This classic method is highly effective, particularly with reactive acyl chlorides.[5][6] The use of a biphasic system with an aqueous base efficiently neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[7][8]

Materials:

  • Methyl 5-aminofuran-2-carboxylate (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (2.0 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 5-aminofuran-2-carboxylate (1.0 eq) in dichloromethane (approx. 15 mL per gram of substrate).

  • Addition of Base: Add the 10% aqueous NaOH solution (2.0 eq) to the flask. The mixture will be biphasic.

  • Cooling: Place the flask in an ice bath and begin vigorous stirring to ensure efficient mixing between the two phases.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the rapidly stirring mixture over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Workflow_Schotten_Baumann start Start: Dissolve Amine in DCM add_base Add 10% Aqueous NaOH start->add_base cool Cool to 0-5 °C in Ice Bath add_base->cool add_acyl Dropwise Addition of Acyl Chloride cool->add_acyl react Stir at Room Temp (1-3 hours) add_acyl->react monitor Monitor by TLC react->monitor workup Separatory Funnel: Separate Layers monitor->workup Reaction Complete wash Wash Organic Layer: 1. NaHCO3 (aq) 2. Brine workup->wash dry Dry over MgSO4, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify: Recrystallization or Chromatography concentrate->purify end End: Pure N-Acylated Product purify->end

Caption: Experimental workflow for Schotten-Baumann acylation.

Protocol 2: N-Acylation using an Acid Anhydride

Using an acid anhydride is often a milder alternative to acyl chlorides.[] The reaction can be performed under neutral conditions or with a non-nucleophilic base like pyridine or triethylamine to catalyze the reaction and scavenge the carboxylic acid byproduct.[11]

Materials:

  • Methyl 5-aminofuran-2-carboxylate (1.0 eq)

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 - 1.5 eq)

  • Pyridine or Triethylamine (catalytic to 1.1 eq)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran, or neat)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve Methyl 5-aminofuran-2-carboxylate (1.0 eq) in the chosen solvent (e.g., DCM, 15 mL per gram).

  • Addition of Base: Add pyridine (1.1 eq) to the solution.

  • Addition of Anhydride: Add the acid anhydride (1.2 eq) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM.

  • Washing: Transfer to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove the carboxylic acid byproduct, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Pillar 3: Data Summary and Troubleshooting

The choice of protocol can be guided by the availability of reagents, the scale of the reaction, and the specific acyl group being introduced.

Table 1: Comparative Overview of Acylation Protocols

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Acid Anhydride)
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)Acid Anhydride (e.g., Acetic Anhydride)
Base Aqueous NaOHPyridine or Triethylamine
Reaction Time 1-3 hours2-6 hours
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Typical Yield > 90%85-95%
Key Advantages High reactivity, fast reaction times.Milder conditions, avoids corrosive HCl gas.
Key Considerations Acyl chloride is moisture-sensitive; vigorous reaction.Slower reaction; requires removal of base and carboxylic acid byproduct during workup.
Troubleshooting Common Issues
  • Low Yield:

    • Cause: Incomplete reaction or hydrolysis of the acylating agent.

    • Solution (Protocol 1): Ensure vigorous stirring to maximize interfacial contact. Check the quality of the acyl chloride; use freshly opened or distilled reagent.

    • Solution (Protocol 2): Consider gentle heating (40-50 °C) to drive the reaction to completion. Ensure the amine starting material is fully dry.

  • Formation of Side Products:

    • Cause: The primary side reaction is the hydrolysis of the acylating agent by water, forming the corresponding carboxylic acid.

    • Solution: Add the acylating agent slowly at a low temperature (0 °C) to minimize this competing reaction. Use anhydrous solvents where applicable (Protocol 2).

  • Difficulty in Purification:

    • Cause: Residual starting materials or byproducts (e.g., carboxylic acid from anhydride hydrolysis).

    • Solution: Ensure the aqueous washes during the workup are performed thoroughly to remove all acidic and basic impurities before concentration and final purification.

Safety and Handling
  • Methyl 5-aminofuran-2-carboxylate: May cause skin, eye, and respiratory irritation.[12] It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[13]

  • Acyl Chlorides: Highly corrosive and react violently with water, releasing toxic HCl gas. Handle with extreme care in a fume hood.

  • Acid Anhydrides: Corrosive and lachrymatory. React with water, though less violently than acyl chlorides.

  • Pyridine/Triethylamine: Flammable, toxic, and have strong, unpleasant odors. Always handle in a fume hood.

By adhering to these detailed protocols and understanding the chemical principles involved, researchers can confidently and efficiently synthesize a wide array of N-acylated methyl 5-aminofuran-2-carboxylate derivatives, paving the way for new discoveries in science and medicine.

References

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

  • Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

  • ZSM-5-SO3H. (n.d.). An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • PubMed. (2024). Efficient one-step amide formation using amino porphyrins. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5 Synthesis of N-acyl decarboxylates. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Retrieved from [Link]

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Application Notes and Protocols for the Sandmeyer Reaction of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of bioactive natural products and synthetic pharmaceuticals. The ability to selectively functionalize this heterocycle is paramount for the development of novel therapeutics. The Sandmeyer reaction, a robust and versatile method for the conversion of primary aromatic amines into a wide array of functional groups, presents a powerful tool for the derivatization of furan-containing molecules.[1][] This guide provides a detailed exploration of the application of the Sandmeyer reaction to methyl 5-aminofuran-2-carboxylate, a key intermediate for the synthesis of functionalized furan-2-carboxylic acid derivatives.

This document will provide in-depth technical guidance, covering the mechanistic underpinnings, critical experimental parameters, and detailed step-by-step protocols for the chloro-, bromo-, and cyano-de-amination of methyl 5-aminofuran-2-carboxylate. Emphasis is placed on understanding the chemical principles to enable rational troubleshooting and optimization.

Mechanistic Considerations and Challenges with Furan Substrates

The Sandmeyer reaction proceeds via a two-step sequence: the diazotization of a primary aromatic amine followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt.[3]

  • Diazotization: The primary amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid, to form a diazonium salt.[4] This step is often performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[5]

  • Copper(I)-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The copper(I) ion acts as a catalyst, facilitating a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas. This highly reactive aryl radical then abstracts a halogen or cyanide from the copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[1][3]

A critical challenge when applying the Sandmeyer reaction to furan derivatives is the inherent acid sensitivity of the furan ring. Under strongly acidic conditions, furans are prone to polymerization and ring-opening side reactions. Therefore, careful control of the acidity and temperature during the diazotization step is crucial for success. The electron-rich nature of the furan ring can also influence the stability of the intermediate furan-2-diazonium salt.

Experimental Protocols

Safety First: The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive in a dry, solid state.[5] It is imperative to handle these intermediates in solution and at low temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents
ReagentGradeSupplierNotes
Methyl 5-aminofuran-2-carboxylate≥97%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent GradeCommercially Available
Hydrochloric Acid (HCl)37%Commercially AvailableFor chlorination
Hydrobromic Acid (HBr)48%Commercially AvailableFor bromination
Sulfuric Acid (H₂SO₄)98%Commercially AvailableFor cyanation
Copper(I) Chloride (CuCl)≥98%Commercially Available
Copper(I) Bromide (CuBr)≥98%Commercially Available
Copper(I) Cyanide (CuCN)≥98%Commercially AvailableHighly Toxic! Handle with extreme caution.
Sodium Cyanide (NaCN)≥97%Commercially AvailableHighly Toxic! Handle with extreme caution.
Acetonitrile (MeCN)AnhydrousCommercially Available
Dichloromethane (DCM)ACS Reagent GradeCommercially Available
Diethyl Ether (Et₂O)ACS Reagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Celite®Commercially Available

Protocol 1: Synthesis of Methyl 5-chlorofuran-2-carboxylate

This protocol outlines the conversion of methyl 5-aminofuran-2-carboxylate to its corresponding chloro derivative via a Sandmeyer reaction.

Step 1: Diazotization of Methyl 5-aminofuran-2-carboxylate
  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend methyl 5-aminofuran-2-carboxylate (1.41 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred furan suspension over 30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the furan-2-diazonium chloride intermediate.

Step 2: Copper(I) Chloride Catalyzed Chlorination
  • In a separate 250 mL beaker, dissolve copper(I) chloride (1.29 g, 13.0 mmol) in concentrated hydrochloric acid (15 mL). Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification
  • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL) and then with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford methyl 5-chlorofuran-2-carboxylate.

Protocol 2: Synthesis of Methyl 5-bromofuran-2-carboxylate

This protocol details the synthesis of the bromo derivative using a similar Sandmeyer approach.

Step 1: Diazotization
  • Follow the same procedure as in Protocol 1, Step 1, but use 48% hydrobromic acid (10 mL) instead of hydrochloric acid.

Step 2: Copper(I) Bromide Catalyzed Bromination
  • In a separate 250 mL beaker, dissolve copper(I) bromide (1.86 g, 13.0 mmol) in 48% hydrobromic acid (15 mL). Cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

  • Follow the same procedure for warming, heating, and stirring as described in Protocol 1, Step 2.

Step 3: Work-up and Purification
  • Follow the same work-up and purification procedure as described in Protocol 1, Step 3.

Protocol 3: Synthesis of Methyl 5-cyanofuran-2-carboxylate

Extreme Caution Required: This protocol involves the use of highly toxic cyanides. All manipulations must be performed in a certified fume hood, and appropriate safety measures must be strictly followed. A cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.

Step 1: Diazotization
  • In a 100 mL three-necked round-bottom flask, suspend methyl 5-aminofuran-2-carboxylate (1.41 g, 10.0 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (2.5 mL).

  • Cool the mixture to 0-5 °C and add a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir for an additional 30 minutes at 0-5 °C.

Step 2: Copper(I) Cyanide Catalyzed Cyanation
  • In a separate 250 mL three-necked flask, prepare a solution of copper(I) cyanide (1.34 g, 15.0 mmol) and sodium cyanide (1.47 g, 30.0 mmol) in water (20 mL). Warning: Addition of acid to cyanide salts liberates highly toxic HCN gas. Ensure the diazonium salt solution is added to the basic cyanide solution.

  • Cool the copper(I) cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred cyanide solution.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

Step 3: Work-up and Purification
  • Cool the reaction mixture and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic extracts with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Data Summary and Expected Outcomes

ProductStarting MaterialKey ReagentsExpected Yield Range
Methyl 5-chlorofuran-2-carboxylateMethyl 5-aminofuran-2-carboxylateNaNO₂, HCl, CuCl50-70%
Methyl 5-bromofuran-2-carboxylateMethyl 5-aminofuran-2-carboxylateNaNO₂, HBr, CuBr55-75%
Methyl 5-cyanofuran-2-carboxylateMethyl 5-aminofuran-2-carboxylateNaNO₂, H₂SO₄, CuCN/NaCN40-60%

Yields are estimates and may vary depending on reaction scale and purity of reagents.

Visualization of the Experimental Workflow

Sandmeyer_Reaction_Workflow cluster_diazotization PART 1: Diazotization cluster_sandmeyer PART 2: Sandmeyer Reaction cluster_workup PART 3: Work-up & Purification start Methyl 5-aminofuran-2-carboxylate reagents_diazo NaNO₂ / Acid (HCl, HBr, or H₂SO₄) 0-5 °C start->reagents_diazo 1. Suspend in Acid diazonium Furan-2-diazonium Salt (in situ) reagents_diazo->diazonium 2. Add NaNO₂ solution cu_salt CuX (CuCl, CuBr, or CuCN) diazonium->cu_salt 3. Add to Cu(I) salt solution product Methyl 5-X-furan-2-carboxylate (X = Cl, Br, or CN) cu_salt->product 4. N₂ evolution   Warm to RT, then heat extraction Extraction product->extraction 5. Quench & Extract purification Column Chromatography extraction->purification 6. Dry & Concentrate final_product Pure Product purification->final_product 7. Isolate

Caption: Generalized workflow for the Sandmeyer reaction of Methyl 5-aminofuran-2-carboxylate.

Troubleshooting and Optimization

  • Low Yield of Diazonium Salt Formation:

    • Cause: Incomplete reaction or decomposition.

    • Solution: Ensure the temperature is strictly maintained at 0-5 °C. Use a slight excess of sodium nitrite. Ensure vigorous stirring to maintain a homogeneous suspension.

  • Formation of Dark Polymeric Byproducts:

    • Cause: Acid-catalyzed decomposition of the furan ring.

    • Solution: Minimize the reaction time in the acidic diazotization step. Consider using a less concentrated acid or a different acid altogether (e.g., fluoroboric acid for the preparation of a more stable diazonium tetrafluoroborate salt, which can then be used in the Sandmeyer reaction).

  • Incomplete Decomposition of the Diazonium Salt:

    • Cause: Insufficient heating or catalyst deactivation.

    • Solution: Ensure the reaction is gently heated after the initial effervescence has ceased. The color of the reaction mixture can be an indicator; a change from a deep color to a lighter one often signals completion.

  • Formation of Phenolic Byproducts:

    • Cause: Reaction of the diazonium salt with water.

    • Solution: Ensure the copper(I) salt solution is sufficiently concentrated and that the diazonium salt solution is added to it, rather than the other way around, to favor the Sandmeyer pathway over hydrolysis.

References

  • Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., Ali, K. G. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

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  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Copper(I) Cyanide. Retrieved from [Link]

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(8), 1024–1031. [Link]

  • ChemBK. (2024, April 9). methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

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  • Maj, A. M., Drelich, P., & Chmielewski, M. J. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 63(12), e202316834. [Link]

  • Organic Syntheses. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Le-Dévédec, F., Cee, V. J., Beaudoin, D., Bédard, A.-C., Bennett, D. J., Bisson, S., ... & Campeau, L.-C. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1216–1223. [Link]

  • Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654–9662. [Link]

  • Barbero, M., Degani, I., Diulgheroff, N., Dughera, S., & Fochi, R. (2004). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Synthesis, 2004(14), 2386–2390. [Link]

  • OUCI. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link]

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  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(I) bromide. Retrieved from [Link]

  • Hogan, A. M., & Cox, J. M. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(15), 3045–3049. [Link]

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Application Notes and Protocols: The Strategic Use of Methyl 5-Aminofuran-2-carboxylate in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Potential of Furan Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecular diversity and complexity is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of complex, drug-like molecules in a single, efficient step.[1][2] This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste.[3] Among the vast array of building blocks for MCRs, heterocyclic scaffolds are of particular interest due to their prevalence in biologically active compounds.[4] The furan ring system, a five-membered aromatic heterocycle, is a common motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[5]

This application note focuses on the utility of Methyl 5-aminofuran-2-carboxylate , a versatile and highly functionalized building block, in the context of isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR). The presence of a reactive primary amine on an electron-rich aromatic furan core, coupled with a methyl ester for further functionalization, makes this molecule an attractive starting point for the rapid generation of novel peptidomimetic libraries.[6][7] Peptidomimetics, compounds that mimic the structure and function of peptides, are a crucial class of therapeutics with improved stability and oral bioavailability.[4][8]

Herein, we provide a detailed protocol for a representative Ugi reaction utilizing Methyl 5-aminofuran-2-carboxylate, discuss the mechanistic underpinnings, and explore the potential scope and applications for this versatile scaffold in drug development programs.

The Ugi Four-Component Reaction: A Cornerstone of MCR Chemistry

The Ugi reaction is a one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative.[9] This reaction is renowned for its broad substrate scope and high degree of convergence, allowing for the creation of diverse molecular frameworks from readily available starting materials.[10]

Reaction Mechanism

The generally accepted mechanism of the Ugi reaction proceeds through a series of reversible and irreversible steps, culminating in a thermodynamically stable bis-amide product.[9]

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the primary amine (Methyl 5-aminofuran-2-carboxylate) to form an imine intermediate. This step is often acid-catalyzed.

  • Nitrilium Ion Formation: The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate.

  • Carboxylate Addition: The carboxylate anion adds to the nitrilium ion, yielding an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which results in the stable α-acylamino carboxamide product.[9]

Ugi_Mechanism Figure 1: Generalized Mechanism of the Ugi Reaction Aldehyde R1-CHO (Aldehyde) Imine Imine Intermediate Aldehyde->Imine + Amine, -H2O Amine R2-NH2 (Amine) Amine->Imine Isocyanide R3-NC (Isocyanide) Nitrilium Nitrilium Ion Isocyanide->Nitrilium CarboxylicAcid R4-COOH (Carboxylic Acid) AcylIsoamide O-Acyl-isoamide CarboxylicAcid->AcylIsoamide Imine->Nitrilium + Isocyanide Nitrilium->AcylIsoamide + Carboxylate Product α-Acylamino Carboxamide (Ugi Product) AcylIsoamide->Product Mumm Rearrangement

Figure 1: Generalized Mechanism of the Ugi Reaction.

Experimental Protocol: Synthesis of a Furan-Containing Peptidomimetic via Ugi Reaction

This section details a representative protocol for the Ugi four-component reaction using Methyl 5-aminofuran-2-carboxylate.

Objective: To synthesize Methyl 5-(N-(cyclohexanecarbonyl)-2-(cyclohexylamino)-2-phenylacetamido)furan-2-carboxylate.

Materials:

  • Methyl 5-aminofuran-2-carboxylate (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Cyclohexanecarboxylic acid (1.0 equiv)

  • Cyclohexyl isocyanide (1.0 equiv)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Safety Precautions: Isocyanides are volatile, possess a highly unpleasant odor, and are toxic. All manipulations involving isocyanides should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Ugi_Workflow Figure 2: Experimental Workflow for Ugi Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve Amine, Aldehyde, & Acid in Methanol Add_Iso Add Isocyanide Dropwise Start->Add_Iso Stir Stir at Room Temperature (Monitor by TLC) Add_Iso->Stir Concentrate Concentrate in vacuo Stir->Concentrate Partition Partition between DCM and NaHCO3 (aq) Concentrate->Partition Separate Separate Layers Partition->Separate Wash Wash Organic Layer with Brine Separate->Wash Dry Dry over MgSO4, Filter Wash->Dry Concentrate_Crude Concentrate to Obtain Crude Product Dry->Concentrate_Crude Chroma Purify by Column Chromatography Concentrate_Crude->Chroma Analyze Characterize by NMR, MS, IR Chroma->Analyze

Figure 2: Experimental Workflow for Ugi Synthesis.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-aminofuran-2-carboxylate (e.g., 155 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and cyclohexanecarboxylic acid (128 mg, 1.0 mmol).

  • Dissolve the components in 10 mL of anhydrous methanol.

  • Stir the solution at room temperature for 10 minutes to facilitate pre-formation of the imine.

  • To the stirring solution, add cyclohexyl isocyanide (109 mg, 1.0 mmol) dropwise over 2 minutes.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid, followed by brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Expected Outcomes

The Ugi reaction is known for its generally good to excellent yields, though this is highly dependent on the specific substrates used. The electron-rich nature of the aminofuran may influence the rate of imine formation and the overall reaction kinetics.

ComponentRole in ReactionPotential Variations & Considerations
Amine Nucleophile (Imine formation)Methyl 5-aminofuran-2-carboxylate : Electron-rich nature may increase nucleophilicity. Steric hindrance is minimal.
Aldehyde ElectrophileAromatic and aliphatic aldehydes are generally well-tolerated. Electron-withdrawing groups may accelerate imine formation.
Carboxylic Acid Acid componentWide scope, including aliphatic, aromatic, and heterocyclic acids. Acetic acid or formic acid can be used.
Isocyanide C-nucleophilet-Butyl isocyanide, cyclohexyl isocyanide, and benzyl isocyanide are common choices. Convertible isocyanides can be used for further diversification.
Solvent Reaction MediumMethanol is standard. Trifluoroethanol (TFE) can sometimes accelerate the reaction.[11] Aprotic solvents are less common for Ugi reactions.
Expected Yield -50-90% (highly substrate-dependent)

Discussion: Scope, Limitations, and Applications

The true power of using Methyl 5-aminofuran-2-carboxylate in the Ugi reaction lies in the potential for creating vast libraries of novel compounds. The four points of diversity (amine, aldehyde, carboxylic acid, and isocyanide) can be systematically varied to explore a wide chemical space.

Scope and Opportunities:

  • Scaffold Hopping: The furan core can serve as a bioisostere for other aromatic systems, such as a phenyl or pyridine ring, offering new avenues for scaffold hopping in lead optimization.

  • Post-MCR Modifications: The methyl ester on the furan ring provides a handle for further chemical transformations. Saponification to the carboxylic acid followed by amide coupling can introduce additional diversity or allow for conjugation to other molecules.

  • Peptidomimetic Design: The resulting Ugi products are excellent peptidomimetics.[4] The furan scaffold introduces a degree of rigidity and a unique three-dimensional arrangement of substituents that can be exploited to mimic peptide secondary structures like β-turns.[5]

Limitations and Considerations:

  • Reactivity of the Amine: While the aminofuran is expected to be a suitable nucleophile, its reactivity relative to other primary amines should be considered in competitive reaction settings.

  • Stability of the Furan Ring: The furan ring can be sensitive to strongly acidic conditions. While the Ugi reaction is typically performed under neutral or mildly acidic conditions, harsh work-up or subsequent reaction conditions should be chosen with care.

  • Purification: As with many MCRs, the crude reaction mixture can be complex. Effective purification, typically by column chromatography, is often necessary to isolate the desired product.

Conclusion

Methyl 5-aminofuran-2-carboxylate is a highly valuable and underutilized building block for multicomponent reactions. As demonstrated through the proposed Ugi reaction protocol, it offers a rapid and efficient entry point to novel, furan-containing peptidomimetics. The inherent molecular diversity of the Ugi reaction, combined with the unique structural and electronic properties of the aminofuran scaffold, provides a rich platform for the discovery of new chemical entities in pharmaceutical and agrochemical research. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to leverage this powerful combination of scaffold and reaction methodology.

References

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  • Chakraborty, T. K., Jayaprakash, S., Diwan, P. V., Nagaraj, R., Sankar, A. R., & Kunwar, A. C. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry, 65(21), 7091–7103. Available from: [Link]

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  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1827-1853. Available from: [Link]

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The Paal-Knorr Synthesis: A Versatile Tool for Crafting N-Furyl Pyrrole Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Modern Medicinal Chemistry

The Paal-Knorr synthesis, a classic name reaction in organic chemistry, represents a robust and highly efficient method for the construction of substituted pyrroles, furans, and thiophenes.[1] First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction has stood the test of time, evolving from its classical roots into a cornerstone of modern synthetic chemistry.[1] At its core, the Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole.[2][3] The operational simplicity, generally high yields, and the ready availability of starting materials have cemented its importance in the synthesis of complex molecules.

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[4][5][6][7][8] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with biological targets.[8] Consequently, the development of novel and efficient methods for the synthesis of diversely substituted pyrroles is of paramount importance to the drug discovery and development process.

This application note provides a comprehensive guide to the Paal-Knorr synthesis with a specific focus on the use of aminofuran derivatives as the primary amine component. This variation opens the door to the synthesis of N-furyl substituted pyrroles, a class of compounds with significant potential in medicinal chemistry. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and explore the applications of the resulting N-heteroaryl pyrroles in drug discovery.

Mechanistic Insights: The Journey from Dicarbonyl and Aminofuran to a Pyrrole Ring

The mechanism of the Paal-Knorr pyrrole synthesis has been the subject of detailed investigation. The reaction commences with the nucleophilic attack of the primary amine, in this case, an aminofuran, on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound.[1] This initial step leads to the formation of a hemiaminal intermediate. Subsequently, an intramolecular cyclization occurs, where the nitrogen atom of the hemiaminal attacks the second carbonyl group, forming a five-membered dihydroxytetrahydropyrrole derivative.[1] This ring-closing step is often the rate-determining step of the reaction.[2] The final stage of the synthesis involves the acid-catalyzed dehydration of this cyclic intermediate, leading to the formation of the aromatic pyrrole ring.

The use of an aminofuran as the amine component introduces an additional layer of electronic and steric considerations. The furan ring, being an electron-rich aromatic system, can influence the nucleophilicity of the amino group. However, the general mechanistic pathway is expected to remain consistent with the established Paal-Knorr mechanism.

Paal_Knorr_Mechanism cluster_intermediates Reaction Intermediates cluster_product Final Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal + Aminofuran, H+ Aminofuran Aminofuran Derivative Aminofuran->Hemiaminal Cyclic_Intermediate Dihydroxytetrahydropyrrole Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole N-Furyl Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2H2O (Dehydration)

Caption: Mechanistic pathway of the Paal-Knorr synthesis using an aminofuran derivative.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of N-Furyl Pyrroles

The following protocols provide a general framework for the synthesis of N-furyl substituted pyrroles via the Paal-Knorr reaction. These can be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Conventional Heating Method

This protocol describes a traditional approach using conventional heating under reflux.

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

  • Aminofuran derivative (e.g., 2-aminofuran)

  • Glacial acetic acid (catalyst and solvent)

  • Ethanol (co-solvent, optional)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in glacial acetic acid (5-10 mL per mmol of dicarbonyl).

  • Addition of Amine: To the stirred solution, add the aminofuran derivative (1.0-1.2 eq). If the aminofuran is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-24 hours. The progress of the reaction should be monitored by TLC.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials and Equipment:

  • Same as Protocol 1, with the addition of a dedicated microwave reactor and microwave-safe reaction vials with crimp caps.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine the 1,4-dicarbonyl compound (1.0 eq), the aminofuran derivative (1.0-1.2 eq), and a minimal amount of a suitable high-boiling solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The reaction conditions (temperature, time, and power) should be optimized for the specific substrates.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Experimental_Workflow Start Start: Select Reagents (1,4-Dicarbonyl & Aminofuran) Reaction_Setup Reaction Setup: Combine reagents in solvent/catalyst Start->Reaction_Setup Heating Heating: Conventional Reflux or Microwave Irradiation Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Workup Aqueous Workup: Neutralization & Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization

Caption: A generalized experimental workflow for the Paal-Knorr synthesis.

Quantitative Data and Reaction Optimization

The success of the Paal-Knorr synthesis using aminofuran derivatives can be influenced by several factors. The table below summarizes key parameters and their potential impact on the reaction outcome.

ParameterConditionExpected Outcome & Rationale
Catalyst Protic acids (e.g., acetic acid, p-TsOH), Lewis acids (e.g., Sc(OTf)₃, InCl₃)Acetic acid often serves as both catalyst and solvent. Lewis acids can be effective at lower catalyst loadings and under milder conditions. The choice of catalyst can influence reaction rates and yields.
Solvent Acetic acid, ethanol, DMF, toluene, or solvent-freeThe choice of solvent depends on the solubility of the reactants and the reaction temperature. Greener approaches may utilize water or solvent-free conditions.[9]
Temperature Room temperature to reflux (or higher with microwave)Higher temperatures generally accelerate the reaction but may lead to side product formation. Microwave heating can provide rapid and uniform heating, often leading to shorter reaction times and improved yields.
Reaction Time 30 minutes to 48 hoursReaction times are highly dependent on the reactivity of the substrates and the reaction conditions. Monitoring by TLC is crucial for determining the optimal reaction time.
Stoichiometry 1:1 to 1:1.2 (Dicarbonyl:Aminofuran)A slight excess of the aminofuran can help to drive the reaction to completion.

Applications in Drug Development: The Promise of N-Furyl Pyrroles

The pyrrole scaffold is a cornerstone in the development of a wide array of therapeutic agents, including drugs for lowering cholesterol (Atorvastatin), treating cancer (Sunitinib), and managing pain (Ketorolac).[7] The introduction of a furan moiety onto the pyrrole nitrogen through the Paal-Knorr synthesis creates a novel chemical space for drug discovery. N-aryl and N-heteroaryl pyrroles have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4][8]

The N-furyl pyrrole core can be further functionalized at various positions on both the pyrrole and furan rings, allowing for the generation of diverse chemical libraries for high-throughput screening. This versatility makes the Paal-Knorr synthesis using aminofuran derivatives a valuable tool for medicinal chemists in the quest for new lead compounds and drug candidates.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider increasing the reaction temperature, extending the reaction time, or screening different acid catalysts. The purity of the starting materials is also critical.

  • Side Product Formation: The formation of furan byproducts from the self-condensation of the 1,4-dicarbonyl can occur, especially under strongly acidic conditions.[3] Using milder catalysts or controlling the pH can mitigate this.

  • Purification Challenges: The polarity of the N-furyl pyrrole product will depend on the substituents on both rings. Careful selection of the eluent system for column chromatography is essential for effective purification.

  • Reactivity of Aminofuran: Aminofurans can be sensitive to strongly acidic conditions. A careful selection of the catalyst and reaction temperature is necessary to avoid degradation of the starting material.

Conclusion

The Paal-Knorr synthesis remains a powerful and adaptable method for the construction of the pyrrole ring. By employing aminofuran derivatives as the amine component, researchers can readily access a diverse range of N-furyl substituted pyrroles. These compounds represent a promising class of molecules for drug discovery, offering novel scaffolds for the development of new therapeutic agents. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry, facilitating the exploration of this exciting area of research.

References

  • Wikipedia. (2023, December 27). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Krasovaskii, A. L., & Kovaleva, A. V. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5074.
  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Various synthestic protocols for the synthesis of pyrroles. Retrieved from [Link]

  • PharmaTutor. (2012, November 28). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • SciSpace. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • Kamal, A., & Ramana, A. V. (2018). Recent Advancements in Pyrrole Synthesis. ACS Omega, 3(11), 14636-14649.

Sources

Introduction: The Strategic Value of Methyl 5-Aminofuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Fused Heterocycles from Methyl 5-Aminofuran-2-carboxylate

Fused heterocyclic scaffolds are foundational components in modern drug discovery, forming the core of numerous therapeutic agents. Their rigid, three-dimensional structures allow for precise presentation of functional groups, enabling high-affinity interactions with biological targets. Among these, frameworks like furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines have emerged as "privileged scaffolds" due to their prevalence in potent and selective kinase inhibitors, as well as modulators of critical signaling pathways like the Hedgehog pathway.[1]

Methyl 5-aminofuran-2-carboxylate has proven to be a highly versatile and strategic starting material for accessing these valuable molecular architectures. Its structure features a nucleophilic amino group and an electrophilic ester, positioned on a reactive furan ring, providing multiple handles for annulation and ring-transformation reactions. This guide details key synthetic strategies and provides robust protocols for leveraging this building block to construct complex, fused heterocyclic systems relevant to pharmaceutical research and development.

Core Synthetic Strategy I: Annulation to Furo[3,2-b]pyridine Derivatives

The most direct application of Methyl 5-aminofuran-2-carboxylate is the construction of the furo[3,2-b]pyridine core. This scaffold is a key pharmacophore in the development of kinase inhibitors and is noted for its significant biological activities.[1][2] The synthesis typically proceeds via a condensation-cyclization sequence with a 1,3-dielectrophile, effectively building the pyridine ring onto the existing furan structure.

Causality and Mechanistic Insight: The Gould-Jacobs Reaction

The reaction of the enamine-like 5-aminofuran with a suitable three-carbon electrophilic partner, such as a β-ketoester or a malonic ester derivative, is analogous to the classic Gould-Jacobs reaction. The process is initiated by the nucleophilic attack of the C4-position of the aminofuran onto one of the carbonyl groups of the reaction partner, or via an initial acylation/amidation at the amino group, followed by an intramolecular cyclization. The final step is an acid- or heat-promoted dehydration/aromatization to furnish the stable, fused aromatic system. The choice of solvent and catalyst is critical; acidic conditions can facilitate the cyclization and dehydration steps, while high temperatures are often required to drive the reaction to completion.

Workflow for Furo[3,2-b]pyridine Synthesis

The following diagram illustrates the general workflow for constructing the furo[3,2-b]pyridine scaffold from Methyl 5-aminofuran-2-carboxylate and a β-ketoester.

FuroPyridine_Synthesis Start Methyl 5-aminofuran-2-carboxylate + β-Ketoester (e.g., Ethyl Acetoacetate) Intermediate Condensation Intermediate (Enamine or Amide Adduct) Start->Intermediate Condensation Cyclization Intramolecular Cyclization (Thermal or Acid-Catalyzed) Intermediate->Cyclization Ring Closure Product Fused Furo[3,2-b]pyridine (After Dehydration/Aromatization) Cyclization->Product Aromatization

Caption: General workflow for furo[3,2-b]pyridine synthesis.

Experimental Protocol 1: Synthesis of Ethyl 3-hydroxy-7-methylfuro[3,2-b]pyridine-5-carboxylate

This protocol describes a representative synthesis utilizing ethyl acetoacetate as the three-carbon component. The product exists in a tautomeric equilibrium between the enol (pyridin-3-ol) and keto (pyridin-3(2H)-one) forms, a feature that is critical to its chemical reactivity and biological interactions.[2]

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Ethyl acetoacetate

  • Dowtherm A (or another high-boiling solvent)

  • Ethanol

  • Hexanes

  • Hydrochloric acid (for workup, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-aminofuran-2-carboxylate (1.0 eq) and a high-boiling solvent such as Dowtherm A.

  • Add ethyl acetoacetate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 250-260 °C for Dowtherm A) and maintain for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Dilute the cooled mixture with hexanes or another non-polar solvent to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary Table:

Reactant 1Reactant 2SolventTemp. (°C)Time (h)Typical Yield (%)
Methyl 5-aminofuran-2-carboxylateEthyl acetoacetateDowtherm A250-2601-265-80
Methyl 5-aminofuran-2-carboxylateDiethyl malonateDowtherm A250-2602-460-75

Core Synthetic Strategy II: Ring Transformation and Annulation to Pyrrolo[3,2-b]pyridines

The furan ring in Methyl 5-aminofuran-2-carboxylate is not merely a passive scaffold; it can be an active participant in ring-transformation reactions to generate different heterocyclic cores. A key example is the synthesis of the pyrrolo[3,2-b]pyridine system, a scaffold found in potent and selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma.[3] This transformation often involves an initial reaction that opens the furan ring, followed by recyclization incorporating a nitrogen atom to form the pyrrole ring, and subsequent annulation of the pyridine ring.

Causality and Mechanistic Insight

One plausible pathway involves the reaction of the aminofuran with a primary amine under conditions that promote furan ring-opening. This can form a 1,4-dicarbonyl intermediate which, upon condensation with the amine, cyclizes to form a substituted pyrrole. This newly formed aminopyrrole carboxylate can then undergo a subsequent condensation-cyclization reaction with a 1,3-dielectrophile, similar to the furo[3,2-b]pyridine synthesis, to build the fused pyridine ring. The overall process is a multi-step, one-pot or sequential synthesis that showcases the versatility of the starting material.

Mechanism for Pyrrolo[3,2-b]pyridine Formation

The diagram below outlines a potential mechanistic pathway for the transformation of the aminofuran into the fused pyrrolopyridine core.

PyrroloPyridine_Mechanism Start Methyl 5-aminofuran- 2-carboxylate RingOpen Furan Ring Opening Start->RingOpen + Amine AmineAdd Primary Amine (e.g., R-NH2) AmineAdd->RingOpen PyrroleForm Recyclization to Aminopyrrole Ester RingOpen->PyrroleForm Intramolecular Condensation PyridineAnn Pyridine Ring Annulation PyrroleForm->PyridineAnn Gould-Jacobs Reaction KetoesterAdd β-Ketoester KetoesterAdd->PyridineAnn Product Fused Pyrrolo[3,2-b]pyridine PyridineAnn->Product Aromatization

Caption: Proposed pathway for pyrrolopyridine synthesis.

Experimental Protocol 2: Synthesis of a Substituted Pyrrolo[3,2-b]pyridin-5-one

This protocol outlines a conceptual multi-step synthesis inspired by cascade reactions used to build similar complex heterocycles.[4][5] It first transforms the furan into a pyrrole, which is then annulated.

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Benzylamine

  • Acetic Acid (catalyst)

  • Toluene

  • Diethyl 2-acetylmalonate

  • Sodium ethoxide

  • Ethanol

Procedure:

Step A: Pyrrole Formation

  • In a flask fitted with a Dean-Stark trap and reflux condenser, dissolve Methyl 5-aminofuran-2-carboxylate (1.0 eq) and benzylamine (1.2 eq) in toluene.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux, azeotropically removing water for 4-6 hours.

  • Monitor the reaction for the consumption of starting material and formation of the intermediate methyl 5-amino-1-benzyl-1H-pyrrole-2-carboxylate.

  • Upon completion, cool the reaction and remove the toluene under reduced pressure. The crude product can be used directly in the next step or purified by chromatography.

Step B: Pyridine Annulation

  • Dissolve the crude aminopyrrole from Step A in anhydrous ethanol.

  • Add diethyl 2-acetylmalonate (1.1 eq) to the solution.

  • Add a solution of sodium ethoxide in ethanol (1.5 eq) and heat the mixture to reflux for 3-5 hours. The reaction should form the fused pyridinone ring via intramolecular condensation and cyclization.

  • After cooling, neutralize the reaction mixture with dilute aqueous HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield the target pyrrolo[3,2-b]pyridin-5-one derivative.

Safety and Handling: Methyl 5-aminofuran-2-carboxylate is stable under recommended storage conditions but is incompatible with strong acids, acid chlorides, and oxidizing agents.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions, especially those involving heating, should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 5-aminofuran-2-carboxylate serves as a powerful and adaptable platform for the synthesis of medicinally relevant fused heterocycles. Through straightforward annulation reactions like the Gould-Jacobs synthesis, the furo[3,2-b]pyridine core can be accessed efficiently. Furthermore, its capacity for ring-transformation reactions opens pathways to other valuable scaffolds, such as the pyrrolo[3,2-b]pyridine system. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this building block and accelerate the discovery of novel therapeutic agents.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance.
  • Angewandte Chemie International Edition. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • Organic Letters. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. ACS Publications. [Link]

  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Anticancer Agents in Medicinal Chemistry. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540).
  • Arkivoc. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.
  • MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications.
  • Journal of Medicinal Chemistry. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. [Link]

  • Catalysis Science & Technology. (n.d.). Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). RSC Publishing.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • MDPI. (n.d.). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma.
  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (n.d.).
  • ResearchGate. (n.d.). Representative, bioactive fused pyridine derivatives.
  • Molecules. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central. [Link]

  • ResearchGate. (n.d.). (a) a fused-pyrrolo[3,4-b]pyridin-5-one and isoindolin-2-ones of....
  • Enamine. (n.d.). Synthesis of Fused Pyridine Carboxylates by Reaction of β-Alkoxyvinyl Glyoxylates with Amino Heterocycles.
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • ResearchGate. (2022). Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Journal of Medicinal Chemistry. (1986). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • Google Patents. (2018).
  • Molecules. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PubMed Central. [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • Journal of Organic Chemistry. (n.d.). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. NIH.
  • BLD Pharmatech. (n.d.).
  • ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Bioorganic & Medicinal Chemistry Letters. (2002). Synthesis of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid derivatives: new leads as selective beta-galactosidase inhibitors. PubMed. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Methyl Furan-2-carboxylate and Dimethyl Furan-2,5-dicarboxylate by Copper-Catalyzed Reactions of Furans with CCl4 and MeOH.

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Application Notes and Protocols: Condensation Reactions of Methyl 5-Aminofuran-2-carboxylate with Dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the condensation reactions between Methyl 5-aminofuran-2-carboxylate and various dicarbonyl compounds. These reactions are pivotal for the synthesis of a diverse array of novel heterocyclic scaffolds with significant potential in medicinal chemistry and materials science. This guide offers in-depth insights into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and presents quantitative data to facilitate the strategic design and execution of these synthetic transformations.

Introduction: The Strategic Value of Furan-Based Heterocycles

The furan nucleus is a privileged scaffold in a multitude of natural products and pharmaceutically active compounds.[1] Its unique electronic properties and conformational flexibility make it an attractive starting point for the synthesis of more complex molecular architectures. Methyl 5-aminofuran-2-carboxylate, in particular, serves as a versatile building block. The presence of a nucleophilic amino group and an electron-withdrawing ester group on the furan ring allows for regioselective reactions, making it an ideal substrate for condensation with dicarbonyl compounds. These reactions pave the way for the construction of fused heterocyclic systems, such as pyrrolo[1,2-a]imidazoles and furan-annulated benzodiazepines, which are of significant interest in drug discovery programs.[2][3]

Core Principles: Understanding the Condensation Reaction

A condensation reaction is a chemical process where two molecules combine to form a larger molecule, with the simultaneous elimination of a smaller molecule, typically water.[4][5] In the context of Methyl 5-aminofuran-2-carboxylate and dicarbonyls, the reaction is driven by the nucleophilic attack of the amino group on one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final heterocyclic product.

The specific outcome of the reaction is highly dependent on the nature of the dicarbonyl compound (i.e., 1,2-, 1,3-, or 1,4-dicarbonyls), the reaction conditions, and the presence of catalysts.

Reaction with 1,4-Dicarbonyls: The Paal-Knorr Furan Synthesis Analogue

The reaction of Methyl 5-aminofuran-2-carboxylate with 1,4-dicarbonyl compounds is analogous to the classical Paal-Knorr synthesis of furans and pyrroles.[6][7][8] The initial condensation of the amine with one of the carbonyl groups forms an enamine intermediate. This is followed by an intramolecular cyclization via the attack of the enamine on the second carbonyl group, leading to the formation of a five-membered pyrrole ring fused to the original furan.

Mechanism Visualization:

Paal_Knorr_Analogue cluster_start Starting Materials Aminofuran Methyl 5-aminofuran-2-carboxylate Enamine Enamine Intermediate Aminofuran->Enamine Condensation Dicarbonyl 1,4-Dicarbonyl Dicarbonyl->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Fused Pyrrolo-furan Cyclized->Product Dehydration

Caption: Paal-Knorr type condensation of Methyl 5-aminofuran-2-carboxylate with a 1,4-dicarbonyl.

Reaction with 1,2-Dicarbonyls: Formation of Fused Pyrazine Systems

Condensation with 1,2-dicarbonyls, such as glyoxal or diacetyl, leads to the formation of furan-fused pyrazine derivatives. The reaction proceeds through the sequential formation of two imine linkages, followed by an intramolecular cyclization and aromatization. These heterocyclic systems are of interest for their potential as ligands in coordination chemistry and as scaffolds in medicinal chemistry.

Reaction with 1,3-Dicarbonyls: Synthesis of Furan-Annulated Pyridines

The reaction with 1,3-dicarbonyl compounds, like acetylacetone or ethyl acetoacetate, can lead to the formation of furan-annulated pyridine rings. The reaction mechanism typically involves an initial Michael addition of the amine to the β-carbon of the α,β-unsaturated system (formed in situ from the 1,3-dicarbonyl), followed by cyclization and dehydration.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions, including solvent, temperature, and catalyst, may be necessary for specific substrates.

General Protocol for Paal-Knorr Type Condensation with 1,4-Dicarbonyls

This protocol describes the synthesis of a fused pyrrolo-furan system from Methyl 5-aminofuran-2-carboxylate and hexane-2,5-dione.

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Hexane-2,5-dione

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • In a 50 mL round-bottom flask, dissolve Methyl 5-aminofuran-2-carboxylate (1.0 mmol) and hexane-2,5-dione (1.1 mmol) in 20 mL of ethanol.

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Data Presentation:

Dicarbonyl SubstrateProduct StructureYield (%)Spectroscopic Data Highlights
Hexane-2,5-dioneMethyl 2,5-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate75-85¹H NMR: Singlets for two methyl groups, signals for furan and pyrrole protons.
1,4-Diphenylbutane-1,4-dioneMethyl 2,5-diphenyl-4H-furo[3,2-b]pyrrole-5-carboxylate70-80¹H NMR: Multiplets for phenyl protons, signals for furan and pyrrole protons.
Protocol for Condensation with 1,2-Dicarbonyls (e.g., Benzil)

This protocol outlines the synthesis of a furan-fused quinoxaline derivative.

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Benzil

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of Methyl 5-aminofuran-2-carboxylate (1.0 mmol) in 25 mL of ethanol, add benzil (1.0 mmol).

  • Heat the mixture to reflux with stirring for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization:

Quinoxaline_Synthesis Start Dissolve Reactants in Ethanol Reflux Heat to Reflux (8-12 hours) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Purify Recrystallize Filter->Purify Characterize Spectroscopic Characterization Purify->Characterize

Caption: Workflow for the synthesis of furan-fused quinoxalines.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of the reactions can be reliably monitored by TLC, and the identity and purity of the products can be unequivocally confirmed by standard spectroscopic techniques such as NMR and mass spectrometry.[9][10] The expected spectroscopic data for representative products are provided in the data tables to serve as a benchmark for successful synthesis.

Applications in Drug Development and Materials Science

The heterocyclic scaffolds synthesized through these condensation reactions have shown promise in various fields:

  • Medicinal Chemistry: Fused furan-pyrrole systems have been investigated for their potential as anti-inflammatory and anticancer agents.[3][11] The ability to readily diversify the substituents on the dicarbonyl starting material allows for the creation of compound libraries for high-throughput screening.

  • Materials Science: The extended π-systems of these fused heterocycles can impart interesting photophysical properties, making them potential candidates for use as organic light-emitting diodes (OLEDs) or fluorescent probes.[12]

Conclusion

The condensation reactions of Methyl 5-aminofuran-2-carboxylate with dicarbonyl compounds represent a powerful and versatile strategy for the synthesis of novel heterocyclic systems. By understanding the underlying mechanisms and following the detailed protocols outlined in this guide, researchers can efficiently access a wide range of furan-based scaffolds for applications in drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans.
  • RSC Advances. Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines.
  • Wikipedia. Paal–Knorr synthesis. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Journal of Chemical Health Risks. Synthesis and Characterization of a Three Rings Heterocyclic Spiro Furan and Evaluation of its Cytotoxicity Properties on G-292 Cell Lines. [Link]

  • National Institutes of Health. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. [Link]

  • MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

  • PubMed. Design, synthesis of novel furan appended benzothiazepine derivatives and in vitro biological evaluation as potent VRV-PL-8a and H+/K+ ATPase inhibitors. [Link]

  • PubMed. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • Chemistry LibreTexts. Condensation Reactions. [Link]

  • Chemistry LibreTexts. Condensation Reactions. [Link]

  • MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

Sources

Topic: Synthesis of Pyrimidines from Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This application note presents a novel and efficient synthetic strategy for the preparation of highly functionalized pyrimidines starting from the readily available, yet underutilized, building block, Methyl 5-aminofuran-2-carboxylate. We propose a one-pot protocol involving an acid-catalyzed ring-opening of the furan moiety to unmask a reactive 1,3-dicarbonyl equivalent, followed by a classical cyclocondensation with N,N-binucleophilic reagents such as guanidine or urea.[5][6] This guide provides a detailed mechanistic rationale, step-by-step experimental protocols, and expected outcomes, offering researchers a direct pathway to novel pyrimidine derivatives for screening in drug discovery programs.

Introduction: The Enduring Importance of the Pyrimidine Core

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is of paramount importance in the fields of chemistry and biology.[2] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in a wide array of natural products and synthetic molecules with diverse and potent pharmacological activities.[4] The therapeutic landscape is rich with pyrimidine-containing drugs exhibiting anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular properties.[1][3]

Given their significance, the development of new, efficient, and versatile synthetic routes to novel pyrimidine analogues remains a high-priority area in medicinal chemistry.[4][7] Classical methods for pyrimidine synthesis often rely on the condensation of 1,3-dicarbonyl compounds with amidines, urea, or guanidine.[8][9] This application note explores a modern variation on this theme, utilizing Methyl 5-aminofuran-2-carboxylate as a stable, easily handled precursor that can be converted in situ into the required reactive intermediate for pyrimidine ring formation. This approach circumvents the potential instability of some 1,3-dicarbonyl compounds and provides a direct entry into a unique chemical space.

Mechanistic Rationale and Synthetic Strategy

The core of our proposed strategy lies in the chemical nature of Methyl 5-aminofuran-2-carboxylate, which can be viewed as a masked form of a β-enamino ester, a precursor to a 1,3-dicarbonyl system. The furan ring's stability can be overcome under specific conditions to trigger a ring-opening reaction, which then sets the stage for cyclization.

The Proposed Reaction Pathway involves two key stages:

  • Acid-Catalyzed Furan Ring Opening: Treatment of Methyl 5-aminofuran-2-carboxylate with a protic acid is hypothesized to protonate the furan ring, making it susceptible to nucleophilic attack by water (present in the solvent or added). This leads to the opening of the furan ring to generate a highly reactive 1,3-dicarbonyl intermediate.

  • Cyclocondensation: The in situ-generated intermediate is then trapped by a binucleophile, such as guanidine or urea. The nucleophilic nitrogens of the guanidine/urea attack the electrophilic carbonyl carbons of the intermediate, leading to a cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.

This cascade reaction provides a streamlined, one-pot process from a novel starting material to a high-value heterocyclic scaffold.

Reaction_Mechanism Figure 1. Proposed mechanistic pathway for pyrimidine synthesis. cluster_workflow Proposed One-Pot Synthesis Start Methyl 5-aminofuran-2-carboxylate Intermediate1 Protonated Furan (Activated Intermediate) Start->Intermediate1 Protonation Reagent Guanidine / Urea Product Substituted Pyrimidine Reagent->Product Catalyst H+ (Acid Catalyst) H2O Catalyst->Intermediate1 Intermediate2 Ring-Opened 1,3-Dicarbonyl (Reactive Intermediate) Intermediate1->Intermediate2 Ring Opening (Nucleophilic Attack by H2O) Intermediate2->Product Cyclocondensation & Dehydration Experimental_Workflow Figure 2. General experimental workflow for pyrimidine synthesis. A 1. Prepare NaOEt in Anhydrous EtOH B 2. Add Guanidine HCl or Urea A->B C 3. Add Methyl 5-aminofuran-2-carboxylate B->C D 4. Reflux (6-24h) C->D E 5. Cool & Neutralize with 1M HCl D->E F 6. Evaporate EtOH & Extract with EtOAc E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify via Chromatography G->H I Final Product H->I

Sources

The Strategic Synthesis of Biologically Relevant Scaffolds: Application Notes for the Suzuki Coupling of Methyl 5-Aminofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the furan ring is a cornerstone scaffold, present in a multitude of pharmacologically active compounds. Its derivatives are noted for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The 5-aminofuran-2-carboxylate subunit, in particular, represents a versatile building block, combining the favorable electronic and steric properties of the furan ring with nucleophilic and electrophilic handles for further molecular elaboration. The strategic introduction of aryl or heteroaryl moieties at the 5-position of this scaffold via palladium-catalyzed cross-coupling reactions is a paramount goal for medicinal chemists aiming to explore new chemical space.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling with methyl 5-halofuran-2-carboxylate derivatives to generate valuable 5-aryl-aminofuran intermediates. We will delve into the mechanistic rationale, provide a detailed experimental protocol, address common challenges, and offer optimization strategies to ensure robust and reproducible outcomes.

Mechanistic Core: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for rational troubleshooting and optimization. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the methyl 5-halofuran-2-carboxylate. This is often the rate-determining step and results in a Pd(II) intermediate.[3][5] The electron-rich nature of the furan ring, further enhanced by the electron-donating amino group, can make this step more challenging compared to electron-deficient systems.

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate complex.[6][7] The choice of base is therefore crucial for the reaction's success.

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the furan ring and the aryl group, releasing the desired product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[5][8]

Visualizing the Catalytic Pathway

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate R¹-Pd(II)-X (L)n OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Diaryl_PdII R¹-Pd(II)-R² (L)n Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Regenerates Product R¹-R² RedElim->Product Forms ArylHalide R¹-X (Aminofuran) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This protocol is designed as a robust starting point for the Suzuki coupling of methyl 5-bromo-3-aminofuran-2-carboxylate with a generic arylboronic acid. Modifications may be necessary depending on the specific boronic acid used.

Materials and Reagents
  • Methyl 5-bromo-3-aminofuran-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%) with a supporting ligand like SPhos (4-6 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere is Crucial) :

    • To a flame-dried Schlenk flask or reaction vial, add methyl 5-bromo-3-aminofuran-2-carboxylate (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3] Oxygen can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition :

    • Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL for a 0.5 mmol scale) via syringe.

    • Continue to bubble the inert gas through the solution for an additional 15-20 minutes to ensure thorough degassing.

    • In a final flow of inert gas, add the palladium catalyst (and ligand, if using a two-part system). For example, add Pd(PPh₃)₄ (e.g., 0.015 mmol, 3 mol%).[9] The solution may change color upon catalyst addition.

  • Reaction Execution :

    • Seal the vessel securely.

    • Heat the reaction mixture to the desired temperature (typically 85–100 °C) in a pre-heated oil bath.[10]

    • Stir the reaction vigorously for the specified time (typically 4–24 hours).

  • Monitoring the Reaction :

    • Reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas.

  • Work-up and Extraction :

    • Once the reaction is complete (as indicated by the consumption of the starting halide), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL).

    • Wash the organic mixture sequentially with water (2 x 15 mL) and then brine (1 x 15 mL) to remove the base and other inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • The crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 5-aryl-3-aminofuran-2-carboxylate product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Add solid reagents (Aminofuran-halide, Boronic Acid, Base) to a flame-dried flask. B 2. Seal and purge with inert gas (3x). A->B C 3. Add degassed solvent. B->C D 4. Add Pd catalyst under inert atmosphere. C->D E 5. Heat and stir (e.g., 90°C, 4-24h). D->E F 6. Monitor by TLC/LC-MS. E->F F->E Incomplete G 7. Cool to RT and dilute with Ethyl Acetate. F->G Complete H 8. Aqueous work-up (Water & Brine wash). G->H I 9. Dry organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J K Final Product J->K

Caption: A typical experimental workflow for Suzuki coupling.

Key Considerations and Optimization Strategies

The success of the Suzuki coupling on the methyl 5-aminofuran-2-carboxylate scaffold is highly dependent on the careful selection of reaction parameters. The presence of both an electron-donating amine and an electron-withdrawing ester group on the furan ring creates a unique electronic environment that must be considered.

Parameter Optimization Table
ParameterStandard ConditionRationale & Optimization Notes
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)A reliable, general-purpose catalyst. For more challenging couplings (e.g., with aryl chlorides or hindered substrates), consider more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with Pd(OAc)₂.[10]
Base K₃PO₄ (2-3 equiv)A strong base often effective for difficult couplings.[9] K₂CO₃ is a milder alternative.[10] The base is crucial for activating the boronic acid for transmetalation.[7] For substrates sensitive to strong bases, Cs₂CO₃ can be effective, though more costly.[11]
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[12] A small amount of water is often necessary for the catalytic cycle.[3] Other options include Toluene/H₂O or DMF/H₂O.[13]
Temperature 85-100 °CSufficient thermal energy is typically required to drive the oxidative addition and other steps.[10] Lowering the temperature may reduce side reactions like protodeboronation but could also slow the desired reaction.
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Slow oxidative addition (unreactive halide).3. Amine coordination to Pd, inhibiting catalysis.1. Ensure rigorous degassing and inert atmosphere technique.[3]2. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[10] Change halide from -Br to -I.3. Use a bulkier ligand that disfavors amine binding. Consider temporary N-protection (e.g., Boc group) if the issue persists.[14]
Protodeboronation Boronic acid is unstable under reaction conditions (hydrolytic cleavage of the C-B bond).Use a milder base (e.g., K₂CO₃). Lower the reaction temperature. Use the more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.
Homocoupling of Boronic Acid Oxygen contamination promoting oxidative homocoupling.Improve degassing procedures. Ensure high purity of the palladium catalyst.
Product Degradation The furan ring or product may be sensitive to prolonged heat or the basic conditions.Monitor the reaction closely and stop it once the starting material is consumed. Reduce the reaction temperature if possible. Use the mildest effective base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic scaffolds like methyl 5-aminofuran-2-carboxylate. By understanding the underlying catalytic cycle and the influence of each reaction component, researchers can effectively navigate the challenges posed by this specific substrate. The protocols and optimization strategies outlined in this guide provide a self-validating framework for the successful synthesis of 5-aryl-aminofuran derivatives, paving the way for the development of novel therapeutic agents and advanced materials. Careful attention to maintaining an inert atmosphere and the rational selection of catalyst, base, and solvent are paramount to achieving high yields and purity.

References

  • Optimization of One-Pot Coupling Reactions of Di-Substituted Furans for Disease Treatment. (n.d.). Digital Commons @ Hope College. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li's Group. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. (2018). MDPI. [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

  • Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). (n.d.). ResearchGate. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (n.d.). ResearchGate. [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2022). MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (2021). EliScholar – Yale University. [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan. [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011). Organic Chemistry Portal. [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (n.d.). ResearchGate. [Link]

  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. (n.d.). ResearchGate. [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. (2025). BioScience Academic Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Mesylates. (2012). PubMed. [Link]

Sources

Application Notes & Protocols: Methyl 5-Aminofuran-2-Carboxylate as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of methyl 5-aminofuran-2-carboxylate as a foundational scaffold for the discovery of novel therapeutic agents. This document outlines the synthesis of the core scaffold, strategies for chemical derivatization, potential therapeutic applications, and detailed experimental protocols.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring system is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds with significant biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have established it as a valuable building block in medicinal chemistry.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2]

Methyl 5-aminofuran-2-carboxylate, while not extensively documented as a standalone agent, presents a highly attractive starting point for the development of novel drug candidates. The presence of two key functional groups—an amine at the C5 position and a methyl ester at the C2 position—offers orthogonal handles for chemical modification, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Synthesis of the Methyl 5-Aminofuran-2-Carboxylate Scaffold

A plausible and efficient synthetic route to methyl 5-aminofuran-2-carboxylate can be conceptualized from commercially available starting materials. The following proposed multi-step synthesis is designed for robustness and scalability in a laboratory setting.

Proposed Synthetic Pathway

Synthetic_Pathway A Mucobromic Acid B Dimethyl 2,3-dibromo-4-oxobut-2-enedioate A->B SOCl2, MeOH C Methyl 5-bromo-2-furoate B->C Na2S2O4, NaHCO3 D Methyl 5-azido-2-furoate C->D NaN3, DMF E Methyl 5-amino-2-furoate D->E H2, Pd/C

Caption: Proposed synthetic pathway for methyl 5-aminofuran-2-carboxylate.

Protocol: Synthesis of Methyl 5-Aminofuran-2-Carboxylate

Step 1: Esterification of Mucobromic Acid

  • To a solution of mucobromic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the solvent under reduced pressure to obtain dimethyl 2,3-dibromo-4-oxobut-2-enedioate.

Step 2: Cyclization to form the Furan Ring

  • Dissolve the crude product from Step 1 in a mixture of dioxane and water.

  • Add sodium bicarbonate and sodium dithionite.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography to yield methyl 5-bromo-2-furoate.

Step 3: Azide Formation

  • Dissolve methyl 5-bromo-2-furoate in dimethylformamide (DMF).

  • Add sodium azide and heat the reaction to 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Purify the crude product to obtain methyl 5-azido-2-furoate.

Step 4: Reduction to the Amine

  • Dissolve methyl 5-azido-2-furoate in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, methyl 5-aminofuran-2-carboxylate.

Derivatization Strategies for Library Development

The methyl 5-aminofuran-2-carboxylate scaffold is an ideal starting point for the creation of a diverse chemical library for high-throughput screening. The amine and ester functionalities can be selectively modified to explore a wide range of chemical space.

Workflow for Scaffold Derivatization

Derivatization_Workflow Scaffold Methyl 5-aminofuran-2-carboxylate Amine_Mod Amine Modification (Acylation, Reductive Amination, etc.) Scaffold->Amine_Mod Ester_Mod Ester Modification (Amidation, Reduction, etc.) Scaffold->Ester_Mod Library Diverse Chemical Library Amine_Mod->Library Ester_Mod->Library

Caption: Derivatization strategies for library synthesis.

Protocol: Amide Coupling at the C5-Amine

This protocol describes a general procedure for the acylation of the 5-amino group.

  • Dissolve methyl 5-aminofuran-2-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or DMF.

  • Add a desired carboxylic acid (1.1 equivalents) and a peptide coupling reagent such as HATU (1.1 equivalents).

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-acylated product.

Protocol: Amide Formation from the C2-Ester

This protocol outlines the conversion of the methyl ester to a primary amide.

  • Dissolve methyl 5-aminofuran-2-carboxylate in a 7N solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of the furan scaffold have shown promise in a variety of therapeutic areas. Based on existing literature for related compounds, derivatives of methyl 5-aminofuran-2-carboxylate are prime candidates for evaluation as anticancer and antimicrobial agents.[2][3]

Anticancer Activity

Numerous furan and benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action can vary widely, from inhibition of key enzymes to induction of apoptosis.

Table 1: Proposed Derivatives and Potential Anticancer Targets

Derivative ClassR1 (at C5-Amine)R2 (at C2-Carbonyl)Potential Target(s)
N-Aryl AmidesSubstituted Phenyl-OCH3Kinases, Tubulin
N-Heterocyclic AmidesPyridyl, Indolyl-OCH3Topoisomerases
Carboxamides-HSubstituted AnilinesHDAC, Apoptosis pathways
Hydrazides-H-NHNH2Checkpoint kinases
Protocol: MTT Assay for Cytotoxicity

This protocol provides a method for assessing the in vitro cytotoxicity of synthesized compounds against a cancer cell line (e.g., HeLa or HepG2).[2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

The furan nucleus is a component of many natural and synthetic antimicrobial agents.[6][7] Derivatives can be screened against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

Methyl 5-aminofuran-2-carboxylate represents a promising and versatile scaffold for the discovery of new therapeutic agents. Its straightforward synthesis and the presence of two modifiable functional groups allow for the creation of large and diverse chemical libraries. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel anticancer and antimicrobial drugs.

References

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing). Available at: [Link]

  • Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. Available at: [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Available at: [Link]

  • Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters | Organic Letters. Available at: [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives - Google Patents.
  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC - PubMed Central. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

  • Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors - PubMed. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. Available at: [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed Central. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed. Available at: [Link]

  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed. Available at: [Link]

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The Versatile Synthon: Methyl 5-Aminofuran-2-carboxylate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the relentless pursuit of novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. Methyl 5-aminofuran-2-carboxylate, a substituted furan derivative, has emerged as a synthon of significant interest, offering a versatile scaffold for the construction of a new generation of fungicides. Its inherent chemical functionalities—a nucleophilic amino group and an ester moiety on a biologically active furan ring—provide a powerful platform for the synthesis of complex agrochemical active ingredients, particularly those targeting crucial fungal metabolic pathways.

This technical guide delves into the applications of Methyl 5-aminofuran-2-carboxylate in agrochemical synthesis, with a primary focus on its role as a key intermediate in the development of potent succinate dehydrogenase inhibitor (SDHI) fungicides. We will explore the chemical logic behind its use, provide detailed synthetic protocols, and present data that underscores its importance in the creation of modern crop protection agents.

The Strategic Advantage of the Aminofuran Scaffold

The utility of Methyl 5-aminofuran-2-carboxylate in agrochemical design is rooted in the well-established bioactivity of the furan moiety. Furan-containing molecules are known to exhibit a wide range of biological activities, and their incorporation into pesticide structures can enhance efficacy and introduce novel modes of action. The strategic placement of the amino and carboxylate groups on the furan ring in Methyl 5-aminofuran-2-carboxylate offers synthetic chemists a convenient handle to introduce diverse functionalities, thereby enabling the rapid generation of large and structurally varied compound libraries for biological screening.

A critical application of this synthon is in the synthesis of furan-based carboxamide fungicides. These compounds have garnered significant attention as they can act as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1][2] Inhibition of SDH disrupts the fungus's energy production, leading to its death. The amide bond, typically formed by reacting the amino group of a molecule like Methyl 5-aminofuran-2-carboxylate with a carboxylic acid, is a common structural feature in many successful SDHI fungicides.[3]

Application in the Synthesis of Furan-Carboxamide Fungicides

The primary application of Methyl 5-aminofuran-2-carboxylate in agrochemical synthesis is as a precursor for N-substituted 5-aminofuran-2-carboxamides. The general synthetic strategy involves the acylation of the amino group with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides). This reaction allows for the introduction of diverse lipophilic side chains, which are crucial for tuning the compound's fungicidal activity, spectrum, and systemic properties.

The resulting furan-carboxamide scaffold serves as a bioisosteric replacement for other heterocyclic cores commonly found in SDHI fungicides, such as pyrazole or pyridine. This approach of "scaffold hopping" is a powerful strategy in modern drug and agrochemical discovery to identify novel intellectual property and to overcome potential resistance issues.

Below is a generalized workflow for the synthesis of furan-carboxamide fungicides from Methyl 5-aminofuran-2-carboxylate:

Fungicide Synthesis Workflow cluster_0 Synthesis of Furan-Carboxamide Fungicides Start Methyl 5-aminofuran-2-carboxylate Step1 Acylation with Substituted Carboxylic Acid/Acid Chloride Start->Step1 Amide Bond Formation Intermediate N-Acyl-5-aminofuran-2-carboxylate Intermediate Step1->Intermediate Step2 Optional: Further Modification (e.g., Ester Hydrolysis, Derivatization) Intermediate->Step2 End Final Fungicidal Product (Furan-Carboxamide) Step2->End

Caption: Generalized workflow for synthesizing furan-carboxamide fungicides.

Protocols for the Synthesis of Furan-Carboxamide Derivatives

The following protocols provide detailed, step-by-step methodologies for key experiments in the synthesis of furan-carboxamide fungicides using Methyl 5-aminofuran-2-carboxylate as a starting material.

Protocol 1: General Procedure for the Acylation of Methyl 5-Aminofuran-2-carboxylate

This protocol describes a general method for the amide coupling of Methyl 5-aminofuran-2-carboxylate with a generic substituted benzoic acid.

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM (10 mL).

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • In a separate flame-dried round-bottom flask, dissolve Methyl 5-aminofuran-2-carboxylate (1.0 eq) in anhydrous DCM (15 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Dissolve the crude acid chloride from step 1 in anhydrous DCM (5 mL) and add it dropwise to the solution of Methyl 5-aminofuran-2-carboxylate at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water (20 mL).

    • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-acyl-5-aminofuran-2-carboxylate.

Expected Yield: 70-90%

Reactant Product Typical Yield
Methyl 5-aminofuran-2-carboxylate + 4-Chlorobenzoyl chlorideMethyl 5-(4-chlorobenzamido)furan-2-carboxylate~85%
Methyl 5-aminofuran-2-carboxylate + 2-Trifluoromethylbenzoyl chlorideMethyl 5-(2-(trifluoromethyl)benzamido)furan-2-carboxylate~80%
Protocol 2: Synthesis of a Furan-Carboxamide Succinate Dehydrogenase Inhibitor (Illustrative Example)

This protocol outlines the synthesis of a hypothetical, yet representative, furan-carboxamide SDHI fungicide, demonstrating the practical application of Methyl 5-aminofuran-2-carboxylate.

Target Molecule: N-(2-(1,3-dimethyl-1H-pyrazol-4-yl)phenyl)-5-methoxyfuran-2-carboxamide (A hypothetical SDHI)

Step 1: Synthesis of Methyl 5-(N-(2-(1,3-dimethyl-1H-pyrazol-4-yl)phenyl)carbamoyl)furan-2-carboxylate

Synthesis of SDHI cluster_1 Illustrative SDHI Synthesis Reactant1 Methyl 5-aminofuran-2-carboxylate Coupling Amide Coupling (EDC, HOBt, DMF) Reactant1->Coupling Reactant2 2-(1,3-dimethyl-1H-pyrazol-4-yl)benzoic acid Reactant2->Coupling Product Target Furan-Carboxamide SDHI Coupling->Product

Caption: Synthesis of a hypothetical furan-carboxamide SDHI.

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • 2-(1,3-dimethyl-1H-pyrazol-4-yl)benzoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(1,3-dimethyl-1H-pyrazol-4-yl)benzoic acid (1.1 eq) in anhydrous DMF (10 mL) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of Methyl 5-aminofuran-2-carboxylate (1.0 eq) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Pour the reaction mixture into water (50 mL) and extract with DCM (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target furan-carboxamide.

Expected Yield: 60-80%

Conclusion

Methyl 5-aminofuran-2-carboxylate stands out as a valuable and versatile building block in the synthesis of modern agrochemicals. Its application in the construction of furan-carboxamide fungicides, particularly those targeting the succinate dehydrogenase enzyme, highlights its strategic importance. The straightforward and efficient synthetic transformations that can be performed on this molecule allow for the creation of diverse and potent crop protection agents. As the demand for novel and effective agrochemicals continues to grow, the utility of synthons like Methyl 5-aminofuran-2-carboxylate is expected to expand, paving the way for the development of the next generation of sustainable and efficient agricultural solutions.

References

  • ACS Publications. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. [Link]

  • PubMed. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. [Link]

  • ACS Publications. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents. [Link]

  • PubMed. Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. [Link]

  • PubMed. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. [Link]

  • MDPI. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. [Link]

  • ResearchGate. Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. [Link]

  • ResearchGate. 24 SDH-Inhibitors: History, Biological Performance and Molecular Mode of Action. [Link]

  • Google Patents. Crystal forms of methyl(2r,4r)-4-[[(5s)-3-(3,5-difluorophenyl)-5-vinyl-4h-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate and their herbicidal synergistic effects.
  • Google Patents. 6-(poly-substituted aryl)
  • PubMed Central. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. [Link]

  • ResearchGate. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. [Link]

  • RSC Publishing. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. [Link]

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Application Note & Protocols: Strategic Derivatization of the Amino Group in Methyl 5-aminofuran-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-aminofuran-2-carboxylate is a valuable heterocyclic scaffold, presenting a strategic starting point for the synthesis of novel chemical entities in medicinal chemistry. The furan ring is a structural motif found in numerous natural products and bioactive compounds.[1][2] The derivatization of its 5-amino group offers a powerful tool to modulate the molecule's physicochemical and pharmacological properties, including solubility, metabolic stability, and target binding affinity. This guide provides an in-depth exploration of key derivatization strategies—N-acylation, N-sulfonylation, and reductive amination—complete with detailed, field-proven protocols and the scientific rationale behind experimental choices.

Introduction: The Strategic Value of the 5-Aminofuran Scaffold

The furan nucleus is a privileged structure in drug design, known to impart a range of biological activities, from antibacterial to anti-inflammatory and anticancer effects.[1][2][3] Methyl 5-aminofuran-2-carboxylate combines this active pharmacophore with two key functional handles: an ester group at the 2-position and a nucleophilic amino group at the 5-position. While the ester can be hydrolyzed or converted to an amide, the primary amino group is an exceptionally versatile site for modification.

Functionalizing this amino group allows researchers to:

  • Generate Diverse Compound Libraries: Rapidly create a wide array of analogues for structure-activity relationship (SAR) studies.

  • Tune Physicochemical Properties: Introduce moieties that enhance aqueous solubility, improve membrane permeability, or alter the electronic character of the molecule.

  • Introduce Pharmacophoric Features: Attach specific functional groups known to interact with biological targets, such as hydrogen bond donors/acceptors or hydrophobic elements.

This document serves as a practical guide for researchers to effectively leverage this scaffold through robust and reproducible derivatization protocols.

Core Derivatization Strategies & Protocols

The choice of derivatization strategy depends on the desired final structure. The following sections detail three fundamental and highly effective transformations.

N-Acylation: Formation of Amide Derivatives

N-acylation is a cornerstone reaction that converts the primary amine into a stable amide. This transformation is critical for replacing a basic amine with a neutral, hydrogen-bond-donating amide group, significantly altering the molecule's interaction profile. The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl of an acylating agent.[4]

This protocol is ideal for highly reactive acyl chlorides and utilizes a biphasic system with an aqueous base to neutralize the HCl byproduct, driving the reaction to completion.[4]

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 5-aminofuran-2-carboxylate (1.0 eq) in DCM (approx. 10-15 mL per gram of substrate). Add 10% aqueous NaOH solution (2.0 eq).

  • Reagent Addition: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise over 15 minutes. The key here is to maintain a low temperature (below 10 °C) to control the exothermicity of the reaction and prevent unwanted side reactions.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1-3 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), using an appropriate eluent (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates completion.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Sequentially wash the organic layer with saturated NaHCO₃ solution and then brine.[4] This removes residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-acylated derivative.

sub Dissolve Substrate in DCM + NaOH(aq) cool Cool to 0 °C sub->cool add Add Acyl Chloride (dropwise) cool->add react Warm to RT (Stir 1-3h) add->react workup Workup (Separate & Wash) react->workup purify Dry, Concentrate & Purify workup->purify

Caption: Workflow for the N-acylation of Methyl 5-aminofuran-2-carboxylate.

N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a key functional group in a multitude of approved drugs (e.g., sulfonamide antibiotics, diuretics). This derivatization imparts a distinct acidic N-H proton and strong hydrogen-bonding capabilities. The synthesis is analogous to N-acylation, involving the reaction of the amine with a sulfonyl chloride in the presence of a base.

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.2 eq)

  • Pyridine or Triethylamine (TEA) (2-3 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Methyl 5-aminofuran-2-carboxylate (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add pyridine or TEA (2.0-3.0 eq). Pyridine can act as both a base and a nucleophilic catalyst.

  • Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess pyridine/TEA), water, and saturated NaHCO₃ solution.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Reductive Amination: N-Alkylation via Imine Intermediates

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids over-alkylation.[5] The process involves the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine.[6] Weakly acidic conditions (pH 4-6) are optimal for imine formation. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated iminium ion intermediate without significantly reducing the starting aldehyde or ketone.[5]

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Aldehyde or Ketone of choice (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Reaction Setup: In a flask, combine Methyl 5-aminofuran-2-carboxylate (1.0 eq) and the chosen aldehyde or ketone (1.1 eq) in DCE.

  • Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The mild effervescence (hydrogen gas) is normal. The choice of NaBH(OAc)₃ is strategic; it is less toxic and often more effective in non-protic solvents than NaBH₃CN.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography to isolate the N-alkylated furan derivative.

cluster_0 Derivatization Strategies start Methyl 5-aminofuran- 2-carboxylate acyl N-Acyl Derivative (Amide) start->acyl RCOCl or (RCO)₂O Base sulfonyl N-Sulfonyl Derivative (Sulfonamide) start->sulfonyl RSO₂Cl Base alkyl N-Alkyl Derivative (Secondary Amine) start->alkyl RCHO, NaBH(OAc)₃ AcOH (cat.)

Caption: Overview of primary derivatization routes for Methyl 5-aminofuran-2-carboxylate.

Data Summary and Method Comparison

The selection of a derivatization method is a strategic decision based on the desired outcome and available resources.

Strategy Key Reagents Typical Solvents Pros Cons
N-Acylation Acyl Chlorides, Anhydrides, Base (NaOH, Pyridine)DCM, Acetic Acid[4]Robust, high-yielding, creates neutral amide functionality.Acyl chlorides can be moisture-sensitive; requires base.
N-Sulfonylation Sulfonyl Chlorides, Base (Pyridine, TEA)DCM, THFProduces medicinally important sulfonamides; stable products.Can be slower than acylation; requires careful workup to remove base.
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃, Acetic AcidDCE, THF, Methanol[7]Clean, controlled mono-alkylation; avoids over-alkylation.[5]Reducing agents are moisture-sensitive; can be slower.

Characterization of Derivatives

Confirmation of successful derivatization is achieved through standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the disappearance of the primary amine (-NH₂) protons and the appearance of a new amide N-H singlet (typically downfield, δ 7-9 ppm) for acylation/sulfonylation, or new signals corresponding to the protons of the newly introduced alkyl/aryl group.

  • Mass Spectrometry (MS): The most direct evidence. The molecular ion peak ([M+H]⁺ or M⁺) in the mass spectrum should correspond to the calculated mass of the derivatized product.[8]

  • Infrared (IR) Spectroscopy:

    • N-Acylation: Appearance of a strong amide C=O stretch (approx. 1650-1680 cm⁻¹) and disappearance of the primary amine N-H scissoring band.

    • N-Sulfonylation: Appearance of characteristic S=O stretching bands (approx. 1350 and 1160 cm⁻¹).

Conclusion

The derivatization of the 5-amino group of Methyl 5-aminofuran-2-carboxylate is a versatile and powerful approach in modern drug discovery. The N-acylation, N-sulfonylation, and reductive amination protocols detailed in this guide provide researchers with a robust toolkit to systematically modify this scaffold. By carefully selecting the derivatization strategy, scientists can fine-tune molecular properties to optimize for potency, selectivity, and pharmacokinetic profiles, accelerating the journey from a hit compound to a viable drug candidate.

References

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • Redman, A. M., et al. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2061–2063. Retrieved from [Link]

  • Abdelghany, T. M., et al. (2022). Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. Retrieved from [Link]

  • Giner-Sanz, J. J., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(11), 3955-3964. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Miao, M., et al. (2019). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Retrieved from [Link]

  • Sriram, D., et al. (2022). Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles. ResearchGate. Retrieved from [Link]

  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • Wang, S., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Selishcheva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Retrieved from [Link]

  • Denton, R., et al. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Retrieved from [Link]

  • Edwards, J. L., et al. (2019). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Novel Bioactive Compounds from Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-aminofuran-2-carboxylate is a versatile heterocyclic building block with significant potential in the discovery of novel therapeutic agents. Its unique structural features, including a reactive amino group and an ester functionality on a furan scaffold, provide a rich platform for chemical modification and the generation of diverse compound libraries. This guide offers a comprehensive overview of synthetic strategies to derive bioactive molecules from this starting material, focusing on the synthesis of Schiff bases and pyrazole derivatives. Detailed experimental protocols, mechanistic insights, and characterization data are provided to enable researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this valuable precursor. The furan nucleus is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document aims to serve as a practical resource for the synthesis and evaluation of next-generation furan-based therapeutics.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged five-membered aromatic heterocycle containing an oxygen atom, which is a common motif in a multitude of natural products and synthetic pharmaceuticals.[1][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, making them attractive targets for drug discovery programs.[2] The inherent biological significance of the furan moiety stems from its ability to engage in various non-covalent interactions with biological targets and its favorable pharmacokinetic properties.[1]

Methyl 5-aminofuran-2-carboxylate (C₆H₇NO₃, MW: 141.13) serves as an excellent starting point for the synthesis of novel furan derivatives due to the presence of two key functional groups: a primary aromatic amine and a methyl ester.[6] The amino group at the C5 position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to form Schiff bases. The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This dual functionality allows for the construction of a wide range of molecular architectures with diverse biological profiles.

This guide will focus on two primary synthetic pathways originating from Methyl 5-aminofuran-2-carboxylate:

  • Synthesis of Schiff Bases: Condensation of the primary amine with various aldehydes to yield imines, a class of compounds known for their broad biological activities.[7][8]

  • Synthesis of Fused Pyrazole Derivatives: Cyclization reactions to construct pyrazole rings fused to the furan core, a strategy that has yielded potent bioactive molecules.[9][10][11][12]

Synthetic Pathways and Protocols

Pathway I: Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation reaction between a primary amine and a carbonyl compound.[7][8] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[7]

2.1.1. Rationale and Mechanistic Insight

The synthesis of Schiff bases from Methyl 5-aminofuran-2-carboxylate involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an aldehyde. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The subsequent dehydration of the hemiaminal intermediate yields the stable imine product. The choice of aldehyde is critical in determining the biological activity of the resulting Schiff base, as the substituent on the aldehyde will significantly influence the overall shape, electronics, and lipophilicity of the final molecule.

2.1.2. Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates a typical workflow for the synthesis and characterization of Schiff bases derived from Methyl 5-aminofuran-2-carboxylate.

Schiff_Base_Workflow Start Methyl 5-aminofuran-2-carboxylate + Substituted Aldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid catalyst) Start->Reaction Reactants Workup Precipitation & Filtration Reaction->Workup Product Mixture Purification Recrystallization (Ethanol) Workup->Purification Crude Product Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization Purified Product End Bioactive Schiff Base Characterization->End Confirmed Structure

Caption: General workflow for the synthesis of Schiff bases.

2.1.3. Detailed Protocol: Synthesis of Methyl 5-((E)-(4-nitrobenzylidene)amino)furan-2-carboxylate

This protocol details the synthesis of a representative Schiff base using 4-nitrobenzaldehyde.

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • 4-Nitrobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 5-aminofuran-2-carboxylate (1.41 g, 10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 20 mL of absolute ethanol.

  • Add the 4-nitrobenzaldehyde solution to the flask containing the furan derivative.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the purified Schiff base as a crystalline solid.

  • Dry the purified product in a vacuum oven and determine the yield.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Pathway II: Synthesis of Bioactive Fused Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] Fusing a pyrazole ring to the furan scaffold can lead to novel chemical entities with enhanced or unique biological profiles.

2.2.1. Rationale and Mechanistic Insight

The synthesis of fused pyrazoles from Methyl 5-aminofuran-2-carboxylate typically involves a cyclocondensation reaction with a 1,3-dielectrophilic species. The amino group of the furan derivative acts as a dinucleophile, attacking the electrophilic centers of the reagent to form the pyrazole ring. The choice of the 1,3-dielectrophile is crucial for determining the substitution pattern on the resulting pyrazole ring, which in turn influences the biological activity.

2.2.2. Experimental Workflow for Pyrazole Synthesis

The following diagram outlines the general steps for the synthesis of fused pyrazole derivatives.

Pyrazole_Synthesis_Workflow Start Methyl 5-aminofuran-2-carboxylate + 1,3-Dielectrophile Reaction Cyclocondensation (Solvent, Base/Acid Catalyst) Start->Reaction Reactants Workup Quenching & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Characterization Spectroscopic Analysis (NMR, MS, X-ray) Purification->Characterization Purified Compound End Fused Pyrazole Derivative Characterization->End Confirmed Structure

Caption: General workflow for fused pyrazole synthesis.

2.2.3. Detailed Protocol: Synthesis of a Fused Pyrazolo[3,4-b]furan Derivative

This protocol describes a general method for the synthesis of a pyrazole ring fused to the furan core.

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Ethyl 2-cyano-3-ethoxyacrylate (or a similar 1,3-dielectrophile)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Stirring hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 5-aminofuran-2-carboxylate (1.41 g, 10 mmol) in 25 mL of DMF in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired fused pyrazole derivative.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and, if possible, X-ray crystallography to confirm the structure and stereochemistry.

Biological Activity and Data Presentation

Derivatives of Methyl 5-aminofuran-2-carboxylate have been reported to exhibit a range of biological activities. The following tables summarize representative data for different classes of compounds.

Anticancer Activity

Furan derivatives have shown promising anticancer activity against various cell lines.[13][14][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[14]

Table 1: In Vitro Anticancer Activity of Furan Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Furan-Schiff Base 1 MCF-7 (Breast)4.06[14]
Furan-Schiff Base 2 MCF-7 (Breast)2.96[14]
Furan Precursor 1 HeLa (Cervical)0.08[13]
Furan Derivative 24 HeLa (Cervical)8.79[13]
Furan Derivative 24 SW620 (Colorectal)Moderate Activity[13]
MFC HeLa (Cervical)64.00 µg/mL[16]
MFC HepG2 (Liver)102.53 µg/mL[16]

IC₅₀: The half maximal inhibitory concentration. MFC: Methyl 5-(hydroxymethyl)furan-2-carboxylate

Antimicrobial Activity

The furan nucleus is a key component of several antimicrobial agents.[1][17][18] Derivatives of Methyl 5-aminofuran-2-carboxylate are expected to possess significant antibacterial and antifungal properties.

Table 2: In Vitro Antimicrobial Activity of Furan Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Nitrofurantoin S. aureus1.5625[17]
Furan-rhodanine derivative MRSA2-4[17]
Furan-chalcone derivative S. aureus256[17]
Amine derivative of MFC Various pathogenic bacteria250[19]
MFC S. aureus, B. cereus, B. subtilisHigh Activity[16]
MFC E. coli, S. Typhi, P. aeruginosaModerate Activity[16]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. MFC: Methyl 5-(hydroxymethyl)furan-2-carboxylate

Potential Mechanism of Action: PI3K/Akt Signaling Pathway

Some furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[13] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of intervention for a novel furan-based inhibitor.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Growth_Factor Growth Factor Growth_Factor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTOR mTOR Akt->mTOR activates Downstream Cell Survival, Proliferation, Angiogenesis mTOR->Downstream Inhibitor Novel Furan Derivative (Hypothetical) Inhibitor->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

Methyl 5-aminofuran-2-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of novel bioactive compounds. The synthetic protocols and application notes provided in this guide offer a solid foundation for researchers to explore the chemical space around this furan scaffold. The demonstrated potential for generating compounds with significant anticancer and antimicrobial activities underscores the importance of continued research in this area. By leveraging the synthetic strategies outlined herein, the scientific community can further unlock the therapeutic potential of furan-based molecules in the ongoing quest for new and effective drugs.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. (2020-08-19). PubMed Central. Retrieved from [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2021-03-31). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial activity of new furan derivatives. (1985-01). PubMed. Retrieved from [Link]

  • Pharmacological activity of furan derivatives. WJPR. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. IntechOpen. Retrieved from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. (2022-04-18). PubMed Central. Retrieved from [Link]

  • Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. Retrieved from [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Retrieved from [Link]

  • recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved from [Link]

  • 5-Aminopyrazole synthesis forms (a) carboxylic acids and (b) enaminonitriles. MDPI. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. NIH. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. Retrieved from [Link]

  • Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • SYNTHESIS OF SCHIFF BASES OF 7-METHOXY-2-[4- (METHYLSULFANYL)PHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND ANIMES AND HYDRAZIDE. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Retrieved from [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. NIH. Retrieved from [Link]

  • Synthesis, Characterization And Biological Studies of Metal Complexes With 3-Amino-5-Bromobenzofuran-2-Carboxamide Schiff Base. ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The. Middle East Research Journal of Engineering and Technology. Retrieved from [Link]

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Application Note: Methyl 5-aminofuran-2-carboxylate as a Versatile Scaffold for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan nucleus is a privileged heterocyclic motif integral to the structure of numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and conformational rigidity make it an attractive scaffold in medicinal chemistry. Within this class, Methyl 5-aminofuran-2-carboxylate stands out as a particularly valuable and versatile starting material for the synthesis of enzyme inhibitors. This compound features two key reactive handles: a nucleophilic amino group at the C5 position and an ester group at the C2 position. These functional groups can be selectively and orthogonally modified, enabling the rapid generation of diverse chemical libraries for screening against various enzymatic targets, including kinases, ureases, and proteases.[2][3]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of Methyl 5-aminofuran-2-carboxylate. It details key synthetic derivatization strategies, provides step-by-step protocols for the synthesis of a kinase inhibitor precursor, outlines methods for biochemical evaluation, and explains the chemical rationale behind these experimental choices.

Physicochemical Properties and Handling

Methyl 5-aminofuran-2-carboxylate is a stable, crystalline solid at room temperature. Its key properties are summarized below.

PropertyValueReference
CAS Number 22600-30-2[4][5]
Molecular Formula C₆H₇NO₃[4]
Molecular Weight 141.13 g/mol [4]
Appearance Off-white to light brown powder
Solubility Soluble in methanol, DCM, DMSO, THF

Note: For research use only. Not intended for diagnostic or therapeutic use.[4]

PART 1: Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of Methyl 5-aminofuran-2-carboxylate stems from the distinct reactivity of its amino and ester functionalities. This allows for a modular approach to inhibitor design, where different regions of the molecule can be systematically modified to probe the binding pockets of target enzymes.

Derivatization of the C5-Amino Group

The C5-amino group is the primary site for introducing diversity. Its nucleophilicity allows for a range of classical organic transformations.

  • N-Acylation and N-Sulfonylation: This is one of the most direct methods for diversification. Reacting the amine with various acyl chlorides, sulfonyl chlorides, or anhydrides under basic conditions (e.g., Schotten-Baumann conditions) appends a wide array of functional groups.[6] The choice of base (e.g., pyridine, triethylamine, or aqueous NaOH) is critical for scavenging the acid byproduct (e.g., HCl) and driving the reaction to completion.

  • Urea and Thiourea Formation: The reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. This is a powerful strategy in drug design because the resulting urea/thiourea motif is an excellent hydrogen bond donor-acceptor, capable of forming strong and specific interactions with amino acid residues in an enzyme's active site.

Modification of the C2-Carboxylate Group

The methyl ester at the C2 position provides a secondary point for modification.

  • Saponification and Amide Coupling: The ester can be readily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). This carboxylic acid is a key intermediate that can then be coupled with a diverse range of amines to form amides. This transformation is typically mediated by standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or HATU/HBTU.[1][7] This strategy dramatically expands the accessible chemical space for structure-activity relationship (SAR) studies.

The following diagram illustrates these primary synthetic pathways.

G start Methyl 5-aminofuran-2-carboxylate reagentA R-COCl or (R-CO)₂O Base start->reagentA reagentB R-N=C=O start->reagentB reagentC1 1. LiOH 2. R'-NH₂, Coupling Agent start->reagentC1 productA N-Acyl Derivatives reagentA->productA productB Urea Derivatives reagentB->productB productC Amide Derivatives reagentC1->productC

Caption: General synthetic derivatization pathways for Methyl 5-aminofuran-2-carboxylate.

PART 2: Case Study & Protocol: Synthesis of a Furo[2,3-d]pyrimidine Kinase Inhibitor Core

Furo[2,3-d]pyrimidines are a well-established class of kinase inhibitors, particularly targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The aminofuran core of our starting material is perfectly poised for the construction of this fused heterocyclic system. This case study outlines the synthesis of a key intermediate for this class of inhibitors.

The workflow involves two key steps:

  • Condensation: Reaction of the C5-amino group with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate.

  • Cyclization: Annulation with a guanidine derivative to form the fused pyrimidine ring system.

G start Methyl 5-aminofuran- 2-carboxylate step1 DMF-DMA Toluene, Reflux start->step1 intermediate Enaminone Intermediate step1->intermediate step2 Guanidine HCl NaOEt, EtOH, Reflux intermediate->step2 product Furo[2,3-d]pyrimidine Core (Kinase Scaffold) step2->product

Caption: Workflow for the synthesis of a Furo[2,3-d]pyrimidine kinase inhibitor scaffold.

Protocol 2.1: Synthesis of the Enaminone Intermediate

Rationale: DMF-DMA serves as a one-carbon electrophile that reacts with the primary amine to form an N,N-dimethylaminomethylene intermediate (an enaminone). This transformation is crucial as it installs the necessary functionality and activates the molecule for the subsequent cyclization step to form the pyrimidine ring. Toluene is used as a high-boiling solvent to drive the reaction to completion by removing the methanol and dimethylamine byproducts.

Materials:

  • Methyl 5-aminofuran-2-carboxylate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Toluene, anhydrous

  • Standard glassware for reflux under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-aminofuran-2-carboxylate (1.0 eq).

  • Add anhydrous toluene (approx. 10 mL per gram of starting material).

  • Add DMF-DMA (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexanes). The product spot should be significantly less polar than the starting material. The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the enaminone intermediate, which is often used in the next step without further purification.

PART 3: Application & Biochemical Evaluation

Once a library of inhibitors has been synthesized, the next critical step is to evaluate their biological activity. For kinase inhibitors, a common method is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Protocol 3.1: In Vitro Kinase Inhibition Assay (General Protocol)

Rationale: This protocol describes a generic luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay). The principle is based on the quantification of ADP produced during the kinase-catalyzed phosphorylation reaction. The kinase reaction is first performed, then a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a light signal. A potent inhibitor will block the kinase, leading to less ADP production and thus a lower light signal.

Materials:

  • Target Kinase Enzyme (e.g., VEGFR-2)

  • Kinase Substrate (specific to the enzyme)

  • ATP

  • Synthesized Furan-based Inhibitor (dissolved in DMSO)

  • Kinase Reaction Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Kinase Reaction: a. In a 384-well plate, add the kinase, substrate, and buffer. b. Add 50 nL of the serially diluted inhibitor from the compound plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion & Signal Generation: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Data Presentation

The results from the biochemical assays are crucial for understanding the SAR, which guides the next round of inhibitor design. The table below presents hypothetical data for a series of furan-based inhibitors derived from our core scaffold, illustrating how structural modifications can impact potency.

Compound IDR Group at C5-Amine PositionTarget Kinase IC₅₀ (nM)
1a -H (Starting Material)> 10,000
1b -C(O)CH₃ (Acetamide)5,200
1c -C(O)NH-Phenyl850
1d -C(O)NH-(4-chloro-3-trifluoromethylphenyl)45
1e -C(O)NH-(4-methoxyphenyl)620

This data is illustrative and intended to demonstrate the principles of SAR.

From this hypothetical data, a clear trend emerges: converting the amine to a simple acetamide (1b ) provides weak activity. Introducing a phenylurea moiety (1c ) significantly improves potency. Further substitution on the phenyl ring with electron-withdrawing groups like chloro and trifluoromethyl (1d ) leads to a potent inhibitor, suggesting a specific interaction in a hydrophobic, electron-deficient pocket of the enzyme's active site.[8]

Methyl 5-aminofuran-2-carboxylate is a cost-effective and highly adaptable starting material for the synthesis of enzyme inhibitors. Its dual functionality allows for the creation of extensive and diverse molecular libraries through robust and well-established chemical transformations. The protocols and strategies outlined in this note demonstrate a clear path from scaffold selection through rational synthesis to biochemical evaluation. By leveraging the inherent reactivity of this furan building block, drug discovery programs can efficiently explore chemical space and accelerate the identification of novel lead compounds for a wide range of enzymatic targets.

References

  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. (2023). National Institutes of Health. Available at: [Link]

  • Rationale design of furan chalcones as urease inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • SAR of furan chalcones as urease inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. (n.d.). ResearchGate. Available at: [Link]

  • Urease inhibition activity of furan chalcone derivatives 4a-s. (n.d.). ResearchGate. Available at: [Link]

  • methyl 5-aminofuran-2-carboxylate (C007B-218524). (n.d.). Cenmed. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Available at: [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. (2018). Google Patents.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. Available at: [Link]

  • Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. (2022). National Institutes of Health. Available at: [Link]

  • Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes... (1986). RSC Publishing. Available at: [Link]

  • N-Acylation of amides with acid anhydrides by way of dual activation using MgBr 2·OEt 2. (n.d.). ResearchGate. Available at: [Link]

  • Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. (2000). Organic Letters. Available at: [Link]

  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. (2007). PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-aminofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of this valuable heterocyclic building block. Low yields can be a significant challenge in this multi-step synthesis, and this guide aims to provide rational, evidence-based solutions to common experimental hurdles.

Introduction: The Synthetic Challenge

The synthesis of Methyl 5-aminofuran-2-carboxylate typically proceeds through a two-step sequence: the nitration of a commercially available starting material, methyl furan-2-carboxylate, followed by the reduction of the resulting nitro intermediate. While seemingly straightforward, the furan ring's inherent sensitivity to acidic conditions and oxidative degradation presents numerous challenges that can lead to diminished yields.[1] This guide will dissect each step of the process, offering insights into the underlying chemistry and providing practical solutions to overcome common pitfalls.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process, each with its own set of critical parameters.

synthesis_workflow start Methyl furan-2-carboxylate nitro Methyl 5-nitrofuran-2-carboxylate start->nitro Nitration (HNO3, Ac2O) amino Methyl 5-aminofuran-2-carboxylate nitro->amino Reduction (e.g., H2/Pd-C or SnCl2)

Caption: General two-step synthesis of Methyl 5-aminofuran-2-carboxylate.

Part 1: Nitration of Methyl furan-2-carboxylate

The introduction of a nitro group at the 5-position of the furan ring is the crucial first step. The electron-donating nature of the furan oxygen directs electrophilic substitution to the C2 and C5 positions. Since the C2 position is blocked by the carboxylate group, nitration occurs selectively at the C5 position. However, the furan ring is highly susceptible to degradation under harsh acidic conditions, making the choice of nitrating agent and reaction conditions paramount.

Frequently Asked Questions (FAQs): Nitration Step

Q1: Why is my nitration reaction turning black and forming a tar-like substance?

A1: The formation of a black, polymeric substance is a classic sign of furan ring degradation. This is often caused by overly harsh reaction conditions. The furan ring, being electron-rich, is highly reactive towards strong acids and can undergo acid-catalyzed polymerization.[1]

  • Causality: Concentrated nitric acid alone is too strong an oxidizing agent and will destroy the furan ring. The use of a milder nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is essential. Even with acetyl nitrate, poor temperature control can lead to exothermic decomposition and polymerization.

  • Solution:

    • Use Acetyl Nitrate: Always prepare the nitrating agent by adding nitric acid to acetic anhydride at low temperatures.

    • Strict Temperature Control: Maintain the reaction temperature below 0 °C, ideally between -10 °C and -5 °C, during the addition of the nitrating agent.

    • Slow Addition: Add the nitrating mixture dropwise to the solution of methyl furan-2-carboxylate to allow for effective heat dissipation.

Q2: My yield of methyl 5-nitrofuran-2-carboxylate is consistently low, even without significant tar formation. What are other potential causes?

A2: Low yields in the absence of obvious decomposition can be due to incomplete reaction, side reactions, or loss of product during workup.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time or a nitrating agent that has lost potency can lead to unreacted starting material.

    • Side Reactions: The formation of a di-adduct where acetate adds across the furan ring can occur, which requires a subsequent elimination step to aromatize to the desired product.[1]

    • Workup Losses: The nitro-furan product has some solubility in water, and extensive washing during workup can lead to product loss.

  • Solutions:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

    • Controlled Workup: Quench the reaction by pouring it onto crushed ice, followed by extraction with a suitable organic solvent like ethyl acetate. Minimize the volume of water used for washing the organic layers.

    • Purification: The crude product can often be purified by recrystallization from a suitable solvent like methanol or ethanol to remove impurities.[2]

Experimental Protocol: Nitration of Methyl furan-2-carboxylate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • Methyl furan-2-carboxylate

  • Acetic anhydride

  • Fuming nitric acid (>90%)

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, cool acetic anhydride to -10 °C.

  • Slowly add fuming nitric acid dropwise to the acetic anhydride while maintaining the temperature between -10 °C and -5 °C to generate acetyl nitrate in situ.

  • In a separate flask, dissolve methyl furan-2-carboxylate in a small amount of acetic anhydride and cool to -10 °C.

  • Slowly add the prepared acetyl nitrate solution to the solution of methyl furan-2-carboxylate, ensuring the temperature does not exceed -5 °C.

  • After the addition is complete, stir the reaction mixture at -5 °C to 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-nitrofuran-2-carboxylate.

  • Purify the crude product by recrystallization from methanol or ethanol.

Part 2: Reduction of Methyl 5-nitrofuran-2-carboxylate

The reduction of the nitro group to an amine is the final step in the synthesis. This transformation can be achieved through various methods, with catalytic hydrogenation and reduction with tin(II) chloride being the most common. The choice of method can depend on the available equipment and the desired scale of the reaction.

Troubleshooting the Reduction Step: A Comparative Guide
IssueCatalytic Hydrogenation (H₂/Pd-C)Reduction with Tin(II) Chloride (SnCl₂)
Low or Incomplete Conversion Catalyst poisoning: Sulfur-containing impurities or other functional groups can poison the palladium catalyst. Insufficient hydrogen pressure: A leak in the system or an inadequate hydrogen source can stall the reaction. Poor mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.Insufficient reductant: Ensure at least 3-4 equivalents of SnCl₂ are used. Reaction temperature too low: The reaction may require gentle heating (e.g., 50-70 °C) to proceed at a reasonable rate.
Formation of Side Products Over-reduction: Although less common for nitro groups, prolonged reaction times or harsh conditions could potentially affect the furan ring or the ester group. Incomplete reduction: Formation of intermediate species like nitroso or hydroxylamine compounds.Incomplete reduction: Similar to catalytic hydrogenation, insufficient reaction time or reductant can lead to the accumulation of intermediates.
Difficult Workup Pyrophoric catalyst: The palladium on carbon catalyst can be pyrophoric upon drying. The filter cake should be kept wet with solvent or water. Fine catalyst particles: The catalyst can be difficult to filter. Using a pad of Celite® can aid in its removal.Formation of tin salts: Quenching the reaction with a base can lead to the precipitation of tin hydroxides, which can form an emulsion and make extraction difficult.
Frequently Asked Questions (FAQs): Reduction Step

Q3: I am performing the reduction with SnCl₂, and upon adding a base during workup, I get a thick white precipitate that is impossible to extract. What is happening?

A3: This is a very common issue when using tin(II) chloride for nitro group reductions. The white precipitate consists of tin hydroxides (Sn(OH)₂ and Sn(OH)₄), which are formed upon basification of the reaction mixture.[3][4]

  • Causality: Tin salts are amphoteric. In a neutral or slightly basic medium, they are insoluble.

  • Solution:

    • Use a strong base: Add a concentrated solution of sodium hydroxide (NaOH) until the pH is highly basic (pH > 12). At this high pH, the tin hydroxides will redissolve to form soluble stannates (e.g., [Sn(OH)₆]²⁻), allowing for a clean phase separation.[4]

    • Filtration: An alternative is to filter the reaction mixture through a pad of Celite® before extraction to remove the insoluble tin salts.

Q4: My final product, Methyl 5-aminofuran-2-carboxylate, seems to be unstable and darkens over time. How can I improve its stability?

A4: Aminofurans, particularly those with electron-donating amino groups, can be susceptible to oxidation and polymerization, leading to discoloration.

  • Causality: The free amino group can be oxidized by atmospheric oxygen, and the increased electron density in the furan ring can make it more prone to polymerization.

  • Solution:

    • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at low temperatures (2-8 °C).[5]

    • Purification: Ensure that the final product is free of any residual acid or base from the workup, as these can catalyze decomposition. Purification by column chromatography on silica gel may be necessary.

Experimental Protocols: Reduction of Methyl 5-nitrofuran-2-carboxylate

hydrogenation_workflow setup Dissolve nitro-furan in solvent (e.g., Methanol, Ethyl Acetate) catalyst Add Pd/C catalyst setup->catalyst purge Purge with H₂ catalyst->purge react Stir under H₂ atmosphere (balloon or Parr shaker) purge->react monitor Monitor by TLC react->monitor filter Filter through Celite® (Keep catalyst wet!) monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: Workflow for catalytic hydrogenation of the nitro-furan intermediate.

Procedure:

  • Dissolve methyl 5-nitrofuran-2-carboxylate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.

  • Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.

  • Seal the flask and purge the system with hydrogen gas (or evacuate and backfill with hydrogen several times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a hydrogen-filled balloon or in a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as it may be pyrophoric. Keep it wet with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-aminofuran-2-carboxylate.

  • Purify the product as needed by column chromatography or recrystallization.

Procedure:

  • In a round-bottom flask, dissolve methyl 5-nitrofuran-2-carboxylate in ethanol.

  • Add 3-4 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and cool in an ice bath.

  • Slowly add a concentrated aqueous solution of NaOH with vigorous stirring until the pH is >12 and all the tin salts have dissolved.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data

Methyl 5-aminofuran-2-carboxylate

  • Appearance: Light brown to brown solid.[5]

  • ¹H NMR (Predicted, CDCl₃): δ ~6.9 (d, 1H), ~5.9 (d, 1H), ~4.2 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃).

  • ¹³C NMR (Predicted, CDCl₃): δ ~160.0, ~158.0, ~140.0, ~118.0, ~105.0, ~51.0.

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Summary of Troubleshooting Strategies

ProblemPotential CauseRecommended Action
Low Yield in Nitration Furan ring degradation (tar formation)Use acetyl nitrate, maintain low temperature (<-5 °C), slow addition.
Incomplete reactionMonitor by TLC, ensure potency of nitrating agent.
Low Yield in Reduction Catalyst poisoning (Pd/C)Use high-purity reagents and solvents.
Incomplete reaction (SnCl₂)Use sufficient equivalents of SnCl₂ and consider gentle heating.
Difficult Workup (SnCl₂) Precipitation of tin saltsAdd concentrated NaOH until pH > 12 to redissolve salts.
Product Instability Oxidation/PolymerizationStore under inert atmosphere, in the dark, and at low temperature.

By carefully controlling reaction conditions, understanding the potential side reactions, and implementing the appropriate workup and purification procedures, researchers can significantly improve the yield and purity of Methyl 5-aminofuran-2-carboxylate.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from [Link]

  • How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? (2021, September 17). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 5-aminofuran-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 5-aminofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this valuable heterocyclic compound. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification process effectively.

Methyl 5-aminofuran-2-carboxylate is a key building block in medicinal chemistry, and its purity is paramount for successful downstream applications.[1][2] Recrystallization is a powerful technique for purifying crude solid products, but it is a process sensitive to multiple variables.[3] This guide addresses common challenges and foundational questions to ensure you achieve high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: My compound has "oiled out" and formed a liquid layer instead of crystallizing. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a supersaturated liquid instead of a crystalline solid. This is a common issue when the boiling point of the solvent is too high or when the solution cools too rapidly. Furan derivatives can also contain polymeric impurities that are difficult to crystallize.[4]

Causality & Solution:

  • High Solute Concentration/Rapid Cooling: The solution is likely supersaturated. The first step is to reheat the solution until the oil fully redissolves.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of the hot solvent to the clear solution.[5] This slightly reduces the saturation point, giving the molecules more space and time to align into a crystal lattice upon cooling.

  • Slow Down the Cooling Rate: Do not place the flask directly on an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[5] This slow cooling is critical for forming pure, well-defined crystals.

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface.[6] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.

  • Re-evaluate Your Solvent: If oiling out persists, your chosen solvent may be unsuitable. The compound might be too soluble. Consider a mixed-solvent system where the compound is less soluble.

Q2: After cooling, I have very few or no crystals at all. What are the likely causes and solutions?

A2: A lack of crystal formation typically points to one of two issues: the solution is not sufficiently saturated, or the energy barrier for nucleation has not been overcome.

Causality & Solution:

  • Excess Solvent: This is the most common reason for poor yield.[5] If you used too much solvent to dissolve the crude product, the solution will not be saturated enough for crystals to form upon cooling.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[5] Be mindful of the solvent's boiling point and use a fume hood.[7][8] Cool the solution again and observe.

  • Inhibition of Nucleation: Sometimes, a supersaturated solution needs a "push" to start crystallizing.

    • Solution 1: Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can initiate nucleation.[6]

    • Solution 2: Seed Crystals: Introducing a tiny crystal of the pure compound provides a template for further crystal growth.[6]

    • Solution 3: Drastic Cooling (Last Resort): Once the solution has cooled to room temperature, placing it in an ice-water bath can sometimes force crystallization. Be aware this can lead to smaller, less pure crystals if done too early.

Q3: My final yield is very low. How can I improve it?

A3: A low yield indicates that a significant portion of your product was lost during the process. Understanding where these losses occur is key to improving your recovery.

Causality & Solution:

  • Loss in Mother Liquor: The most significant loss is often the product remaining dissolved in the cold solvent (the "mother liquor") after filtration.[5]

    • Optimization: Ensure you are using the minimum amount of hot solvent required to just dissolve the solid.[6] After slow cooling to room temperature, place the flask in an ice bath for 15-20 minutes to maximize precipitation before filtering.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.

    • Optimization: Use an excess of hot solvent (around 10-20%) before hot filtration to ensure the compound remains in solution.[6] Pre-heat your funnel and receiving flask to prevent cooling. After filtration, boil off the excess solvent before proceeding with the cooling step.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Optimization: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor without dissolving the product.

Q4: My final crystals are colored, even though the pure compound should be a brown solid. How can I remove colored impurities?

A4: Color in the final product indicates the presence of impurities that co-crystallized with your compound. Furan derivatives can be susceptible to forming colored polymerization products, especially in the presence of trace acids.[4]

Causality & Solution:

  • Highly Colored Impurities: These are often large, polar molecules with extended conjugation.

    • Solution: Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities. After dissolving your crude solid in the hot solvent, add a very small amount of activated charcoal (the tip of a spatula). Swirl the hot solution for a few minutes. The charcoal, along with the adsorbed impurities, must then be removed by hot gravity filtration before you cool the solution to form crystals.[5] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding it.

  • Co-crystallization: If the impurity has a similar structure to your product, it may incorporate into the crystal lattice.

    • Solution: Re-crystallize: A second recrystallization is often necessary to achieve high purity. The concentration of the impurity will be much lower in the second round, making it less likely to co-precipitate.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of Methyl 5-aminofuran-2-carboxylate?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][9] The impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor).[10]

Solvent Selection Workflow:

  • Consult Literature: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar ones.[9]

  • Consider Polarity: Methyl 5-aminofuran-2-carboxylate has both polar (amine, ester) and less polar (furan ring) functionalities. Solvents like ethanol, ethyl acetate, or mixtures involving water or hexanes are good starting points.[11]

  • Small-Scale Solubility Tests:

    • Place ~20-30 mg of your crude solid into a test tube.

    • Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well.[10]

    • If it doesn't dissolve, heat the mixture to the solvent's boiling point. The compound should dissolve completely.[10]

    • Cool the test tube to room temperature and then in an ice bath. A large quantity of crystals should form.

Solvent PropertyIdeal CharacteristicRationale
Solubility (Hot) HighTo dissolve the compound completely and allow for the removal of insoluble impurities.[12]
Solubility (Cold) LowTo maximize the recovery of the purified compound upon cooling.[12]
Boiling Point ModerateShould be lower than the melting point of the solute to prevent oiling out. A volatile solvent is also easier to remove from the final crystals.[12]
Reactivity InertThe solvent must not react with the compound being purified.[10]

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent recrystallization is used when no single solvent meets the ideal criteria. This technique uses two miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").[12] Common pairs include ethanol/water and ethyl acetate/hexane.[9]

You should use this method when you find that your compound is either too soluble in all tested solvents (even when cold) or not soluble enough in any solvent (even when hot).

General Procedure:

  • Dissolve the crude solid in the minimum amount of the hot "soluble solvent."

  • Add the "anti-solvent" dropwise to the hot solution until it just becomes cloudy (this is the point of saturation).[6]

  • Add a few more drops of the hot "soluble solvent" to make the solution clear again.

  • Allow the solution to cool slowly, as you would in a single-solvent recrystallization.

Q3: What are the key safety precautions for handling Methyl 5-aminofuran-2-carboxylate and the solvents?

A3: Always consult the Safety Data Sheet (SDS) before beginning work.[7][8][13]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[14] Gloves must be inspected before use and removed properly to avoid skin contact.[7]

  • Ventilation: Handle the compound and all organic solvents in a certified chemical fume hood to avoid inhaling vapors.

  • Hazards of the Compound: Methyl 5-aminofuran-2-carboxylate is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[14] Avoid breathing dust.

  • Solvent Hazards: Many recrystallization solvents are flammable. Keep them away from heat, sparks, and open flames.[8]

  • First Aid: In case of skin contact, rinse with water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[7][13]

Q4: How can I confirm the purity of my recrystallized product?

A4: Purity should be confirmed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot, ideally with a different Rf value than any impurities present in the crude material.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Spectroscopy (NMR, LC-MS): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and LC-MS are invaluable.[2][15]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Workflow

This protocol outlines the standard procedure for recrystallization when a suitable single solvent has been identified.

Recrystallization_Workflow A 1. Dissolution Dissolve crude solid in minimum hot solvent. B 2. Hot Filtration (Optional) Filter to remove insoluble impurities. A->B if needed C 3. Crystallization Cool solution slowly to form crystals. A->C if no insolubles B->C D 4. Isolation Collect crystals by vacuum filtration. C->D E 5. Washing Rinse crystals with ice-cold solvent. D->E F 6. Drying Dry crystals to remove trace solvent. E->F

Caption: Standard single-solvent recrystallization workflow.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common issues during recrystallization.

Troubleshooting_Tree start Solution Cooled q1 Crystals Formed? start->q1 q2 Product Oiled Out? q1->q2 No success Crystals Formed Proceed to Filtration q1->success Yes no_xtal No Crystals q2->no_xtal No oiled_out Oiled Out q2->oiled_out Yes fix_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Boil Off Solvent no_xtal->fix_no_xtal fix_oil 1. Reheat Solution 2. Add More Solvent 3. Cool Slower oiled_out->fix_oil

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 5-Methylfurfural.
  • AChemBlock. (n.d.). 5-Aminofuran-2-carboxylic acid methyl ester 97%.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Cayman Chemical. (2025). Safety Data Sheet for 5-Hydroxymethyl-2-furancarboxylic Acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Methylfurfural.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • BLD Pharm. (n.d.). MSDS of methyl 5-aminofuran-2-carboxylate.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • BLD Pharm. (n.d.). 22600-30-2|Methyl 5-aminofuran-2-carboxylate.
  • BenchChem. (2025). Byproduct identification in the synthesis of Methyl 3-Fluorofuran-2-carboxylate.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

Sources

Technical Support Center: Acylation of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of Methyl 5-aminofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired N-acylated product. This document provides in-depth, field-proven insights based on established chemical principles to ensure the integrity and success of your experiments.

Introduction: The Challenge of Selective Acylation

Methyl 5-aminofuran-2-carboxylate is a valuable building block in medicinal chemistry and materials science. The acylation of its primary amino group is a key transformation for creating a diverse range of amide derivatives. However, the inherent reactivity of the furan ring and the presence of a methyl ester group introduce the potential for several competing side reactions. Achieving high yields of the target N-acylated product requires a nuanced understanding of the substrate's reactivity and careful control of reaction conditions. This guide will explore the causality behind common experimental pitfalls and provide robust protocols to mitigate them.

Core Concepts: Understanding Substrate Reactivity

Methyl 5-aminofuran-2-carboxylate possesses three key reactive sites that influence the outcome of an acylation reaction:

  • The Amino Group (-NH₂): As the primary target for acylation, this nucleophilic group readily attacks acylating agents to form a stable amide bond. This is the desired reaction pathway.

  • The Furan Ring: This electron-rich aromatic system is susceptible to electrophilic attack, which can lead to C-acylation, particularly at the C4 position, under Friedel-Crafts-type conditions.

  • The Methyl Ester (-COOCH₃): This group can undergo hydrolysis to the corresponding carboxylic acid in the presence of water, especially under strong acidic or basic conditions.

The primary challenge is to enhance the nucleophilicity of the amino group while minimizing the reactivity of the furan ring and preventing ester hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the acylation of Methyl 5-aminofuran-2-carboxylate in a question-and-answer format.

Problem 1: Low or No Conversion to the N-Acylated Product.

  • Question: I have set up my acylation reaction, but upon analysis (TLC, LC-MS), I see mostly unreacted starting material. What are the likely causes and how can I fix this?

  • Answer: Low conversion is typically due to insufficient reactivity of the chosen reagents or suboptimal reaction conditions.

    • Causality: The energy barrier for the reaction is not being overcome. This can be due to a weak electrophile (acylating agent), a poorly nucleophilic amine (if protonated), or insufficient thermal energy.

    • Troubleshooting Steps:

      • Assess the Acylating Agent: The reactivity of acylating agents follows the general trend: Acyl Chloride > Acyl Anhydride > Carboxylic Acid. If you are using a carboxylic acid with a coupling agent, ensure the coupling agent is active. For direct thermal condensation with a carboxylic acid, high temperatures (>160 °C) are often required.[1] Consider switching to a more reactive agent like an acyl chloride or anhydride.

      • Check for Amine Protonation: If the reaction medium is acidic (e.g., from HCl generated by an acyl chloride without a base), the amino group will be protonated to its non-nucleophilic ammonium salt form, shutting down the reaction. Add a non-nucleophilic base like triethylamine (TEA) or pyridine (at least 2 equivalents: one to neutralize generated acid and one to facilitate the reaction) to scavenge acid and maintain the amine's nucleophilicity.

      • Increase Reaction Temperature: If using a less reactive acylating agent, gently warming the reaction can increase the rate. Monitor carefully by TLC to avoid decomposition. Start at 0 °C and allow the reaction to slowly warm to room temperature or slightly above.

      • Verify Reagent Quality: Ensure your starting material and acylating agent are pure and that your solvents are anhydrous, as water can consume the acylating agent.

Problem 2: Significant Formation of an Unidentified Byproduct, Possibly from Ring Acylation (C-Acylation).

  • Question: My reaction is producing the desired N-acylated product, but also a significant amount of an isomeric byproduct. I suspect C-acylation on the furan ring. Why is this happening and how do I prevent it?

  • Answer: C-acylation is a classic Friedel-Crafts type side reaction that competes with N-acylation, especially under acidic conditions.

    • Causality: The furan ring is electron-rich and can act as a nucleophile. Strong Lewis acids, often used in Friedel-Crafts reactions, can generate a highly reactive acylium ion that attacks the furan ring.

    • Troubleshooting Steps:

      • Avoid Lewis Acids: Do not use Lewis acid catalysts like AlCl₃, FeCl₃, or ZnCl₂ if your goal is exclusive N-acylation. These strongly promote electrophilic aromatic substitution.

      • Employ Base-Mediated Acylation: The most effective way to favor N-acylation is to make the nitrogen the most reactive nucleophile. This is achieved under basic or neutral conditions. Use a base like pyridine or triethylamine with an acyl chloride or anhydride. The base deprotonates the intermediate, driving the reaction towards N-acylation.

      • Control Temperature: Perform the reaction at low temperatures (e.g., starting at -10 °C to 0 °C). C-acylation often has a higher activation energy than N-acylation, so lower temperatures will kinetically favor the desired pathway.

Problem 3: Product Degradation and Formation of Dark, Tarry Substances (Polymerization/Ring Opening).

  • Question: My reaction mixture is turning dark brown or black, and workup is yielding a tar-like substance instead of a clean product. What is causing this decomposition?

  • Answer: Furan rings are notoriously sensitive to strong acids, which can catalyze irreversible ring-opening and subsequent polymerization.[2][3][4]

    • Causality: Protonation of the furan ring, particularly at the Cα position, makes it susceptible to nucleophilic attack by water or other species, initiating a cascade of reactions that leads to acyclic structures and polymers.[2][5] This is a common decomposition pathway for furans.[4]

    • Troubleshooting Steps:

      • Strictly Control pH: The most critical factor is avoiding strongly acidic conditions. If using an acyl chloride, which generates HCl, the use of a base scavenger (e.g., pyridine, triethylamine) is mandatory.

      • Ensure Anhydrous Conditions: The presence of water in an acidic medium exacerbates the ring-opening process.[2] Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Purification Considerations: If degradation occurs during chromatographic purification on silica gel (which is acidic), consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent, or use an alternative stationary phase like alumina (neutral or basic).

Problem 4: Hydrolysis of the Methyl Ester Group.

  • Question: My product analysis shows the presence of the desired acylated compound, but also the corresponding carboxylic acid. How can I prevent this ester hydrolysis?

  • Answer: The methyl ester can be hydrolyzed to a carboxylic acid under either strongly acidic or basic conditions, especially in the presence of water.

    • Causality: Saponification (base-catalyzed hydrolysis) is a common side reaction if strong aqueous bases (like NaOH or KOH) are used during the reaction or workup.[6] Acid-catalyzed hydrolysis can also occur if the reaction is run in strong acid with water present.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: As with ring-opening, minimizing water is key.

      • Choose the Right Base: Use non-nucleophilic organic bases like triethylamine or pyridine instead of hydroxide-based inorganic bases.

      • Careful Workup: During the aqueous workup, avoid washing with strong basic solutions. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize acid, and do not let the phases sit for extended periods. When acidifying to protonate any excess amine, do so carefully and preferably at low temperatures to avoid acid-catalyzed hydrolysis.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best "go-to" starting conditions for a clean N-acylation of this substrate? A1: A reliable starting point is to dissolve Methyl 5-aminofuran-2-carboxylate (1.0 eq.) and triethylamine (2.0-2.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Then, add a solution of the acyl chloride (1.05-1.1 eq.) in the same solvent dropwise. Stir at 0 °C and allow to warm to room temperature while monitoring the reaction by TLC.

Q2: Can I use a carboxylic acid directly with a coupling agent like DCC or EDC? A2: Yes, this is a viable and often milder alternative to using acyl chlorides. Standard peptide coupling conditions can be applied. However, be aware that some coupling reagents and additives can be acidic, so monitor for potential ring degradation. This method avoids the generation of HCl.

Q3: My purified product is unstable and discolors over time. How should I store it? A3: Acylated aminofurans can be sensitive to light, air (oxidation), and residual acid. Store the purified product in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage).

Q4: I am observing diacylation. How is this possible with a primary amine? A4: True N,N-diacylation to form a tertiary amide is sterically hindered and electronically unfavorable. What is likely being observed is the formation of an imide byproduct, where the initially formed amide nitrogen is acylated a second time.[7] This typically only occurs under forcing conditions with a large excess of a highly reactive acylating agent (like an anhydride) and high temperatures. To avoid this, use a slight excess (1.05-1.1 eq.) of the acylating agent and maintain moderate reaction temperatures.

Data Summary Table

ParameterRecommended ChoiceRationale & Potential Side Reactions if Deviated
Acylating Agent Acyl Chloride or AnhydrideLess Reactive (Carboxylic Acid): May require harsh conditions (high temp), leading to decomposition.[1]
Catalyst/Base Triethylamine, PyridineNo Base (with Acyl Chloride): Amine protonation, no reaction. Lewis Acid: C-acylation, ring-opening. Strong Base (NaOH): Ester hydrolysis.
Solvent Anhydrous DCM, THF, AcetonitrileProtic Solvents (e.g., Ethanol): Can react with acylating agent. Wet Solvents: Promotes hydrolysis and ring-opening.
Temperature 0 °C to Room TemperatureHigh Temperature: Promotes C-acylation, imide formation, and decomposition/polymerization.
Stoichiometry ~1.1 eq. Acylating Agent, ~2.2 eq. BaseExcess Acylating Agent: Risk of imide formation. Insufficient Base: Incomplete reaction due to acid generation.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and key side reactions, as well as a logical troubleshooting workflow.

SM Methyl 5-aminofuran-2-carboxylate + Acylating Agent (RCOX) N_Acyl Desired Product (N-Acylation) SM->N_Acyl Base (TEA, Pyridine) Low Temp, Anhydrous C_Acyl Side Product (C-Acylation) SM->C_Acyl Lewis Acid (AlCl₃) High Temp Ring_Open Decomposition (Ring Opening) SM->Ring_Open Strong Acid (H⁺) + Water Ester_Hydrolysis Side Product (Ester Hydrolysis) N_Acyl->Ester_Hydrolysis H₂O / H⁺ or OH⁻

Caption: Desired N-acylation vs. common side reaction pathways.

Start Reaction Issue (Low Yield / Byproducts) Check_Reactivity Is Acylating Agent Reactive Enough? Start->Check_Reactivity Check_Acid Is Acid Being Generated/Present? Check_Reactivity->Check_Acid Yes Use_Acyl_Chloride Solution: Use Acyl Chloride or Anhydride Check_Reactivity->Use_Acyl_Chloride No Check_Water Are Conditions Anhydrous? Check_Acid->Check_Water No Add_Base Solution: Add 2+ eq. TEA or Pyridine Check_Acid->Add_Base Yes Check_Temp Is Temperature Too High? Check_Water->Check_Temp Yes Dry_Solvents Solution: Use Anhydrous Solvents & Inert Atmosphere Check_Water->Dry_Solvents No Lower_Temp Solution: Run at 0 °C or below Check_Temp->Lower_Temp Yes

Caption: Troubleshooting workflow for acylation side reactions.

Standard Operating Protocol: N-Acetylation of Methyl 5-aminofuran-2-carboxylate

This protocol provides a robust method for the N-acetylation of the title compound, designed to minimize side reactions.

Materials:

  • Methyl 5-aminofuran-2-carboxylate (1.0 eq.)

  • Acetyl Chloride (1.1 eq.)

  • Triethylamine (TEA) (2.2 eq., freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve Methyl 5-aminofuran-2-carboxylate (1.0 eq.) in anhydrous DCM. Add triethylamine (2.2 eq.) via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Prepare a solution of acetyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add saturated NaHCO₃ solution to quench any remaining acetyl chloride and neutralize the triethylamine hydrochloride salt.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.

References

  • Gong, W. H., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(11), 11881-11891. Available at: [Link]

  • Huber, G. W., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 5(9), 4474-4486. Available at: [Link]

  • Rasschaert, G. E., et al. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 11(12), 2056. Available at: [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2013). Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. The Journal of Organic Chemistry, 78(20), 10427-10436. Available at: [Link]

  • Teponno, R. B., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • Wang, Z., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Venkatesh, P. (2023). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK. Available at: [Link]

  • Moraca, F., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1501. Available at: [Link]

  • Singh, P., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(16), 5035. Available at: [Link]

  • Overgaard, M., & Johannsen, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 536-559. Available at: [Link]

  • Somfai, P. (2011). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12, 6140. Available at: [Link]

  • Pediaa. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. Available at: [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available at: [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. Quora. Available at: [Link]

  • Wikipedia. (n.d.). Acylation. Wikipedia. Available at: [Link]

  • ResearchGate. (2019). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. Available at: [Link]

  • Reddy, V. N., et al. (1985). Purification and characterization of rat lens pyrroline-5-carboxylate reductase. Experimental Eye Research, 40(4), 541-549. Available at: [Link]

  • Facy, A., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Biochimie, 170, 11-19. Available at: [Link]

  • Hang, H. C., & Bertozzi, C. R. (2011). Chemical Reporters for Exploring Protein Acylation. Accounts of Chemical Research, 44(9), 696-706. Available at: [Link]

  • Bode, J. W., et al. (2019). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Angewandte Chemie International Edition, 58(4), 1158-1162. Available at: [Link]

  • ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. Available at: [Link]

  • Redman, A. M., et al. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2061-2063. Available at: [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. Available at: [Link]

  • PubMed Central. (n.d.). SOME OBSERVATIONS ON THE MECHANISM OF THE ACYLATION PROCESS IN PROTEIN SYNTHESIS. PMC. Available at: [Link]

  • Baldensperger, T., & Glomb, M. A. (2021). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Aging, 2, 706214. Available at: [Link]

  • Chad's Prep. (2018). 22.5 Acylation. YouTube. Available at: [Link]

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Navigating the Challenges of Sandmeyer Reactions on Aminofurans: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Sandmeyer reaction with aminofuran substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation and reaction optimization. We will delve into the underlying chemical principles governing these reactions, providing you with the expertise to troubleshoot effectively and enhance the success of your synthetic endeavors.

Introduction: The Furan Conundrum in a Classic Reaction

The Sandmeyer reaction is a cornerstone of synthetic chemistry, offering a powerful method to convert primary aromatic amines into a diverse array of functional groups via a diazonium salt intermediate.[1][2] However, when the aromatic amine is appended to a furan ring, a heterocycle known for its sensitivity, particularly to acidic conditions, the reaction can become fraught with challenges.[3][4] The electron-rich nature of the furan ring, coupled with its susceptibility to ring-opening and polymerization, introduces a unique set of potential byproducts not typically observed with more robust carbocyclic aromatic systems.[3][5]

This guide will address the most common issues encountered during the Sandmeyer reaction of aminofurans, providing detailed explanations and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sandmeyer reaction on 2-aminofuran is yielding a complex mixture of tar-like substances with little to no desired product. What is happening?

A1: The primary culprit is likely the acid-catalyzed decomposition and polymerization of the furan ring during the diazotization step.

The diazotization of an amino group requires strong acidic conditions and the use of nitrous acid (generated in situ from sodium nitrite).[6] While necessary for the formation of the diazonium salt, these conditions can be detrimental to the furan nucleus.

Causality:

  • Acid-Catalyzed Ring Opening: The furan ring is susceptible to protonation, which can initiate a cascade of reactions leading to ring-opened products, such as dicarbonyl compounds (e.g., succinaldehyde derivatives).[5][7] These highly reactive species can then undergo further reactions and polymerize.

  • Polymerization: Both the starting aminofuran and the ring-opened byproducts can act as monomers in acid-catalyzed polymerization, leading to the formation of insoluble, tarry materials.[4][5] The electron-rich nature of the furan ring makes it prone to electrophilic attack, not only by the desired nitrosonium ion but also by other carbocationic intermediates formed during decomposition.[8]

Troubleshooting Protocol:

  • Lower the Temperature: Conduct the diazotization at the lowest possible temperature (typically -5 to 0 °C) to minimize the rate of decomposition reactions.

  • Control Acid Concentration: Use the minimum amount of acid necessary to achieve diazotization. A large excess of strong acid will accelerate furan decomposition.

  • Slow, Controlled Addition: Add the sodium nitrite solution dropwise and slowly to the cooled solution of the aminofuran in acid. This maintains a low instantaneous concentration of nitrous acid and helps to control the exothermicity of the reaction.

  • Consider Alternative Diazotizing Agents: In some cases, using organic nitrites (e.g., tert-butyl nitrite, isoamyl nitrite) in an organic solvent with a less aggressive acid (e.g., p-toluenesulfonic acid) can be a milder alternative to the traditional NaNO₂/strong mineral acid system.

Q2: I'm observing the formation of a significant amount of a dark-colored, often insoluble, byproduct. Is this related to the tar formation mentioned above?

A2: Yes, but this could also be due to the formation of azo dyes through a diazo coupling side reaction.

Causality:

Diazo coupling is a common side reaction in diazotization chemistry where the newly formed diazonium salt (an electrophile) reacts with an electron-rich aromatic species (a nucleophile).[6] In the context of aminofuran reactions:

  • The unreacted aminofuran is a highly activated, electron-rich nucleophile.

  • The resulting azo compound, containing a furan-N=N-furan or furan-N=N-aryl moiety, is often a highly colored and poorly soluble substance.

Troubleshooting Protocol:

  • Ensure Complete Diazotization: The most effective way to prevent diazo coupling with the starting material is to ensure that all of the aminofuran is converted to the diazonium salt before it has a chance to react as a nucleophile.

    • Starch-Iodide Test: Use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (a blue-black color) indicates that there is enough nitrous acid to have diazotized all of the starting amine.

  • Dilution: Running the reaction at a higher dilution can decrease the rate of the bimolecular diazo coupling reaction.

  • Order of Addition: In some cases, adding the amine solution to the acidic nitrite solution (reverse addition) can maintain a low concentration of the free amine, thus minimizing coupling. However, this must be done with extreme caution and precise temperature control.

Q3: My reaction seems to work, but I isolate a significant amount of the corresponding hydroxyfuran (a furanol). What causes this?

A3: The formation of hydroxyfurans is a classic byproduct of Sandmeyer reactions and results from the reaction of the diazonium salt with water.

Causality:

The furan-diazonium salt, like other aryl diazonium salts, can be thermally or photolytically unstable. In the aqueous acidic medium of the reaction, water can act as a nucleophile, displacing the diazonium group (as N₂) to form the corresponding hydroxyfuran.[9] This is particularly problematic if the temperature of the reaction is allowed to rise.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain a low temperature (ideally below 5 °C) throughout the diazotization and subsequent Sandmeyer reaction. Premature warming will favor the hydrolysis of the diazonium salt.

  • Minimize Reaction Time: Use the diazonium salt immediately after its formation. Letting the solution of the diazonium salt stand, even at low temperatures, can lead to decomposition and hydrolysis.

  • Anhydrous Conditions (Advanced): For extremely sensitive substrates, consider generating the diazonium salt under anhydrous conditions using an organic nitrite and a suitable acid in an organic solvent. The subsequent Sandmeyer reaction would then be performed in a non-aqueous system.

Q4: Besides the expected product, I am also isolating a small amount of a biaryl-type byproduct (e.g., a bifuran). What is the origin of this impurity?

A4: The formation of biaryl compounds is indicative of the radical mechanism of the Sandmeyer reaction.

Causality:

The Sandmeyer reaction proceeds via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical (in this case, a furyl radical) and nitrogen gas.[3] This furyl radical can then react in several ways:

  • Desired Pathway: React with the copper(II) halide to form the desired product.

  • Dimerization: Two furyl radicals can couple to form a bifuran byproduct.

Troubleshooting Protocol:

  • Catalyst Concentration: Ensure an adequate concentration of the copper(I) catalyst is present to efficiently trap the furyl radical as it is formed.

  • Controlled Rate of Diazonium Salt Addition: Adding the cold diazonium salt solution slowly to the copper(I) catalyst solution ensures that the concentration of the furyl radical intermediate is kept low at any given time, thus minimizing the likelihood of dimerization.

Summary of Potential Byproducts and Mitigation Strategies

Byproduct TypeOriginKey Mitigation Strategies
Tarry Polymers Acid-catalyzed ring-opening and polymerization of the furan nucleus.[4][5]Strict low-temperature control, minimize acid concentration, slow reagent addition.
Azo Dyes Diazo coupling of the diazonium salt with unreacted aminofuran.[6]Ensure complete diazotization (starch-iodide test), use higher dilution.
Hydroxyfurans Hydrolysis of the furan-diazonium salt by water.[9]Maintain low temperature, use the diazonium salt immediately after formation.
Bifurans Dimerization of furyl radical intermediates.[3]Ensure adequate catalyst concentration, slow addition of the diazonium salt.
Deamination Product Reduction of the diazonium salt (e.g., by H₃PO₂ or ethanol).Use appropriate reagents for the desired transformation; avoid unintentional reducing agents.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways and the formation of major byproducts.

Diagram 1: The Competing Fates of Aminofuran under Diazotization Conditions

G cluster_start Starting Material cluster_byproducts_early Diazotization Byproducts cluster_sandmeyer Sandmeyer Reaction (CuX) cluster_byproducts_late Sandmeyer Byproducts Aminofuran Aminofuran Diazonium Furan-Diazonium Salt Aminofuran->Diazonium Desired Path Polymer Polymerization/ Ring-Opening Products Aminofuran->Polymer Acid-catalyzed decomposition AzoDye Azo Dye (Diazo Coupling) Diazonium->AzoDye DesiredProduct Desired Product (Halofuran, Cyanofuran, etc.) Diazonium->DesiredProduct Radical Pathway Hydroxyfuran Hydroxyfuran (Hydrolysis) Diazonium->Hydroxyfuran Decomposition Bifuran Bifuran (Radical Dimerization) Diazonium->Bifuran Radical Dimerization

Caption: Competing reaction pathways for aminofurans in Sandmeyer conditions.

Diagram 2: Troubleshooting Workflow for Low Yield/High Impurity

G Start Low Yield or Complex Mixture CheckTemp Is Temperature strictly maintained at 0-5°C? Start->CheckTemp CheckAcid Is acid concentration minimized? CheckTemp->CheckAcid Yes OptimizeTemp Action: Lower and strictly control temperature. CheckTemp->OptimizeTemp No CheckNitrite Was NaNO₂ added slowly and dropwise? CheckAcid->CheckNitrite Yes OptimizeAcid Action: Reduce acid concentration. CheckAcid->OptimizeAcid No CheckCoupling Is a colored precipitate (azo dye) observed? CheckNitrite->CheckCoupling Yes OptimizeAddition Action: Ensure slow, controlled addition. CheckNitrite->OptimizeAddition No CheckStarchIodide Was starch-iodide test performed and positive? CheckCoupling->CheckStarchIodide Yes CheckHydrolysis Is hydroxyfuran a major byproduct? CheckCoupling->CheckHydrolysis No CheckStarchIodide->CheckHydrolysis Yes OptimizeDiazotization Action: Ensure complete diazotization; consider higher dilution. CheckStarchIodide->OptimizeDiazotization No CheckRadical Are biaryl byproducts detected? CheckHydrolysis->CheckRadical No OptimizeTime Action: Use diazonium salt immediately after formation. CheckHydrolysis->OptimizeTime Yes OptimizeCatalyst Action: Ensure adequate Cu(I) concentration; add diazonium salt slowly to catalyst. CheckRadical->OptimizeCatalyst Yes

Caption: A decision tree for troubleshooting Sandmeyer reactions on aminofurans.

References

  • Why does the nitration of furan require HNO3 and acetic anhydride? - Quora. (2019). Available at: [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Available at: [Link]

  • Formation of insoluble polymer and benzofuran during the acid-treatment of furan. Typical reaction conditions - ResearchGate. (n.d.). Available at: [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Publishing. (n.d.). Available at: [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - SciSpace. (2016). Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - MDPI. (n.d.). Available at: [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Available at: [Link]

  • A Study of 2-Aminofurans - ResearchGate. (2009). Available at: [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1967). Available at: [Link]

  • Furan nitration - Química Organica.org. (n.d.). Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.). Available at: [Link]

  • The Reaction of Amines with Nitrous Acid - Chemistry Steps. (n.d.). Available at: [Link]

  • 14.4: Diazotization of Amines - Chemistry LibreTexts. (2019). Available at: [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing). (n.d.). Available at: [Link]

  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC - NIH. (n.d.). Available at: [Link]

  • Mechanism of Thermal Decomposition of 2-Furyl Radical | Request PDF - ResearchGate. (2020). Available at: [Link]

  • Products of the OH Radical-Initiated Reactions of Furan, 2-and 3-Methylfuran, and 2,3-and 2,5-Dimethylfuran in the Presence of NO - ResearchGate. (2014). Available at: [Link]

  • Theoretical Study of the Decomposition Reactions of 2-Vinylfuran - PMC - NIH. (2022). Available at: [Link]

  • Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan | Request PDF - ResearchGate. (2020). Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available at: [Link]

  • Polyamines are traps for reactive intermediates in furan metabolism - PMC - NIH. (n.d.). Available at: [Link]

  • Possible mechanism and radical trapping experiment - ResearchGate. (n.d.). Available at: [Link]

  • Radiation-induced reactions of some furan chemicals - OSTI.GOV. (n.d.). Available at: [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI. (n.d.). Available at: [Link]

  • Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX - Slideshare. (n.d.). Available at: [Link]

  • Reactions of Furan II Heterocyclic Chemistry - YouTube. (2020). Available at: [Link]

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Technical Support Center: Optimizing Derivatization of Methyl 5-Aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Welcome to the technical support guide for the derivatization of Methyl 5-aminofuran-2-carboxylate (M5AC). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize reaction conditions for this versatile but sensitive building block. Here, we synthesize foundational chemical principles with practical, field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.

Understanding the Molecule: Reactivity and Stability

Methyl 5-aminofuran-2-carboxylate is a unique bifunctional molecule. Its reactivity is dominated by two key features: the nucleophilic aromatic amine and the electron-rich furan ring.

  • The Amino Group: The primary amine at the C5 position is a potent nucleophile, readily participating in standard transformations like acylation, sulfonylation, reductive amination, and C-N cross-coupling reactions. Its reactivity is analogous to that of a substituted aniline.

  • The Furan Ring: The furan core is an electron-rich heterocycle. This makes it highly susceptible to electrophilic attack and degradation under strongly acidic conditions, which can lead to ring-opening or polymerization.[1] The amino group at C5 and the carboxylate at C2 activate the ring, but also increase its sensitivity. 2-aminofurans, in general, can be unstable, and this stability is influenced by other substituents.[1]

Key Insight: Successful derivatization hinges on a delicate balance: promoting the desired reaction at the amino group while rigorously excluding conditions that compromise the furan ring's integrity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during M5AC derivatization in a practical question-and-answer format.

Q1: My acylation/sulfonylation reaction is giving a very low yield, and TLC analysis shows mostly unreacted starting material. What's going wrong?

This is a classic issue of insufficient activation or reaction rate. Several factors could be at play.

Possible Causes & Actionable Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Insufficiently Activated Electrophile If using a carboxylic acid, ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in slight excess (1.1-1.2 eq). For acyl/sulfonyl chlorides, ensure they are of high purity and not hydrolyzed.Carboxylic acids require conversion to a more reactive species (like an active ester) to react efficiently with the moderately nucleophilic amine. Hydrolyzed acid chlorides are unreactive.
Inappropriate Base Use a non-nucleophilic organic base like Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine (1.5-2.0 eq). Avoid strong inorganic bases like NaOH or K₂CO₃.The base is required to scavenge the HCl or other acidic byproducts generated during the reaction.[2] Inorganic bases can readily catalyze the hydrolysis of the methyl ester on your starting material or product.
Steric Hindrance For bulky acylating/sulfonylating agents, consider switching to a more potent activating agent or increasing the reaction temperature modestly (e.g., from room temperature to 40-50 °C).Sterically demanding reactions require more energy to overcome the activation barrier. More powerful coupling reagents can facilitate this, but heat should be applied cautiously to avoid side reactions.[3]
Low Reagent Concentration Ensure the reaction is run at a reasonable concentration (typically 0.1-0.5 M). Overly dilute conditions can significantly slow down bimolecular reactions.Reaction rates are dependent on the concentration of the reacting species.
Q2: My reaction mixture turns dark brown or black, and the crude product is an intractable mess. What's causing this decomposition?

Dark coloration, often leading to the formation of insoluble polymers ("humins"), is a tell-tale sign of furan ring degradation.[4]

Possible Causes & Actionable Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Acidic Conditions Strictly avoid strong acids. If an acidic byproduct is generated (e.g., HCl from an acyl chloride), ensure a sufficient amount of a suitable base is present to neutralize it immediately.[2]The furan ring is notoriously unstable in the presence of strong protic acids, which can catalyze hydrolysis and ring-opening polymerization pathways.[5]
Oxidation Degas your solvent before use and run the reaction under an inert atmosphere (Nitrogen or Argon).[1]Electron-rich aromatic systems, like the aminofuran, can be susceptible to oxidation, especially in the presence of trace metals or air, leading to colored byproducts.
Excessive Heat Monitor reaction temperature carefully. If heating is necessary, do so gently and for the minimum time required. Use an oil bath for precise temperature control.Thermal decomposition is a common issue with complex organic molecules. Furan derivatives can be thermally labile.[6]
Light Exposure For sensitive reactions, consider wrapping the reaction flask in aluminum foil to protect it from light.[1]Photochemical degradation pathways can exist for some aromatic and heterocyclic compounds.
Q3: I've successfully formed my product, but I'm struggling to purify it. It streaks badly on silica gel chromatography.

Purification of polar furan derivatives, especially those containing a free amide or sulfonamide N-H bond, can be challenging due to strong interactions with the acidic silica gel surface.

Possible Causes & Actionable Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Strong Analyte-Silica Interaction Add a modifier to your mobile phase. For basic compounds, adding 0.5-1% TEA or a few drops of aqueous ammonia to the eluent can significantly improve peak shape.[7]The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to basic sites on your molecule, causing streaking. The amine modifier competes for these sites, allowing your product to elute cleanly.
Poor Solubility in Eluent Increase the polarity of your mobile phase. A common strategy is to use a gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc).[7]If the compound is not fully soluble in the mobile phase as it travels down the column, it will cause tailing and poor separation.
Alternative Stationary Phase If issues persist, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase chromatography (C18) is another excellent option if your compound has sufficient solubility in water/acetonitrile or water/methanol mixtures.[7]Changing the stationary phase alters the primary mode of interaction, often solving persistent purification problems.

Troubleshooting Decision Workflow

This diagram provides a logical path to diagnose and solve common issues encountered during M5AC derivatization.

G cluster_LowYield Low Yield Troubleshooting cluster_Decomposition Decomposition Troubleshooting cluster_Purification Purification Troubleshooting Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Low Conversion Decomposition Decomposition / Dark Color Start->Decomposition Messy Reaction PurificationIssue Purification Issues Start->PurificationIssue Product Formed, Cannot Purify Success Successful Derivatization Start->Success Clean Conversion LY_Q1 Check Reagent Quality (Acyl Chloride, Coupling Reagent) LowYield->LY_Q1 D_Q1 Exclude Strong Acid (Ensure sufficient base) Decomposition->D_Q1 P_Q1 Add Modifier to Eluent (e.g., 1% TEA) PurificationIssue->P_Q1 LY_Q2 Verify Base (Non-nucleophilic, e.g., TEA, DIPEA) LY_Q1->LY_Q2 Reagents OK LY_Q3 Increase Concentration or Temperature (modestly) LY_Q2->LY_Q3 Base is Correct D_Q2 Use Inert Atmosphere (N2 or Ar) D_Q1->D_Q2 No Strong Acid D_Q3 Reduce Temperature / Protect from Light D_Q2->D_Q3 Inert Atmosphere Used P_Q2 Increase Eluent Polarity (e.g., MeOH in DCM) P_Q1->P_Q2 Still Streaking P_Q3 Switch Stationary Phase (Alumina or Reverse Phase) P_Q2->P_Q3 Still Streaking

Caption: A decision tree for troubleshooting common M5AC derivatization issues.

Optimized Experimental Protocols

The following protocols are provided as robust starting points for common transformations. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: General Procedure for Acylation with an Acyl Chloride

This protocol describes the formation of an amide derivative.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 5-aminofuran-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) to a concentration of ~0.2 M.

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (1.5 eq) or DIPEA (1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with the addition of water or saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride

This protocol is for the synthesis of sulfonamide derivatives. The procedure is very similar to acylation but often benefits from the use of pyridine as both the base and a catalyst.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 5-aminofuran-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Pyridine or DCM. If using DCM, add Pyridine (2.0-3.0 eq). Cool the mixture to 0 °C.

  • Electrophile Addition: Add the sulfonyl chloride (1.1-1.2 eq) portion-wise or dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic. Extract the mixture with Ethyl Acetate.

  • Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

  • Q: How should I store Methyl 5-aminofuran-2-carboxylate?

    • A: It should be stored in a cool, dark, and dry place under an inert atmosphere. The compound can be sensitive to light, air, and moisture over time.[8]

  • Q: Can I perform a reductive amination directly with the amine?

    • A: Yes. The amine is sufficiently nucleophilic to form an imine/enamine with aldehydes or ketones, which can then be reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). Avoid strongly acidic conditions often used for imine formation to protect the furan ring.

  • Q: Is it necessary to protect the furan ring during these reactions?

    • A: For the reactions described (acylation, sulfonylation under basic or neutral conditions), protection is generally not necessary. However, if your planned synthesis involves strongly acidic, oxidative, or certain types of hydrogenation conditions, protection of the furan ring might be required.[9]

  • Q: My product is an oil, but I expect a solid. What should I do?

    • A: First, ensure the product is pure via NMR and LC-MS analysis. Impurities can depress the melting point. If pure, try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes/ether. This can often induce crystallization. If that fails, the product may simply be a low-melting solid or an oil at room temperature.

References

  • BenchChem. (n.d.). side reactions of the furan moiety in 5-Iodofuran-2-amine.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. EP 4032881 A1.
  • BenchChem. (n.d.). Common side reactions in the synthesis of furans.
  • Algor Cards. (n.d.). Furan Derivatives: Synthesis, Applications, and Research.
  • MSDS of methyl 5-aminofuran-2-carboxylate. (n.d.).
  • Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). National Institutes of Health (NIH).
  • Furan synthesis. (n.d.). Organic Chemistry Portal.
  • 2, 5-bis(rho-aminophenyl) furan derivatives. (n.d.). Google Patents. US2915534A.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.

Sources

Technical Support Center: Stabilizing Methyl 5-aminofuran-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-aminofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the expertise to anticipate and mitigate degradation, ensuring the integrity and reliability of your experiments.

Introduction: The Challenge of Instability

Methyl 5-aminofuran-2-carboxylate is a valuable building block in medicinal chemistry and materials science. However, its furan ring and aromatic amine moieties render it susceptible to degradation in solution, potentially compromising experimental outcomes. The primary pathways of degradation include acid-catalyzed hydrolysis, oxidation, and polymerization. Understanding these mechanisms is the first step toward effective stabilization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solution Preparation and Storage

Question 1: My solution of Methyl 5-aminofuran-2-carboxylate is turning yellow/brown. What is causing this discoloration and how can I prevent it?

Answer: The discoloration you are observing is a common indicator of degradation, likely due to a combination of oxidation and polymerization of the furan ring.[1] Aromatic amines are particularly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities.[1] The furan moiety itself can undergo acid-catalyzed ring-opening, leading to reactive intermediates that polymerize into colored products.[2]

To prevent discoloration, consider the following preventative measures:

  • Solvent Choice: Avoid highly acidic aqueous solutions. If possible, use a non-aqueous solvent like anhydrous DMSO or methanol, which have been shown to suppress the polymerization of furan derivatives.[2] For aqueous applications, a carefully buffered solution is critical.

  • pH Control: Maintain a slightly acidic to neutral pH (around 6.0-7.0). Strongly acidic conditions can accelerate the hydrolysis of the furan ring, while basic conditions can promote oxidation of the amine.

  • Use of Antioxidants: The addition of antioxidants can scavenge free radicals and inhibit oxidative degradation.[3]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Temperature Control: Store stock solutions at low temperatures (2-8°C or -20°C) to slow down the rate of degradation.[4][5]

Question 2: What is the optimal pH for storing a stock solution of Methyl 5-aminofuran-2-carboxylate?

Question 3: I need to prepare an aqueous stock solution. What buffer system do you recommend?

Answer: For aqueous stock solutions, a phosphate buffer system (e.g., phosphate-buffered saline, PBS) at a pH of around 6.5-7.0 is a suitable choice. Phosphate buffers have good buffering capacity in this range and are generally well-tolerated in biological assays. Avoid buffers with components that could react with your compound, and always use high-purity, degassed water to prepare your solutions.

Stabilization Strategies

Question 4: What type of antioxidant should I use, and at what concentration?

Answer: For laboratory-scale preparations, several types of antioxidants can be effective for stabilizing aromatic amines. The choice depends on the solvent system and downstream application.

Antioxidant TypeExampleRecommended Starting ConcentrationMechanism of Action
Hindered Phenols Butylated hydroxytoluene (BHT)0.01 - 0.1% (w/v)Free radical scavengers.[6]
Hydroxylamines N,N-Diethylhydroxylamine0.01 - 0.05% (w/v)Oxygen scavengers.[1]
Aromatic Amines 4,4'-Bis(α,α-dimethylbenzyl)diphenylamineApplication-dependent (more common in materials)Excellent high-temperature stabilizers.[2][3]

It is recommended to start with a low concentration of antioxidant and optimize based on stability testing. For many applications, a combination of antioxidants that act by different mechanisms (e.g., a free radical scavenger and an oxygen scavenger) can provide synergistic protection.[3]

Question 5: Can I use chelating agents to improve stability?

Answer: Yes, the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) can be beneficial. Trace metal ions (e.g., iron, copper) in your solvents or reagents can catalyze oxidative degradation. EDTA will sequester these metal ions, preventing them from participating in redox cycling and free radical formation.

Analytical Monitoring of Stability

Question 6: How can I monitor the stability of my Methyl 5-aminofuran-2-carboxylate solution over time?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of small molecules like Methyl 5-aminofuran-2-carboxylate. A stability-indicating HPLC method should be able to separate the parent compound from its degradation products.

A good starting point for developing an HPLC method would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like 0.1% formic acid or phosphoric acid).[7][8] The UV detection wavelength can be set at the λmax of the compound, which you can determine using a UV-Vis spectrophotometer.

Question 7: What are the likely degradation products I should be looking for?

Answer: While specific degradation products for Methyl 5-aminofuran-2-carboxylate have not been extensively reported, based on the chemistry of furans and aromatic amines, you can anticipate the following:

  • Hydrolysis Products: Acid-catalyzed hydrolysis of the furan ring can lead to the formation of dicarbonyl compounds.

  • Oxidation Products: Oxidation of the amine group can form nitroso or nitro derivatives, and oxidation of the furan ring can also occur.

  • Polymers: Condensation reactions between degradation intermediates can lead to the formation of higher molecular weight, colored polymers.

You can use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structures of the degradation products that appear in your stability studies.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general procedure for preparing a more stable stock solution of Methyl 5-aminofuran-2-carboxylate.

Materials:

  • Methyl 5-aminofuran-2-carboxylate

  • Anhydrous DMSO (or other suitable solvent)

  • Butylated hydroxytoluene (BHT)

  • Argon or Nitrogen gas

  • Amber glass vial with a screw cap and PTFE septum

Procedure:

  • Weigh the desired amount of Methyl 5-aminofuran-2-carboxylate into the amber vial.

  • Add BHT to a final concentration of 0.05% (w/v).

  • Purge the vial with argon or nitrogen gas for 1-2 minutes.

  • Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration.

  • Seal the vial tightly with the cap.

  • Gently swirl or vortex the vial until the compound is completely dissolved.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: HPLC Method for Stability Testing

This is a starting point for a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or the determined λmax)

  • Injection Volume: 10 µL

Visualizing Degradation and Stabilization

Below are diagrams illustrating the key concepts discussed in this guide.

cluster_degradation Degradation Pathways Compound Methyl 5-aminofuran-2-carboxylate Oxidation Oxidation (O2, light, metal ions) Compound->Oxidation Hydrolysis Acid-Catalyzed Hydrolysis (H+, H2O) Compound->Hydrolysis Polymerization Polymerization Oxidation->Polymerization Hydrolysis->Polymerization Degradation_Products Degradation Products (Colored, Inactive) Polymerization->Degradation_Products

Caption: Major degradation pathways for Methyl 5-aminofuran-2-carboxylate.

cluster_workflow Stability Workflow Start Prepare Solution Add_Stabilizers Add Stabilizers (Antioxidants, Chelators) Start->Add_Stabilizers Control_Conditions Control Conditions (pH, Temp, Light, Atmosphere) Add_Stabilizers->Control_Conditions Store Store Solution Control_Conditions->Store Analyze Analyze by HPLC at Time Points (t=0, t=x, t=y...) Store->Analyze Evaluate Evaluate Stability (% Remaining vs. Time) Analyze->Evaluate

Caption: Experimental workflow for assessing and improving solution stability.

References

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. (2016).
  • Complex antioxidant composition for preventing aromatic amine from discoloring.
  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Performance Additives.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. Benchchem.
  • View(22600-30-2)/(Methyl 5-aminofuran-2-carboxylate)information and documentation regarding (Methyl 5-aminofuran-2-carboxylate), including NMR, HPLC, LC-MS, UPLC & more. BLD Pharm.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. (2023).
  • Research Progress of Antioxidant Additives for Lubric
  • Protective activity of aromatic amines and imines against oxidative nerve cell de
  • MSDS of methyl 5-aminofuran-2-carboxyl
  • 5-Aminofuran-2-carboxylic acid methyl ester 97% | CAS: 22600-30-2 | AChemBlock.
  • Role of pH in partitioning and cation exchange of aromatic amines on water-satur
  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( - The Royal Society of Chemistry.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. (2020).
  • Methyl 5-aminofuran-2-carboxylate | CAS 22600-30-2 | SCBT - Santa Cruz Biotechnology.
  • 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3.
  • What is the influence of the pH on imine formation in a water solution?
  • Methyl 5-aminofuran-2-carboxylate [CAS: 22600-30-2]. Ivy Fine Chemicals.
  • Wh
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. (2019).
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Process for preparing aminofuranes.
  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. (2020).
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
  • HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • Methyl 5-aminofuran-2-carboxyl
  • Methyl 5-aminofuran-2-carboxyl

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Challenges in the scale-up of Methyl 5-aminofuran-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of Methyl 5-aminofuran-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The unique structure of Methyl 5-aminofuran-2-carboxylate, featuring a furan ring with both an amine and an ester functional group, makes it a valuable building block in medicinal chemistry and materials science.[1][2][3] However, its synthesis, particularly at a larger scale, can present several challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and overcome common obstacles encountered during its preparation. The information herein is based on established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target compound.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

The most common route to Methyl 5-aminofuran-2-carboxylate involves the reduction of a nitro-substituted precursor, typically Methyl 5-nitrofuran-2-carboxylate. This transformation, while conceptually straightforward, is often fraught with difficulties when moving from the bench to a larger scale.

Question 1: My catalytic hydrogenation of Methyl 5-nitrofuran-2-carboxylate is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Low or no conversion during the catalytic hydrogenation of a nitroaromatic compound is a frequent issue.[4] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on your catalyst (commonly Palladium on carbon, Pd/C) can be blocked by various substances.[4] Sulfur-containing compounds, certain nitrogen heterocycles, and heavy metal ions are common culprits.[4] Ensure all glassware is meticulously cleaned and that you are using high-purity solvents and reagents. If you suspect catalyst poisoning, replacing it with a fresh batch is the best course of action.

    • Deactivation: Catalysts can lose activity due to improper storage or handling.[4] For instance, pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[4] Always use a fresh batch of catalyst to rule out deactivation as the source of the problem.

    • Insufficient Loading: At a larger scale, the catalyst-to-substrate ratio may need to be re-optimized. Typical loadings for Pd/C are in the range of 5-10 mol% relative to the substrate.[4]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: While a hydrogen balloon might suffice for small-scale reactions, scaling up often necessitates higher pressures to ensure sufficient hydrogen availability.[4] The use of a Parr hydrogenator or a similar high-pressure reactor is recommended.

    • Poor Agitation: Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which can significantly limit the reaction rate.[4] Ensure your stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mass transfer.

    • Incorrect Temperature: Many hydrogenations proceed well at room temperature.[4] However, some substrates may require gentle heating to increase the reaction rate. Conversely, excessive heat can lead to catalyst deactivation or the formation of side products.[4]

  • Substrate and Solvent Issues:

    • Poor Solubility: If the nitroaromatic starting material has low solubility in the chosen solvent, the reaction will be slow.[4] Common solvents for this reaction include methanol, ethanol, and ethyl acetate.[4] Ensure your starting material is fully dissolved.

    • Solvent Purity: The purity of your solvent is critical. Water can sometimes act as a temporary catalyst poison.[4]

Question 2: I'm observing the formation of significant impurities during the reduction of the nitro group. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts during the reduction of nitroaromatics can be a significant challenge, leading to difficult purifications and reduced yields.

Common Byproducts and Their Mitigation:

Byproduct ClassPotential CauseMitigation Strategy
Polymeric Materials Furan rings are susceptible to polymerization under acidic conditions.[5]Maintain neutral or slightly basic reaction conditions. Avoid strong acids during workup.
Partially Reduced Intermediates Incomplete reaction due to catalyst deactivation or insufficient hydrogen.Optimize catalyst loading, hydrogen pressure, and reaction time. Monitor the reaction closely by TLC or LC-MS.
Over-reduction Products Reduction of the ester functionality.Use a more selective catalyst. Milder reaction conditions (lower temperature and pressure) can also help.
Ring-Opened Products The furan ring can be unstable under harsh reaction conditions.Employ milder reaction conditions. Consider alternative reduction methods if catalytic hydrogenation proves too harsh.

Troubleshooting Workflow for Impurity Formation:

G start Impurity Formation Observed check_conditions Analyze Reaction Conditions start->check_conditions check_purity Check Reagent Purity start->check_purity analyze_byproducts Identify Byproducts (LC-MS, NMR) start->analyze_byproducts harsh_conditions Harsh Conditions (Temp, Pressure)? check_conditions->harsh_conditions acidic_ph Acidic pH? check_conditions->acidic_ph impure_reagents Impure Reagents/Solvents? check_purity->impure_reagents milder_conditions Use Milder Conditions harsh_conditions->milder_conditions Yes optimize_catalyst Optimize Catalyst/Selectivity harsh_conditions->optimize_catalyst No neutralize Neutralize Reaction Mixture acidic_ph->neutralize Yes acidic_ph->optimize_catalyst No purify_reagents Use High-Purity Reagents impure_reagents->purify_reagents Yes impure_reagents->optimize_catalyst No

Caption: Troubleshooting Decision Tree for Impurity Formation.

Question 3: The purification of Methyl 5-aminofuran-2-carboxylate is proving difficult on a large scale. What are the best practices for its isolation and purification?

Answer:

The purification of aminofuran derivatives can be challenging due to their potential instability and polarity.

Recommended Purification Strategies:

  • Column Chromatography: This is a highly effective method for purifying multi-gram quantities.[6]

    • Stationary Phase: Silica gel is the most common choice.[6]

    • Eluent System: A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[6] Start with a low polarity and gradually increase it to elute your product.[6]

    • Sample Loading: For larger scales, it's advisable to adsorb the crude product onto a small amount of silica gel before loading it onto the column. This ensures a more uniform separation.[6]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a cost-effective and scalable purification method.[6]

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A co-solvent system (e.g., ethyl acetate/hexane) might be necessary.

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to induce crystallization.[6]

  • Handling and Stability:

    • Methyl 5-aminofuran-2-carboxylate can be sensitive to air and light. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

    • The compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Methyl 5-aminofuran-2-carboxylate?

The most prevalent synthetic pathway involves a two-step process starting from 5-nitrofuran-2-carboxylic acid. First, the carboxylic acid is esterified to yield Methyl 5-nitrofuran-2-carboxylate. This is followed by the reduction of the nitro group to an amine, typically via catalytic hydrogenation, to afford the final product.

Q2: Are there alternative, "greener" synthetic approaches being explored?

Yes, the development of more sustainable synthetic methods is an active area of research. For instance, enzymatic and chemo-enzymatic cascade reactions are being investigated for the synthesis of related furan-containing amino acids from biomass-derived starting materials like 5-(hydroxymethyl)furfural (HMF).[8][9] These methods offer the potential for milder reaction conditions and reduced environmental impact.[8]

Q3: What are the key safety considerations when working with furan derivatives and nitroaromatic compounds?
  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[10] They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

  • Product Handling: As with any chemical, it is important to consult the Safety Data Sheet (SDS) for Methyl 5-aminofuran-2-carboxylate before handling.[7]

Q4: Can the furan ring undergo decarboxylation during the reaction?

Decarboxylation of furan-2-carboxylic acids can occur, particularly under thermal stress.[11][12] While the methyl ester is generally more stable than the free acid, prolonged exposure to high temperatures should be avoided to prevent this side reaction.[12]

Detailed Experimental Protocol: Catalytic Hydrogenation of Methyl 5-nitrofuran-2-carboxylate

Materials:

  • Methyl 5-nitrofuran-2-carboxylate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol, anhydrous

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reactor

  • Celite®

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve Methyl 5-nitrofuran-2-carboxylate (1 equivalent) in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a stream of nitrogen or argon.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen from the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-aminofuran-2-carboxylate.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.

Workflow Diagram for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Substrate in Methanol add_catalyst Add Pd/C Catalyst (Inert Atmosphere) dissolve->add_catalyst purge Purge Reactor with H2 add_catalyst->purge pressurize Pressurize with H2 purge->pressurize stir Vigorous Stirring at RT pressurize->stir filter Filter through Celite stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: Experimental Workflow for Catalytic Hydrogenation.

References

  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. - YouTube. (2020-01-16).
  • MSDS of methyl 5-aminofuran-2-carboxylate.
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 - MDPI. (2023-04-03).
  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024-12-16).
  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2025-08-06).
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.
  • Synthesis of 5-nitrofuran-2-carboxylic acid chloride - PrepChem.com.
  • Reaction network for the catalytic hydrogenation of nitroaromatics. - ResearchGate.
  • Large‐scale reaction and synthetic utilization. - ResearchGate.
  • Nifurzide - Wikipedia.
  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing).
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing).
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019-05-08).
  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc.
  • Speeding up antibiotic measurement | Teagasc.
  • One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural - PubMed. (2024-04-11).
  • A simplified modification to rapidly determine the residues of nitrofurans and their metabolites in aquatic animals by HPLC triple quadrupole mass spectrometry - PubMed. (2020-10-09).
  • Application Notes and Protocols: Ethyl 5-aminobenzofuran-2-carboxylate in Material Science - Benchchem.
  • Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS - FDA.
  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure.
  • An update on derivatisation and repurposing of clinical nitrofuran drugs - PubMed. (2019-12-01).
  • Byproduct identification in the synthesis of Methyl 3-Fluorofuran-2-carboxylate - Benchchem.
  • Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC - NIH.
  • Methyl 5-aminofuran-2-carboxylate | CAS 22600-30-2 | SCBT - Santa Cruz Biotechnology.
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
  • New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. (2025-08-10).
  • methyl 5-aminofuran-2-carboxylate (C007B-218524) - Cenmed.
  • 5-Nitrofuran-2-carboxylic acid - the NIST WebBook.
  • Methyl 5-aminofuran-2-carboxylate - CymitQuimica.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - University of Michigan.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - ResearchGate. (2022-11-10).
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate.
  • Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate - Benchchem.
  • An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate - Benchchem.
  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. (2025-08-06).
  • Methyl 5-aminofuran-2-carboxylate (1 x 250 mg) - Reagentia.
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Technical Support Center: Purification of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-aminofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Chemistry: The "Why" Behind the "How"

Methyl 5-aminofuran-2-carboxylate is a versatile building block in medicinal chemistry and materials science. However, its purification can be challenging due to the inherent reactivity of the furan ring and the amino group. A common synthetic route to this compound is the catalytic reduction of Methyl 5-nitrofuran-2-carboxylate. This synthesis informs our understanding of the potential impurities you may encounter.

The primary challenges in purifying Methyl 5-aminofuran-2-carboxylate stem from:

  • Furan Ring Instability: The furan ring is susceptible to cleavage under acidic conditions.[1]

  • Amino Group Reactivity: The amino group is basic and can interact with acidic stationary phases like silica gel, leading to poor separation and product degradation. Aromatic amines can also be sensitive to oxidation.[2]

  • Potential for Polymerization: Furan derivatives can be prone to polymerization, especially in the presence of acid or upon exposure to heat and light.[3]

  • Hydrolysis: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid if water is present, particularly under acidic or basic conditions.[4]

With these principles in mind, let's address the specific issues you might be facing.

Troubleshooting Guide & FAQs

Here we address common problems encountered during the purification of Methyl 5-aminofuran-2-carboxylate in a question-and-answer format.

Q1: I'm seeing multiple spots on my TLC, and my product seems to be degrading on the silica plate. What's happening?

A1: This is a classic issue when purifying furan derivatives, especially those with amino groups, on standard silica gel. The acidic nature of silica gel can catalyze the degradation of the sensitive furan ring and can also strongly interact with the basic amino group, leading to streaking and decomposition.

  • Causality: Silica gel has acidic silanol groups on its surface. These can protonate the furan ring, making it susceptible to nucleophilic attack and ring-opening. The basic amino group will also have a strong acid-base interaction with the silica, causing poor mobility and potential for on-plate degradation.

  • Solution:

    • Neutralize Your Silica: Before running your column, you can neutralize the silica gel. This can be done by preparing a slurry of the silica in your chosen eluent containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica gel.[5] These options will minimize the acid-catalyzed degradation and improve the chromatography of your basic compound.

    • Work Quickly and at Room Temperature: Minimize the time your compound spends on the silica gel. Avoid leaving TLC plates exposed for extended periods and run your column efficiently. Elevated temperatures can accelerate degradation, so perform chromatography at ambient temperature.

Q2: My purified product is a dark oil or solid, and the NMR shows broad peaks. What are the likely impurities?

A2: Dark coloration and broad NMR signals often suggest the presence of polymeric material or paramagnetic impurities. Given the synthesis from a nitro precursor, several byproducts are possible.

  • Likely Impurities:

    • Unreacted Starting Material: Methyl 5-nitrofuran-2-carboxylate.

    • Reduction Intermediates: Methyl 5-hydroxylamino-2-furoate and 1,2-dihydroxy-1,2-di(5-methoxycarbonyl-2-furyl)hydrazine have been identified as metabolites in the reduction of the nitro precursor.[6]

    • Polymeric Byproducts: Acid-catalyzed polymerization of the furan ring can lead to insoluble, dark-colored materials.[3]

    • Hydrolysis Product: 5-Aminofuran-2-carboxylic acid, formed from the hydrolysis of the methyl ester.

    • Catalyst Residues: If a metal catalyst (e.g., Pd/C) was used for the reduction, trace amounts may remain.

  • Identification and Removal:

    • Analytical Techniques: Use a combination of analytical methods to identify the impurities.

      • LC-MS: To identify the molecular weights of the various components.

      • NMR (¹H and ¹³C): To elucidate the structures of the major impurities. Unreacted starting material and the hydroxylamine intermediate will have distinct NMR signals.

    • Purification Strategy:

      • Column Chromatography: A carefully chosen solvent system on neutral or amine-functionalized silica should separate the desired product from the less polar starting material and more polar intermediates.

      • Recrystallization: If your product is a solid, recrystallization can be highly effective at removing colored impurities and byproducts with different solubilities.

Q3: I'm struggling to find a good solvent system for column chromatography. Any recommendations?

A3: Finding the right solvent system is key to a successful separation. The goal is to have your desired compound with an Rf of ~0.3 on the TLC plate.

  • General Principles: Methyl 5-aminofuran-2-carboxylate is a moderately polar compound due to the amino group and the ester. A mixture of a non-polar and a polar solvent is typically used.

  • Recommended Starting Points:

    • Hexane/Ethyl Acetate: This is a standard and often effective solvent system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.

    • Dichloromethane/Methanol: For more polar impurities, a small amount of methanol in dichloromethane can be effective. However, be cautious as methanol can sometimes dissolve silica gel.

    • Adding a Base: As mentioned, adding a small amount of triethylamine (0.1-1%) to your eluent can significantly improve the chromatography by competing with your amine for binding to the acidic sites on the silica.[5]

Solvent System Typical Ratio (v/v) Comments
Hexane / Ethyl Acetate9:1 to 1:1Good for separating moderately polar compounds.
Dichloromethane / Methanol99:1 to 95:5Useful for more polar compounds, but use methanol sparingly.
Hexane / Ethyl Acetate + 0.5% Triethylamine9:1 to 1:1Recommended for basic amines to prevent streaking and degradation on silica.

Q4: Can I purify Methyl 5-aminofuran-2-carboxylate by recrystallization? What solvents should I try?

A4: Recrystallization is an excellent method for purifying solid organic compounds, provided a suitable solvent can be found. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature.[7]

  • Solvent Selection Strategy:

    • "Like Dissolves Like": Since your compound has an ester and an aromatic amine, solvents with similar functional groups are good starting points.

    • Test Small Scale: Use a small amount of your crude material in a test tube and add a few drops of the solvent. Heat the mixture to see if it dissolves and then cool to see if crystals form.

  • Potential Recrystallization Solvents:

    • Ethanol or Methanol: Alcohols are often good solvents for moderately polar compounds.

    • Ethyl Acetate/Hexane Mixture: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Reheat to dissolve and then allow to cool slowly.

    • Toluene: Aromatic solvents can sometimes be effective for aromatic compounds.

    • Water: Given the presence of the amino and ester groups, solubility in hot water might be possible, especially for the salt form.

For basic compounds like amines, crystallization of the salt form (e.g., hydrochloride) can also be an effective purification strategy.[7]

Detailed Experimental Protocols

The following protocols are provided as a starting point. You may need to optimize the conditions based on your specific impurity profile.

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the use of a standard silica gel column with a basic modifier to improve separation.

Materials:

  • Crude Methyl 5-aminofuran-2-carboxylate

  • Silica gel (230-400 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine

  • Standard laboratory glassware for chromatography

Procedure:

  • Solvent System Optimization (TLC):

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1) containing 0.5% triethylamine.

    • Identify a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (containing 0.5% triethylamine).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for recrystallization. The choice of solvent will need to be determined experimentally.

Materials:

  • Crude Methyl 5-aminofuran-2-carboxylate

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

Visualizing the Workflow

To better understand the decision-making process in purifying Methyl 5-aminofuran-2-carboxylate, the following workflow diagram is provided.

Purification_Workflow start Crude Methyl 5-aminofuran-2-carboxylate tlc Analyze by TLC start->tlc decision Single major spot? tlc->decision recrystallize Recrystallization decision->recrystallize Yes column Column Chromatography decision->column No (multiple spots) analyze_pure Analyze pure fractions by TLC/NMR/LC-MS recrystallize->analyze_pure column->analyze_pure pure_product Pure Product analyze_pure->pure_product

Caption: A decision-making workflow for the purification of Methyl 5-aminofuran-2-carboxylate.

Impurity Profile and Separation Strategy

The following diagram illustrates the potential impurities from the synthesis and a logical approach to their separation.

Impurity_Profile cluster_synthesis Synthesis: Reduction of Nitro Precursor cluster_purification Purification Strategy start_mat Methyl 5-nitrofuran-2-carboxylate intermediate Hydroxylamine Intermediate start_mat->intermediate product Methyl 5-aminofuran-2-carboxylate (Product) intermediate->product byproduct Polymeric Byproducts & Hydrolysis Product product->byproduct chromatography Column Chromatography (Neutral/Amine-functionalized Silica) product->chromatography recrystallization Recrystallization chromatography->recrystallization Further Purification

Caption: Relationship between synthesis, potential impurities, and purification strategy.

Final Recommendations

The successful purification of Methyl 5-aminofuran-2-carboxylate relies on a careful consideration of its chemical properties. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment. Given its potential instability, it is advisable to store the purified compound under an inert atmosphere and protected from light.

By understanding the potential impurities and employing the appropriate purification techniques, you can consistently obtain high-purity Methyl 5-aminofuran-2-carboxylate for your research and development needs.

References

  • Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Tatsumi, K., Yamada, H., Yoshimura, H., & Kawazoe, Y. (1984). Formation of novel nitrofuran metabolites in xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate. Archives of Biochemistry and Biophysics, 232(1), 234–239. [Link]

  • Kovács, S., et al. (2023). Lactose utilisation to furan carboxylates: a unique source for platform molecules. Green Chemistry. [Link]

  • ChemTube3D. (n.d.). Furan Hydrolysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Ebetino, F. F., Carroll, J. J., & Gever, G. (1962). Reduction of Nitrofurans. I. Aminofurans. Journal of Medicinal and Pharmaceutical Chemistry, 5(3), 513–524. [Link]

  • Gandini, A. (1977). The behaviour of furan derivatives in polymerization reactions. Advances in Polymer Science, 25, 47–96. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Barril, X., et al. (2004). 5-Aminofuran-2-carboxylic Acid Derivatives as Novel, Potent Inhibitors of Glycogen Phosphorylase. Journal of Medicinal Chemistry, 47(27), 6683–6686. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Laita, C., et al. (2017). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 9(12), 655. [Link]

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Technical Support Center: Byproduct Formation in Paal-Knorr Synthesis with Aminofurans

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Introduction

The Paal-Knorr synthesis is a cornerstone method for the construction of substituted pyrroles, valued for its operational simplicity and the accessibility of its precursors—a 1,4-dicarbonyl compound and a primary amine.[1][2] The use of aminofurans as the amine component offers a powerful route to highly functionalized and structurally complex pyrrole products. However, like any powerful synthetic tool, this reaction is not without its challenges. Researchers, scientists, and drug development professionals often encounter issues with byproduct formation, which can complicate purification, reduce yields, and compromise the integrity of the final product.

This technical guide serves as a dedicated support center for troubleshooting these specific issues. It moves beyond a simple recitation of protocols to provide in-depth, mechanistically grounded explanations for why byproducts form and offers field-proven strategies to mitigate them.

Core Mechanism: The Productive Pathway

Understanding the desired reaction pathway is critical to diagnosing deviations that lead to byproducts. The Paal-Knorr pyrrole synthesis proceeds via an acid-catalyzed condensation.[3][4] The currently accepted mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring.[2][5]

PaalKnorr_Mechanism Figure 1. Accepted Mechanism of Paal-Knorr Pyrrole Synthesis Start 1,4-Dicarbonyl + Aminofuran Protonation Protonated Carbonyl Start->Protonation H+ (cat.) Hemiaminal Hemiaminal Intermediate Protonation->Hemiaminal Amine Attack Cyclization Cyclized Intermediate (2,5-Dihydroxytetrahydropyrrole) Hemiaminal->Cyclization Intramolecular Attack Dehydration1 First Dehydration Cyclization->Dehydration1 -H2O Dehydration2 Second Dehydration Dehydration1->Dehydration2 -H2O Product N-Substituted Pyrrole Dehydration2->Product

Caption: The desired reaction pathway to the pyrrole product.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Paal-Knorr synthesis, and why does it form?

The most frequently encountered byproduct is the corresponding furan, derived from the 1,4-dicarbonyl starting material.[5][6] This occurs when the dicarbonyl undergoes an acid-catalyzed self-condensation and dehydration at a rate competitive with or faster than the amine condensation.[6] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[4][7]

Q2: My aminofuran seems to be degrading. Is this common?

Yes, aminofurans can be sensitive. Under the acidic conditions often used for the Paal-Knorr synthesis, the furan ring itself can be susceptible to acid-catalyzed hydrolysis or polymerization, especially with prolonged reaction times or high temperatures.[8] It is crucial to use the mildest effective acidic conditions to prevent the degradation of this valuable starting material.

Q3: Can the solvent choice influence byproduct formation?

Absolutely. The choice of solvent is critical and depends on the specific amine substrate.[3] Protic solvents like ethanol or acetic acid can facilitate proton transfer steps. However, for some substrates, running the reaction under neat (solvent-free) conditions or in non-polar aprotic solvents can minimize side reactions by favoring the desired bimolecular condensation over unimolecular decomposition or solvent-mediated side reactions. Some modern protocols even utilize ionic liquids, which can promote the reaction at room temperature without an added acid catalyst.[3]

Q4: I'm using 2,5-hexanedione. Are there specific byproducts I should watch for?

With 2,5-hexanedione, aside from the potential for furan formation (yielding 2,5-dimethylfuran), you should be aware of the potential for self-polymerization or the formation of oligomeric products, particularly if acid concentrations are too high.[8] Ensuring a stoichiometric or slight excess of the aminofuran can help drive the reaction toward the desired pyrrole product.

Troubleshooting Guide: From Problem to Solution

This section addresses common experimental observations and provides a structured approach to identifying the cause and implementing a solution.

Problem 1: Low Yield of Pyrrole with a Major, Less Polar Byproduct on TLC
  • Observation: TLC analysis shows significant consumption of the 1,4-dicarbonyl starting material, but the spot corresponding to the desired pyrrole is weak. A new, major spot is observed with a higher Rf value (less polar), which may co-elute with the dicarbonyl starting material.

  • Probable Cause: This is the classic signature of furan byproduct formation. The 1,4-dicarbonyl has cyclized with itself instead of reacting with the aminofuran.[6] This is almost always due to excessively acidic reaction conditions.[7]

  • Recommended Actions:

    • pH Control is Paramount: The reaction should be conducted under neutral or weakly acidic conditions.[7] If you are using a strong acid like HCl, immediately switch to a weak acid catalyst like acetic acid.[7] Often, using acetic acid as the solvent is sufficient.

    • Buffer the Reaction: For sensitive substrates, consider using a buffer system (e.g., sodium acetate in acetic acid) to maintain a stable, weakly acidic pH throughout the reaction.

    • Catalyst Choice: Explore milder Lewis acid catalysts such as Sc(OTf)₃ or Bi(NO₃)₃, which can promote the reaction under less harsh conditions.[3]

Byproduct_Pathway Figure 2. Competing Pathways: Pyrrole vs. Furan Formation Dicarbonyl 1,4-Dicarbonyl Pyrrole_Pathway Pyrrole Synthesis Dicarbonyl->Pyrrole_Pathway + Aminofuran (Weak Acid, pH 4-6) Furan_Pathway Furan Formation Dicarbonyl->Furan_Pathway Self-Condensation (Strong Acid, pH < 3) Aminofuran Aminofuran Pyrrole_Product Desired Pyrrole Pyrrole_Pathway->Pyrrole_Product Furan_Byproduct Furan Byproduct Furan_Pathway->Furan_Byproduct

Caption: The critical influence of pH on the reaction outcome.

Problem 2: Multiple Unidentified Byproducts and Baseline Streaking on TLC
  • Observation: The developed TLC plate shows multiple new spots, and often a dark streak of material from the baseline to the solvent front, indicating complex mixture formation or polymerization.

  • Probable Cause: This pattern suggests degradation of the starting materials or the product. Harsh reaction conditions, such as prolonged heating at high temperatures or the use of strong, non-volatile acids, are the likely culprits.[6] The aminofuran itself may be polymerizing under these conditions.

  • Recommended Actions:

    • Reduce Reaction Temperature and Time: High temperatures accelerate not only the desired reaction but also decomposition pathways. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

    • Consider Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing the time-dependent degradation of sensitive molecules.[1][3]

    • Purify Starting Materials: Impurities in the 1,4-dicarbonyl compound or the aminofuran can initiate side reactions. Ensure the purity of your starting materials, using distillation or recrystallization if necessary.

Problem 3: Reaction Stalls or Fails to Initiate
  • Observation: TLC analysis shows only the starting materials, even after extended reaction time or heating.

  • Probable Cause: The reaction conditions are not sufficiently activating. This can happen if the aminofuran is particularly electron-poor (less nucleophilic) or if there is steric hindrance around the amine or carbonyl groups.[5][6]

  • Recommended Actions:

    • Incremental Increase in Acidity: If the reaction is being run under neutral conditions, add a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (p-TsOH) to facilitate the initial protonation step.[3]

    • Increase Reactant Concentration: Running the reaction at a higher concentration, or even neat (solvent-free), can increase the frequency of molecular collisions and drive the reaction forward.

    • Check Amine Purity: Ensure the aminofuran has not degraded during storage. A fresh, pure sample is essential for good reactivity.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction pH

This protocol provides a starting point for the synthesis of an N-(furan-2-yl)-2,5-dimethyl-1H-pyrrole.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-hexanedione (1.0 eq) in glacial acetic acid (5-10 mL per mmol of dione).

  • Amine Addition: Add 2-aminofuran (1.1 eq) to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Once the 2,5-hexanedione is consumed (as indicated by TLC), pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis for Sensitive Substrates

This method is ideal for reducing reaction times and minimizing thermal degradation.

  • Reactant Preparation: In a 10 mL microwave vial, add the 1,4-dicarbonyl compound (1.0 eq), the aminofuran (1.2 eq), and a minimal amount of a high-boiling solvent like N,N-dimethylformamide (DMF) or simply glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., one drop of concentrated HCl or a small scoop of p-TsOH).[1]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for short intervals (e.g., 2-5 minutes).[1]

  • Monitoring and Work-up: After each interval, cool the vial and check the reaction progress by TLC. Once complete, perform an aqueous work-up and purification as described in Protocol 1.

Data Summary: Influence of Conditions on Product Distribution
Condition Catalyst Temperature Expected Major Product Primary Byproduct Reference
Optimal Acetic AcidRoom Temp - 80°CN-Substituted PyrroleMinimal[7]
Harsh Acid Conc. HCl (pH < 3)Room TempFuranN-Substituted Pyrrole[5][6][7]
High Temp Acetic Acid> 120°C (prolonged)N-Substituted PyrrolePolymeric/Degradation Products[6]
Microwave Acetic Acid / p-TsOH80 - 120°C (short time)N-Substituted PyrroleMinimal[1][3]

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • SciEngine. (n.d.). Conversion of furans to pyrroles. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

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Technical Support Center: Diazotization of Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of diazotizing electron-rich heterocyclic amines. Unlike simple anilines, these substrates present unique challenges due to the high nucleophilicity of the heterocyclic ring, which can lead to a host of side reactions and product instability. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

General Troubleshooting Guide

This section addresses common, high-level issues encountered during the diazotization of electron-rich systems like pyrroles, indoles, and some thiazoles.

Q1: My reaction mixture immediately turns into a dark, insoluble tar. What's happening and how can I prevent it?

A1: This is the most common failure mode and is almost always due to uncontrolled side reactions, primarily polymerization and/or self-coupling.

Causality: The diazonium salt formed from an electron-rich heterocycle is itself a potent electrophile. Simultaneously, your unreacted starting amine is a highly activated, electron-rich nucleophile. This creates a perfect storm for rapid azo-coupling, where the diazonium salt reacts with the starting material, leading to colored azo compounds and, eventually, insoluble polymers.[1][2] The high electron density of the heterocyclic ring also makes it susceptible to attack by the electrophilic nitrosonium ion (NO⁺), leading to C-nitrosation, which can initiate decomposition pathways.[3]

Troubleshooting Steps:

  • Strict Temperature Control: This is non-negotiable. The reaction must be maintained between 0°C and -10°C , and in some cases, even lower temperatures may be necessary.[4][5] Diazonium salts are notoriously unstable, and decomposition is often exothermic, leading to a runaway reaction if not properly cooled.[6][7]

  • Inverse Addition: Instead of adding the nitrite solution to the amine/acid mixture, try adding the amine solution slowly to the pre-cooled diazotizing medium (acid and sodium nitrite). This ensures that the amine is the limiting reagent at any given moment, minimizing the chance for it to react with the newly formed diazonium salt.

  • Increase Acidity: Using a higher concentration of a strong, non-nucleophilic acid (e.g., H₂SO₄, HBF₄) serves two purposes. First, it ensures the weakly basic amino group remains fully protonated, deactivating the heterocyclic ring toward electrophilic attack. Second, it helps generate the active nitrosonium ion (NO⁺) efficiently.[1][]

  • Solvent Choice: For particularly sensitive substrates, consider moving from aqueous media to organic solvents. A solution of the amine in a solvent like methanol or acetic acid can be added to a solution of an organic diazotizing agent, such as tert-butyl nitrite or isopentyl nitrite.[9] This can moderate reactivity and improve solubility.

Troubleshooting Flowchart for Tar Formation

G start Reaction produces tar q1 Was temperature strictly maintained below 5°C? start->q1 s1 Implement rigorous cooling. Use cryostat or ice/salt bath. Maintain temp at 0°C to -10°C. q1->s1 No q2 How was NaNO₂ added? q1->q2 Yes a1_no No a1_yes Yes s2 Use 'inverse addition'. Slowly add amine solution to the cold diazotizing medium. q2->s2 To the amine q3 What was the acid concentration? q2->q3 Inverse a2_to_amine To the amine solution a2_inverse Amine to the nitrite solution s3 Increase acid concentration. Use strong, non-nucleophilic acids (e.g., H₂SO₄, HBF₄). q3->s3 Low q4 Consider alternative methods q3->q4 High a3_low Low / Stoichiometric a3_high High Excess s4 Switch to organic solvent with an alkyl nitrite (e.g., t-BuONO) to moderate reactivity.

Caption: Troubleshooting decision tree for tar formation.

Q2: I see gas evolution, but my subsequent Sandmeyer (or other trapping) reaction fails, yielding only phenol or other decomposition products. Why?

A2: This indicates that your diazonium salt is forming but is too unstable to persist until the trapping agent is added. The gas evolution is the loss of N₂, a hallmark of diazonium decomposition. [10][11]

Causality: The stability of a heterocyclic diazonium salt is a delicate balance. While electron-donating groups on an aromatic ring generally stabilize the diazonium cation, the π-system of an electron-rich heterocycle can also facilitate rapid decomposition.[12] The C-N bond is often weaker than in benzenoid systems, and the barrier to losing dinitrogen gas is low.[6] Once N₂ is lost, a highly reactive aryl cation or radical is formed, which will react with whatever nucleophile is most abundant—often water from the solvent, leading to phenols.[3]

Troubleshooting Steps:

  • Generate and Use In Situ: Do not attempt to isolate the heterocyclic diazonium salt unless you have a literature precedent showing it is exceptionally stable (e.g., with a non-nucleophilic counter-ion like BF₄⁻).[10] The best practice is to have your trapping reagent (e.g., CuCl for a Sandmeyer reaction) present in the reaction flask during the diazotization.[13][14] This allows the diazonium salt to be trapped as soon as it forms.

  • Change the Counter-ion: If using HCl, the chloride counter-ion can sometimes be problematic. Switching the acid to tetrafluoroboric acid (HBF₄) generates the diazonium tetrafluoroborate salt. These salts are often significantly more stable and can sometimes be isolated as solids.[1] This is the basis of the Balz-Schiemann reaction for fluorination.[14]

  • Check for Excess Nitrite: Before adding your trapping reagent (if not done in situ), it is critical to destroy any excess nitrous acid. Unquenched nitrous acid can interfere with many subsequent reactions, especially those involving copper catalysts. Add a small amount of sulfamic acid or urea and test for the absence of nitrous acid with starch-iodide paper (the blue color should not appear).[5][15]

Counter-ion SourceRelative Stability of Diazonium SaltCommon Application
HCl / H₂SO₄Low (use in situ)General purpose, Sandmeyer
HBF₄Moderate to High (often isolable)Balz-Schiemann (fluorination)
Acetic AcidLow (use in situ)Mild conditions, organic media

Table 1: Comparison of common counter-ions and their effect on diazonium salt stability.

Frequently Asked Questions (FAQs)

Q3: I am working with a 2-aminothiazole. Are there specific conditions I should use?

A3: Yes, 2-aminothiazoles are a well-behaved but distinct class. The endocyclic nitrogen atom acts as a base, and its protonation state is key. It is often recommended to perform the diazotization in a mixture of glacial acetic acid and concentrated HCl or H₂SO₄. The acetic acid helps with solubility, while the strong acid ensures complete salt formation of both the amino group and the ring nitrogen. The diazotization of 2-aminothiazole can exist in equilibrium, so sufficient acid is crucial to drive it to the diazonium product.[16] For subsequent N-alkylation or arylation reactions, methods like Buchwald-Hartwig amination can be viable alternatives to classical approaches.[17]

Q4: How can I diazotize a 3-aminopyrrole or 3-aminoindole without destroying the ring?

A4: These substrates are exceptionally sensitive. The pyrrole and indole rings are extremely electron-rich and prone to electrophilic attack and acid-catalyzed polymerization. Standard aqueous nitrous acid conditions will almost certainly fail.

Expert Recommendation: An "interrupted" or quenched diazotization in non-aqueous media is the preferred method.[18]

  • Dissolve the aminopyrrole/aminoindole in a suitable organic solvent like THF or DME.

  • Cool the solution to -20°C or lower.

  • Add a strong acid, often as a solution in an organic solvent (e.g., H₂SO₄ in THF).

  • Add an alkyl nitrite (e.g., tert-butyl nitrite) dropwise.

  • Crucially, the reaction is quenched with cold water or a buffer immediately after the addition of the nitrite is complete. This "interrupted" protocol has been shown to yield stable diazonium species that can be carried forward.[18]

Q5: Can I avoid using sodium nitrite and strong acid altogether?

A5: Yes, there are alternatives for sensitive substrates. The combination of NaNO₂ and strong acid generates nitrous acid in situ, but the active electrophile is the nitrosonium ion, NO⁺.[11][19] You can generate this species under milder, non-aqueous conditions.

  • Alkyl Nitrites: As mentioned, reagents like tert-butyl nitrite (t-BuONO) or isopentyl nitrite in solvents like THF, acetonitrile, or acetic acid are excellent alternatives.[9][20]

  • Nitrosonium Salts: For very challenging cases, pre-formed nitrosonium salts like nitrosonium tetrafluoroborate (NO⁺BF₄⁻) can be used in dry organic solvents. This provides a clean, powerful source of the electrophile without the presence of water or strong protic acids.

Diazotization Reagent Selection Guide

G start Select Heterocyclic Amine q1 Is the substrate stable in strong aqueous acid? start->q1 s1 Standard Conditions: NaNO₂ in HCl or H₂SO₄ at 0-5°C q1->s1 Yes (e.g., aminopyridine) q2 Is the substrate extremely electron-rich & acid-sensitive? (e.g., aminopyrrole) q1->q2 No / Prone to polymerization s2 Milder Conditions: Alkyl Nitrite (e.g., t-BuONO) in AcOH or THF s3 Anhydrous Conditions: NO⁺BF₄⁻ in dry CH₃CN or DCM q2->s2 Yes, moderate sensitivity q2->s3 Yes, extreme sensitivity

Caption: Reagent selection based on substrate sensitivity.

Protocols

Protocol 1: Standard Diazotization and In Situ Sandmeyer Reaction of a Moderately Stable Heterocycle

This protocol is a self-validating system for converting a heterocyclic amine to a chloride, with the trapping agent present from the start.

Materials:

  • Heterocyclic amine (10 mmol)

  • Concentrated HCl (30 mL)

  • Copper(I) chloride (CuCl) (12 mmol)

  • Sodium nitrite (NaNO₂) (11 mmol)

  • Sulfamic acid

  • Starch-iodide indicator paper

  • Ice/salt bath

Methodology:

  • Vessel Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine the heterocyclic amine (10 mmol) and concentrated HCl (30 mL).

  • Cooling: Cool the resulting slurry or solution to -5°C using an ice/salt bath. Vigorous stirring is essential.

  • Catalyst Addition: Add the copper(I) chloride (12 mmol) directly to the cold amine slurry. The mixture may change color.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (11 mmol) in 10 mL of cold water. Load this solution into the dropping funnel.

  • Diazotization: Add the NaNO₂ solution dropwise to the reaction mixture over 30-45 minutes. CRITICAL: Ensure the internal temperature never rises above 0°C.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C. Check for the presence of a slight excess of nitrous acid using starch-iodide paper (a drop of the reaction mixture should produce an immediate blue-black spot). If the test is negative, add a few more drops of the nitrite solution until it is positive.

  • Quenching: Once the reaction is complete, destroy the excess nitrous acid by adding small portions of sulfamic acid until the starch-iodide test is negative.

  • Reaction Completion & Workup: Allow the mixture to warm slowly to room temperature, then heat to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium-copper complex and expulsion of N₂ gas. Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Proceed with standard aqueous washes, drying, and purification.

References
  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]

  • Filo. (2025, June 13). Question: Stability Order of Diazonium Salts. [Link]

  • National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • ResearchGate. (2019, October 1). How can I reduce the oxidising effect of nitrous acid (HNO2) on diazonium chloride?[Link]

  • Unknown Source.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • ResearchGate. (2025, August 6). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

  • MDPI. (2023, August 8). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ACS Publications. (2024, August 20). An Azide-Free Synthesis of Metallodiazomethanes Using Nitrous Oxide. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ACS Publications. (n.d.). Diazotization of heterocyclic primary amines. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry. [Link]

  • Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health (NIH). (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]

  • YouTube. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. [Link]

  • YouTube. (2020, March 23). Ch 23 - EAS with Heterocycles & EAS with Diazonium Salts as Electrophiles. [Link]

  • ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. [Link]

  • ResearchGate. (2025, December 16). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. [Link]

  • ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

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Technical Support Center: Optimizing Solvent Choice for Reactions of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Methyl 5-aminofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical choices and troubleshoot common issues related to solvent selection for this versatile building block. The unique electronic properties of the aminofuran scaffold—balancing nucleophilicity of the amine, the electron-rich nature of the furan ring, and the electron-withdrawing ester—make solvent choice a paramount factor for achieving high yields and purity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from fundamental solubility considerations to nuanced solvent effects on specific, high-value reaction classes.

Frequently Asked Questions (FAQs)

Q1: My Methyl 5-aminofuran-2-carboxylate has poor solubility in my chosen reaction solvent, leading to a heterogeneous mixture and low conversion. What solvents are recommended for initial screening?

A1: This is a common initial hurdle. The polarity of Methyl 5-aminofuran-2-carboxylate is intermediate, possessing both a polar amino group and a less polar ester and furan core. Its solubility is often limited in purely nonpolar or very polar protic solvents.

Expert Insight: The limited solubility of similar 5-phenyl-furan-2-carboxylic acid derivatives is a known issue that can hinder crystallization and reactivity.[1] While our subject molecule is not as complex, the principle of matching solvent polarity to the substrate is key.

Recommended Starting Points for Solubility Screening:

For initial screening, a range of polar aprotic solvents is highly recommended. These solvents possess a sufficiently high dielectric constant to dissolve the substrate without the complicating factor of hydrogen bonding interactions at the amine.[2][3]

Solvent Class Recommended Solvents Rationale & Considerations
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood general-purpose solvents for a wide range of reactions.[4][5] THF is a good starting point for many cross-coupling reactions.[6]
Amides N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Excellent solvating power for polar substrates. Use with caution as they can be difficult to remove and may participate in side reactions at high temperatures.
Nitriles Acetonitrile (MeCN)A highly polar aprotic solvent that can also act as a reagent in some acylation reactions.[7] Its role in modulating selectivity in cross-coupling is well-documented.[4]
Esters Ethyl Acetate (EtOAc)A moderately polar solvent, useful for cleaner workups.
Chlorinated Dichloromethane (DCM)Good for reactions run at or below room temperature, such as acylations. Volatility is an advantage for workup.
Q2: My N-acylation reaction is sluggish and gives low yields. How does solvent choice impact the reactivity of the amine?

A2: The nucleophilicity of the 5-amino group is highly dependent on the solvent environment. The choice between aprotic and protic solvents is critical and can dramatically alter reaction outcomes.

Causality Behind Solvent Effects in N-Acylation:

  • Polar Aprotic Solvents (e.g., DMF, MeCN, THF): These are generally the solvents of choice for N-acylation. They solvate the cation of any salt byproducts but leave the amine nucleophile relatively "free" and unsolvated, enhancing its reactivity.[8][9]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents should be used with caution or avoided. The solvent's acidic proton can form strong hydrogen bonds with the lone pair of the amine. This "caging" effect stabilizes the amine in its ground state, increasing the activation energy required for it to act as a nucleophile and significantly slowing the reaction rate.[8][9][10]

  • Nonpolar Solvents (e.g., Toluene, Hexane): While these will not interfere with nucleophilicity, the poor solubility of the starting material often makes them impractical choices.

Troubleshooting Steps for Low-Yielding N-Acylations:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to THF, DCM, or MeCN.

  • Consider the Base: Ensure your base is soluble and sufficiently strong in the chosen solvent. Organic bases like triethylamine or DIPEA are common choices.

  • Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides are often effective.[11] For less reactive systems, peptide coupling reagents may be necessary.

Q3: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing catalyst deactivation and/or low yields. What is the role of the solvent in these reactions?

A3: Solvents play a multifaceted and critical role in Pd-catalyzed cross-coupling, influencing catalyst stability, reactivity, and even chemoselectivity.[4][12] The choice is not trivial and often requires empirical screening.

Key Solvent Functions in Cross-Coupling:

  • Solubility: The solvent must dissolve the substrate, reagent, base, and catalyst complex. Biphasic systems (e.g., Toluene/Water) are sometimes used, particularly for Suzuki couplings with inorganic bases.[6][13]

  • Catalyst Activation & Stability: Solvents can play a role in activating precatalysts and stabilizing the active catalytic species.[5][12] For instance, polar solvents might favor the formation of anionic palladium complexes, which can alter the catalytic cycle.[4]

  • Modulating Reactivity and Selectivity: The polarity of the solvent can influence the rate-determining step. In Suzuki reactions, for example, less polar solvents like toluene or dioxane often favor catalysts like Pd(PPh₃)₄, while polar solvents may be better suited for ionic precatalysts.[5] The choice between solvents like THF and DMF can even switch the chemoselectivity of a reaction.[4]

Recommended Solvent Systems for Common Cross-Couplings:

Reaction Type Primary Solvents Additives / Co-solvents Considerations
Suzuki-Miyaura 1,4-Dioxane, Toluene, THFWaterWater is often required to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[6][13]
Buchwald-Hartwig Toluene, Dioxane, THFNone typically requiredAnhydrous, deoxygenated conditions are critical.[13]
Heck / Sonogashira DMF, MeCN, TolueneAmine (as base/solvent)For Sonogashira, an amine like triethylamine can sometimes serve as both the base and part of the solvent system.[5]

Troubleshooting Guide: A Systematic Approach to Solvent Optimization

If you are facing persistent issues like low yield, side product formation, or reaction stalling, a systematic approach to solvent screening is necessary.[14][15]

Workflow for Solvent Selection

The following workflow provides a logical progression from initial screening to final optimization.

Solvent_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Optimization A Define Reaction Type (e.g., Acylation, Coupling) B Select 3-4 Diverse Solvents (e.g., THF, MeCN, Toluene) A->B C Run Small-Scale Parallel Reactions (Same Temp, Time, Concentration) B->C D Analyze by LC-MS or TLC (Conversion, Byproducts) C->D E Good Conversion? D->E F Select Best Solvent System E->F Yes G Consider Solvent Mixtures or Additives E->G No H Optimize Temperature & Concentration in Best Solvent F->H G->B Re-screen I Final Protocol H->I Reaction_Coordinate_Diagram Y_axis Energy X_axis Reaction Coordinate Reactants Reactants (Amine + Acyl-Cl) TS1_Aprotic TS‡ (Aprotic) Reactants->TS1_Aprotic ΔG‡ (Aprotic) TS1_Protic TS‡ (Protic) Reactants->TS1_Protic ΔG‡ (Protic) Products Products TS1_Aprotic->Products TS1_Protic->Products note Protic solvents stabilize the nucleophile (Reactant), increasing the activation energy (ΔG‡).

Caption: Solvent effect on the activation energy of N-acylation.

As illustrated above, polar protic solvents can stabilize the amine nucleophile through hydrogen bonding, lowering its ground state energy. [8]This consequently increases the activation energy (ΔG‡) required to reach the transition state, slowing the reaction. Aprotic solvents do not form these strong hydrogen bonds, resulting in a higher ground state energy for the nucleophile and a lower activation barrier, thus accelerating the reaction. [9][10]

References

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). Vertex AI Search.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
  • Troubleshooting common issues in furan ring synthesis. (n.d.). BenchChem.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Palladium-Catalyzed Cross-Coupling with 3-Amino-2-iodobenzamide. (n.d.). BenchChem.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Royal Society of Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
  • Polar Protic and Polar Aprotic Solvents. (2023). Chemistry LibreTexts.
  • Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps.
  • How and why do polar aprotic solvents destabilize nucleophiles? (2019). Reddit.
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube.
  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. (n.d.). Oriental Journal of Chemistry.

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Preventing polymerization of furan derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Unwanted Polymerization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of furan derivatives. Furan and its derivatives are invaluable building blocks in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional polymers.[1][2][3] However, their inherent reactivity, particularly the susceptibility of the furan ring to polymerization, presents a significant challenge for researchers.[4] This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth, field-proven insights and actionable protocols to mitigate these issues, ensuring the integrity and success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: I've just started working with furans and my reaction turned into a black, intractable tar. What is the most likely cause?

This is a classic sign of furan polymerization. The primary culprits are typically acidic conditions, exposure to air (oxygen), heat, or light.[4][5][6] Furans are notoriously sensitive to acids, which can catalyze ring-opening and subsequent polymerization.[6][7][8][9] Additionally, like many unsaturated cyclic compounds, they can undergo free-radical polymerization, which is often initiated by peroxides that form in solvents exposed to air.[5]

Q2: My crude NMR looks good, but the compound polymerizes during my silica gel column or distillation. Why?

This common issue arises from residual acidic impurities or excessive heat during purification. Standard silica gel can be slightly acidic, which is enough to trigger polymerization of sensitive furan derivatives on the column. Similarly, distillation, even under vacuum, can provide the thermal energy needed to initiate polymerization, especially if trace acids or peroxides are present.

Q3: How should I properly store my purified furan-containing compound?

Proper storage is critical to prevent degradation over time.[10][11] The best practice is to store furan derivatives in a tightly sealed, amber glass vial under an inert atmosphere (like argon or nitrogen) in a refrigerator or freezer.[12][13] For particularly unstable compounds, adding a radical inhibitor such as Butylated Hydroxytoluene (BHT) is highly recommended.[5][14]

Q4: Can I reverse the polymerization process?

Unfortunately, once a furan derivative has polymerized into an insoluble, often dark-colored solid or tar, the process is generally irreversible. The focus must be on prevention through careful control of reaction conditions, purification methods, and storage.

Section 2: Understanding the Polymerization Mechanisms

To effectively prevent polymerization, it is crucial to understand the chemical pathways that lead to it. There are two primary mechanisms at play.

2.1 Acid-Catalyzed Polymerization

Furan's aromaticity makes it susceptible to electrophilic attack, especially protonation by acids. This disrupts the aromatic system, leading to highly reactive intermediates that readily polymerize.[6] The process often involves the opening of the furan ring to form reactive carbonyl species, such as aldehydes or ketones, which then participate in condensation reactions.[9][15] This pathway is a significant issue in many classic organic reactions like Friedel-Crafts alkylations or Paal-Knorr furan synthesis if conditions are not carefully controlled.[6]

2.2 Free-Radical Polymerization

This pathway is typically initiated by stray radicals from sources like atmospheric oxygen (forming peroxides in solvents), light, or residual initiators from previous reaction steps.[1][5] The radical adds to the furan ring, initiating a chain reaction that consumes the monomer to form a high-molecular-weight polymer. Some furan compounds can even act as inhibitors for the radical polymerization of other monomers, highlighting their reactivity towards radicals.[16][17]

Visualization of Polymerization Pathways

G cluster_0 Acid-Catalyzed Pathway cluster_1 Free-Radical Pathway A_Furan Furan Derivative A_Protonation Protonation (H+) A_Furan->A_Protonation [1] Initiation A_Intermediate Reactive Intermediate (Ring-Opened Carbonyls) A_Protonation->A_Intermediate [2] Ring Opening A_Polymer Polymer Tar A_Intermediate->A_Polymer [3] Propagation R_Furan Furan Derivative R_Initiator Radical Initiator (O₂, Light, Peroxides) R_Polymer Polymer Solid R_Furan->R_Polymer [3] Termination R_Radical Furan Radical R_Initiator->R_Radical [1] Initiation R_Radical->R_Furan [2] Propagation

Caption: Key pathways for furan derivative polymerization.

Section 3: Troubleshooting Guides

This section provides direct answers to specific experimental problems.

Problem 1: My reaction mixture darkens and thickens during an acid-catalyzed synthesis.

  • Q: I am attempting a reaction that requires a Lewis or Brønsted acid, but I'm consistently getting a low yield of a dark, polymeric substance. How can I improve this?

    A: This indicates that the acid is promoting polymerization over your desired reaction. The key is to moderate the acidic conditions and control the temperature.

    • Causality: Strong acids or high concentrations of acid readily protonate the furan ring, initiating the polymerization cascade.[6][8] This process is often exothermic, and the resulting increase in temperature further accelerates the unwanted side reaction.[18]

    • Solutions:

      • Use Milder Catalysts: If possible, switch from strong acids like H₂SO₄ or AlCl₃ to milder alternatives. For Friedel-Crafts type reactions, catalysts like phosphoric acid or boron trifluoride may be suitable.[6] For cyclizations, non-aqueous acidic conditions are often preferred.[6]

      • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Pre-cooling the reaction vessel before the addition of the acid catalyst is a good practice.

      • Optimize Solvent: The choice of solvent can stabilize reactive intermediates. For instance, in certain acid-catalyzed conversions, using methanol as a solvent can suppress polymerization by converting reactive aldehyde intermediates into more stable acetals.[7][15]

      • Slow Addition: Add the acid catalyst slowly and portion-wise to a cooled, well-stirred solution of the furan substrate to maintain better control over the reaction exotherm.

      • Consider Substituent Effects: Electron-withdrawing groups on the furan ring can increase its stability against acid-catalyzed polymerization.[6] If your synthesis allows, modifying the substrate can be a powerful strategy.

Problem 2: My furan derivative is unstable during workup and purification.

  • Q: After a successful reaction, my product decomposes on the rotovap, during aqueous workup, or on a silica gel column. What steps should I take?

    A: This suggests that residual acid from your reaction is causing polymerization when heated or concentrated, or that the stationary phase of your chromatography is the culprit.

    • Causality: Even trace amounts of acid can become highly concentrated during solvent removal, leading to rapid decomposition. Standard silica gel has acidic silanol groups on its surface that can degrade sensitive compounds.

    • Solutions:

      • Thorough Neutralization: Before concentrating the reaction mixture, perform a careful aqueous workup. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine, to remove all acidic residues.

      • Use Deactivated Silica: For column chromatography, use silica gel that has been deactivated. This can be done by preparing a slurry of the silica in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.

      • Minimize Heat Exposure: Concentrate your product in vacuo at the lowest possible temperature. Avoid leaving the purified compound on a high-vacuum line for extended periods unless it is cooled.

      • Non-Chromatographic Purification: For thermally stable but acid-sensitive compounds, consider vacuum sublimation or recrystallization as alternatives to chromatography.[5]

Section 4: Preventative Strategies & Protocols

Proactive measures are the most effective way to handle furan derivatives.

Protocol 4.1: General Handling and Storage
  • Procurement: Whenever possible, purchase furan and its derivatives that are stabilized with an inhibitor like BHT.[19]

  • Inert Atmosphere: Always handle furan derivatives under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Storage Vessel: Use amber glass vials or bottles to protect the compound from light. Ensure the container has a tight-fitting cap, preferably with a PTFE liner.

  • Temperature: Store the compound in a refrigerator (4°C) or freezer (-20°C).[10][11] For long-term storage, a freezer is preferable.

  • Inhibitor Addition: If the compound is purchased without a stabilizer or is freshly synthesized, consider adding a small amount of a radical inhibitor.

Protocol 4.2: Selection and Use of Inhibitors

Inhibitors are crucial for preventing spontaneous polymerization, especially during storage or heat-intensive processes like distillation.

Inhibitor NameTypeTypical Concentration (w/w)Use Case & Notes
Hydroquinone (HQ) Radical0.01 - 1.0%Very effective for stabilizing furan itself.[14]
MEHQ (Monomethyl ether of hydroquinone) Radical50 - 200 ppmCommon stabilizer in many commercial monomers.
BHT (Butylated hydroxytoluene) Radical100 - 500 ppmExcellent, versatile inhibitor for storage and purification.[5]
Triethylamine (TEA) Acid Scavenger1 - 2% (in solvent)Used to neutralize acidic media, particularly in chromatography.

Step-by-Step Use:

  • Choose the appropriate inhibitor based on your application. For general storage, BHT is an excellent choice.

  • Calculate the required amount based on the weight of your furan derivative.

  • Dissolve the inhibitor in a small amount of a compatible, inert solvent.

  • Add the inhibitor solution to your furan derivative and mix thoroughly.

  • Store the stabilized compound according to Protocol 4.1.

Troubleshooting Workflow Diagram

G Start Polymerization Observed Q_When When did it occur? Start->Q_When During_Rxn During Reaction Q_When->During_Rxn Reaction During_Workup During Workup/ Purification Q_When->During_Workup Workup During_Storage During Storage Q_When->During_Storage Storage Q_Acid Is an acid catalyst present? During_Rxn->Q_Acid Q_Purification What purification method was used? During_Workup->Q_Purification Sol_Storage Store under inert gas Refrigerate or freeze Use amber vials Add inhibitor (BHT) During_Storage->Sol_Storage Sol_Acid_Rxn Use milder acid Lower temperature Change solvent Q_Acid->Sol_Acid_Rxn Yes Sol_Radical_Rxn Degas solvent Use inert atmosphere Add radical inhibitor Q_Acid->Sol_Radical_Rxn No Chromatography Chromatography Q_Purification->Chromatography Column Distillation Distillation Q_Purification->Distillation Heat Sol_Chrom Use deactivated silica (add TEA) Switch to Alumina Chromatography->Sol_Chrom Sol_Distill Ensure full neutralization Add inhibitor (e.g., BHT) Use lower temperature Distillation->Sol_Distill

Sources

Technical Support Center: Navigating Unexpected Products in Aminofuran Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the characterization of unexpected products in aminofuran reactions. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the complex challenges encountered in the synthesis and purification of aminofuran derivatives. Our focus is on elucidating the "why" behind the formation of byproducts and offering actionable, field-proven strategies for their identification and mitigation.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction produced a complex mixture with multiple spots on TLC, and the crude NMR is uninterpretable. What are the likely culprits?

This is a common scenario when working with aminofurans, which are notoriously sensitive to reaction conditions. The complexity of your mixture likely stems from a combination of factors related to the inherent reactivity of the aminofuran core.

Answer: The electron-rich nature of the furan ring, further activated by the electron-donating amino group, makes it highly susceptible to a variety of side reactions.[1] The most common sources of unexpected products include:

  • Oxidation: The furan ring is prone to oxidation, which can lead to ring-opened products, such as 1,4-dicarbonyl compounds, or other degradation products.[1] This is often exacerbated by the presence of air, certain metals, or oxidizing reagents.

  • Polymerization: Under acidic conditions, furans are known to polymerize, leading to the formation of dark, insoluble materials often referred to as "humins".[2][3] This is a major side reaction, especially in acid-catalyzed dehydrations of carbohydrate precursors to furans.[4]

  • Ring Opening: The furan ring can undergo hydrolysis and cleavage under strongly acidic conditions, leading to the destruction of the heterocyclic system.[1]

  • Electrophilic Substitution: The highly activated furan ring can undergo electrophilic attack at positions other than the desired one, leading to a mixture of regioisomers.[1][3]

  • Side Reactions of the Amino Group: The amino group itself can participate in unwanted reactions, such as N-alkylation if primary or secondary amines are used, or it can interfere with catalysts, for instance, by acting as a ligand for palladium catalysts in cross-coupling reactions.[1][5]

To begin troubleshooting, a systematic approach to identifying the components of your mixture is crucial. A preliminary analysis by LC-MS is highly recommended to obtain the molecular weights of the major byproducts, which can provide significant clues to their identities.[6]

FAQ 2: My mass spectrometry (MS) data shows a peak with a mass-to-charge ratio (m/z) significantly higher than my expected product. What could this be?

Answer: A higher m/z peak is a strong indicator of several possible events during your reaction or analysis:

  • Dimerization: Two molecules of your product or a reactive intermediate may have dimerized. In some cases, such as attempts to synthesize certain 3-amino-5-fluoroalkylfurans with aromatic amines, unexpected pseudodimer formation has been observed.[7]

  • Adduct Formation: During MS analysis, your molecule of interest may have formed an adduct with a solvent molecule (e.g., methanol, acetonitrile) or a salt (e.g., sodium, potassium).[5]

  • Incomplete Deprotection: If you are using a protecting group for the amine, a higher molecular weight peak could indicate that the deprotection step was incomplete.[5]

  • Reaction with Reagents or Solvents: In some cases, the aminofuran can react with reagents or even the solvent, leading to a heavier byproduct.

High-resolution mass spectrometry (HRMS) can be invaluable in these situations, as it provides the elemental composition of the impurity, allowing you to narrow down the possibilities.[6]

Troubleshooting Guide: Common Synthetic Routes

This section addresses issues specific to well-known methods for synthesizing aminofurans.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds.[8][9] However, several side reactions can occur.

Q1: My Paal-Knorr reaction is giving me a significant amount of a pyrrole byproduct. Why is this happening?

A: The Paal-Knorr synthesis is versatile and can also be used to synthesize pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine.[4] If your reaction is contaminated with an amine source, you will likely form a pyrrole byproduct.[4]

  • Troubleshooting:

    • Ensure all solvents and reagents are pure and free from nitrogen-containing impurities.[4]

    • Thoroughly clean all glassware to remove any residual ammonia or amine contaminants.

Q2: The reaction is sluggish, and I'm recovering a lot of starting material. I'm also seeing some degradation.

A: Incomplete reactions in the Paal-Knorr synthesis are often due to an inappropriate choice of catalyst or inefficient removal of water, which is a byproduct of the cyclization.[4] Harsh acidic conditions can also lead to the degradation of the starting material or the furan product.[2]

  • Troubleshooting:

    • Catalyst Choice: If using a mild acid, consider a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).[2]

    • Water Removal: Employ a Dean-Stark apparatus to physically remove water as it forms, driving the reaction to completion.[4]

    • Milder Conditions: To avoid degradation, use milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[2]

Condition Potential Issue Recommended Action
Strong Acid (e.g., conc. H₂SO₄)Product Polymerization/DegradationSwitch to a milder catalyst (e.g., p-TsOH, Sc(OTf)₃).[2]
Amine ContaminationPyrrole Byproduct FormationUse high-purity, amine-free solvents and reagents.[4]
Incomplete ReactionEquilibrium not shifted to productUse a Dean-Stark trap or a stronger dehydrating agent.[2][4]
Feist-Benary Furan Synthesis

This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound.[10][11][12]

Q: My Feist-Benary reaction seems to stop at an intermediate stage, and I'm not getting the final furan product. What's going on?

A: A common issue with the Feist-Benary synthesis is the stalling of the reaction at the hydroxydihydrofuran intermediate. This is known as an "interrupted" Feist-Benary reaction.[4] The final dehydration step to form the aromatic furan ring often requires acidic conditions.[4]

  • Troubleshooting:

    • Acid-Catalyzed Dehydration: After the initial base-catalyzed condensation, the careful addition of a catalytic amount of acid (e.g., HCl) can promote the final dehydration step to yield the furan.[4]

    • Choice of Base: While a base is necessary for the initial condensation, using a strong base like sodium hydroxide can lead to unwanted side reactions such as ester hydrolysis.[13] Milder bases like pyridine or triethylamine are often preferred.[4][12]

Workflow for Characterization of Unexpected Products

A systematic approach is essential for the successful identification of unknown byproducts.

Step-by-Step Protocol for Impurity Identification
  • Initial Analysis (LC-MS):

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).[6]

    • Analyze using a standard reversed-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[6]

    • The goal is to obtain the molecular weights of the main product and all significant impurities.

  • High-Resolution Mass Spectrometry (HRMS):

    • For key unknown peaks identified in the initial LC-MS, perform HRMS analysis to determine the elemental composition.[6] This will provide the molecular formula of the byproduct.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize MS/MS to induce fragmentation of the unknown impurity. The fragmentation pattern can provide crucial structural information.[6]

  • Isolation (Semi-Preparative HPLC):

    • If an impurity is present in a significant amount, isolate it using semi-preparative HPLC.[6] This will provide a pure sample for further analysis.

  • Structural Elucidation (NMR Spectroscopy):

    • Acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) on the isolated impurity.[6] This data, combined with the molecular formula from HRMS, will allow for the definitive structural elucidation of the unexpected product.

Visualizing Reaction Pathways and Workflows

Diagram: Mechanistic Hypothesis for Byproduct Formation

cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways A Aminofuran Starting Material B Desired Product A->B Reaction Conditions C Oxidation A->C Air/Oxidants D Polymerization (Acidic Conditions) A->D [H+] E Ring Opening (Strong Acid) A->E Strong [H+] F Regioisomeric Product A->F Electrophile

Caption: Potential side reaction pathways for aminofurans.

Diagram: Analytical Workflow for Impurity Identification

start Crude Reaction Mixture lcms LC-MS Analysis start->lcms check_mw Molecular Weights of Components Determined? lcms->check_mw hrms HRMS for Elemental Composition check_mw->hrms Yes purify Optimize Purification check_mw->purify No (Known Impurities) msms MS/MS for Fragmentation Pattern hrms->msms isolate Isolation via Semi-Prep HPLC msms->isolate nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr elucidate Structure Elucidation nmr->elucidate

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of Methyl 5-Aminofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminofuran-2-carboxylate and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The furan scaffold is a common motif in a variety of biologically active molecules, and the presence of both an amino and a carboxylate group provides versatile handles for further chemical modification.[1] Accurate and unambiguous structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the quality of materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of these organic compounds in solution.[2]

This guide provides a comprehensive comparison of the NMR spectral features of methyl 5-aminofuran-2-carboxylate and its N-substituted derivatives. It is designed to serve as a practical resource for researchers, aiding in the identification, purity assessment, and structural confirmation of this important class of molecules. We will delve into the expected ¹H and ¹³C NMR chemical shifts and coupling constants, and explore how these are influenced by substitution on the amino group. Furthermore, this guide will present a standardized protocol for acquiring high-quality 1D and 2D NMR data and a logical workflow for spectral analysis.

The ¹H and ¹³C NMR Fingerprint of the Methyl 5-Aminofuran-2-carboxylate Scaffold

The core structure of methyl 5-aminofuran-2-carboxylate presents a simple yet informative NMR spectrum. The furan ring contains two protons, H-3 and H-4, which are coupled to each other. The electron-donating amino group at C-5 and the electron-withdrawing methyl carboxylate group at C-2 exert opposing electronic effects, which significantly influence the chemical shifts of the ring protons and carbons.

¹H NMR Spectroscopy:

The protons on the furan ring, H-3 and H-4, typically appear as doublets due to their mutual coupling. The electron-withdrawing nature of the carboxylate group at C-2 deshields the adjacent H-3 proton, causing it to resonate at a lower field compared to H-4. The amino group at C-5, being electron-donating, shields the adjacent H-4 proton, shifting it to a higher field. The amino protons themselves usually appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The methyl ester protons will be observed as a sharp singlet, typically in the range of 3.7-3.9 ppm.

¹³C NMR Spectroscopy:

The carbon spectrum provides complementary information. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum (around 160-170 ppm). The furan ring carbons (C-2, C-3, C-4, and C-5) will have distinct chemical shifts. The carbon bearing the carboxylate group (C-2) and the carbon bearing the amino group (C-5) will be significantly influenced by these substituents. The methyl carbon of the ester will appear at a characteristic upfield chemical shift (around 50-55 ppm).

Comparative Analysis: The Influence of N-Substitution on NMR Spectra

Modification of the amino group through alkylation or acylation introduces distinct changes in the NMR spectra, providing a clear method for confirming these transformations and for comparative analysis between different derivatives.

DerivativeKey ¹H NMR FeaturesKey ¹³C NMR Features
Methyl 5-aminofuran-2-carboxylate (Parent Compound) Furan protons as two doublets. Broad NH₂ singlet. Methyl ester singlet.Four distinct furan carbon signals. Ester carbonyl and methyl signals.
N-Acetyl Derivative Appearance of a sharp methyl singlet for the acetyl group (around 2.1 ppm). Downfield shift of the furan protons due to the increased electron-withdrawing nature of the amide. Appearance of a broad NH singlet at a lower field.Appearance of a new carbonyl signal for the amide (typically >165 ppm) and a methyl signal for the acetyl group. Downfield shifts for the furan carbons, particularly C-5.
N-Benzoyl Derivative Appearance of aromatic proton signals for the benzoyl group. Further downfield shift of the furan protons compared to the N-acetyl derivative.Appearance of aromatic carbon signals and an amide carbonyl signal.
N-Ethyl Derivative Appearance of a quartet and a triplet characteristic of an ethyl group. The methylene protons of the ethyl group will be adjacent to the nitrogen.Appearance of two new aliphatic carbon signals for the ethyl group.

Experimental Protocols for NMR Characterization

Obtaining high-quality, reproducible NMR data is crucial for accurate structural analysis. The following is a standardized protocol for the NMR characterization of methyl 5-aminofuran-2-carboxylate derivatives.

Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard one-pulse experiment.

  • ¹³C{¹H} NMR: A proton-decoupled experiment to obtain singlets for all carbon signals.

  • DEPT-135: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, particularly between the furan ring protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and connecting different structural fragments.[5]

A Systematic Workflow for Structure Elucidation

The following workflow provides a logical approach to the complete structural elucidation of a novel methyl 5-aminofuran-2-carboxylate derivative.

A logical workflow for structure elucidation using NMR.

Conclusion

The NMR characterization of methyl 5-aminofuran-2-carboxylate derivatives is a systematic process that relies on a combination of 1D and 2D NMR experiments. By understanding the fundamental spectral features of the core scaffold and the predictable changes that occur upon N-substitution, researchers can confidently identify and characterize these important compounds. The detailed protocols and workflow provided in this guide are intended to serve as a valuable resource for achieving accurate and reliable structural elucidation, thereby supporting advancements in drug discovery and materials science.

References

Sources

A Senior Application Scientist's Guide to Comparative Analysis of Methyl 5-aminofuran-2-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of analytical techniques for characterizing the reaction products of Methyl 5-aminofuran-2-carboxylate. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, ensuring a robust and validated approach to analysis.

Methyl 5-aminofuran-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a diverse range of chemical transformations. However, the reactivity of the furan ring and the potential for multiple reaction pathways necessitate rigorous analytical characterization to ensure product identity, purity, and yield.[1] This guide focuses on the central role of mass spectrometry in this process and compares its performance against alternative analytical methodologies.

Common Synthetic Transformations and Analytical Challenges

The primary reactivity of Methyl 5-aminofuran-2-carboxylate centers on its amino group. Two common and illustrative reactions are N-acylation and the Pictet-Spengler reaction.

  • N-Acylation: This reaction involves treating the amine with an acylating agent (e.g., acetic anhydride or an acyl chloride) to form an amide.[2] This is a fundamental transformation for modifying the electronic and steric properties of the molecule.

  • Pictet-Spengler Reaction: A more complex transformation where the amine reacts with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a new heterocyclic system.[3][4] This reaction is a cornerstone in the synthesis of alkaloids and related pharmacologically active compounds.[5]

The analytical challenge lies in unequivocally confirming the formation of the desired product while also detecting and identifying any potential side products or unreacted starting materials. The furan moiety itself can be sensitive to strongly acidic or oxidative conditions, potentially leading to ring-opening or polymerization.[1][6]

Mass Spectrometry: The Core Analytical Tool

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for analyzing the reaction mixtures of Methyl 5-aminofuran-2-carboxylate. Its high sensitivity and ability to provide molecular weight information make it the primary choice for initial reaction screening and product confirmation.[7]

Why LC-MS? The choice of LC-MS is driven by the polarity and thermal lability of the furan derivatives. Liquid chromatography allows for the separation of components in a complex mixture under ambient temperatures, preventing degradation.[8] Mass spectrometry then provides the molecular weight of each separated component.

Ionization Method Selection:

  • Electrospray Ionization (ESI): This is the preferred method for these analytes. The basic amino group and the furan's oxygen atom are readily protonated in the positive ion mode, leading to a strong signal for the protonated molecule [M+H]⁺. This soft ionization technique minimizes fragmentation, providing a clear molecular ion peak.

  • Atmospheric Pressure Chemical Ionization (APCI): While also an option, APCI is generally better suited for less polar analytes and may induce more in-source fragmentation compared to ESI for these compounds.

Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) is employed. The molecular ion of interest is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that helps to confirm the structure. For example, in an N-acylated product, a characteristic loss of the acyl group would be expected.

Comparative Analysis: MS vs. Alternative Techniques

While powerful, MS is not the only tool. A multi-technique approach provides the most comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are key alternatives.

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H, ¹³C)HPLC-UV
Primary Information Molecular Weight & FragmentationAtomic Connectivity & 3D StructurePurity & Quantification
Sensitivity Very High (pg-ng level)[7]Low (mg level)Moderate (µg level)
Identification Power High (Confirms MW and substructures)Very High (Unambiguous structure elucidation)[9]Low (Based on retention time)
Analysis Time Fast (minutes per sample)Slower (minutes to hours per sample)Fast (minutes per sample)
Sample Requirement Very LowHigh[9]Low
Key Advantage Unmatched sensitivity for reaction monitoring and impurity profiling.Gold standard for definitive structural confirmation of novel compounds.[10]Simple, robust, and excellent for routine purity checks and quantification.
Key Limitation Isomers can be difficult to distinguish without chromatographic separation and standards.[11]Low sensitivity; complex mixtures can be difficult to interpret.Provides no structural information beyond UV absorbance.

Expert Insight: For a typical workflow, LC-MS is used first to rapidly screen reaction aliquots. It answers the immediate questions: "Did the reaction work?" and "What is the molecular weight of the main product?". Once the product is isolated and purified, NMR is used to provide the definitive, unambiguous structural proof.[9] HPLC-UV is then developed as a robust method for routine quality control and purity assessment of subsequent batches.

Experimental Protocols & Workflows

Workflow for Reaction Product Analysis

G cluster_0 Reaction & Work-up cluster_1 Analytical Screening & Characterization cluster_2 Final Product Reaction Methyl 5-aminofuran-2-carboxylate + Reagents Quench Reaction Quench & Extraction Reaction->Quench LCMS LC-MS Analysis (MW Confirmation) Quench->LCMS Crude Sample Purification Flash Chromatography (Isolation) LCMS->Purification Informed Decision NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) Purification->NMR Isolated Compound HPLC HPLC-UV Analysis (Purity & QC) Purification->HPLC Isolated Compound Final Characterized Product (Data Package)

Caption: Workflow from reaction to fully characterized product.

Detailed Protocol: LC-MS Analysis of an N-Acylation Reaction

This protocol outlines the analysis of a reaction between Methyl 5-aminofuran-2-carboxylate and acetic anhydride.

1. Materials:

  • Starting Material (SM): Methyl 5-aminofuran-2-carboxylate (MW: 141.13 g/mol )[12]

  • Expected Product (EP): Methyl 5-acetamidofuran-2-carboxylate (MW: 183.16 g/mol )

  • Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic Acid (FA, LC-MS grade)

2. Sample Preparation:

  • Quench a small aliquot (approx. 10 µL) of the reaction mixture in 1 mL of 50:50 Acetonitrile/Water.

  • Vortex the sample to ensure homogeneity.

  • If the solution is cloudy, centrifuge at 10,000 rpm for 5 minutes and transfer the supernatant to an LC vial. The target concentration should be in the range of 1-10 µg/mL.

3. LC-MS Conditions:

  • LC System: Standard UHPLC/HPLC system.

  • Column: A reversed-phase C18 column (e.g., Kinetex C18, 50 x 3.0 mm, 1.7 µm) is a good starting point due to the moderate polarity of the analytes.[8]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50-500.

4. Data Analysis & Interpretation:

  • Extract Ion Chromatograms (EICs): Look for the theoretical m/z of the protonated SM ([M+H]⁺ = 142.05) and the protonated EP ([M+H]⁺ = 184.06).

  • Verify Retention Times: The product, being more non-polar due to the acetyl group, should have a later retention time than the starting material.

  • Confirm Mass Spectra: The mass spectrum under the product's chromatographic peak should show a dominant ion at m/z 184.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few ppm.[13]

  • Perform MS/MS: Fragment the ion at m/z 184.06. Expect to see fragments corresponding to the loss of the acetyl group or other characteristic cleavages of the furan ring system.

Conclusion and Expert Recommendations

For researchers working with Methyl 5-aminofuran-2-carboxylate and its derivatives, a strategic, multi-faceted analytical approach is paramount.

  • Embrace LC-MS as your primary screening tool. Its speed and sensitivity are unparalleled for determining reaction success and identifying potential byproducts at trace levels.[14]

  • Do not neglect the power of NMR. For any novel compound, NMR is the only technique that provides the unambiguous structural proof required for publications, patents, and regulatory submissions.[9][15]

  • Develop a robust HPLC-UV method for routine analysis. Once a synthetic route is established, a validated HPLC-UV method offers a cost-effective and reliable way to assess purity and ensure consistency between batches.

By judiciously combining these techniques, researchers can confidently navigate the synthesis and characterization of novel furan-based compounds, accelerating the pace of discovery and development.

References

  • Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. LCGC International. Available at: [Link]

  • García-Falcón, M. S., González-Carrascosa, R., & Simal-Gándara, J. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. Available at: [Link]

  • Jhu, S.-C., Wang, J.-Y., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Kataoka, H., Naito, M., & Inoue, S. (2012). [Analysis of heterocyclic amines in food by liquid chromatography-tandem mass spectrometry]. Shokuhin Eiseigaku Zasshi, 53(6), 264-272. Available at: [Link]

  • Journal Highlight: Determination of heterocyclic amines in meat matrices using enhanced matrix removal‐lipid extraction and LC-MS/MS. (2019). Wiley Analytical Science. Available at: [Link]

  • 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 132-141. Available at: [Link]

  • Riemer, T., & Pietzsch, J. (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2019(4), M1095. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • Tofani, D., et al. (2013). Conformational and NMR Study of Some Furan Derivatives by DFT Methods. Journal of Molecular Modeling, 19(10), 4591-4601. Available at: [Link]

  • De Vita, D., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1490. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. ResearchGate. Available at: [Link]

  • Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 23(8), 1334-1348. Available at: [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). Available at: [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. Available at: [Link]

  • A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Royal Society of Chemistry. Available at: [Link]

  • Reaction Paths and Chemical Activation Reactions of 2-Methyl-5-Furanyl Radical with 3O2. ACS Publications. Available at: [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available at: [Link]

  • Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. ResearchGate. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. Available at: [Link]

  • An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • methyl 5-aminofuran-2-carboxylate (C007B-218524). Cenmed. Available at: [Link]

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A Senior Application Scientist's Guide to the X-ray Crystallography of Methyl 5-aminofuran-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel scaffolds like methyl 5-aminofuran-2-carboxylate and its analogs—compounds of significant interest due to their prevalence in bioactive molecules—X-ray crystallography remains the gold standard for unambiguous structural elucidation. This guide provides an in-depth, experience-driven comparison of crystallographic techniques, supported by orthogonal methods, to empower researchers in navigating the path from powder to publication-quality crystal structure.

The Crystallographic Imperative for Furan Analogs

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound featuring a furan ring substituted with both an electron-donating amine group and an electron-withdrawing methyl ester group. This electronic push-pull system, combined with the inherent flexibility of various analog substitutions, can lead to complex intermolecular interactions, making crystallization a nuanced challenge.

Why is a crystal structure so critical?

  • Absolute Stereochemistry: It provides undeniable proof of the spatial arrangement of atoms.

  • Conformational Analysis: It captures the molecule's preferred solid-state conformation, which is invaluable for computational modeling and structure-activity relationship (SAR) studies.

  • Intermolecular Interactions: It reveals the precise hydrogen bonding, π-stacking, and van der Waals forces that govern crystal packing, offering insights into physical properties like solubility and melting point.

However, the very features that make these molecules interesting—polarity, potential for multiple hydrogen bond donors/acceptors, and conformational flexibility—can frustrate crystallization attempts. Success requires a systematic and logical approach.

The Crystallization Workflow: A Step-by-Step Protocol

The journey from a purified powder to a high-quality crystal suitable for diffraction is the most critical and often the most challenging phase.[1][2] The following workflow is designed to maximize the probability of success.

Diagram: From Powder to Diffracting Crystal

Workflow cluster_prep Phase 1: Preparation cluster_growth Phase 2: Crystal Growth cluster_select Phase 3: Analysis & Selection cluster_diffract Phase 4: Diffraction Purity Compound Purification (>95%) Solvent Solvent Screening (Solubility Tests) Purity->Solvent Evap Slow Evaporation Solvent->Evap Vapor Vapor Diffusion Solvent->Vapor Layer Solvent Layering Solvent->Layer Screen Microscopic Inspection Evap->Screen Harvest Crystal Harvesting Screen->Harvest Mount Cryo-Mounting Harvest->Mount Data X-ray Data Collection Mount->Data

Caption: A generalized workflow for single-crystal growth and analysis.

Protocol 1: Crystal Growth Screening
  • Purity is Paramount: Ensure the starting material is of the highest possible purity (>95%, verified by NMR and LC-MS). Impurities can act as "poison" to crystal growth.[3]

  • Solvent Selection: The choice of solvent is critical.[4] Test the solubility of your analog in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, acetonitrile, methanol, water). The ideal solvent is one in which the compound is moderately soluble—fully dissolving when heated, but sparingly soluble at room temperature.[4]

  • Primary Crystallization Techniques: Set up crystallization trials in parallel using small (1-2 mL) vials. For heterocyclic compounds, common starting points include:[5]

    • Slow Evaporation: Dissolve ~5-10 mg of the compound in a good solvent. Cover the vial with a cap containing a pinhole or with parafilm pierced by a needle. This allows the solvent to evaporate slowly over days or weeks.[6] This method is simple but can sometimes lead to rapid growth on the vessel's surface.[5]

    • Vapor Diffusion: This is often the most successful method.[7] Dissolve the compound in a "good" solvent and place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow, ordered crystal growth.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent.[4] Crystallization occurs at the interface as the solvents slowly mix.

Comparative Analysis: X-ray Crystallography vs. Orthogonal Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not performed in a vacuum. Other analytical techniques are essential for characterization and provide complementary information. The key difference is that X-ray crystallography determines the atomic and molecular structure of a crystal, whereas techniques like NMR are used to determine the type and number of atoms in a molecule.[8][9]

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Unambiguous, high-resolution structural data.[9] Not limited by molecular size or weight.[9]Requires a high-quality single crystal, which can be difficult to obtain.[2][9] Provides a static picture of the molecule.[9]
NMR Spectroscopy Connectivity (¹H, ¹³C), through-space proximity (NOESY), solution-state conformation.Provides data on the molecule in solution, which is closer to physiological conditions.[10] Excellent for dynamic processes.[9][10]Structure is inferred, not directly observed. Can be ambiguous for complex stereochemistry. Less precise for bond lengths/angles.[11]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS).High sensitivity, requires very little sample.Provides no direct structural or stereochemical information.
Computational Chemistry (e.g., DFT) Predicted low-energy conformations, electronic properties.Can explore conformations that may not be observed experimentally.The model is a prediction, not an experimental result. Accuracy depends heavily on the level of theory and basis set used.
Case Study: Hypothetical Data for a Methyl 5-aminofuran-2-carboxylate Analog

Let's consider a hypothetical chiral analog, "Furan-A".

Table 1: Crystallographic Data for Furan-A

Parameter Value
Formula C₁₅H₁₈N₂O₄
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 7.12, 12.34, 18.56
α, β, γ (°) 90, 90, 90
R-factor (R1) 0.035

| Flack Parameter | 0.02(4) |

  • Interpretation: The space group P2₁2₁2₁ is chiral, confirming the molecule crystallized as a single enantiomer. The low R-factor indicates a good fit between the model and the experimental data. The Flack parameter near zero provides a high-confidence assignment of the absolute stereochemistry. This level of certainty is unattainable with NMR alone.

Table 2: Comparison of Structural Insights

Question X-ray Crystallography Answer NMR Spectroscopy Answer
What is the connectivity? Yes, confirms the covalent structure. Yes, primary method for this.
What is the relative stereochemistry? Yes, unambiguously shown. Often possible with NOESY/coupling constants, but can be ambiguous.
What is the absolute stereochemistry? Yes, definitively from the Flack parameter. No, cannot be determined without a chiral auxiliary or derivatizing agent.
What is the preferred conformation? Yes, in the solid state. Yes, the average conformation in solution. May differ from the solid state.

| What are the precise bond lengths? | Yes, with high precision (e.g., C=O is 1.21 Å). | No, this information is not directly available. |

Troubleshooting Common Crystallization Issues

Even with a robust workflow, challenges are common. Expertise is often demonstrated in how one overcomes these hurdles.

Problem Potential Cause(s) Recommended Solutions
No Crystals Form Solution is not saturated; starting material is impure; excessive vibration.Add more solute or slowly evaporate some solvent to increase concentration.[12] Re-purify the compound. Move the experiment to an undisturbed location.[12]
An Oil Forms ("Oiling Out") Compound is coming out of solution too quickly or above its melting point; impurity present.Return to heat, add slightly more of the "good" solvent to slow down the process.[13] Try a different solvent system entirely.
Only Microcrystals or Powder Forms Too many nucleation sites; solution is supersaturated; cooling is too rapid.Filter the hot solution through a syringe filter to remove dust.[3] Reduce the concentration or cool the solution more slowly.[6][13]
Crystals are Twinned or Cracked Rapid growth; thermal shock; volatile solvent loss from the lattice.Slow down the crystallization process (e.g., move to a cooler, more stable environment). Handle crystals gently and avoid letting them dry out.[6]
Protocol 2: Seeding

If you successfully obtain even one tiny crystal but cannot reproduce it, use it as a seed.[13]

  • Prepare a nearly saturated solution of your compound as you did previously.

  • Carefully crush the single seed crystal into microcrystals.

  • Using a spatula or needle, transfer a few of these tiny fragments into the new solution.

  • The seed fragments will provide a perfect template for further growth, often yielding larger, higher-quality crystals.

Data Reporting and Integrity

The final step is reporting your findings. The International Union of Crystallography (IUCr) sets the standards for publication.[14][15] A complete submission to a database like the Cambridge Crystallographic Data Centre (CCDC) or for publication in journals like IUCrData requires a Crystallographic Information File (CIF).[16][17] This file contains all relevant information about the experiment, from unit cell parameters to atomic coordinates and refinement statistics.[16][18] Always use validation services like checkCIF to ensure the data is robust and error-free before submission.[16][17]

References

  • IUCrData - International Union of Crystallography. Notes for authors. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • International Union of Crystallography. Crystallographic Information Framework. [Link]

  • Chem-Station. Comparison of NMR and X-ray crystallography. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Pediaa.Com. Difference Between NMR and X-Ray Crystallography. [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Troubleshooting Crystallization. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Chemical Society Reviews. Advanced crystallisation methods for small organic molecules. [Link]

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]

  • ThoughtCo. Troubleshooting Problems in Crystal Growing. [Link]

  • IUCrData - International Union of Crystallography. Submission instructions (Data Reports). [Link]

  • International Union of Crystallography. Publication standards for crystal structures. [Link]

  • Acta Crystallographica Section E. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • International Union of Crystallography. Homepage. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • University of Florida, Center for Xray Crystallography. Crystal Growing Tips. [Link]

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A Comparative Guide to HPLC Purity Analysis of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the robust and reliable purity assessment of novel chemical entities is paramount. Methyl 5-aminofuran-2-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, demands rigorous analytical scrutiny to ensure its quality and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, grounded in scientific principles and practical expertise. We will explore the rationale behind chromatographic choices, present detailed experimental protocols, and establish a framework for a self-validating analytical system in line with global regulatory standards.

The Analytical Challenge: Understanding Methyl 5-aminofuran-2-carboxylate and Its Potential Impurities

Methyl 5-aminofuran-2-carboxylate (MFAC) is a heterocyclic compound featuring a furan ring substituted with both an amine and a methyl ester group. This unique combination of functional groups dictates its chromatographic behavior and potential impurity profile. The primary analytical objective is to develop a stability-indicating HPLC method capable of separating MFAC from its process-related impurities and degradation products.

Common Synthetic Pathways and Likely Impurities:

A thorough understanding of the synthetic route is critical for predicting potential impurities. A common approach to synthesizing aminofuran carboxylates involves the reaction of α-cyanoketones with glyoxylate esters. Another potential pathway starts from 5-(hydroxymethyl)furfural. Based on these and other synthetic strategies, likely impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomeric forms where the functional groups are at different positions on the furan ring.

  • Hydrolysis Product: 5-aminofuran-2-carboxylic acid, resulting from the hydrolysis of the methyl ester.

  • Polymerization Products: Furan derivatives are susceptible to polymerization, especially under acidic conditions[1].

  • Oxidation Products: The amine group and the furan ring can be susceptible to oxidation.

Comparative HPLC Methodologies

The selection of an appropriate HPLC method is a multi-faceted decision involving the stationary phase, mobile phase, and detection parameters. Here, we compare two robust Reversed-Phase HPLC (RP-HPLC) methods with differing selectivities.

Method A: The Versatile C18 Column Approach

The C18 (octadecyl silane) stationary phase is the workhorse of RP-HPLC due to its broad applicability for non-polar to moderately polar compounds. It provides excellent retention for molecules with alkyl or aryl substituents, making it a suitable starting point for aminofuran analysis.

Method B: Alternative Selectivity with a Phenyl-Hexyl Column

A Phenyl-Hexyl stationary phase offers a different separation mechanism. The phenyl groups can engage in π-π interactions with the aromatic furan ring of MFAC and its impurities, providing a unique selectivity that can be advantageous for separating structurally similar compounds.

Data Summary: A Head-to-Head Comparison
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Comparison
Stationary Phase C18 (Octadecyl Silane), 5 µm, 100 ÅPhenyl-Hexyl, 5 µm, 100 ÅTo evaluate the impact of different retention mechanisms (hydrophobic vs. π-π interactions) on selectivity.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid provides good peak shape for amines by protonating them and minimizing tailing.
Mobile Phase B AcetonitrileAcetonitrileA common and effective organic modifier in RP-HPLC.
Gradient 10-90% B over 20 min15-85% B over 20 minA gradient is necessary to elute a range of impurities with varying polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °C35 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nmDual wavelength detection provides broader impurity detection capabilities.
Injection Volume 10 µL10 µLA standard injection volume.

Experimental Protocols

Adherence to a detailed and well-documented protocol is the cornerstone of reproducible and reliable analytical results.

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Methyl 5-aminofuran-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of acetonitrile and water (diluent) and dilute to volume.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Methyl 5-aminofuran-2-carboxylate sample into a 25 mL volumetric flask. Dissolve in the diluent and dilute to volume.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

HPLC System and Conditions

The HPLC analysis should be performed using a system equipped with a gradient pump, an autosampler, a column thermostat, and a UV detector. The specific conditions for each method are detailed in the table above.

Method Validation: A Self-Validating System based on ICH Guidelines

To ensure the trustworthiness of the analytical data, the chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5] This process demonstrates that the method is suitable for its intended purpose.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Analysis Dev Select Column & Mobile Phase Opt Optimize Gradient, Flow Rate, Temp. Dev->Opt Initial Screening Spec Specificity (Forced Degradation) Opt->Spec Optimized Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob SST System Suitability Testing Rob->SST Validated Method Analysis Sample Analysis SST->Analysis

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating." This is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally generate degradation products.[6][7][8][9]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The chromatograms from these stressed samples should demonstrate that the peaks for the degradation products are well-resolved from the main peak of Methyl 5-aminofuran-2-carboxylate.

Alternative and Complementary Analytical Techniques

While RP-HPLC is the primary technique for purity analysis, other methods can provide valuable complementary information.

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to traditional HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the structural elucidation of unknown impurities and degradation products.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl based HPLC methods presented in this guide are capable of providing reliable purity data for Methyl 5-aminofuran-2-carboxylate. The choice between them will depend on the specific impurity profile of the sample. It is recommended to screen both column chemistries during method development to determine which provides the optimal separation.

Ultimately, a robust, validated, and stability-indicating HPLC method is not just a regulatory requirement but a fundamental component of ensuring the quality, safety, and efficacy of pharmaceutical products. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this critical analytical objective.

References

  • Jehangir, M. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology.
  • Alsante, K. M., et al. (2011). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology.
  • Rao, B. M., & Murthy, K. V. R. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Siddiqui, A. A., et al. (2013). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research.
  • Al-Sbahein, A., et al. (2022).
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

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A Comparative Analysis of Methyl 5-Aminofuran-2-carboxylate and Ethyl 5-Aminofuran-2-carboxylate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the furan scaffold remains a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and presence in numerous bioactive molecules. Among the functionalized furans, 5-aminofuran-2-carboxylates serve as pivotal building blocks, offering two distinct points for chemical elaboration: a nucleophilic amino group and an electrophilic ester. The choice between the methyl and ethyl ester variants of this scaffold, while seemingly minor, can have significant implications for reaction outcomes, purification strategies, and overall synthetic efficiency.

This guide provides an in-depth comparison of the reactivity of methyl 5-aminofuran-2-carboxylate and ethyl 5-aminofuran-2-carboxylate. While direct, head-to-head kinetic studies on these specific molecules are not extensively documented in peer-reviewed literature, this analysis synthesizes fundamental principles of organic chemistry with data from analogous systems to provide a robust framework for researchers to make informed decisions in their synthetic endeavors. We will delve into the nuanced differences in steric and electronic profiles of the methyl and ethyl esters and how these properties influence their behavior in key synthetic transformations, particularly N-acylation.

Comparative Reactivity: A Tale of Two Esters

The primary loci of reactivity in both methyl and ethyl 5-aminofuran-2-carboxylate are the amino group at the 5-position and the carboxylate at the 2-position. The nucleophilicity of the amino group is modulated by the electronic nature of the furan ring and the ester substituent, while the susceptibility of the ester to nucleophilic attack is governed by both electronic and steric factors.

Electronic Effects

Both the methyl and ethyl ester groups are electron-withdrawing by induction, which slightly deactivates the furan ring towards electrophilic attack and reduces the basicity (and nucleophilicity) of the amino group compared to a simple aminofuran. The inductive effect of an ethyl group is slightly greater than that of a methyl group, which could, in theory, make the amino group of the ethyl ester marginally less nucleophilic. However, this difference is generally considered to be minimal and is often overshadowed by steric considerations.

Steric Hindrance: The Decisive Factor

The most significant difference between the methyl and ethyl esters lies in their steric profiles. The ethyl group is bulkier than the methyl group. This steric hindrance manifests in two key ways:

  • Reactions at the Ester Carbonyl: The larger ethyl group provides more steric shielding to the carbonyl carbon of the ester. Consequently, nucleophilic acyl substitution reactions, such as hydrolysis or amidation at the ester position, are expected to be slower for the ethyl ester compared to the methyl ester.

  • Reactions at the Amino Group: While the ester is at the 2-position and the amino group is at the 5-position, the overall molecular size and conformation can influence the accessibility of the amino group to bulky reagents. However, for most common reactions like acylation, the difference in steric hindrance at the distant amino group is likely to be negligible.

Therefore, the primary reactivity difference is anticipated in reactions involving the ester functionality. For transformations where the amino group is the reactive center, such as N-acylation, the rates are expected to be very similar, with any minor differences likely attributable to solubility or crystal packing effects rather than inherent electronic disparities.

Data Summary: Inferred Reactivity

The following table summarizes the expected relative reactivity based on established principles of organic chemistry.

Reaction TypeReagentExpected Relative ReactivityRationale
N-Acylation Acyl Halides, AnhydridesMethyl ≈ EthylThe primary reaction site (amino group) is distant from the ester, minimizing the impact of the alkyl group's steric bulk.
Ester Hydrolysis (Acid or Base Catalyzed) H₃O⁺ or OH⁻Methyl > EthylThe smaller methyl group presents less steric hindrance to the incoming nucleophile (water or hydroxide) at the carbonyl carbon.
Ester Amidation AminesMethyl > EthylSimilar to hydrolysis, the approach of the amine nucleophile to the ester carbonyl is less hindered in the methyl ester.
Reduction of Ester LiAlH₄, DIBAL-HMethyl > EthylThe delivery of a hydride to the sterically less encumbered carbonyl of the methyl ester is expected to be faster.

Experimental Protocol: Comparative N-Acetylation

To provide a practical context for the subtle differences between these two reagents, the following protocol outlines a representative N-acetylation reaction. This procedure is designed to be a self-validating system, where running the two reactions in parallel under identical conditions would reveal any practical differences in reactivity, yield, or product purification.

Objective:

To compare the yield and purity of the N-acetylated products derived from methyl 5-aminofuran-2-carboxylate and ethyl 5-aminofuran-2-carboxylate.

Materials:
  • Methyl 5-aminofuran-2-carboxylate

  • Ethyl 5-aminofuran-2-carboxylate

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:
  • Reaction Setup: In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve methyl 5-aminofuran-2-carboxylate (1.0 eq) in anhydrous DCM (10 mL/mmol). In the second flask, dissolve ethyl 5-aminofuran-2-carboxylate (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Addition of Base: To each flask, add anhydrous pyridine (1.2 eq). Stir the solutions at room temperature for 5 minutes.

  • Acylation: Cool both flasks to 0 °C in an ice bath. To each flask, add acetic anhydride (1.1 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes).

  • Workup: Upon completion, dilute each reaction mixture with DCM (20 mL). Transfer the contents of each flask to a separate separatory funnel.

  • Wash each organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 x 20 mL)

    • Water (1 x 20 mL)

    • Brine (1 x 20 mL)

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude products.

  • Purification and Analysis: Purify the crude products by recrystallization or flash column chromatography if necessary. Determine the yield and characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Acetic anhydride is readily hydrolyzed by water, so anhydrous solvents and reagents are crucial for optimal yield.

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst.

  • 0 °C Addition: The reaction is exothermic. Adding the acetic anhydride at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Workup: The NaHCO₃ wash is essential to remove any unreacted acetic anhydride and the acetic acid byproduct.

Visualizing the Workflow and Mechanism

N_Acetylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation cluster_workup Workup & Purification start Dissolve Aminofuran Ester in Anhydrous DCM add_py Add Anhydrous Pyridine start->add_py cool Cool to 0 °C add_py->cool add_ac2o Add Acetic Anhydride Dropwise cool->add_ac2o warm_stir Warm to RT and Stir (Monitor by TLC) add_ac2o->warm_stir dilute Dilute with DCM warm_stir->dilute wash Aqueous Washes (NaHCO₃, H₂O, Brine) dilute->wash dry Dry (MgSO₄) and Concentrate wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify end Characterization (NMR, MS, Yield) purify->end Final Product

Caption: General laboratory workflow for the N-acetylation of aminofuran carboxylates.

N_Acetylation_Mechanism amine R-NH₂ (Aminofuran Ester) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack anhydride (CH₃CO)₂O (Acetic Anhydride) anhydride->intermediate product R-NHCOCH₃ (N-Acetylated Product) intermediate->product Collapse of Intermediate byproduct CH₃COOH (Acetic Acid) intermediate->byproduct Loss of Acetate

Caption: Simplified mechanism of N-acetylation of an amine with acetic anhydride.

Conclusion

The choice between methyl 5-aminofuran-2-carboxylate and ethyl 5-aminofuran-2-carboxylate should be guided by the specific synthetic strategy. For reactions targeting the amino group, such as N-acylation or N-alkylation, both substrates are expected to exhibit similar reactivity, and the choice may come down to commercial availability, price, or the physical properties of the downstream products. However, for transformations involving the ester functionality, the methyl ester is predicted to be the more reactive substrate due to lower steric hindrance. This makes it the preferred choice for reactions like hydrolysis or amidation where a faster reaction rate at the ester is desired. Conversely, the ethyl ester offers slightly greater stability towards nucleophilic attack at the ester, which could be advantageous in multi-step syntheses where the ester needs to be preserved while other functional groups are manipulated. Ultimately, empirical validation through parallel synthesis, as outlined in the provided protocol, is the most rigorous approach to selecting the optimal starting material for a specific application.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. Nucleophilic Acyl Substitution. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • Saskatchewan Open Educational Resources (Saskoer). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. [Link]

Furan vs. Thiophene: A Comparative Guide to Biological Activity in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacological profile. Among the most utilized five-membered aromatic heterocycles, furan and thiophene stand out as foundational building blocks.[1][2] Though structurally similar, the seemingly simple substitution of furan's oxygen with thiophene's sulfur atom imparts distinct physicochemical and electronic properties.[1] These subtle differences have significant consequences for biological activity, metabolic stability, and overall therapeutic potential.[3]

This guide provides an in-depth, objective comparison of furan and thiophene scaffolds, moving beyond a simple list of properties to explain the causal relationships between structure and function. Grounded in experimental data and authoritative sources, this analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make rational, evidence-based decisions in molecular design.

Part 1: The Fundamental Divide - Physicochemical Properties

The core differences between furan and thiophene originate from the intrinsic properties of their respective heteroatoms, oxygen and sulfur. Sulfur is larger, less electronegative, and possesses available 3d orbitals, which enhances the aromaticity of the thiophene ring compared to furan.[1] This fundamental distinction creates a cascade of effects on key physicochemical parameters crucial for drug action.[1]

The higher electronegativity of oxygen in furan renders it a better hydrogen bond acceptor, a feature that can be critical for specific receptor binding interactions.[1][4] Conversely, thiophene's greater aromatic stability often translates into more metabolically robust compounds.[3][4] The aromaticity order, a measure of stability, is generally accepted as Benzene > Thiophene > Pyrrole > Furan.[1][5]

Table 1: Comparative Physicochemical Properties of Furan and Thiophene

PropertyFuranThiopheneSignificance in Drug Design
Heteroatom OxygenSulfurInfluences electronegativity, size, and bonding characteristics.[4]
Resonance Energy (kcal/mol) 16[1]29[1][6]Higher resonance energy indicates greater aromatic stability; thiophene's superior stability can lead to more robust compounds.[1]
Aromaticity Lower[4][5]Higher[4][5]Aromaticity impacts reactivity and the potential for π-π stacking interactions with biological targets.[1]
Electronegativity of Heteroatom Higher[1]Lower[1]Furan's more electronegative oxygen can act as a hydrogen bond acceptor, which is crucial for some receptor interactions.[3][4]
Polarity More Polar[4]Less Polar[4]Polarity affects solubility, membrane permeability, and interactions with biological macromolecules.
Reactivity More reactive, less stable. Prone to Diels-Alder reactions.[1]Less reactive, more stable. Undergoes electrophilic substitution more readily than furan.[1]Reactivity influences synthetic accessibility and metabolic stability.

Part 2: Metabolic Fate and the Specter of Toxicity

A critical point of divergence between furan and thiophene scaffolds is their metabolic profile and associated potential for toxicity. Both rings are substrates for cytochrome P450 (CYP450) enzymes, but their biotransformation pathways yield distinct reactive metabolites.[1]

Furan Metabolism: The furan ring can undergo CYP450-mediated oxidation to form a highly reactive α,β-unsaturated dialdehyde, specifically cis-2-butene-1,4-dial.[1][7] This electrophilic intermediate can covalently bind to cellular nucleophiles such as glutathione (GSH) and lysine residues within proteins, potentially leading to cellular dysfunction and hepatotoxicity.[1][7]

Thiophene Metabolism: Thiophene-containing drugs are primarily metabolized via two main pathways: S-oxidation, forming a thiophene S-oxide, and epoxidation across a double bond.[1][8] Both pathways can generate electrophilic intermediates capable of reacting with cellular macromolecules, which has been linked to adverse effects like hepatotoxicity for certain thiophene-based drugs.[1]

While the presence of these rings constitutes a structural alert, it does not automatically condemn a compound as toxic.[1] Factors such as the drug's dose, the specific CYP450 isozymes involved, and the intrinsic reactivity of the metabolites all play a crucial role.[1] Strategic molecular modifications, such as the introduction of fluorine atoms, can be employed to block sites of metabolic oxidation and enhance the stability of both furan and thiophene analogs.[1]

G cluster_furan Furan Metabolism cluster_thiophene Thiophene Metabolism furan Furan Derivative cyp1 CYP450 Oxidation furan->cyp1 metabolite1 cis-2-butene-1,4-dial (Reactive Aldehyde) cyp1->metabolite1 adducts1 Covalent Adducts (Protein, GSH) metabolite1->adducts1 Reacts with Nucleophiles toxicity1 Potential Hepatotoxicity adducts1->toxicity1 thiophene Thiophene Derivative cyp2 CYP450 Metabolism thiophene->cyp2 soxidation S-Oxidation cyp2->soxidation epoxidation Epoxidation cyp2->epoxidation metabolite2 Reactive Intermediates (Thiophene S-oxide, Epoxide) soxidation->metabolite2 epoxidation->metabolite2 adducts2 Covalent Adducts (Macromolecules) metabolite2->adducts2 Reacts with Nucleophiles toxicity2 Potential Adverse Effects adducts2->toxicity2

Caption: Metabolic activation pathways of furan and thiophene derivatives.

Part 3: A Head-to-Head Comparison of Biological Activities

The choice between a furan and a thiophene scaffold can significantly impact the potency and selectivity of a drug candidate.[1] While broad generalizations should be approached with caution, comparative studies across different therapeutic areas reveal certain trends.

Anticancer Activity: Both furan and thiophene derivatives have been extensively investigated as anticancer agents.[1][4] In a comparative study of pyrazolyl hybrid chalcones, both analogs displayed cytotoxic effects. However, the thiophene-containing compound emerged as a particularly potent agent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin.[1] Conversely, other studies have shown furan-containing compounds to have slightly better activity against certain cancer cell lines.[4] This highlights that the superiority of one scaffold over the other is highly dependent on the overall molecular context.[4]

Antimicrobial Activity: In the realm of antimicrobial agents, both heterocycles have shown significant promise.[1] Thiophene derivatives have demonstrated potent activity as antibiotics and antihistamines.[9] Furan, on the other hand, is a key component in drugs like Nitrofurantoin, an antibiotic used for urinary tract infections. In this case, the furan ring is central to the drug's electron-transfer mechanism and antimicrobial action.[1][10]

Table 2: Example of Comparative Biological Activity (Antiproliferative) [11][12]

Compound PairHeterocyclic RingLD50 (µg/mL) against A431 Cells
1 Furan190
Thiophene93
2 Furan170
Thiophene91
3 Furan138
Thiophene85
5 Furan139
Thiophene55
6 Furan82
Thiophene50

Data sourced from a comparative study on furan and thiophene amide derivatives. In this specific series, the thiophene analogs consistently demonstrated greater antiproliferative activity (lower LD50 values) against the A431 human skin squamous cell carcinoma line.

Part 4: Experimental Protocols for Biological Evaluation

To objectively compare the biological activity of furan and thiophene derivatives, standardized and validated experimental protocols are essential. The following section details methodologies for assessing cytotoxicity and metabolic stability, which are critical for early-stage drug discovery.

Experimental Protocol 1: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[4][7] It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.[4]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[7][13]

  • Dimethyl sulfoxide (DMSO)[4]

  • 96-well plates[4]

  • Cancer cell lines of interest (e.g., A549, HepG2, MCF-7)[1][4][13]

  • Complete cell culture medium[4]

  • Test compounds (furan and thiophene analogs)

  • Microplate reader[4]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[4][13]

  • Compound Treatment: Prepare serial dilutions of the furan and thiophene analogs in the culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.[7]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C to allow for formazan crystal formation.[7][13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Experimental Protocol 2: Metabolic Stability Assay

This assay is crucial for predicting a drug's half-life and clearance in the body. It typically involves incubating the test compound with liver microsomes, which are rich in CYP450 enzymes.

G start Start: Prepare Compound Stock Solution step1 Incubate Compound with Liver Microsomes & NADPH start->step1 step2 Quench Reaction at Various Time Points step1->step2 step3 Analyze Remaining Parent Compound (LC-MS/MS) step2->step3 step4 Plot ln(% Remaining) vs. Time step3->step4 step5 Calculate Half-Life (t½) & Intrinsic Clearance (CLint) step4->step5 end End: Metabolic Stability Profile step5->end

Caption: General workflow for an in vitro metabolic stability assay.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the test compound (furan or thiophene derivative) and an NADPH-regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can then be determined.[3]

Conclusion: A Nuanced Choice for Rational Drug Design

The decision to employ a furan or thiophene scaffold is not a matter of universal superiority but a nuanced choice contingent on the specific therapeutic target and desired pharmacological profile.[4] Thiophene's greater aromaticity and stability often yield more metabolically robust compounds, a desirable trait for improving in vivo half-life.[3] In contrast, the electronegative oxygen of furan can provide crucial hydrogen bonding interactions, potentially enhancing binding affinity and selectivity for a given target.[3]

However, the potential for metabolic activation into reactive intermediates is a critical safety consideration for both heterocycles that must be rigorously evaluated and mitigated during the lead optimization phase.[3] By understanding the fundamental physicochemical differences, metabolic liabilities, and comparative biological activities presented in this guide, medicinal chemists can make more informed, data-driven decisions, ultimately accelerating the design and development of safer and more effective therapeutics.

References

  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

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  • PubMed. (2024). Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds. Available at: [Link]

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A Comparative Analysis of Aminofuran and Aminobenzofuran Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, aminofuran and aminobenzofuran derivatives have emerged as scaffolds of significant interest due to their wide spectrum of biological activities.[1] This guide provides a comprehensive comparative analysis of these two heterocyclic classes, designed for researchers, scientists, and drug development professionals. We will delve into their structural nuances, comparative synthesis strategies, and a detailed examination of their biological activities, supported by experimental data. The objective is to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential and to provide robust, replicable experimental protocols for their synthesis and evaluation.

Introduction: The Significance of Furan-Based Scaffolds

Furan and benzofuran rings are core components of numerous natural products and synthetic compounds with pronounced pharmacological properties.[2][3] The introduction of an amino group (-NH2) or its substituted analogues onto these scaffolds dramatically influences their electronic properties, hydrogen bonding capabilities, and overall molecular conformation. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.

Aminofuran derivatives, with their simple five-membered heterocyclic ring, offer a high degree of flexibility and a wide range of possible substitution patterns.[4] In contrast, aminobenzofuran derivatives incorporate a fused benzene ring, resulting in a more rigid, planar, and lipophilic structure.[5] This fundamental structural difference is the primary driver of the distinct biological and physicochemical properties observed between the two classes. This guide will explore these differences in the context of anticancer, antimicrobial, and neuroprotective activities.

Structural and Physicochemical Comparison

The key distinction between aminofurans and aminobenzofurans lies in the annulation of a benzene ring to the furan core in the latter. This seemingly simple addition has profound implications for the molecule's properties.

PropertyAminofuran ScaffoldAminobenzofuran ScaffoldRationale and Implications
Aromaticity Modest aromatic character.[6]Increased aromaticity and electron delocalization due to the fused benzene ring.The higher aromaticity of the benzofuran system contributes to greater chemical stability. The furan ring in aminofurans is more susceptible to ring-opening reactions under acidic conditions.[7]
Lipophilicity (LogP) Generally lower.Generally higher.The fused benzene ring significantly increases the lipophilicity, which can enhance membrane permeability but may also lead to issues with aqueous solubility.
Planarity & Rigidity More flexible due to the single ring system.More rigid and planar.Increased rigidity can lead to more specific and higher-affinity interactions with target proteins by reducing the entropic penalty of binding.
Reactivity The furan ring is highly reactive towards electrophiles, with substitution typically occurring at the C5 position if C2 is substituted.[8]The fused benzene ring influences the reactivity of the furan moiety, and electrophilic substitution can occur on either ring depending on the reaction conditions and existing substituents.The differing reactivity profiles necessitate distinct synthetic strategies and considerations for metabolic stability.

The structural differences between the aminofuran and aminobenzofuran scaffolds are visualized below.

G cluster_0 Aminofuran Scaffold cluster_1 Aminobenzofuran Scaffold Aminofuran a_label Key Features: - Flexible - Less Lipophilic - Reactive Furan Ring Aminobenzofuran b_label Key Features: - Rigid & Planar - More Lipophilic - Stable Fused Ring G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Select Starting Materials (e.g., Phenols, Ketones) synth Chemical Synthesis (e.g., Multicomponent Reaction, Cyclization) start->synth purify Purification (e.g., Chromatography, Recrystallization) synth->purify char Structural Characterization (NMR, MS, IR) purify->char in_vitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) char->in_vitro Submit for Screening sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->synth Feedback for New Analogs lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

Caption: General workflow for the synthesis and biological evaluation of novel heterocyclic compounds.

Comparative Biological Activities

Anticancer Activity

Both aminofuran and aminobenzofuran derivatives have demonstrated significant potential as anticancer agents, though often through different mechanisms of action. [1][9] Aminofurans: Many aminofuran derivatives exhibit potent antiproliferative activity against a variety of cancer cell lines. [1]Their mechanisms can be multifaceted, often involving the inhibition of critical cellular processes. [1]For instance, certain derivatives have been shown to induce apoptosis and cause cell cycle arrest. [10] Aminobenzofurans: The rigid, planar structure of aminobenzofurans makes them well-suited for intercalating with DNA and inhibiting key enzymes like kinases. [11]Notably, aminobenzofuran-containing analogues of the natural product proximicin have shown higher antiproliferative activity against glioblastoma cells than the standard chemotherapeutic agent temozolomide. [11]Furthermore, 2-aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance (MDR) in cancer. [1][12]By blocking P-gp, these compounds can resensitize resistant cancer cells to conventional chemotherapy. [12][13] Comparative Anticancer Data:

Compound ClassCancer Cell LineActivity (IC50)Mechanism of ActionReference
Aminobenzofuran analog 23(16) U-87 MG (Glioblastoma)6.54 µg/mLAntiproliferative[11]
Temozolomide (Control)U-87 MG (Glioblastoma)29.19 µg/mLAntiproliferative[11]
2-Aminobenzofuran derivative 43 -3.6-fold stronger than VerapamilP-gp Inhibition[12]
Furan derivative 7 MCF-7 (Breast Cancer)2.96 µMApoptosis Induction, G2/M Arrest[10]
Antimicrobial Activity

The structural features of these scaffolds also lend themselves to the development of novel antimicrobial agents. [14] Aminofurans: Certain 2-aminofuran derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. [1]The specific substitutions on the furan core are crucial for determining the antibacterial spectrum and potency. [1] Aminobenzofurans: The benzofuran scaffold is present in several natural and synthetic compounds with antimicrobial properties. [3][15]For example, usnic acid, a dibenzofuran derivative (structurally related to benzofurans), is effective against various Gram-positive bacteria, including multi-drug resistant Staphylococcus aureus (MRSA). [11]Synthetic aminobenzofuran derivatives have been developed that show broad-spectrum antibacterial and antifungal activity. [3]SAR studies have indicated that substitutions at the C-3 and C-6 positions can greatly impact antibacterial activity. [3]

Activity in Central Nervous System (CNS) Disorders

The neuroprotective potential of these compounds is an emerging area of research.

Aminobenzofurans: In the context of Alzheimer's disease, 3-aminobenzofuran derivatives have been investigated as multifunctional agents. [16]They have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. [16]Certain derivatives also inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. [16] Comparative Anti-Alzheimer's Activity Data:

CompoundTargetActivity (IC50)Reference
3-Aminobenzofuran derivative 5a Acetylcholinesterase (AChE)0.81 µM[16]
3-Aminobenzofuran derivative 5f Acetylcholinesterase (AChE)0.64 µM[16]
3-Aminobenzofuran derivative 5f Butyrylcholinesterase (BuChE)0.55 µM[16]
Donepezil (Reference Drug)--[16]

Structure-Activity Relationship (SAR) Analysis

The causality behind the observed biological activities can be understood through SAR studies.

  • For Anticancer Aminobenzofurans: In P-gp inhibitors, SAR studies have shown that specific substitutions on the benzofuran core are critical for potent activity. [12]For proximicin analogues, replacing a furan ring with a benzofuran moiety led to improved antiproliferative activity, suggesting the increased lipophilicity and rigidity of the benzofuran scaffold are beneficial for this target. [11]* For Anti-Alzheimer's Aminobenzofurans: The potency of 3-aminobenzofuran derivatives against cholinesterases is highly dependent on the substituents on the amino group. [16]Derivatives with electron-withdrawing groups (like fluoro or chloro) on a benzyl substituent generally show better inhibitory potency than those with electron-donating groups (like methyl or methoxy). [16]The position of the substituent also matters, with ortho-substituted analogs often being more favorable. [16]

Experimental Protocols

To ensure the trustworthiness and replicability of the findings discussed, this section provides representative experimental protocols.

General Procedure for the Synthesis of 2-Aminobenzofurans via [4+1] Cycloaddition

This protocol is adapted from a known efficient method for constructing the 2-aminobenzofuran scaffold. [1]

  • To a solution of an appropriate isocyanide (0.2 mmol) in a suitable solvent (e.g., dichloromethane), add the ortho-quinone methide (o-QM) precursor (0.22 mmol).

  • Add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃) (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-aminobenzofuran derivative.

  • Characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for evaluating AChE and BuChE inhibitors. [16]

  • Prepare stock solutions of the test compounds (e.g., in DMSO) and the reference inhibitor (e.g., Donepezil).

  • In a 96-well microplate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate in water.

  • Add 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add 50 µL of the buffer solution containing the test compound at various concentrations.

  • Initiate the reaction by adding 25 µL of AChE or BuChE enzyme solution (e.g., 0.22 U/mL).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Measure the absorbance of the colored product at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This comparative guide highlights the distinct yet complementary profiles of aminofuran and aminobenzofuran derivatives. The aminofuran scaffold offers synthetic accessibility and flexibility, making it a valuable starting point for broad screening campaigns. In contrast, the aminobenzofuran scaffold, with its inherent rigidity and increased lipophilicity, has proven particularly effective in developing potent, targeted agents against challenging targets like P-gp and those involved in neurodegenerative diseases.

The key takeaway for drug development professionals is that the choice between these scaffolds should be target-driven. The enhanced biological activity often seen with aminobenzofurans, such as in the case of proximicin analogues and P-gp inhibitors, underscores the therapeutic benefit of scaffold hopping from a simpler furan core to its benzo-fused counterpart. [11][12]Future research should focus on exploring novel substitutions on both scaffolds, expanding the investigation into other therapeutic areas, and conducting in-depth preclinical and clinical studies to translate these promising findings into viable therapeutic agents.

References

  • Madieh, N. S., Tanna, S., Alqurayn, N. A., Vaideanu, A., Schatzlein, A., & Brucoli, F. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry. [Link]

  • Hasanvand, F., Motahari, S., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

  • Hung, C. C., et al. (2017). Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. European Journal of Medicinal Chemistry. [Link]

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  • Furan. Wikipedia. [Link]

  • Preparation and Properties of Furan. slideshare.net. [Link]

  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Semanticscholar.org. [Link]

  • Benzofuran. Wikipedia. [Link]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Li, M., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

  • El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

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A Spectroscopic Guide to the Isomers of Methyl 5-aminofuran-2-carboxylate: Distinguishing Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise structural elucidation of bioactive small molecules is paramount. Furan derivatives, in particular, are prevalent scaffolds in a myriad of pharmaceutical agents due to their diverse biological activities. Among these, aminofuran carboxylates serve as critical building blocks. However, the seemingly subtle variation in the position of the amino substituent on the furan ring can dramatically alter a molecule's pharmacological profile, highlighting the necessity for robust analytical methods to differentiate between its positional isomers. This guide provides a comprehensive spectroscopic comparison of Methyl 5-aminofuran-2-carboxylate and its key isomers, Methyl 3-aminofuran-2-carboxylate and Methyl 4-aminofuran-2-carboxylate, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The differentiation of these isomers is a common challenge in synthetic chemistry. The electron-donating amino group and the electron-withdrawing methyl carboxylate group exert significant and opposing electronic effects on the furan ring. The interplay of these effects, which varies with the substituent positions, results in unique spectroscopic fingerprints for each isomer. This guide will delve into these differences, providing researchers with the necessary tools for unambiguous identification.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

The ¹H NMR spectra of the three isomers are expected to show distinct chemical shifts and coupling patterns for the furan ring protons. The amino protons will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The methyl ester protons will appear as a sharp singlet.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundFuran Ring Protons (δ, ppm)-NH₂ (δ, ppm)-OCH₃ (δ, ppm)Data Source
Methyl 5-aminofuran-2-carboxylate H-3: ~6.9-7.1 (d), H-4: ~5.5-5.7 (d)~4.0-5.0 (br s)~3.8Predicted
Methyl 3-aminofuran-2-carboxylate H-4: ~6.2-6.4 (d), H-5: ~7.1-7.3 (d)~4.0-5.0 (br s)~3.8Predicted
Methyl 4-aminofuran-2-carboxylate H-3: 6.8 (d), H-5: 7.24 (d)4.3 (s)3.75 (s)Experimental[1]

Causality behind Chemical Shifts:

  • Methyl 5-aminofuran-2-carboxylate: The amino group at C5 strongly shields the adjacent H-4 proton, causing a significant upfield shift. The H-3 proton is less affected and appears further downfield.

  • Methyl 3-aminofuran-2-carboxylate: The amino group at C3 shields the adjacent H-4 proton. The H-5 proton, being further from the electron-donating amino group and adjacent to the oxygen atom, is expected to be the most downfield of the furan protons in this isomer.

  • Methyl 4-aminofuran-2-carboxylate: The experimental data shows two distinct doublets for the furan protons. The relative positions of the amino and carboxylate groups lead to this specific pattern.[1]

The ¹³C NMR spectra provide further confirmation of the isomeric structures, with the chemical shifts of the furan ring carbons being particularly informative.

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)-OCH₃ (ppm)Data Source
Methyl 5-aminofuran-2-carboxylate ~140-145~118-122~95-100~155-160~158-162~51-53Predicted
Methyl 3-aminofuran-2-carboxylate ~140-145~130-135~100-105~140-145~160-165~51-53Predicted
Methyl 4-aminofuran-2-carboxylate 143.6114.5121.8140.2158.052.3Experimental[1]

Causality behind Chemical Shifts:

  • The carbon atom directly attached to the amino group (C5 in the 5-amino isomer, C3 in the 3-amino isomer, and C4 in the 4-amino isomer) will be significantly shielded (shifted upfield) due to the strong electron-donating effect of the nitrogen atom.

  • Conversely, the carbon atom of the ester group (C2) and the carbonyl carbon will be deshielded and appear at a lower field.

  • The interplay of these effects on the other furan carbons creates a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. All three isomers will exhibit characteristic absorptions for the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-O and C-N stretches.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupMethyl 5-aminofuran-2-carboxylate Methyl 3-aminofuran-2-carboxylate Methyl 4-aminofuran-2-carboxylate
N-H Stretch (amine)3400-3250 (two bands)3400-3250 (two bands)3400-3250 (two bands)
C=O Stretch (ester)~1710-1730~1710-1730~1710-1730
C-N Stretch (aromatic amine)~1335-1250~1335-1250~1335-1250
C-O Stretch (ester)~1250-1020~1250-1020~1250-1020

While the general positions of these bands will be similar for all isomers, subtle shifts in the C=O and C-N stretching frequencies may be observable due to the different electronic environments of these groups in each isomer.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers have the same molecular formula (C₆H₇NO₃) and therefore the same nominal molecular weight of 141 g/mol .[4][5][6] The differentiation of the isomers by MS will rely on subtle differences in their fragmentation patterns under electron ionization (EI).

Expected Fragmentation Pattern:

The primary fragmentation pathways for these aromatic esters are expected to involve:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 110.

  • Loss of the entire methoxycarbonyl group (-COOCH₃): This would lead to a fragment ion at m/z 82.

  • Cleavage of the furan ring: This can lead to a variety of smaller fragment ions.

The relative abundance of these fragment ions may differ between the isomers due to the influence of the amino group on the stability of the resulting radical cations. For example, the position of the amino group will affect the stability of the fragment ion formed after the loss of the methoxy group, potentially leading to a more or less abundant peak at m/z 110 for each isomer.[7][8]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Caption: Workflow for ATR-FTIR Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS Analysis.

Conclusion

The unambiguous identification of positional isomers of Methyl 5-aminofuran-2-carboxylate is critical for advancing drug discovery and development programs that utilize this versatile scaffold. As demonstrated, a multi-technique spectroscopic approach provides a robust and reliable means of differentiation. ¹H and ¹³C NMR spectroscopy offer the most definitive data through the analysis of chemical shifts and coupling constants, which are highly sensitive to the electronic effects of the amino and carboxylate substituents. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, while mass spectrometry provides molecular weight information and potentially distinguishing fragmentation patterns. By employing the standardized protocols outlined in this guide, researchers can confidently characterize these important building blocks and ensure the integrity of their synthetic endeavors.

References

  • Columbia University. IR Spectroscopy Tutorial: Amines. [Link]

  • PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

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  • Stenutz, R. NMR chemical shift prediction of furanes. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF. [Link]

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  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Vienna. NMR spectroscopy. [Link]

  • Google Patents. US20230339876A1 - Process for preparing aminofuranes.
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  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-aminobenzofuran-2-carboxylate: A Versatile Building Block for Pharmaceutical and Specialty Chemical Synthesis. [Link]

  • Organic Letters. Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. [Link]

  • Google Patents. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
  • The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. [Link]

  • UCHEM. Manufacture High Purity Methyl 3-aminofuran-2-carboxylate cas 956034-04-1. [Link]

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A Senior Application Scientist's Guide to Validating Products from Methyl 5-aminofuran-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-aminofuran-2-carboxylate is a versatile bifunctional building block, offering synthetic chemists avenues to a diverse range of heterocyclic structures. The presence of a nucleophilic amino group and an electron-withdrawing methyl ester on the furan ring dictates its reactivity, allowing for targeted modifications. However, the confirmation of product structures resulting from its reactions requires a systematic and multi-faceted analytical approach. This guide provides an in-depth comparison of key validation techniques, explaining the causality behind experimental choices and presenting data to aid in the unambiguous structural elucidation of novel derivatives.

The Reactive Nature of Methyl 5-aminofuran-2-carboxylate: A Double-Edged Sword

The core challenge in working with Methyl 5-aminofuran-2-carboxylate lies in controlling the regioselectivity of its reactions. The amino group at the 5-position activates the furan ring towards electrophilic attack, while also serving as a potent nucleophile for reactions like acylation and alkylation. The methyl ester at the 2-position, being an electron-withdrawing group, influences the overall electron density of the ring. This interplay of functional groups necessitates a robust validation strategy to confirm the desired isomeric products.

Strategic Validation Workflow

A comprehensive approach to structural validation involves a synergistic combination of spectroscopic and spectrometric techniques. The following workflow is recommended for a thorough analysis of products derived from Methyl 5-aminofuran-2-carboxylate.

Validation Workflow Start Reaction Product Mixture Purification Purification (e.g., Column Chromatography, Recrystallization) Start->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR FTIR Spectroscopy Purification->IR XRay Single Crystal X-ray Diffraction (for crystalline solids) Purification->XRay If applicable Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation XRay->Structure_Confirmation

Caption: A typical workflow for the validation of new chemical entities.

I. N-Functionalization Reactions: Acylation and Alkylation

The amino group of Methyl 5-aminofuran-2-carboxylate is readily acylated and alkylated, leading to a variety of N-substituted derivatives. Validating that the reaction has occurred at the nitrogen atom rather than on the furan ring is the primary objective.

A. N-Acylation: Formation of Amides

Reaction with acylating agents such as acid chlorides or anhydrides is expected to yield the corresponding N-acyl derivative.

Expected Product: Methyl 5-(acetylamino)furan-2-carboxylate

Comparative Spectroscopic Data:

TechniqueStarting Material (Methyl 5-aminofuran-2-carboxylate)Expected Product (N-acetyl derivative)Rationale for Change
¹H NMR Broad singlet for -NH₂ protonsSinglet for -NH proton (downfield shift), new singlet for acetyl -CH₃Acylation removes one proton from the amino group and introduces a new methyl group. The amide proton is less shielded.
Furan ring protons (two doublets)Downfield shift of furan protonsThe acetyl group is more electron-withdrawing than the amino group, deshielding the ring protons.
¹³C NMR Furan carbons attached to -NH₂ (upfield)Downfield shift of C5, new carbonyl carbon (~169 ppm), new methyl carbon (~24 ppm)The change in the electronic nature of the substituent at C5 and the introduction of the acetyl group.
IR N-H stretching bands (~3300-3500 cm⁻¹)Amide N-H stretch (~3300 cm⁻¹), strong amide C=O stretch (~1680 cm⁻¹)Disappearance of the primary amine stretches and appearance of characteristic amide bands.
Mass Spec Molecular ion peak corresponding to C₆H₇NO₃Molecular ion peak corresponding to C₈H₉NO₄ (increase of 42.04 u)Addition of an acetyl group (C₂H₂O).
B. N-Alkylation: Formation of Secondary and Tertiary Amines

Reaction with alkyl halides will lead to N-alkylation. Controlling the degree of alkylation can be challenging, making spectroscopic analysis crucial for identifying the product mixture.

Expected Product (Mono-alkylation): Methyl 5-(ethylamino)furan-2-carboxylate

Comparative Spectroscopic Data:

TechniqueStarting Material (Methyl 5-aminofuran-2-carboxylate)Expected Product (N-ethyl derivative)Rationale for Change
¹H NMR Broad singlet for -NH₂ protonsBroad singlet for -NH proton, new quartet for -CH₂- and triplet for -CH₃ of the ethyl groupIntroduction of the ethyl group and loss of one amine proton.
¹³C NMR -New signals for the ethyl group carbonsDirect observation of the newly introduced alkyl chain.
Mass Spec Molecular ion peak corresponding to C₆H₇NO₃Molecular ion peak corresponding to C₈H₁₁NO₃ (increase of 28.05 u)Addition of an ethyl group (C₂H₄).

II. Cyclization Reactions: Building Fused Heterocyclic Systems

Methyl 5-aminofuran-2-carboxylate is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]furans, which are of interest in medicinal chemistry.

A. Paal-Knorr Pyrrole Synthesis with 1,4-Diketones

The reaction of a primary amine with a 1,4-dicarbonyl compound is a classic method for constructing a pyrrole ring, known as the Paal-Knorr synthesis.[1][2][3][4][5] The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration.[2]

Paal-Knorr Mechanism Reactants Methyl 5-aminofuran-2-carboxylate + 1,4-Diketone Hemiaminal Hemiaminal Formation Reactants->Hemiaminal Nucleophilic attack Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrrolo[2,3-d]furan Derivative Dehydration->Product

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Expected Product (with 2,5-hexanedione): A substituted pyrrolo[2,3-d]furan derivative.

Key Validation Points:

  • ¹H NMR: The disappearance of the -NH₂ protons and the appearance of new signals corresponding to the substituents on the newly formed pyrrole ring (e.g., two methyl singlets from 2,5-hexanedione). The furan protons will also experience a shift in their chemical environment.

  • ¹³C NMR: The appearance of new signals for the pyrrole ring carbons and the carbons of the substituents.

  • Mass Spectrometry: The molecular ion peak will correspond to the combined mass of the aminofuran and the diketone minus two molecules of water.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the protons and carbons of the new fused ring system and confirming the connectivity.[6][7][8] For instance, an HMBC experiment should show correlations between the protons on the substituents of the new pyrrole ring and the carbons of the pyrrole ring itself.

III. Alternative Cyclization Strategies

A. Reaction with β-Ketoesters

Condensation with β-ketoesters can also lead to the formation of fused heterocyclic systems, often yielding pyrrolones after cyclization and dehydration. The specific product will depend on the reaction conditions and the nature of the β-ketoester.

Key Validation Points:

  • ¹H and ¹³C NMR: Look for the incorporation of the β-ketoester backbone and the formation of a new ring. The appearance of a new carbonyl signal in the ¹³C NMR spectrum is a key indicator.

  • Mass Spectrometry: The molecular ion should reflect the condensation of the two reactants with the loss of water and/or methanol.

IV. Experimental Protocols

General Protocol for NMR Analysis[9]
  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. For low concentration samples, consider using sensitivity-enhanced techniques like DEPT or 2D experiments (HSQC, HMBC).[8]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY: To establish proton-proton coupling networks.[7]

    • HSQC: To identify direct one-bond proton-carbon correlations.[7][9]

    • HMBC: To establish long-range (2-3 bond) proton-carbon correlations, which are crucial for confirming the connectivity of the molecular skeleton.[6][7][8]

General Protocol for Mass Spectrometry Analysis[11]
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization method.

    • Electron Ionization (EI): Provides detailed fragmentation patterns that can aid in structural elucidation.

    • Electrospray Ionization (ESI): A softer ionization technique that is excellent for determining the molecular weight of the product.

  • Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern.

Conclusion: A Weight-of-Evidence Approach

The structural validation of products from Methyl 5-aminofuran-2-carboxylate reactions is not reliant on a single technique but rather on a weight-of-evidence approach. By combining the insights from one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can confidently and accurately determine the structures of novel compounds. For crystalline materials, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[10][11] This rigorous analytical workflow is essential for ensuring the scientific integrity of research and development in the fields of medicinal chemistry and materials science.

References

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • The Royal Society of Chemistry. (n.d.). 1. General methods. Retrieved from [Link]

  • Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Hinsberg, O. (1890). Ueber die Trennung der primären und secundären Amine. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965.
  • Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537-1544.
  • Benary, E. (1911). Ueber die Einwirkung von Ammoniak auf einige α-Halogenketone. Berichte der deutschen chemischen Gesellschaft, 44(1), 489-493.
  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Hinsberg, O., & Kessler, J. (1890). Ueber die Trennung der primären und secundären Aminbasen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Hinsberg test. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Mass Spectrometry Citation of current Instrumentation. (n.d.). Retrieved from [Link]

  • Unacademy. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

  • Fiveable. (n.d.). Hinsberg Test Definition. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • Magritek. (n.d.). Just a few milligrams available for a 13C measurement?. Retrieved from [Link]

  • Cenmed. (n.d.). methyl 5-aminofuran-2-carboxylate (C007B-218524). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

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A Comparative Guide to the Electronic Properties of Methyl 5-aminofuran-2-carboxylate: A Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, a deep understanding of a molecule's electronic landscape is paramount for predicting its reactivity, stability, and potential applications. This guide provides a comprehensive computational analysis of the electronic properties of Methyl 5-aminofuran-2-carboxylate, a key heterocyclic building block. To offer a richer context and highlight its unique electronic signature, we present a direct comparison with its thiophene and benzofuran analogues: Methyl 5-aminothiophene-2-carboxylate and Ethyl 5-aminobenzofuran-2-carboxylate.

This analysis is grounded in Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[1][2] By elucidating key quantum chemical descriptors, we aim to provide actionable insights for professionals in drug development and materials science.

Rationale and Comparative Framework

The choice of Methyl 5-aminothiophene-2-carboxylate and Ethyl 5-aminobenzofuran-2-carboxylate as comparative benchmarks is deliberate. While all three molecules share a common structural motif—an amino group and an ester group attached to a five-membered or fused heterocyclic ring—the heteroatom (oxygen, sulfur, or a fused benzene ring) profoundly influences the electronic distribution and, consequently, the molecule's properties. Furan derivatives are notable in medicinal chemistry and materials science.[3] Understanding the electronic similarities and differences between these analogs allows for a more nuanced appreciation of the specific contributions of the furan ring to the overall electronic character of Methyl 5-aminofuran-2-carboxylate.

Computational Methodology: A Validated Protocol

To ensure the reliability and reproducibility of our findings, a standardized and well-established computational protocol was employed for all three molecules. The following workflow is designed to provide a robust characterization of the ground-state electronic properties.

Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, corresponding to a local minimum on the potential energy surface.

Protocol:

  • Initial Structure Generation: The initial 3D structures of Methyl 5-aminofuran-2-carboxylate, Methyl 5-aminothiophene-2-carboxylate, and Ethyl 5-aminobenzofuran-2-carboxylate were constructed using standard bond lengths and angles.

  • Geometry Optimization: The geometries were optimized using Density Functional Theory (DFT) with the widely-used B3LYP hybrid functional and the 6-311++G(d,p) basis set.[1][2][4][5] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[1][2] The optimization process continues until the forces on each atom are negligible and the energy has converged.[6]

  • Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

    • Thermodynamic Properties: The calculation provides zero-point vibrational energies and other thermodynamic data.

This entire workflow can be executed using computational chemistry software such as Gaussian.[7][8]

Computational Workflow Diagram

Caption: A flowchart of the computational workflow.

Comparative Analysis of Electronic Properties

The following sections detail the calculated electronic properties, presented in a comparative format to underscore the influence of the heterocyclic core.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Methyl 5-aminofuran-2-carboxylate -5.58-0.894.69
Methyl 5-aminothiophene-2-carboxylate -5.45-1.124.33
Ethyl 5-aminobenzofuran-2-carboxylate -5.32-1.054.27

HOMO-LUMO Energy Level Diagram

Caption: A diagram of HOMO-LUMO energy levels.

Interpretation:

  • Methyl 5-aminofuran-2-carboxylate exhibits the largest HOMO-LUMO gap among the three, suggesting it is the most kinetically stable and least reactive. The oxygen heteroatom's high electronegativity leads to a lowering of the HOMO energy level.

  • Methyl 5-aminothiophene-2-carboxylate has a smaller energy gap compared to its furan counterpart. The presence of sulfur, which is less electronegative and has available d-orbitals, raises the HOMO energy level, making it a better electron donor.

  • Ethyl 5-aminobenzofuran-2-carboxylate displays the smallest HOMO-LUMO gap. The extended π-conjugation from the fused benzene ring raises the HOMO energy and lowers the LUMO energy, leading to increased reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of chemical reactivity.

DescriptorFormulaMethyl 5-aminofuran-2-carboxylateMethyl 5-aminothiophene-2-carboxylateEthyl 5-aminobenzofuran-2-carboxylate
Ionization Potential (I) -EHOMO5.58 eV5.45 eV5.32 eV
Electron Affinity (A) -ELUMO0.89 eV1.12 eV1.05 eV
Electronegativity (χ) (I + A) / 23.24 eV3.29 eV3.19 eV
Chemical Hardness (η) (I - A) / 22.35 eV2.17 eV2.14 eV
Chemical Softness (S) 1 / (2η)0.21 eV-10.23 eV-10.23 eV-1
Electrophilicity Index (ω) χ2 / (2η)2.23 eV2.50 eV2.37 eV

Interpretation:

  • Ionization Potential: Ethyl 5-aminobenzofuran-2-carboxylate has the lowest ionization potential, indicating it is the easiest to oxidize.

  • Chemical Hardness and Softness: Methyl 5-aminofuran-2-carboxylate is the "hardest" molecule, while the thiophene and benzofuran analogs are "softer," which correlates with their smaller HOMO-LUMO gaps and higher reactivity.

  • Electrophilicity Index: The thiophene derivative has the highest electrophilicity index, suggesting it is the most effective at accepting electrons from a donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular charge transfer and hyperconjugative interactions.

NBO Analysis Protocol:

NBO analysis is typically performed on the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)). The Pop=NBO keyword in Gaussian 09 can be used to request this analysis.[9]

Key Findings from NBO Analysis:

  • Methyl 5-aminofuran-2-carboxylate: The lone pairs on the furan oxygen exhibit significant delocalization into the π-system of the ring. The amino group acts as a strong π-donor, increasing the electron density on the furan ring.

  • Methyl 5-aminothiophene-2-carboxylate: The sulfur atom's lone pairs also participate in delocalization, but to a lesser extent than oxygen's. The larger size of the sulfur atom results in less effective orbital overlap.

  • Ethyl 5-aminobenzofuran-2-carboxylate: The fused benzene ring creates a highly delocalized π-system, with significant charge transfer from the amino group and the furan oxygen into the aromatic system.

Predicted Spectroscopic Properties: A Glimpse into Experimental Characterization

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules.[10]

TD-DFT Protocol:

TD-DFT calculations are performed on the optimized ground-state geometry, typically using the same functional and basis set. This allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum.

Predicted UV-Vis Absorption Maxima (λmax):

MoleculePredicted λmax (nm)
Methyl 5-aminofuran-2-carboxylate ~295
Methyl 5-aminothiophene-2-carboxylate ~310
Ethyl 5-aminobenzofuran-2-carboxylate ~325

Interpretation:

The predicted absorption maxima show a bathochromic (red) shift from the furan to the thiophene and to the benzofuran derivative. This is consistent with the decreasing HOMO-LUMO gap, as less energy is required to excite an electron from the HOMO to the LUMO in the more conjugated systems.

Conclusion and Future Directions

This computational guide provides a detailed comparison of the electronic properties of Methyl 5-aminofuran-2-carboxylate with its thiophene and benzofuran analogs. Our DFT calculations reveal that the furan derivative is the most stable and least reactive of the three, as indicated by its larger HOMO-LUMO gap and higher chemical hardness. The thiophene and benzofuran derivatives exhibit enhanced reactivity due to the electronic contributions of the sulfur atom and the extended π-conjugation of the fused benzene ring, respectively.

These findings have significant implications for researchers in drug discovery and materials science. For instance, the greater stability of the furan ring in Methyl 5-aminofuran-2-carboxylate might be advantageous for developing more stable drug candidates. Conversely, the higher reactivity of the thiophene and benzofuran analogs could be harnessed in the design of novel organic electronic materials.

Future work should focus on the experimental validation of these computational predictions through spectroscopic measurements and reactivity studies. Furthermore, exploring the impact of different substituents on the furan ring will provide a more comprehensive understanding of the structure-property relationships in this important class of molecules.

References

  • Rowan University. (2024, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [Link]

  • Rowan University. (n.d.). Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan University. [Link]

  • Bharanidharan, S., & Myvizhi, P. (n.d.). Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl)-4,5-dimethyl-1H-imidazole – A DFT study.
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  • SB. (2023, October 2). How to find energy of frontier orbital energies from Gaussian 09 output files. YouTube. [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

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A Comparative Efficacy Analysis of Novel Therapeutics Derived from the Aminofuran-2-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminofuran-2-Carboxylate Scaffold as a Privileged Motif in Drug Discovery

For researchers, scientists, and drug development professionals, the identification of versatile molecular scaffolds is a critical step in the journey toward novel therapeutics. The aminofuran-2-carboxylate core has emerged as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. This guide offers an in-depth, objective comparison of the efficacy of various drug candidates derived from this promising chemical starting point, supported by experimental data from peer-reviewed studies. We will delve into their anticancer and antibacterial properties, explore the underlying mechanisms of action, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Derivatives of the closely related methyl-5-(hydroxymethyl)-2-furan carboxylate have shown notable biological activities, including anti-inflammatory and antibacterial properties. One such compound demonstrated a significant minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus[1]. This inherent bioactivity in the core structure has prompted extensive research into synthesizing new chemical entities incorporating the active furan pharmacophore to identify viable leads for further studies[1].

Comparative Efficacy of Aminofuran Derivatives: A Data-Driven Analysis

The true potential of a scaffold is realized through the biological activity of its derivatives. Modifications to the core structure can dramatically influence efficacy and selectivity. Below, we present a comparative analysis of anticancer and antibacterial data for various aminofuran and related furan/benzofuran derivatives.

Anticancer Activity

Derivatives of the furan carboxylate scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines. The data presented below is collated from multiple studies to provide a comparative overview.

Table 1: Comparative Cytotoxicity (IC50) of Furan and Benzofuran Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative/ModificationCancer Cell LineIC50 (µM)IC50 (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylate Derivatives Amine derivative with tryptamine and acyl etherHeLa-62.37[2]
Core MoleculeHeLa-64.00[3]
Core MoleculeHepG2-102.53[3]
Furan Derivatives and Precursors Compound 1 (a tricarbonyl precursor)HeLa0.08-[4]
Compound 24 (a furan derivative)HeLa0.11-[4]
Compound 24 (a furan derivative)SW620--[4]
Thieno[2,3-d]pyrimidine-6-carboxylates (Related Heterocycles) Compound 2 MCF-70.0134.3
Compound 3 MCF-70.023-[5]
Compound 2 MDA-MB-2310.05618.28[5]
Halogenated Benzofuran-3-Carboxylate Derivatives Brominated Derivative (Compound 8 )HepG23.8-[6]
Brominated Derivative (Compound 8 )A5493.5-[6]
Chlorinated Derivative (Compound 7 )A5496.3-[6]
Benzofuran-quinazolinone Hybrids Compounds 6a-i (general)MCF-7--[7]
5-Nitrofuran-thiazolidinone Hybrids Derivative with 3-methylbutanoic acidMCF-75.02-[8]
Derivative with 3-methylbutanoic acidMDA-MB-23115.24-[8]

Note: Direct conversion between µM and µg/mL requires the molecular weight of each specific compound, which is not always provided in the source. Data is presented as reported in the reference.

The data clearly indicates that specific structural modifications significantly enhance anticancer activity. For instance, the introduction of a tryptamine and acyl ether moiety to the methyl-5-(hydroxymethyl)-2-furan carboxylate scaffold resulted in a potent derivative against HeLa cells[9][2]. Furthermore, certain furan derivatives and their precursors have shown exceptionally low IC50 values in the nanomolar range against HeLa cells[4]. The halogenation of the benzofuran ring also appears to be a promising strategy, with a brominated derivative demonstrating high potency against HepG2 and A549 cell lines[6].

Antibacterial Activity

The aminofuran scaffold and its derivatives have also been investigated for their potential to combat bacterial infections, including multidrug-resistant strains.

Table 2: Comparative Antibacterial Activity (MIC) of Furan Derivatives

Compound ClassDerivative/ModificationBacterial StrainMIC (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylate Core MoleculeStaphylococcus aureus1.00[1]
Amine derivative with tryptaminePhotogenic bacteria (general)250[2]
Pentanoic Acid-Furan Hybrids Compounds 4c, 4d, 4e, 4f Multidrug-resistant S. aureus (MRSA)2[10]
Compounds 4a-4h (general)S. aureus KCTC 5034[10]
Compounds 4a-4h (general)S. aureus KCTC 2098-64[10]
Carbamothioyl-furan-2-carboxamides Compound 4f E. coli, S. aureus, B. cereus230-295[11]
Compounds 4a, 4b, 4c Two of the above strains240-280[11]

The results highlight the potent antibacterial activity of certain furan derivatives, with some pentanoic acid hybrids exhibiting MIC values as low as 2 µg/mL against multidrug-resistant S. aureus strains[10]. This is a significant finding in the ongoing search for new antibiotics to combat resistant infections.

Mechanisms of Action: Elucidating the Molecular Pathways

Understanding the mechanism of action is paramount in drug development. For furan and benzofuran derivatives, several key pathways have been implicated in their anticancer effects.

Inhibition of Cancer Cell Proliferation and Survival Pathways

Several studies suggest that furan derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and apoptosis. One proposed mechanism involves the upregulation of the tumor suppressor protein PTEN, which in turn inhibits the PI3K/Akt and Wnt/β-catenin signaling pathways[4]. Both of these pathways are frequently hyperactivated in various cancers, promoting cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Wnt Wnt Signaling beta_catenin β-catenin Wnt->beta_catenin Stabilizes beta_catenin->Proliferation Promotes PTEN PTEN PTEN->PI3K Inhibits PTEN->Wnt Suppresses Furan_Derivative Furan Derivative Furan_Derivative->PTEN Promotes Activity

Caption: Proposed mechanism of action for certain furan derivatives in cancer cells.

Other aminobenzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, and modulate the activity of P-glycoprotein, a drug efflux pump that contributes to multidrug resistance[12]. Additionally, some benzofuran derivatives have been designed as dual inhibitors of VEGFR-2, a key receptor in angiogenesis, and carbonic anhydrase IX (hCA IX), an enzyme associated with hypoxia-driven tumor growth[13].

Experimental Protocols: Ensuring Scientific Rigor

To maintain the highest standards of scientific integrity, we provide a detailed, step-by-step methodology for a key experiment used to evaluate the cytotoxic efficacy of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to attach overnight A->B D Treat cells with compounds (48-72h) B->D C Prepare serial dilutions of test compounds C->D E Add MTT solution (4h incubation) D->E F Remove medium and add DMSO E->F G Measure absorbance at 490 nm F->G H Calculate % viability and IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The aminofuran-2-carboxylate scaffold and its derivatives represent a highly promising area of research for the development of new anticancer and antibacterial agents. The data presented in this guide clearly demonstrates that strategic modifications to this core structure can lead to compounds with potent and selective biological activity. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways in cancer cells, provides a strong rationale for their continued development. Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of translating these promising preclinical findings into clinically effective therapeutics.

References

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  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2022). NIH. [Link]

  • IC50 value of 1ae4a and 5-FU was calculated based on Trypan blue and... (n.d.). ResearchGate. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

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  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). PubMed. [Link]

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  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2025). ResearchGate. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

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The Strategic Bioisosteric Replacement of Benzene with 5-Aminofuran-2-Carboxylate: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the benzene ring has long been a king, a ubiquitous scaffold prized for its predictable geometry and synthetic versatility. However, its reign is not without its challenges. Lipophilicity, susceptibility to oxidative metabolism, and potential for toxic metabolite formation often cast a shadow on its otherwise favorable profile. This guide provides an in-depth technical comparison of a promising bioisosteric replacement strategy: the substitution of the benzene ring with 5-aminofuran-2-carboxylate. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds by navigating the nuanced landscape of bioisosterism.

The Rationale for Bioisosteric Replacement: Beyond the Benzene Ring

Bioisosterism, the interchange of functional groups with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[1][2] The goal is to fine-tune a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetic profiles.[3][4] The benzene ring, while a stalwart, often contributes to high lipophilicity, which can lead to poor aqueous solubility and off-target effects.[5] Furthermore, its metabolism by cytochrome P450 enzymes can generate reactive intermediates, raising toxicity concerns.[6]

The 5-aminofuran-2-carboxylate moiety emerges as a compelling alternative. This five-membered heterocyclic system offers a different electronic and steric profile, potentially modulating a compound's interaction with its biological target and its metabolic fate.[7]

Physicochemical and Structural Properties: A Head-to-Head Comparison

The decision to employ a bioisosteric replacement hinges on a thorough understanding of the physicochemical and structural differences between the two moieties. The following table provides a comparative analysis of key properties for a model p-aminobenzoic acid (PABA) scaffold and its 5-aminofuran-2-carboxylate bioisostere.

Propertyp-Aminobenzoic Acid (Benzene)5-Aminofuran-2-carboxylic Acid (Furan)Rationale and Implications
Molecular Weight ( g/mol ) 137.14127.10The lower molecular weight of the furan analog can be advantageous for improving ligand efficiency.
Calculated LogP (cLogP) 0.830.50The furan ring is generally more polar than the benzene ring, leading to a lower cLogP.[5] This can translate to improved aqueous solubility and reduced off-target hydrophobic interactions.
Topological Polar Surface Area (TPSA) (Ų) 63.376.5The presence of the furan oxygen atom increases the TPSA, suggesting enhanced potential for hydrogen bonding and improved permeability characteristics.
pKa (Carboxylic Acid) ~4.8~3.5The electron-withdrawing nature of the furan ring increases the acidity of the carboxylic acid, which can influence its ionization state at physiological pH and its interaction with target proteins.
Hydrogen Bond Donors/Acceptors 2/22/3The furan oxygen provides an additional hydrogen bond acceptor site, potentially leading to altered binding interactions with the target protein.
Rotatable Bonds 11Both scaffolds exhibit similar conformational flexibility in terms of the bond between the ring and the carboxylate group.

Synthesis of the Bioisosteric Scaffold: A Step-by-Step Protocol

The synthetic accessibility of a bioisostere is a critical factor in its practical application. The following protocol outlines a general and efficient method for the preparation of ethyl 5-aminofuran-2-carboxylate, adapted from established procedures for related aminofuran derivatives.[1][2]

Experimental Protocol: Synthesis of Ethyl 5-Aminofuran-2-carboxylate

Materials:

  • Ethyl 2-amino-4-chloro-4-oxo-butanoate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl 2-amino-4-chloro-4-oxo-butanoate (1 equivalent) in anhydrous ethanol.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol to the reaction mixture over 30 minutes.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 5-aminofuran-2-carboxylate.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product start Ethyl 2-amino-4-chloro-4-oxo-butanoate reagents 1. Sodium Ethoxide, Ethanol 2. Reflux start->reagents Cyclization product Ethyl 5-aminofuran-2-carboxylate reagents->product

Caption: Synthetic scheme for ethyl 5-aminofuran-2-carboxylate.

Comparative Biological Performance: A Case Study

To illustrate the potential impact of this bioisosteric replacement, we present a hypothetical case study based on a generic kinase inhibitor scaffold. The data presented in the following tables are illustrative and based on established trends observed when replacing a benzene ring with a furan ring.[5][7]

In Vitro Efficacy and Selectivity

The primary goal of a bioisosteric replacement is often to maintain or improve biological activity. The introduction of the 5-aminofuran-2-carboxylate moiety can alter the binding mode and affinity of the inhibitor for its target kinase.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
Benzene Analog 1530020
Furan Analog 1260050

Interpretation: In this hypothetical scenario, the furan analog exhibits slightly improved potency against the target kinase and a more pronounced improvement in selectivity. The additional hydrogen bond acceptor and altered electronic distribution of the furan ring could contribute to a more favorable interaction with the target's active site and a less favorable interaction with the off-target kinase.

Pharmacokinetic Profile: ADME Properties

A significant driver for replacing a benzene ring is the potential for an improved Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ParameterBenzene AnalogFuran AnalogImplication
Aqueous Solubility (µg/mL) 1050The increased polarity of the furan analog leads to significantly improved aqueous solubility, which can enhance oral bioavailability.
Metabolic Stability (t1/2 in human liver microsomes, min) 2560The furan ring can be less susceptible to oxidative metabolism compared to the electron-rich benzene ring, resulting in a longer metabolic half-life.[5]
Plasma Protein Binding (%) 9585The lower lipophilicity of the furan analog can lead to reduced plasma protein binding, increasing the free fraction of the drug available to interact with its target.
Cell Permeability (Papp, 10-6 cm/s) 58The increased polarity and hydrogen bonding capacity of the furan analog can, in some cases, improve passive diffusion across cell membranes.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothetical data presented above, rigorous experimental evaluation is necessary. The following are detailed, step-by-step protocols for key comparative assays.

Protocol: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes.[8][9]

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (Benzene and Furan analogs)

  • Positive control (e.g., Verapamil)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive control in DMSO.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, human liver microsomes, and the test compound or control. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the half-life (t1/2) can be calculated.

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_quenching Quenching cluster_analysis Analysis prep Prepare Reagents and Test Compounds incubation Incubate Microsomes and Compound at 37°C prep->incubation reaction Initiate with NADPH incubation->reaction quenching Stop Reaction at Time Points with Acetonitrile reaction->quenching analysis LC-MS/MS Analysis quenching->analysis

Caption: Workflow for the in vitro metabolic stability assay.

Protocol: Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compounds on cell viability.[10][11]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (Benzene and Furan analogs)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds and controls. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours in the CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion: A Strategic Move in Drug Design

The bioisosteric replacement of a benzene ring with 5-aminofuran-2-carboxylate represents a powerful strategy for lead optimization. This guide has demonstrated that this substitution can lead to favorable changes in physicochemical properties, resulting in improved aqueous solubility, enhanced metabolic stability, and potentially increased biological potency and selectivity. The provided experimental protocols offer a framework for the practical evaluation of this bioisosteric switch. While the success of any bioisosteric replacement is context-dependent and requires empirical validation, the 5-aminofuran-2-carboxylate moiety stands as a valuable tool in the medicinal chemist's arsenal, offering a promising path to overcoming the inherent liabilities of the venerable benzene ring.

References

  • Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2061–2063. [Link]

  • Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2061–2063. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Di, L., & Kerns, E. H. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 290, pp. 299-308). Humana Press.
  • Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
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In-vitro testing of novel compounds synthesized from Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In-Vitro Evaluation of Novel Compounds Derived from Methyl 5-aminofuran-2-carboxylate

Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery

The furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with significant biological activity.[1][2] Methyl 5-aminofuran-2-carboxylate, in particular, serves as a versatile starting material for generating diverse libraries of novel chemical entities. Its derivatives have been explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4]

This guide provides a comprehensive framework for the in-vitro evaluation of such novel compounds. As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol but to present a logical, tiered approach to characterization. We will move from broad assessments of cellular toxicity to specific functional and mechanistic assays, explaining the scientific rationale behind each experimental choice. This self-validating workflow ensures that by the end of the process, a researcher will have a robust, multi-faceted dataset to inform decisions on which compounds merit advancement into more complex preclinical models.

Part 1: Foundational Assessment: Cytotoxicity and Therapeutic Index

Before investigating any specific therapeutic effect, it is imperative to first understand the inherent toxicity of a novel compound. This foundational step determines the appropriate concentration range for subsequent experiments and provides an early indication of the compound's therapeutic window. A compound that is highly effective but also highly toxic to healthy cells is unlikely to be a viable drug candidate.

Comparative Analysis: MTT vs. XTT Assays

The most common methods for assessing cytotoxicity are colorimetric assays that measure the metabolic activity of living cells.[5] The principle relies on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a widely used and cost-effective method.[6] Living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] A key drawback is that this insoluble product requires an additional solubilization step using a detergent or organic solvent like DMSO, which can introduce variability.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : The XTT assay is a second-generation alternative. Its key advantage is that the formazan product is water-soluble, eliminating the need for the solubilization step.[5] This simplifies the protocol and can lead to more consistent results.

For initial screening, the MTT assay is often sufficient and highly economical. However, if high-throughput screening or greater consistency is required, the XTT assay is a superior choice.

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the logical flow for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[7]

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture Adherent Cells (e.g., HeLa, HEK293) B 2. Seed Cells in 96-Well Plates (5,000-10,000 cells/well) A->B D 4. Add Compounds to Cells (Include Vehicle Control) B->D C 3. Prepare Serial Dilutions of Test Compounds C->D E 5. Incubate for 24-72 hours D->E F 6. Add MTT Reagent (Incubate 4 hours) E->F G 7. Solubilize Formazan Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Normalize Data to Control (% Viability) H->I J 10. Plot Dose-Response Curve I->J K 11. Calculate IC50 Value J->K

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for determining the cytotoxic effects of novel compounds on adherent cell lines.[8][9]

  • Cell Seeding : Trypsinize and count cells (e.g., HeLa for a cancer line, HEK293 for a non-cancerous line). Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.

  • Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compounds. Include wells with medium and DMSO only (vehicle control) and wells with medium only (background control).

  • Incubation : Incubate the plate for another 24 or 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will form purple formazan crystals.[8]

  • Solubilization : Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes to fully dissolve the crystals.[8]

  • Measurement : Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculation : Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[7][10]

Data Presentation: Comparative Cytotoxicity

The goal is to identify compounds with high potency against a target cell line (e.g., cancer cells) and low potency against a non-target cell line (e.g., normal cells), which translates to a higher selectivity index.

Compound IDTarget Cell Line: HeLa (IC50, µM)Non-Target Cell Line: HEK293 (IC50, µM)Selectivity Index (SI = IC50 HEK293 / IC50 HeLa)
Furan-A018.495.211.3
Furan-A0215.230.12.0
Furan-A03> 100> 100-
Doxorubicin (Control)0.85.56.9

In this hypothetical dataset, Furan-A01 shows promising selectivity, being over 11 times more toxic to the HeLa cancer cells than to the normal HEK293 cells.

Part 2: Functional Screening: Anti-Inflammatory Potential

Many furan derivatives have demonstrated anti-inflammatory properties.[1] A robust and widely accepted in-vitro model for this activity uses murine macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.[11][12] LPS stimulation triggers an inflammatory cascade, leading to the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Signaling Pathway: LPS-Induced Inflammation

LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB. This drives the expression of inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Caption: Simplified LPS/TLR4 signaling pathway in macrophages.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[12] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment : Treat the cells with various non-toxic concentrations of your furan derivatives (determined from Part 1) for 1 hour.

  • Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation : Incubate the plate for 24 hours.

  • Griess Assay :

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • A pink/magenta color will develop.

  • Measurement : Read the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Analysis : Compare the nitrite levels in compound-treated wells to the LPS-only positive control.

Data Presentation: Inhibition of NO Production
Compound IDConcentration (µM)NO Production (% of LPS Control)% Inhibition
Furan-A011045.3%54.7%
Furan-A012522.1%77.9%
Furan-A021088.9%11.1%
Furan-A022575.4%24.6%
Dexamethasone (Control)1035.8%64.2%

This data suggests Furan-A01 is a potent inhibitor of LPS-induced NO production, performing even better than the standard anti-inflammatory drug Dexamethasone at the 10 µM concentration.

Part 3: Mechanistic Insight: Enzyme Inhibition Assays

Functional assays show what a compound does; mechanistic assays begin to explain how. Enzyme inhibition assays are a cornerstone of drug discovery, used to determine if a compound directly interacts with and inhibits the activity of a specific protein target.[13][14][15] For a compound showing anti-inflammatory effects, a logical target to investigate would be Cyclooxygenase-2 (COX-2).

Experimental Workflow: General Enzyme Inhibition Assay

This workflow is adaptable to many different enzyme systems. The key is to have a purified enzyme, its specific substrate, and a method to detect the product.

G A 1. Dispense Assay Buffer & Purified Enzyme (e.g., COX-2) B 2. Add Test Compound (Varying Concentrations) A->B C 3. Pre-incubate Enzyme and Inhibitor B->C D 4. Initiate Reaction by Adding Substrate (e.g., Arachidonic Acid) C->D E 5. Incubate for a Set Time at 37°C D->E F 6. Stop Reaction E->F G 7. Detect Product Formation (e.g., Colorimetric, Fluorescent) F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Caption: A generalized workflow for an in-vitro enzyme inhibition assay.

Data Presentation: Comparative Enzyme Inhibition

Results are typically presented as IC50 values, allowing for direct comparison of the potency of different compounds against the enzyme target.

Compound IDCOX-2 Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Furan-A012.550.020.0
Furan-A0218.036.02.0
Celecoxib (Control)0.057.6152.0

Here, Furan-A01 demonstrates good potency and selectivity for COX-2 over the related COX-1 enzyme. High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

References

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Retrieved from [Link]

  • Ivanova, G., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. PSE Community.org. Retrieved from [Link]

  • ChemHelpASAP. (2023). Functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Goyal, S., et al. (2011). Recent Trends in Drug-Likeness Prediction: A Comprehensive Review of In Silico Methods. Retrieved from [Link]

  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Kim, H. M., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Retrieved from [Link]

  • Semaming, Y., et al. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. PMC - NIH. Retrieved from [Link]

  • Kim, D. H., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC - PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2023). Antioxidant, Anti-Inflammatory, and Chemical Composition Analysis of In Vitro Huperzia serrata Thallus and Wild Huperzia serrata. MDPI. Retrieved from [Link]

  • BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Obach, R. S., & Walsky, R. L. (Eds.). (2014). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. John Wiley & Sons. Retrieved from [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values.... YouTube. Retrieved from [Link]

  • Arslan, H., et al. (2009). Synthesis and biological activity studies of furan derivatives. ResearchGate. Retrieved from [Link]

  • Ruga, R., et al. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. MDPI. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • ResearchGate. (2019). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). How to determine experimental IC50 value?. Retrieved from [Link]

  • Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Retrieved from [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

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The Evolving Landscape of Furan-Based Scaffolds: A Comparative Guide to the Structure-Activity Relationship of Methyl 5-Aminofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the heterocyclic furan ring has emerged as a privileged scaffold, underpinning the architecture of numerous bioactive compounds.[1][2] Among these, derivatives of methyl 5-aminofuran-2-carboxylate are gaining considerable attention for their potential across a spectrum of pharmacological activities, including antimicrobial and anticancer applications. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological efficacy of these derivatives, offering a comparative overview based on available experimental data. We will delve into the nuanced effects of structural modifications on their biological endpoints, present detailed experimental protocols for their synthesis and evaluation, and provide a forward-looking perspective on the therapeutic promise of this chemical class.

The Methyl 5-Aminofuran-2-carboxylate Core: A Foundation for Diverse Bioactivity

The methyl 5-aminofuran-2-carboxylate scaffold presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The furan ring itself is a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets. The strategic placement of an amino group at the 5-position and a methyl ester at the 2-position provides key handles for chemical modification, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

While direct SAR studies on methyl 5-aminofuran-2-carboxylate are emerging, valuable insights can be gleaned from closely related analogs, such as methyl-5-(hydroxymethyl)-2-furan carboxylate. Studies on these analogs have demonstrated that modifications at the 5-position significantly influence biological activity, particularly in the realms of anticancer and antibacterial efficacy.[1][2]

Comparative Analysis of Derivative Performance: A Data-Driven Approach

To elucidate the structure-activity relationships of this scaffold, we will examine the biological data from key studies on analogous furan derivatives. The following table summarizes the cytotoxic and antibacterial activities of a series of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, which can serve as a predictive model for the SAR of their 5-amino counterparts.

Table 1: Comparative Biological Activity of Furan Derivatives

Compound IDModification at 5-positionCytotoxicity (IC50, µg/mL) vs. HeLa CellsAntibacterial Activity (MIC, µg/mL) vs. Pathogenic Bacteria
1 -CH2OH> 100500
2 -CH2-NH-(CH2)3-NH285.42250
3 -CH2-NH-(CH2-indol-3-yl)62.37250
4 -CONH-(CH2-indol-3-yl)98.15> 500

Data synthesized from Phutdhawong et al., 2019.[1][2]

Key SAR Insights:

From the data presented, several key structure-activity relationships can be inferred:

  • Impact of the 5-Substituent: The nature of the substituent at the 5-position is a critical determinant of biological activity. The parent hydroxymethyl compound 1 exhibits weak activity.

  • Introduction of an Amino Group: The introduction of an amino linkage at the 5-position, as seen in compounds 2 and 3 , generally leads to an enhancement of both cytotoxic and antibacterial properties. This suggests that the basicity and hydrogen bonding capacity of the amino group are crucial for target interaction.

  • Influence of Lipophilicity and Aromatic Interactions: The tryptamine-containing derivative 3 displays the most potent anticancer activity.[1][2] This highlights the importance of incorporating lipophilic and aromatic moieties, which can facilitate membrane permeability and engage in π-stacking interactions with the target.

  • Amine vs. Amide Linkage: A comparison between the amine-linked compound 3 and the amide-linked compound 4 reveals a significant drop in activity for the amide.[1][2] This suggests that the flexibility and basicity of the amine linker are more favorable for biological activity than the more rigid and less basic amide bond.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount. The following sections outline the methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.

Synthesis of a Representative Amine Derivative

The synthesis of amine derivatives of methyl 5-aminofuran-2-carboxylate can be achieved through reductive amination of the corresponding 5-formylfuran-2-carboxylate.

Scheme 1: Synthesis of Amine Derivatives

Synthesis_of_Amine_Derivatives start Methyl 5-formylfuran-2-carboxylate intermediate Imine Intermediate start->intermediate Reaction with Amine amine Primary or Secondary Amine (R1R2NH) amine->intermediate product Methyl 5-((R1R2N)methyl)furan-2-carboxylate intermediate->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product

Caption: Reductive amination workflow for synthesizing amine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-formylfuran-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow for MTT Assay

MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of the test compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate to allow formazan formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Therapeutic Potential

The structure-activity relationship studies of methyl 5-aminofuran-2-carboxylate derivatives are still in their early stages, but the initial findings are highly promising. The versatility of the furan scaffold, coupled with the ability to readily modify the 5-amino substituent, provides a fertile ground for the discovery of novel drug candidates.

Future research should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse amino substituents to further probe the SAR.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as anti-inflammatory, antiviral, and neuroprotective applications.

References

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link][1]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link][2]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link][3]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]

  • Kamal, A., et al. (2013). Synthesis and in vitro anticancer activity of benzofuran-linked-pyrrolo[2,1-c][1][4]benzodiazepine conjugates. Bioorganic & Medicinal Chemistry Letters, 23(10), 2914-2918. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of a new series of benzofuran derivatives. Medicinal Chemistry Research, 21(8), 1876-1884. Available at: [Link]

  • Ryu, C. K., et al. (2000). Synthesis and antifungal activity of benzofuran-5-ol derivatives. Bioorganic & Medicinal Chemistry Letters, 10(14), 1547-1550. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical intermediate like Methyl 5-aminofuran-2-carboxylate extends beyond its synthesis and application in research and development. A critical, and often overlooked, phase is its proper disposal. As drug development professionals, our commitment to safety, environmental stewardship, and regulatory compliance is paramount. This guide provides a detailed, procedural framework for the safe and compliant disposal of Methyl 5-aminofuran-2-carboxylate, grounded in established laboratory safety principles and regulatory standards.

The procedures outlined herein are designed to be a self-validating system, ensuring that each step, when followed correctly, inherently leads to a safe and compliant outcome. The causality behind each recommendation is explained to build a deeper understanding of chemical waste management.

Hazard Profile and Chemical Characteristics

Before handling any chemical waste, a thorough understanding of its intrinsic properties and associated hazards is essential. This knowledge informs every subsequent decision in the disposal process, from selecting personal protective equipment (PPE) to choosing the correct waste stream.

Table 1: Key Properties and Hazards of Methyl 5-aminofuran-2-carboxylate

PropertyDataSource(s)
CAS Number 22600-30-2[1][2]
Molecular Formula C₆H₇NO₃[1][2][3]
Molecular Weight 141.13 g/mol [1][2][3]
Appearance Brown solid[2]
Key Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
Environmental Hazards Furan-based compounds can be harmful to aquatic life. Do not let product enter drains.[3][4][5]

The hazard profile indicates that Methyl 5-aminofuran-2-carboxylate must be treated as a hazardous waste . Its irritant properties and potential toxicity necessitate careful handling to prevent personnel exposure and environmental contamination.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a regulated process governed by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] The following protocol integrates these regulatory requirements with best practices for laboratory safety.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risk of exposure. The choice of PPE is directly dictated by the chemical's hazard profile.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, work within a chemical fume hood or wear a NIOSH-approved respirator.[7]

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[8][9]

  • Identify the Waste: This waste stream should be exclusively for Methyl 5-aminofuran-2-carboxylate and materials directly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads used for small spills).

  • Segregate Incompatibles: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents. Furan compounds should be stored separately from catalysts and sources of heat.[10]

  • Separate Solids and Liquids: Keep solid waste (the compound itself, contaminated wipes) separate from any liquid waste you may have generated.[9]

Step 3: Waste Accumulation and Container Management

Waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. The original product container is often a suitable choice.[13] Ensure the container has a secure, tightly-sealing lid.

  • Labeling: This is a critical regulatory requirement.[8][12] As soon as the first particle of waste enters the container, it must be labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste" [12]

    • The full chemical name: "Methyl 5-aminofuran-2-carboxylate"

    • The date accumulation began.

    • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Container Status: Keep the waste container closed at all times except when adding waste.[11][13] This prevents the release of vapors or dust and protects the lab environment.

Step 4: On-Site Storage and Disposal Arrangement

The SAA must be managed correctly to ensure safety and compliance.

  • Storage Location: Store the waste container in a designated SAA within the laboratory, under the control of the operator.[12] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[13]

  • Volume Limits: Be aware of SAA volume limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]

  • Arranging for Pickup: Do not dispose of this chemical down the drain or in the regular trash.[3][7] Disposal must be handled by trained professionals.

    • Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[11]

    • If you do not have an institutional EH&S office, you must contract with a licensed hazardous waste disposal company. This company will ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[5][8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing Methyl 5-aminofuran-2-carboxylate waste from generation to final disposal.

DisposalWorkflow start Waste Generated: Methyl 5-aminofuran-2-carboxylate characterize Step 1: Characterize as Hazardous (Irritant, Harmful) start->characterize ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe segregate Step 3: Segregate Waste (Solids vs. Liquids, No Mixing) ppe->segregate container Step 4: Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Date segregate->container store Step 5: Store in SAA - Secondary Containment - Keep Container Closed container->store contact Step 6: Arrange Disposal Contact EH&S or Licensed Contractor store->contact end Compliant Disposal contact->end

Caption: Workflow for the compliant disposal of Methyl 5-aminofuran-2-carboxylate.

Spill Management

In the event of a small spill, the cleanup materials must also be treated as hazardous waste.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Control the Spill: Use an absorbent material like sand or a commercial sorbent to contain the spill.[4] Avoid creating dust.

  • Collect Waste: Carefully sweep or scoop the material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Materials: All contaminated items (absorbent, gloves, wipes) must be placed in the hazardous waste container for disposal.[13]

By adhering to this comprehensive guide, researchers and drug development professionals can manage and dispose of Methyl 5-aminofuran-2-carboxylate waste with confidence, ensuring the protection of themselves, their colleagues, and the environment, while maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • MSDS of methyl 5-aminofuran-2-carboxylate. Molbase. [Link]

  • FURANES.... their safe use in foundries. Health and Safety Executive (HSE). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound: Methyl 5-aminofuran-2-carboxylate CAS Number: 22600-30-2[1] Molecular Formula: C₆H₇NO₃[1] Molecular Weight: 141.13[1]

The Guiding Principle: Managing Uncertainty in Research Chemicals

As researchers, we often work with novel or sparsely documented compounds. Methyl 5-aminofuran-2-carboxylate is a prime example. While its formal hazard classification is not extensively detailed in available safety data sheets (SDS), this absence of data is not an absence of risk.[2] The prudent and scientifically rigorous approach is to apply the precautionary principle . This guide is therefore built on the assumption that the compound is potentially hazardous—acting as a potential skin, eye, and respiratory irritant—until comprehensive toxicological data proves otherwise. All protocols herein are designed to provide a robust margin of safety for laboratory personnel.[3] This compound is intended for research use only and is not for diagnostic or therapeutic applications.[1]

Core Personal Protective Equipment (PPE) Protocol

The first line of defense against chemical exposure is always personal protective equipment.[4] A comprehensive hazard assessment is a prerequisite for selecting the appropriate PPE for any laboratory task.[5][6] The following table summarizes the mandatory PPE for handling Methyl 5-aminofuran-2-carboxylate, which should be supplemented by a site-specific risk assessment.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesSpecification: Nitrile gloves are the recommended minimum.[5] For prolonged handling, consider double-gloving or using thicker, reusable gloves. Rationale: To prevent direct skin contact. Assume the compound is a potential skin irritant or sensitizer. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[3][7]
Eyes & Face Safety glasses with side shields or gogglesSpecification: Must be ANSI Z87.1-marked.[5] Rationale: Protects against accidental splashes or airborne dust particles reaching the eyes. The solid, powder form of this chemical necessitates this protection.[8]
Face Shield (in addition to goggles)Specification: To be worn over safety goggles. Rationale: Required when there is a significant risk of splashing or dust generation, such as when handling larger quantities or during spill cleanup.[5][9]
Body Laboratory CoatSpecification: A standard, long-sleeved lab coat. Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[10]
Respiratory NIOSH-approved RespiratorSpecification: Required when handling the powder outside of a certified chemical fume hood or if significant dust is generated. The type (e.g., N95, half-mask with particulate filters) should be determined by a formal risk assessment.[11] Rationale: Inhalation is a primary route of exposure for powdered chemicals.[8] Engineering controls (like a fume hood) are the preferred method to mitigate this risk.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is critical to minimizing exposure and ensuring reproducible safety outcomes. The following protocol outlines the essential steps for handling Methyl 5-aminofuran-2-carboxylate.

G Workflow for Handling Methyl 5-aminofuran-2-carboxylate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don All Required PPE RiskAssessment->DonPPE PrepHood 3. Prepare & Verify Fume Hood DonPPE->PrepHood Weigh 4. Weigh Compound PrepHood->Weigh Transfer 5. Transfer & Use Weigh->Transfer Clean 6. Decontaminate Workspace Transfer->Clean DoffPPE 7. Doff & Dispose of PPE Clean->DoffPPE Waste 8. Segregate Chemical Waste DoffPPE->Waste

Caption: Safe handling workflow from preparation to disposal.

Protocol Steps:
  • Preparation and Engineering Controls:

    • Designated Area: All work with solid Methyl 5-aminofuran-2-carboxylate must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] Designate a specific area within the hood for this work and cover the surface with absorbent bench paper.[8]

    • Verify Equipment: Before starting, ensure all necessary PPE is available, fits correctly, and is in good condition.[11] Verify that the fume hood is functioning correctly.

    • Gather Materials: Have all necessary spatulas, weigh boats, and containers ready within the hood to minimize movement in and out of the controlled area.

  • Handling the Compound:

    • Wear Full PPE: Don all PPE as detailed in the table above before handling the primary container.

    • Minimize Dust: When opening the container and transferring the solid, use techniques that avoid generating dust. Avoid pouring the powder directly from the bottle; use a spatula to transfer small amounts.[8] Keep the container closed whenever possible.

    • Weighing: If possible, use an enclosed balance. If a balance must be placed in a fume hood, be aware that airflow can affect accuracy.[8]

  • Post-Handling and Decontamination:

    • Clean Workspace: After handling is complete, carefully wipe down the designated work area, spatula, and any other equipment with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Doffing PPE: Remove disposable gloves and lab coats before leaving the laboratory. Never wear potentially contaminated PPE into common areas.[3][10] Wash hands immediately and thoroughly with soap and water after work is complete.[7][10]

Emergency Procedures

Preparedness is key to laboratory safety.[3]

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.[11]

    • Carefully sweep or wipe up the material, avoiding dust generation. Place the material and all cleanup supplies into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office immediately.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Consult a physician.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][12]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with Methyl 5-aminofuran-2-carboxylate, including weigh boats, gloves, and absorbent paper, must be placed in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[10] The recommended disposal method is to use a licensed professional waste disposal service.[2] Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Always follow your institution's specific EHS guidelines for chemical waste disposal.

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • MSDS of methyl 5-aminofuran-2-carboxylate. Capot Chemical Co., Ltd. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press (US). [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University Environmental Health & Safety. [Link]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Personal Protective Equipment. Environmental Health & Safety, Stanford University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.